molecular formula C7H10N2 B074288 (4-Methylpyridin-3-YL)methanamine CAS No. 1443-42-1

(4-Methylpyridin-3-YL)methanamine

Cat. No.: B074288
CAS No.: 1443-42-1
M. Wt: 122.17 g/mol
InChI Key: VLIQJGACTLGWCQ-UHFFFAOYSA-N
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Description

(4-Methylpyridin-3-yl)methanamine (CAS 1443-42-1) is a high-value substituted pyridine derivative that serves as a versatile building block in medicinal chemistry and organic synthesis. This compound features a pyridine ring system substituted with a methyl group at the 4-position and a reactive methanamine functional group at the 3-position, creating a multifunctional scaffold ideal for further chemical elaboration. Key Applications & Research Value: Pharmaceutical Intermediate: Used as a key intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and other potential therapeutics with anti-inflammatory, anticancer, or neuroprotective activities . Enzyme Inhibition Research: Structural analogs of this pyridine-methanamine core pharmacophore are investigated as potent and selective inhibitors of Cytochrome P450 2A6 (CYP2A6) . Inhibiting CYP2A6, the major enzyme responsible for nicotine metabolism, is a promising strategy for novel smoking cessation therapies . Agrochemicals & Specialty Chemicals: The nitrogen-containing heterocyclic scaffold makes it a valuable intermediate for preparing agrochemicals and other specialty chemicals . The primary amine group allows for condensation and amide bond formation, while the aromatic ring system is amenable to cross-coupling reactions, enabling the construction of more complex molecular architectures. Researchers value this compound for its ability to modulate the activity of enzymes and receptors in biological systems. Handling & Compliance: For Research Use Only: This product is exclusively intended for research purposes and is not designed for human therapeutic or veterinary use. Safety: As with many aminopyridine compounds, appropriate safety precautions should be taken. This material may be harmful and cause skin, eye, or respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methylpyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-6-2-3-9-5-7(6)4-8/h2-3,5H,4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLIQJGACTLGWCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480898
Record name 1-(4-Methylpyridin-3-yl)methanamine
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Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443-42-1
Record name 1-(4-Methylpyridin-3-yl)methanamine
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Record name (4-methylpyridin-3-yl)methanamine
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Foundational & Exploratory

(4-Methylpyridin-3-YL)methanamine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (4-Methylpyridin-3-YL)methanamine for Advanced Research and Development

Authored by a Senior Application Scientist

Introduction: A Versatile Heterocyclic Building Block

This compound is a substituted pyridine derivative that has emerged as a molecule of significant interest for the scientific community, particularly those in medicinal chemistry and synthetic organic chemistry.[1] Its structure, which features a pyridine ring functionalized with a reactive primary aminomethyl group at the 3-position and a methyl group at the 4-position, provides a unique combination of steric and electronic properties. This arrangement makes it an invaluable scaffold and intermediate for the synthesis of complex, biologically active molecules.[1][2]

The nucleophilic primary amine serves as a critical handle for a wide array of chemical transformations, including amide bond formation, alkylation, and the construction of urea or sulfonamide linkages.[1] Concurrently, the pyridine ring, a common motif in numerous pharmaceuticals, can engage in crucial binding interactions such as hydrogen bonding and π-π stacking with biological targets.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, offering field-proven insights for its effective utilization in research and drug development.

structure Figure 1. Chemical Structure of this compound cluster_molecule mol synthesis_route start 4-Methylpyridine intermediate (4-Methylpyridin-3-yl)methanol start->intermediate 1. Formaldehyde, Base product This compound intermediate->product 2. LiAlH4 (Reduction)

Caption: Two-step synthesis via a methanol intermediate.

Method 2: Catalytic Amination More modern approaches utilize catalytic methods for improved efficiency and milder reaction conditions. One such method involves the single-step catalytic amination of 4-picoline-3-boronic acid using metal oxide catalysts and an inorganic ammonia source at room temperature. [1]This approach offers advantages in terms of process safety and environmental impact over methods requiring stoichiometric, highly reactive hydrides.

Detailed Experimental Protocol (Method 1: Reduction)

This protocol describes the reduction of (4-Methylpyridin-3-yl)methanol. It is a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC).

Materials:

  • (4-Methylpyridin-3-yl)methanol

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% aqueous sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), carefully add lithium aluminum hydride (1.5 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel. Add anhydrous THF to create a slurry.

  • Addition of Starting Material: Dissolve (4-Methylpyridin-3-yl)methanol (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ slurry at 0 °C (ice bath).

    • Expertise Note: The slow, controlled addition is critical to manage the exothermic reaction. An uncontrolled addition can lead to a dangerous temperature spike.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature, then heat to reflux for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 10% Methanol in DCM) until the starting material spot is no longer visible.

  • Quenching (Fieser workup): Cool the reaction mixture to 0 °C. Cautiously and slowly add deionized water (X mL, where X is the mass of LiAlH₄ in grams used), followed by 15% aqueous NaOH (X mL), and finally deionized water (3X mL).

    • Trustworthiness Note: This specific quenching sequence (the Fieser workup) is designed to produce a granular, easily filterable solid, simplifying the workup process. Strict adherence to the order and ratios is paramount for safety and efficiency.

  • Workup: Stir the resulting mixture vigorously for 30 minutes, then filter it through a pad of Celite®, washing the filter cake with THF or DCM.

  • Purification: Combine the organic filtrates and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield pure this compound.

Chemical Reactivity

The dual functionality of the amine and pyridine groups dictates the compound's reactivity profile.

  • Amine-centric Reactions: The primary amine is a potent nucleophile. It readily undergoes acylation with acid chlorides or anhydrides to form amides, reacts with isocyanates to produce ureas, and can be sulfonated with agents like chlorosulfonic acid to yield sulfonamides. [1]These reactions are fundamental for incorporating the molecule into larger pharmacophores.

  • Pyridine Ring Reactions: The pyridine ring can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene. Halogenation (chlorination or bromination) is a key transformation to introduce additional functional handles for cross-coupling reactions. [1]* Salt Formation: As a basic compound, it reacts with acids to form salts, such as the commercially available dihydrochloride salt. [3][4]This property is often exploited for purification and to improve the aqueous solubility and handling of the compound.

reactivity main This compound amide Amide Derivatives main->amide Acyl Chloride urea Urea Derivatives main->urea Isocyanate sulfonamide Sulfonamide Derivatives main->sulfonamide Sulfonyl Chloride halogenated Halogenated Pyridines main->halogenated NBS / NCS salt Ammonium Salts main->salt Acid (e.g., HCl)

Caption: Key reactivity pathways of the molecule.

PART 3: Applications in Drug Discovery and Materials Science

The structural attributes of this compound make it a valuable component in several areas of scientific research.

Medicinal Chemistry and Drug Development

This compound is a cornerstone building block for synthesizing molecules with potential therapeutic value. [1]

  • Kinase Inhibitors: The pyridine scaffold is prevalent in kinase inhibitors. The aminomethyl group provides a convenient attachment point for building out structures that can occupy the ATP-binding site of various kinases, which are critical targets in oncology and inflammation. [2]* LSD1 Inhibition: Structural analogs have demonstrated significant potential as inhibitors of Lysine-Specific Demethylase 1 (LSD1), an epigenetic target being investigated for cancer therapy. [1]Analogs show high selectivity for LSD1 over related monoamine oxidases, which is crucial for minimizing off-target side effects. [1]* Molecular Interactions: The pyridine ring facilitates π-π stacking interactions with aromatic amino acid residues (like phenylalanine and tyrosine) in target proteins. [1]The 4-methyl group can provide additional hydrophobic contacts, enhancing binding affinity within hydrophobic pockets of a protein target. [1]

Synthetic and Materials Chemistry

Beyond pharmaceuticals, its utility extends to other areas of chemical science.

  • Complex Molecule Synthesis: It serves as a versatile starting material for multi-step syntheses of novel catalysts, ligands for coordination chemistry, and other complex organic molecules. [1]* Agrochemicals: The biological activity inherent in the pyridine scaffold makes it a candidate for investigation in the development of new agrochemical formulations. [1]* Material Science: Nitrogen-containing heterocyclic compounds are explored for their properties in materials like organic light-emitting diodes (OLEDs). While specific studies on this molecule are limited, its structural class remains of interest for creating novel functional materials. [1]

PART 4: Safety, Handling, and Storage

Proper handling and storage are essential for ensuring laboratory safety and maintaining the integrity of the compound.

Hazard Profile: According to Globally Harmonized System (GHS) classifications, this compound presents several hazards:

  • H302 + H332: Harmful if swallowed or if inhaled. [1]* H315: Causes skin irritation. [1]* H318: Causes serious eye damage. [1] Handling and Personal Protective Equipment (PPE):

  • Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. [5][6]* Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. [6]* In case of contact, wash skin thoroughly with soap and water. [5]For eye contact, rinse cautiously with water for several minutes. [5]* Avoid creating dust if handling the salt form. [5] Storage:

  • Store in a tightly sealed container in a cool, dry place. [2]* Recommended storage temperature is between 2-8°C. [2]* Keep away from strong acids and oxidizing agents. [1]

References

  • This compound Chemical & Physical Properties. Chemsrc. [Link]

  • MSDS of this compound. Capot Chemical Co., Ltd. [Link]

  • This compound Product Description. MySkinRecipes. [Link]

  • Safety Data Sheet. Generic Supplier Information. [Link]

Sources

An In-depth Technical Guide to (4-Methylpyridin-3-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (4-Methylpyridin-3-YL)methanamine, a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. We will delve into its chemical identity, synthesis protocols, reactivity, and applications, with a focus on providing actionable insights for laboratory and development settings.

Core Compound Identification and Properties

This compound is a substituted pyridine derivative featuring a methyl group at the 4-position and a methanamine group at the 3-position.[1] This arrangement of functional groups imparts a unique combination of steric and electronic properties, making it a valuable intermediate in the synthesis of more complex molecules.[1]

Chemical Structure and CAS Number
  • IUPAC Name: this compound[1]

  • CAS Number: 1443-42-1[1][2][3]

  • Molecular Formula: C₇H₁₀N₂[1][2]

  • Molecular Weight: 122.17 g/mol [1][2]

  • SMILES: CC1=C(C=NC=C1)CN[1][2]

Physicochemical Properties

A summary of key physicochemical properties is presented in the table below. These parameters are crucial for understanding the compound's behavior in various solvent systems and for predicting its pharmacokinetic properties in drug discovery applications.

PropertyValueSource
Boiling Point242.8 °C at 760 mmHg[4]
TPSA (Topological Polar Surface Area)38.91 Ų[2]
LogP0.84872[2]
Hydrogen Bond Acceptors2[2]
Hydrogen Bond Donors1[2]
Rotatable Bonds1[2]

Synthesis Methodologies

The synthesis of this compound can be approached through several routes. The choice of a specific method often depends on the desired scale, purity requirements, and available starting materials.

Two-Step Synthesis from 4-Methylpyridine

A common and straightforward laboratory-scale synthesis involves a two-step process starting from 4-methylpyridine.[1]

Step 1: Alkylation to form (4-Methylpyridin-3-yl)methanol In this initial step, 4-methylpyridine undergoes a hydroxymethylation reaction, typically using formaldehyde in the presence of a base.

Step 2: Reduction to this compound The intermediate alcohol is then reduced to the desired amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is often employed for this transformation.[1]

Experimental Protocol: Two-Step Synthesis

Materials:

  • 4-Methylpyridine

  • Formaldehyde (37% aqueous solution)

  • Sodium hydroxide

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium chloride solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Alkylation:

    • In a round-bottom flask, dissolve 4-methylpyridine in a suitable solvent.

    • Add formaldehyde and a catalytic amount of sodium hydroxide.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

    • Upon completion, extract the product with ethyl acetate.

    • Wash the organic phase with saturated aqueous sodium chloride solution and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain crude (4-Methylpyridin-3-yl)methanol.[5]

  • Reduction:

    • Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere (e.g., nitrogen or argon).

    • In a separate dry, nitrogen-flushed flask, prepare a suspension of LiAlH₄ in anhydrous diethyl ether or THF.

    • Cool the suspension in an ice bath.

    • Slowly add a solution of (4-Methylpyridin-3-yl)methanol in the same anhydrous solvent to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

    • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

    • Filter the resulting solid and wash it thoroughly with the reaction solvent.

    • Combine the filtrate and washes, and remove the solvent under reduced pressure.

    • Purify the crude this compound by silica gel column chromatography.

Catalytic Amination Route

Recent advancements have led to the development of catalytic amination methods that offer milder reaction conditions. One such method utilizes a metal oxide catalyst with 4-picoline-3-boric acid as the starting material and an inorganic ammonia source.[1] This single-step process can be performed at room temperature, providing a more efficient and potentially scalable alternative.[1]

The choice of solvent is critical in this method, with water and methanol, or mixtures thereof, being particularly effective.[1]

Chemical Reactivity and Derivatization

The presence of a primary amine and a pyridine ring makes this compound a versatile building block for further chemical modifications.

Reactions of the Amine Group

The primary amine group is nucleophilic and can undergo a variety of common transformations:

  • Acylation: Reaction with acid chlorides or anhydrides to form amides. The use of a non-nucleophilic base like triethylamine is recommended to scavenge the generated acid.

  • Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides, which can enhance water solubility.[1]

  • Urea Formation: Treatment with isocyanates yields urea derivatives, a common scaffold in kinase inhibitors.[1]

Reactions involving the Pyridine Ring

The pyridine ring can undergo electrophilic substitution, although it is generally less reactive than benzene. The existing substituents will direct incoming electrophiles.

  • Halogenation: Bromination or chlorination can introduce halogen atoms, which serve as handles for further cross-coupling reactions.[1]

G cluster_amine_reactions Amine Group Reactions cluster_pyridine_reactions Pyridine Ring Reactions amine This compound amide Amide Derivative amine->amide Acylation urea Urea Derivative amine->urea Urea Formation sulfonamide Sulfonamide Derivative amine->sulfonamide Sulfonylation acyl_chloride R-COCl isocyanate R-NCO sulfonyl_chloride R-SO2Cl amine2 This compound halogenated_product Halogenated Pyridine amine2->halogenated_product Halogenation halogen X2 (e.g., Br2)

Caption: Key derivatization reactions of this compound.

Applications in Scientific Research

The unique structure of this compound makes it a valuable compound in several areas of research, particularly in drug discovery and materials science.

Medicinal Chemistry and Drug Development

Pyridine derivatives are prevalent in many bioactive molecules.[1] this compound serves as a key intermediate in the synthesis of pharmaceuticals, especially in the development of kinase inhibitors and other bioactive compounds.[4] Its structure allows for straightforward functionalization to create libraries of compounds for screening against various biological targets.[4]

The pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins, while the methyl group provides additional hydrophobic contact points, potentially enhancing binding affinity.[1]

Synthetic Organic Chemistry

As a functionalized heterocyclic compound, it is a valuable building block for the synthesis of more complex molecular architectures.[1] Its ability to undergo a variety of chemical transformations allows for its incorporation into diverse synthetic pathways.

Agrochemicals and Materials Science

The biological activity of this compound also makes it a candidate for investigation in agrochemical formulations.[1] Furthermore, nitrogen-containing heterocyclic compounds are being explored for their potential in materials science, such as in the development of organic light-emitting diodes (OLEDs).[1]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • General Handling: Handle in accordance with good industrial hygiene and safety practices.[6] Use in a well-ventilated area, preferably under a chemical fume hood.[7][8] Avoid breathing vapors, mist, or gas.[7][9]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6][7][8]

  • First Aid:

    • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[8][9]

    • In case of skin contact: Wash off with soap and plenty of water.[8][9]

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.[8][9]

    • If swallowed: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[9]

    • In all cases of exposure, consult a physician.[9]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[4][7][8]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.

Conclusion

This compound is a valuable and versatile chemical building block with a well-defined profile. Its straightforward synthesis and diverse reactivity make it an important intermediate for researchers in medicinal chemistry, organic synthesis, and materials science. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in research and development endeavors.

References

  • This compound | CAS#:1443-42-1 | Chemsrc. (2025, August 25). Retrieved from [Link]

  • MSDS of this compound. (2026, January 5). Retrieved from [Link]

  • This compound - MySkinRecipes. (n.d.). Retrieved from [Link]

  • (4-Methyl-3-pyridinyl)-pyridin-4-ylmethanamine | C12H13N3 - PubChem. (2025, November 15). Retrieved from [Link]

  • (4-Methylpyridin-3-yl)methanol | C7H9NO | CID 232487 - PubChem - NIH. (n.d.). Retrieved from [Link]

Sources

An In-depth Technical Guide on the Structure Elucidation of (4-Methylpyridin-3-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-Methylpyridin-3-YL)methanamine is a substituted pyridine derivative with significant potential in medicinal chemistry and materials science.[1] Its structure, featuring a pyridine ring with methyl and methanamine substituents, makes it a valuable building block in the synthesis of more complex molecules.[1] The precise arrangement of these functional groups is critical to its chemical reactivity and biological activity, necessitating unequivocal structure elucidation. This guide provides a comprehensive, multi-faceted approach to the structural characterization of this compound, grounded in established spectroscopic techniques and guided by the principles of scientific rigor. The methodologies detailed herein are designed to provide a self-validating system for researchers, scientists, and drug development professionals, ensuring confidence in the assigned structure.

The structural elucidation of novel or synthesized compounds is a cornerstone of chemical research, and adherence to standardized reporting is crucial for the reproducibility and validation of scientific findings.[2] The International Union of Pure and Applied Chemistry (IUPAC) provides comprehensive guidelines for the graphical representation and nomenclature of chemical structures, ensuring clarity and consistency in scientific communication.[3][4][5][6] This guide will adhere to these principles in its presentation of data and structural representations.

Experimental Design: A Multi-Technique Approach

The definitive structural elucidation of an organic molecule like this compound relies on the synergistic interpretation of data from multiple analytical techniques.[7] A singular method rarely provides sufficient information to unambiguously determine a structure. This guide will focus on the "big three" spectroscopic techniques in modern organic chemistry: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique probes different aspects of the molecular structure, and their combined data provides a comprehensive and robust characterization.

Logical Workflow for Structure Elucidation

The process of structure elucidation follows a logical progression, starting from the elemental composition and moving towards the fine details of stereochemistry. The workflow presented here is designed to systematically assemble the structural puzzle.

G cluster_0 Initial Analysis cluster_1 Functional Group Identification cluster_2 Connectivity and Environment cluster_3 Structure Confirmation MS Mass Spectrometry (MS) Determine Molecular Formula (C₇H₁₀N₂) IR Infrared (IR) Spectroscopy Identify N-H, C-H (sp², sp³), C=N, C=C bonds MS->IR Elemental Composition NMR NMR Spectroscopy ¹H, ¹³C, DEPT, COSY, HSQC, HMBC IR->NMR Functional Groups Present Structure Final Structure of This compound NMR->Structure Final Assembly and Verification

Caption: Workflow for the structural elucidation of this compound.

Mass Spectrometry (MS)

Mass spectrometry is the first port of call for determining the molecular weight and elemental formula of a compound.[8] For this compound, high-resolution mass spectrometry (HRMS) is crucial for obtaining an accurate mass measurement.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve a small amount of the purified compound (typically < 1 mg) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The ESI process will typically protonate the basic nitrogen atoms of the pyridine ring and the primary amine, resulting in the observation of the [M+H]⁺ ion.

  • Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and use software to calculate the most probable elemental formula.

Expected Data and Interpretation
ParameterExpected ValueInterpretation
Molecular Formula C₇H₁₀N₂Consistent with the proposed structure.[9]
Calculated Monoisotopic Mass 122.0844The theoretical exact mass of the neutral molecule.
Observed [M+H]⁺ (HRMS) m/z 123.0917The experimentally measured mass of the protonated molecule.

The nitrogen rule in mass spectrometry states that a molecule with an even nominal molecular weight will contain an even number of nitrogen atoms (or zero). The nominal molecular weight of this compound is 122, which is consistent with the presence of two nitrogen atoms.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the vibrations of its bonds.[10][11]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands and assign them to specific functional groups.

Expected Data and Interpretation
Wavenumber (cm⁻¹)IntensityAssignment
3400-3250Medium, BroadN-H stretching (primary amine)
3100-3000MediumAromatic C-H stretching (pyridine ring)
2950-2850MediumAliphatic C-H stretching (methyl and methylene groups)
1600-1450StrongC=C and C=N stretching (pyridine ring)
1250-1200StrongC-N stretching

The presence of a broad absorption in the 3400-3250 cm⁻¹ region is a strong indicator of the N-H bonds of the primary amine. The absorptions in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions are characteristic of the aromatic pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structure elucidation, providing detailed information about the carbon-hydrogen framework of a molecule.[12] A suite of NMR experiments is necessary to piece together the complete structure of this compound.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire the following spectra:

    • ¹H NMR

    • ¹³C NMR

    • DEPT-135 (Distortionless Enhancement by Polarization Transfer)

    • ¹H-¹H COSY (Correlation Spectroscopy)

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

  • Data Analysis: Integrate and assign all signals in the spectra.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons and their chemical environments.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.4d1HH-2 or H-6 (Pyridine)
~8.3s1HH-2 or H-6 (Pyridine)
~7.1d1HH-5 (Pyridine)
~3.8s2H-CH₂-NH₂
~2.4s3H-CH₃
~1.8br s2H-NH₂

Note: The exact chemical shifts can vary depending on the solvent and concentration. The downfield shifts of the pyridine protons are due to the deshielding effect of the electronegative nitrogen atom.[13]

¹³C NMR and DEPT-135 Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments, while the DEPT-135 spectrum distinguishes between CH, CH₂, and CH₃ groups.

Chemical Shift (δ, ppm)DEPT-135Assignment
~150PositiveC-2 or C-6 (Pyridine)
~148PositiveC-2 or C-6 (Pyridine)
~145No SignalC-4 (Pyridine)
~132No SignalC-3 (Pyridine)
~123PositiveC-5 (Pyridine)
~40Negative-CH₂-NH₂
~18Positive-CH₃
2D NMR Spectroscopy: COSY, HSQC, and HMBC

Two-dimensional NMR experiments are essential for establishing the connectivity between atoms.

G cluster_0 1D NMR Data cluster_1 2D NMR Correlation cluster_2 Structural Information H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1->COSY HSQC HSQC (Direct ¹H-¹³C Connectivity) H1->HSQC HMBC HMBC (Long-Range ¹H-¹³C Connectivity) H1->HMBC C13 ¹³C NMR (Carbon Environments) C13->HSQC C13->HMBC Structure Assembled Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: Relationship between different NMR experiments in structure elucidation.

  • COSY: Will show a correlation between the pyridine protons that are adjacent to each other.

  • HSQC: Will correlate each proton signal to its directly attached carbon signal. For example, the signal at ~2.4 ppm will correlate with the carbon signal at ~18 ppm.

  • HMBC: Is crucial for piecing together the fragments. Key correlations would include:

    • The methyl protons (~2.4 ppm) to the C-3, C-4, and C-5 carbons of the pyridine ring.

    • The methylene protons (~3.8 ppm) to the C-2, C-3, and C-4 carbons of the pyridine ring.

    • The pyridine protons to their neighboring carbons.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the careful acquisition and interpretation of data from multiple spectroscopic techniques. By combining the information from mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional NMR experiments, an unambiguous structural assignment can be made. This guide has outlined the key experimental protocols and expected data, providing a robust framework for researchers in the field. The application of these methodologies ensures the scientific integrity of the structural assignment, which is paramount for the subsequent use of this compound in research and development.

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(4-Methylpyridin-3-YL)methanamine synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (4-Methylpyridin-3-YL)methanamine

Abstract

This compound is a pivotal heterocyclic building block in the development of novel therapeutic agents and agrochemicals. Its unique structural motif, featuring a pyridine ring substituted with a methyl and a methanamine group, allows for diverse interactions with biological targets. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, offering a comparative analysis of methodologies, detailed experimental protocols, and a discussion of the underlying chemical principles. The content is tailored for researchers, scientists, and professionals in drug development and process chemistry, aiming to provide both theoretical understanding and practical guidance.

Introduction and Strategic Importance

This compound, with the chemical formula C₇H₁₀N₂, is a substituted pyridine derivative that has garnered significant interest in medicinal and materials chemistry. The presence of a basic nitrogen in the pyridine ring and a primary amine on the methyl substituent provides two key points for molecular modification, making it a versatile scaffold. Its derivatives have been investigated for a range of biological activities, and it serves as a crucial intermediate in the synthesis of more complex molecules.[1] This guide will focus on the most prevalent and efficient synthetic routes to this valuable compound, emphasizing reaction mechanisms and practical considerations for laboratory and potential scale-up applications.

Retrosynthetic Analysis

A retrosynthetic approach to this compound suggests two primary disconnection strategies, both centered on the formation of the aminomethyl group.

Retrosynthesis Target This compound CN_reduction C-N Bond Formation (Nitrile Reduction) Target->CN_reduction [1] CN_reductive_amination C-N Bond Formation (Reductive Amination) Target->CN_reductive_amination [2] Nitrile 4-Methyl-3-cyanopyridine CN_reduction->Nitrile Aldehyde 4-Methyl-3-pyridinecarboxaldehyde CN_reductive_amination->Aldehyde Picoline_Ammox Ammoxidation Nitrile->Picoline_Ammox Picoline_Ox Oxidation Aldehyde->Picoline_Ox Picoline 4-Methylpyridine (4-Picoline) Picoline_Ammox->Picoline Picoline_Ox->Picoline

Caption: Retrosynthetic analysis of this compound.

This analysis highlights two key intermediates: 4-methyl-3-cyanopyridine and 4-methyl-3-pyridinecarboxaldehyde . Both can be derived from the readily available starting material, 4-methylpyridine (4-picoline).

Pathway I: Reduction of 4-Methyl-3-cyanopyridine

This is arguably the most common and industrially relevant pathway, hinging on the synthesis and subsequent reduction of a nitrile intermediate.

Synthesis of 4-Methyl-3-cyanopyridine

The precursor, 4-methyl-3-cyanopyridine (also known as 4-methylnicotinonitrile), is a critical intermediate.

  • Industrial Scale - Ammoxidation: The most direct and large-scale method for producing cyanopyridines is the ammoxidation of the corresponding methylpyridines (picolines).[2] In this process, 4-methylpyridine is vaporized and reacted with ammonia and air over a catalyst at elevated temperatures (typically 330-450 °C).[3] This method boasts high conversion rates (>99%) and yields (>98%), making it ideal for industrial production.[3]

  • Laboratory Scale - Dehalogenation: A common laboratory synthesis involves the catalytic hydrogenation of a di-halogenated precursor. For instance, 2,6-dichloro-3-cyano-4-methylpyridine can be hydrogenated using a palladium (II) chloride catalyst in methanol with sodium acetate. This reaction proceeds under mild pressure (50 PSI) and provides the desired 3-cyano-4-methylpyridine in high yield (85%) after purification by vacuum distillation.[4]

Reduction of the Nitrile Intermediate

Once 4-methyl-3-cyanopyridine is obtained, the nitrile group is reduced to a primary amine to yield the target compound.

Catalytic hydrogenation is a clean and efficient method for nitrile reduction.[5]

Catalytic_Hydrogenation cluster_workflow Workflow for Catalytic Hydrogenation Start 4-Methyl-3-cyanopyridine in Solvent (e.g., Methanol) Catalyst Add Catalyst (e.g., Pd/C, PtO₂, Raney Ni) Start->Catalyst Hydrogenation Pressurize with H₂ Gas (e.g., 50-100 psi) Stir at RT or with mild heating Catalyst->Hydrogenation Workup Filter Catalyst (e.g., through Celite) Hydrogenation->Workup Isolation Concentrate Filtrate in vacuo Workup->Isolation Purification Purify by Distillation or Chromatography Isolation->Purification End This compound Purification->End

Caption: General workflow for the catalytic hydrogenation of 4-methyl-3-cyanopyridine.

Mechanism Insight: The reaction occurs on the surface of a heterogeneous metal catalyst. The nitrile and hydrogen are adsorbed onto the catalyst surface, where the triple bond of the nitrile is sequentially reduced by the addition of hydrogen atoms. This typically proceeds through an imine intermediate which is further reduced to the primary amine.[6]

Experimental Protocol (Catalytic Hydrogenation):

  • Vessel Preparation: To a high-pressure reaction vessel (e.g., a Parr apparatus), add 4-methyl-3-cyanopyridine (10.0 g, 84.6 mmol) and a suitable solvent such as methanol (100 mL).

  • Catalyst Addition: Carefully add a catalyst, for example, 5% Palladium on Carbon (Pd/C) (50% wet, ~1.0 g).

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50-100 psi.

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases. The reaction can be monitored by TLC or GC-MS.

  • Work-up: Carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with additional methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography.

CatalystPressure (psi)TemperatureSolventYieldReference
Pd/C50Room Temp.MethanolHigh[4]
PtO₂70 bar (~1015)Room Temp.Acetic AcidHigh[6]
Raney NiVariableVariableEthanol/AmmoniaGood-HighGeneral Knowledge

Table 1: Comparison of Catalysts for Nitrile Hydrogenation.

Strong hydride-donating reagents can also be employed for this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. However, its high reactivity and pyrophoric nature require stringent anhydrous conditions and careful handling.

Pathway II: Reductive Amination of 4-Methyl-3-pyridinecarboxaldehyde

Reductive amination is a versatile and widely used method for forming C-N bonds.[7] It involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.[8][9]

Synthesis of 4-Methyl-3-pyridinecarboxaldehyde

The aldehyde precursor can be synthesized from 4-methylpyridine through oxidation. A common route involves the oxidation of the methyl group to a carboxylic acid, followed by conversion to the aldehyde. Alternatively, controlled oxidation of a hydroxymethyl intermediate, derived from 4-methylpyridine, can also yield the aldehyde.

The Reductive Amination Reaction

In this pathway, 4-methyl-3-pyridinecarboxaldehyde is reacted with an ammonia source in the presence of a mild reducing agent that selectively reduces the imine intermediate without affecting the starting aldehyde.

Reductive_Amination cluster_mech Reductive Amination Mechanism Aldehyde 4-Methyl-3-pyridinecarboxaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + NH₃ Ammonia Ammonia (NH₃) Ammonia->Hemiaminal Imine Imine Intermediate Hemiaminal->Imine - H₂O Product This compound Imine->Product ReducingAgent Reducing Agent (e.g., NaBH₃CN) ReducingAgent->Product Reduction

Caption: Mechanism of reductive amination.

Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is a classic choice for this reaction because it is mild enough not to reduce the aldehyde but is effective at reducing the protonated imine.[9] Sodium triacetoxyborohydride (NaBH(OAc)₃) is another excellent, less toxic alternative that is often used in solvents like dichloroethane (DCE) or tetrahydrofuran (THF).[9][10]

Experimental Protocol (Reductive Amination):

  • Reaction Setup: In a round-bottom flask, dissolve 4-methyl-3-pyridinecarboxaldehyde (5.0 g, 41.3 mmol) in methanol (100 mL).

  • Amine Source: Add ammonium acetate (31.8 g, 413 mmol) or another suitable ammonia source. Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Reducing Agent Addition: Cool the mixture in an ice bath. In small portions, carefully add sodium cyanoborohydride (2.6 g, 41.3 mmol). Caution: NaBH₃CN is toxic.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS.

  • Work-up: Quench the reaction by carefully adding dilute HCl until the solution is acidic (pH ~2) to destroy any remaining reducing agent. Then, make the solution basic (pH > 10) with aqueous NaOH.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Isolation & Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation.

Comparative Analysis and Conclusion

FeaturePathway I (Nitrile Reduction)Pathway II (Reductive Amination)
Starting Material 4-Methyl-3-cyanopyridine4-Methyl-3-pyridinecarboxaldehyde
Key Transformation Reduction of a nitrileReductive amination
Industrial Scalability High (especially with ammoxidation)Moderate
Reagent Toxicity Varies (Catalysts are generally preferred over pyrophoric LiAlH₄)Moderate (NaBH₃CN is toxic; NaBH(OAc)₃ is a safer alternative)
Reaction Conditions Can require high pressure (hydrogenation) or stringent anhydrous conditions (LiAlH₄)Generally mild, atmospheric pressure
Overall Yield Can be very highTypically good to high

Table 2: Comparison of the primary synthetic pathways.

Both pathways present viable and effective methods for the synthesis of this compound. The choice of route often depends on the scale of the synthesis and the availability of starting materials and equipment. For large-scale industrial production, the ammoxidation of 4-picoline followed by catalytic hydrogenation of the resulting nitrile is the most economical and efficient approach. For laboratory-scale synthesis, both pathways are practical. The reductive amination route offers milder conditions and avoids the need for high-pressure equipment, making it an attractive option for many research settings.

References

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The Biological Versatility of (4-Methylpyridin-3-YL)methanamine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-Methylpyridin-3-YL)methanamine, a structurally intriguing pyridine derivative, has emerged as a molecule of significant interest within the pharmaceutical and agrochemical research landscapes. Its unique arrangement of a methyl group and a methanamine moiety on the pyridine ring bestows upon it a versatile chemical reactivity and a capacity to interact with a diverse array of biological targets. This technical guide provides an in-depth exploration of the synthesis, known biological activities, and mechanistic underpinnings of this compound and its derivatives. We will delve into its role as a critical building block in the development of kinase inhibitors, its influence on epigenetic modulation through histone demethylation, and its potential in neuroprotective and anticancer applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this multifaceted compound.

Introduction: The Structural and Chemical Landscape

This compound, with the molecular formula C₇H₁₀N₂, is a heterocyclic amine distinguished by a pyridine ring substituted at the 4- and 3-positions with a methyl and a methanamine group, respectively. This substitution pattern is crucial, influencing the molecule's steric and electronic properties, and consequently its reactivity and biological interactions[1]. The presence of both a basic amine group and a pyridine nitrogen atom allows for a range of chemical modifications and interactions, making it a valuable scaffold in synthetic and medicinal chemistry[1].

The synthesis of this compound can be achieved through several routes. A common method involves the reduction of (4-methylpyridin-3-yl)methanol, which is itself produced by the reaction of 4-methylpyridine with formaldehyde[1]. More advanced methods, such as catalytic amination using metal oxides, offer milder reaction conditions[1]. Furthermore, halogenation of the pyridine ring provides a pathway to versatile intermediates for further functionalization[1].

Biological Activities and Therapeutic Potential

The biological significance of this compound lies not only in its intrinsic activity but also in its role as a key intermediate for more complex and potent therapeutic agents.

Epigenetic Modulation: Histone Demethylation

One of the most notable biological activities associated with this compound is its ability to modulate histone demethylation. Research has indicated that this compound can lead to an increase in the levels of H3K4me1, H3K4me2, and H3K4me3 in various cell types[1]. Studies utilizing structurally related compounds in primary cultured rat neurons have demonstrated increased H3K4 methylation at the gene loci for Ucp2 and Bdnf, both of which are pivotal for neuronal function and protection[1]. This finding suggests a potential therapeutic avenue for neurodegenerative diseases by targeting epigenetic mechanisms[1].

Kinase Inhibition and Anticancer Applications

The pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. This compound serves as a crucial building block in the synthesis of several potent kinase inhibitors, highlighting its importance in oncology drug development[2].

Derivatives of this compound have demonstrated significant cytotoxic activity. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives have shown greater potency against the A549 human lung cancer cell line than the established drug imatinib[3]. One such derivative exhibited an IC50 value of 0.229 µM, which is approximately ten times lower than that of imatinib (2.479 µM)[3]. This underscores the potential of this compound-based scaffolds in the development of novel anticancer agents. The mechanism of action for these derivatives is often attributed to the inhibition of receptor tyrosine kinases[3].

Furthermore, this core structure is found in intermediates for the synthesis of approved tyrosine kinase inhibitors like nilotinib and imatinib[4]. It is also a component in the synthesis of tofacitinib, a Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases[5].

Neuropharmacology: Nicotinic Acetylcholine Receptor Ligands

The versatility of the this compound scaffold extends to neuropharmacology. It has been utilized in the synthesis of analogues of trans-metanicotine, a selective ligand for the α4β2 subtype of neuronal nicotinic acetylcholine receptors[6]. Given that trans-metanicotine has been investigated for the treatment of Alzheimer's disease, these derivatives hold promise for the development of novel therapeutics for neurological disorders[6].

Antimicrobial and Antioxidant Activities

Beyond its applications in cancer and neurodegenerative diseases, derivatives of this compound have also exhibited promising antimicrobial and antioxidant properties. Certain pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives have shown antibacterial and antifungal activity against a range of pathogenic species[3]. Additionally, these compounds have demonstrated antioxidant potential, with IC50 values in the DPPH assay comparable to that of ascorbic acid[3].

Mechanism of Action: A Molecular Perspective

The biological activity of this compound and its derivatives is intrinsically linked to their molecular interactions with protein targets. The binding mode is typically characterized by a combination of hydrogen bonding and hydrophobic interactions[1]. The nitrogen atom of the pyridine ring frequently acts as a crucial hydrogen bond acceptor, forming key interactions within the active sites of enzymes[1]. Molecular docking studies have suggested that this nitrogen can form hydrogen bonds with critical amino acid residues, such as aspartic acid, with bond distances around 3.1 Å[1].

The following diagram illustrates a generalized workflow for the synthesis and biological evaluation of this compound derivatives.

G cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening cluster_analysis Analysis & Optimization Start 4-Methylpyridine Intermediate This compound Start->Intermediate Multi-step Synthesis Derivatives Bioactive Derivatives Intermediate->Derivatives Functionalization In_vitro In vitro Assays (e.g., Kinase Inhibition, Cytotoxicity) Derivatives->In_vitro Cell_based Cell-based Assays (e.g., Cancer Cell Lines) In_vitro->Cell_based In_vivo In vivo Models (e.g., Xenograft) Cell_based->In_vivo SAR Structure-Activity Relationship (SAR) In_vivo->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: A generalized workflow for the development of drugs based on the this compound scaffold.

Experimental Protocols: A Practical Guide

To facilitate further research, this section provides a generalized protocol for the synthesis and biological evaluation of this compound derivatives, based on methodologies reported in the literature.

Synthesis of this compound
  • Step 1: Alkylation. 4-Methylpyridine is reacted with formaldehyde in the presence of a base such as sodium hydroxide to yield (4-Methylpyridin-3-yl)methanol[1].

  • Step 2: Reduction. The resulting (4-Methylpyridin-3-yl)methanol is then reduced using a suitable reducing agent, for example, lithium aluminum hydride, to produce this compound[1].

  • Purification: The final product is purified using standard techniques such as distillation or column chromatography.

In Vitro Kinase Inhibition Assay
  • Objective: To determine the inhibitory activity of a derivative against a specific kinase.

  • Materials: Purified kinase, substrate peptide, ATP, test compound, and a suitable assay buffer.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a microplate, combine the kinase, substrate, and test compound.

    • Initiate the reaction by adding ATP.

    • Incubate at the optimal temperature for a defined period.

    • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., phosphorylation-specific antibody, luminescence-based ATP detection).

    • Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Cell Viability Assay (MTT Assay)
  • Objective: To assess the cytotoxic effect of a derivative on cancer cells.

  • Materials: Cancer cell line (e.g., A549), cell culture medium, MTT reagent, and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

    • Add MTT reagent to each well and incubate to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with the solubilizing agent.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

The following diagram illustrates the general principle of a kinase inhibition assay.

G cluster_components Reaction Components cluster_reaction Kinase Reaction Kinase Kinase Reaction_No_Inhibitor Kinase + Substrate + ATP -> Phosphorylated Substrate + ADP Kinase->Reaction_No_Inhibitor Reaction_With_Inhibitor Kinase + Inhibitor -> [Kinase-Inhibitor Complex] (No Reaction) Kinase->Reaction_With_Inhibitor Substrate Substrate Substrate->Reaction_No_Inhibitor ATP ATP ATP->Reaction_No_Inhibitor Inhibitor (4-Methylpyridin-3-YL) methanamine Derivative Inhibitor->Reaction_With_Inhibitor

Caption: A simplified diagram illustrating the principle of competitive kinase inhibition.

Quantitative Data Summary

The following table summarizes the reported biological activity data for derivatives of this compound.

Derivative ClassTarget/AssayCell LineActivity (IC50/GI50)Reference
Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amidesCytotoxicityA549 (Lung Cancer)0.229 µM[3]
Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amidesAntioxidant (DPPH)-4.45–4.83 µg/mL[3]
RET Inhibitor (Compound 9x)RET Kinase-4 nM[7]
RET Inhibitor (Compound 9x)KIF5B-RET transformed Ba/F3 cellsBa/F39 nM[7]

Conclusion and Future Directions

This compound has firmly established itself as a privileged scaffold in medicinal chemistry. Its synthetic accessibility and the diverse biological activities of its derivatives make it a highly attractive starting point for the development of new therapeutics. The demonstrated efficacy of its derivatives in areas such as oncology, neuropharmacology, and infectious diseases highlights the vast potential that remains to be explored.

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound core will be crucial to optimize potency and selectivity for specific biological targets.

  • Exploration of Novel Targets: The inherent reactivity of this scaffold suggests that it could be adapted to target other enzyme families and receptors beyond those already identified.

  • Pharmacokinetic Profiling: In-depth studies of the absorption, distribution, metabolism, and excretion (ADME) properties of promising derivatives will be essential for their translation into clinical candidates.

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  • Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its - PubMed. (URL: )

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A Spectroscopic Guide to (4-Methylpyridin-3-YL)methanamine: Structure Elucidation and Data Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for (4-Methylpyridin-3-YL)methanamine, a pyridine derivative with significant potential in medicinal chemistry and materials science.[1] As a structural analog to compounds with known biological activity, including potential as a lysine-specific demethylase 1 (LSD1) inhibitor, a thorough understanding of its molecular architecture is paramount for researchers in drug development and synthetic organic chemistry.[1] This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presenting a holistic approach to its structural characterization.

The Importance of Spectroscopic Characterization

In the realm of chemical and pharmaceutical sciences, unambiguous structural confirmation is a critical prerequisite for advancing any compound through the research and development pipeline. Spectroscopic techniques provide a non-destructive means to probe the molecular framework, offering a detailed fingerprint of the compound's connectivity and chemical environment. For novel pyridine derivatives like this compound, a multi-technique approach is essential for a comprehensive and validated structural assignment.[2][3][4]

Molecular Structure and Atom Numbering

To facilitate a clear and concise discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.

Figure 1. Molecular structure and atom numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule characterization, providing detailed information about the carbon-hydrogen framework.

Experimental Protocol: ¹H and ¹³C NMR

A standard protocol for acquiring high-quality NMR data for this compound is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent.

  • Solvent Selection: Chloroform-d (CDCl₃) is a common initial choice due to its ability to dissolve a wide range of organic compounds and its relatively low cost.[5] However, for amines, the amine protons (-NH₂) can undergo exchange with residual protons in the solvent, leading to signal broadening or disappearance.[6][7] Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative as it slows down this exchange, resulting in sharper -NH₂ signals.[8] For this guide, we will present the predicted data in CDCl₃ for the carbon-bound protons and in DMSO-d₆ to visualize the amine protons.

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer is typically sufficient for unambiguous structural elucidation of a molecule of this complexity.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired to obtain singlets for each unique carbon atom, simplifying the spectrum and improving sensitivity.[9]

    • 2D NMR (Optional but Recommended): For complete and unambiguous assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended. COSY reveals proton-proton coupling networks, while HSQC correlates directly bonded protons and carbons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis compound This compound nmr_tube NMR Tube compound->nmr_tube solvent Deuterated Solvent (e.g., CDCl3, DMSO-d6) solvent->nmr_tube spectrometer NMR Spectrometer (e.g., 400 MHz) nmr_tube->spectrometer h1_nmr ¹H NMR spectrometer->h1_nmr c13_nmr ¹³C NMR spectrometer->c13_nmr two_d_nmr 2D NMR (COSY, HSQC) spectrometer->two_d_nmr processing Fourier Transform & Phasing h1_nmr->processing c13_nmr->processing two_d_nmr->processing interpretation Spectral Interpretation processing->interpretation structure Structure Elucidation interpretation->structure

Figure 2. A generalized workflow for NMR-based structural elucidation.

¹H NMR Data

The proton NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule.

Proton Assignment Predicted Chemical Shift (δ, ppm) in CDCl₃ Multiplicity Coupling Constant (J, Hz) Integration
H6~8.45d~5.01H
H2~8.40s-1H
H5~7.10d~5.01H
H8 (-CH₂-)~3.90s-2H
H7 (-CH₃)~2.40s-3H
H9 (-NH₂)~1.60br s-2H

Note: In DMSO-d₆, the -NH₂ protons (H9) would likely appear as a broader singlet at a different chemical shift, and its integration would confirm the presence of two exchangeable protons.

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Region (7.0-8.5 ppm): The three protons on the pyridine ring appear in this downfield region due to the deshielding effect of the aromatic ring current. H6 and H2 are the most deshielded due to their proximity to the electronegative nitrogen atom. The doublet multiplicity of H6 and H5 arises from their coupling to each other. H2 appears as a singlet as it has no adjacent protons.

  • Methylene Protons (H8, ~3.90 ppm): The two protons of the aminomethyl group are chemically equivalent and appear as a singlet. Their chemical shift is influenced by the adjacent aromatic ring and the amino group.

  • Methyl Protons (H7, ~2.40 ppm): The three protons of the methyl group are also equivalent and appear as a sharp singlet.

  • Amine Protons (H9, ~1.60 ppm): In a non-protic solvent like CDCl₃, the primary amine protons often appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential for hydrogen bonding.[10] The addition of D₂O would cause this signal to disappear, confirming the presence of exchangeable protons.

¹³C NMR Data

The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) in CDCl₃
C6~150.0
C2~148.5
C4~146.0
C5~123.0
C3~132.0
C8 (-CH₂-)~42.0
C7 (-CH₃)~18.0

Interpretation of the ¹³C NMR Spectrum:

  • Aromatic Carbons (120-150 ppm): The five carbons of the pyridine ring resonate in this region. The carbons adjacent to the nitrogen (C2 and C6) are typically the most downfield. The quaternary carbons (C3 and C4) also appear in this region.

  • Aliphatic Carbons (10-50 ppm): The methylene carbon (C8) and the methyl carbon (C7) are found in the upfield region of the spectrum, consistent with sp³ hybridized carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: A small amount of the neat compound (if liquid) or a finely ground powder (if solid) is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is typically acquired over the range of 4000-400 cm⁻¹. Background subtraction is performed to remove atmospheric H₂O and CO₂ signals.

Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
N-H Stretch (primary amine)3400-3250Medium (two bands)
C-H Stretch (aromatic)3100-3000Medium
C-H Stretch (aliphatic)3000-2850Medium
C=C and C=N Stretch (aromatic ring)1600-1450Medium-Strong
N-H Bend (primary amine)1650-1580Medium
C-N Stretch (aromatic amine)1335-1250Strong
N-H Wag (primary amine)910-665Broad, Strong

Interpretation of the IR Spectrum:

  • N-H Stretching: The presence of a primary amine is strongly indicated by two distinct bands in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches.[11][12]

  • C-H Stretching: Absorptions just above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic ring, while those just below 3000 cm⁻¹ are from the methyl and methylene groups.[13]

  • Aromatic Ring Vibrations: A series of sharp bands in the 1600-1450 cm⁻¹ region are indicative of the C=C and C=N stretching vibrations within the pyridine ring.

  • N-H Bending and Wagging: The N-H bending (scissoring) vibration of a primary amine typically appears around 1600 cm⁻¹.[11][14] A broad and strong absorption in the fingerprint region (910-665 cm⁻¹) is characteristic of the N-H wagging motion.[11]

  • C-N Stretching: A strong band in the 1335-1250 cm⁻¹ range is expected for the C-N bond of the aromatic amine.[11][14]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can further confirm the structure.

Experimental Protocol: Electrospray Ionization (ESI)-MS
  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Data Acquisition: The solution is infused into the ESI source, where the compound is ionized. The mass-to-charge ratio (m/z) of the resulting ions is measured.

Predicted Mass Spectrum Data:

  • Molecular Ion Peak [M+H]⁺: The expected m/z for the protonated molecule (C₇H₁₁N₂⁺) is approximately 123.10.

  • Key Fragmentation Pathways: In tandem MS (MS/MS) experiments, the protonated molecular ion can be fragmented to yield characteristic daughter ions. For benzylamine-type structures, a common fragmentation is the loss of ammonia (NH₃).[15][16]

    • Loss of NH₃: A significant fragment at m/z ~106.07 would correspond to the loss of ammonia from the protonated molecular ion, forming a stable benzylic-type cation.

    • Formation of Pyridinium Ion: Cleavage of the C-C bond between the methylene group and the pyridine ring could also occur.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. The predicted spectroscopic data presented in this guide, based on established principles and data from related structures, offers a robust framework for researchers to confirm the identity and purity of this compound. Adherence to the described experimental protocols will ensure the acquisition of high-quality data, which is fundamental for advancing research in medicinal chemistry and related fields where this promising molecule may find application.

References

  • Bouchoux, G., & Salpin, J. Y. (2001). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 36(2), 198-208. [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • El-Gohary, A. R., & Shaaban, M. (2017). Regioselective Synthesis, Spectroscopic Characterization, and Computational Chemical Study of Spiro[Indoline-3,4'-Pyrazolo[3,4-b] Pyridine Derivatives as Agrochemical Agents. Polycyclic Aromatic Compounds, 37(2-3), 161-175. [Link]

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  • Gu, M., & Turecek, F. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 17(6), 830-838. [Link]

  • Hegde, S., et al. (2015). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. ChemistryOpen, 4(6), 786-791. [Link]

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  • BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. Retrieved from [Link]

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  • MDPI. (2021). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 26(16), 4998. [Link]

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  • Chemistry Steps. (n.d.). Interpreting IR Spectra. [Link]

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  • ResearchGate. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. [Link]

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(4-Methylpyridin-3-YL)methanamine literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (4-Methylpyridin-3-YL)methanamine: Synthesis, Properties, and Applications in Drug Discovery

Introduction

This compound, a substituted pyridine derivative, stands as a crucial heterocyclic building block in the landscape of medicinal chemistry and drug development. Its structure, featuring a pyridine ring with a methyl group at the 4-position and an aminomethyl group at the 3-position, provides a versatile scaffold for the synthesis of complex, biologically active molecules.[1] The pyridine nucleus is a privileged structure, found in over 7,000 existing drug candidates and numerous FDA-approved drugs, owing to its unique electronic properties and ability to engage in hydrogen bonding with biological targets.[2][3] This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the synthesis, physicochemical properties, and diverse applications of this compound, with a focus on its role in shaping the future of therapeutic agents.

Physicochemical Properties and Identification

The fundamental characteristics of this compound are summarized below. Accurate identification and understanding of these properties are paramount for its effective use in research and synthesis.

PropertyValueReference
CAS Number 1443-42-1[1][4][5]
IUPAC Name This compound[1]
Molecular Formula C₇H₁₀N₂[1][4][5]
Molecular Weight 122.17 g/mol [1][4][5]
Boiling Point 242.8 ± 25.0 °C at 760 mmHg[5]
Density 1.0 ± 0.1 g/cm³[5]
Flash Point 121.3 ± 10.2 °C[5]
SMILES CC1=C(C=NC=C1)CN[1][4]
InChI Key VLIQJGACTLGWCQ-UHFFFAOYSA-N[1]
Topological Polar Surface Area (TPSA) 38.91 Ų[4]
LogP 0.84872[4]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. One of the most established and well-documented methodologies is a multi-step sequence involving chlorination, amidation, and subsequent amination, which consistently provides good overall yields.[1]

Synthetic Workflow: Chlorination-Amidation-Amination Sequence

This approach begins with a suitable pyridine intermediate and proceeds through the formation of a cyanopyridone, which is then converted to the target amine. The overall yields for this sequence typically range from 70% to 85%.[1]

G cluster_0 Step 1: Knoevenagel Condensation & Cyclization cluster_1 Step 2: Chlorination cluster_2 Step 3: Amidation (Hydrolysis) cluster_3 Step 4: Amination (Reduction) A Acetylacetaldehyde Dimethyl Acetal + Malononitrile B 3-Cyano-4-methyl-2-pyridone A->B Piperidinium Acetate, then H₂SO₄ C 3-Cyano-4-methyl-2-pyridone D 2-Chloro-3-cyano-4-methylpyridine C->D POCl₃ or similar (Yield: 89-92%) E 2-Chloro-3-cyano-4-methylpyridine F 2-Chloro-4-methylnicotinamide E->F Acid/Base Hydrolysis (Yield: 85-88%) G 2-Chloro-4-methylnicotinamide H This compound G->H Reduction (e.g., LiAlH₄) (Yield: ~93%)

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Chlorination of 3-Cyano-4-methyl-2-pyridone

This protocol details a crucial step in the synthesis pathway, the conversion of the pyridone to a chlorinated intermediate, which is essential for subsequent functionalization.

  • Reagents and Setup:

    • 3-Cyano-4-methyl-2-pyridone

    • Phosphorus oxychloride (POCl₃)

    • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • The reaction should be conducted in a well-ventilated fume hood.

  • Procedure:

    • To a stirred solution of 3-Cyano-4-methyl-2-pyridone, slowly add an excess of phosphorus oxychloride (POCl₃). The molar ratio is typically determined based on substrate scale and literature precedents.[1]

    • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for a period determined by reaction monitoring (e.g., TLC or HPLC), often several hours.

    • After completion, cool the mixture to room temperature.

    • Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice. This is a highly exothermic step and requires caution.

    • Neutralize the resulting acidic solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) until the pH is basic.

    • The crude product often precipitates and can be collected by filtration.

    • Purify the collected solid by recrystallization from an appropriate solvent (e.g., ethanol or an ethanol/water mixture) to yield 2-Chloro-3-cyano-4-methylpyridine.

  • Validation:

    • Confirm the structure and purity of the product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

    • The expected yield for this chlorination step is typically high, in the range of 89-92%.[1]

Role in Medicinal Chemistry and Drug Development

The pyridine scaffold is a cornerstone of modern medicinal chemistry, prized for its ability to improve the physicochemical properties and binding affinity of drug candidates.[2] The nitrogen atom can act as a hydrogen bond acceptor, enhancing interactions with biological receptors.[2]

Mechanism of Action: LSD1 Inhibition

This compound and its structural analogs have emerged as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in cancer and neurological disorders.[1] LSD1 removes methyl groups from histone H3 (specifically H3K4me1/2), leading to transcriptional repression. By inhibiting LSD1, these compounds can restore the methylation of H3K4, which is associated with enhanced gene expression and potential therapeutic benefits.[1] Analogs have demonstrated high selectivity for LSD1 over related monoamine oxidases, a critical feature for minimizing off-target side effects.[1]

G cluster_0 Normal Cellular Process cluster_1 Therapeutic Intervention LSD1 LSD1 Enzyme H3K4me1 Histone H3 (Lys4 monomethylated) LSD1->H3K4me1 Demethylation H3K4me2 Histone H3 (Lys4 dimethylated) H3K4me2->LSD1 Repression Gene Repression H3K4me1->Repression Compound This compound (or derivative) LSD1_inhibited LSD1 Enzyme Compound->LSD1_inhibited Inhibition H3K4me2_accum H3K4me2 Accumulation Activation Gene Activation H3K4me2_accum->Activation

Caption: Inhibition of LSD1 by this compound derivatives.

Structure-Activity Relationship Insights
  • 4-Methyl Group: The methyl group at the 4-position can significantly enhance potency. For instance, in the context of cytochrome P450 2A6 inhibition, 4-methyl substitution resulted in the most potent inhibitor.[1] This group can also provide additional hydrophobic contact points, improving binding affinity within protein pockets.[1]

  • Pyridine Ring: The aromatic pyridine ring is crucial for engaging in π-π stacking interactions with aromatic amino acid residues like phenylalanine and tyrosine in the active sites of target proteins.[1]

  • 3-Aminomethyl Group: This primary amine serves as a key functional handle for derivatization, allowing for the introduction of various substituents to explore the chemical space and optimize pharmacological properties. It is also a potential hydrogen bond donor.[6]

Key Experimental Protocols: Derivatization

Derivatization is a core strategy in drug discovery to generate a library of related compounds for screening. Acylation of the primary amine is a common and straightforward method to introduce diverse functional groups.

Protocol: N-Acylation of this compound
  • Reagents and Setup:

    • This compound

    • Acid chloride (e.g., Benzoyl chloride) or Acid anhydride

    • A suitable aprotic solvent (e.g., Dichloromethane, THF)

    • A non-nucleophilic base (e.g., Triethylamine, Pyridine)

    • Round-bottom flask with a magnetic stirrer, under an inert atmosphere (e.g., Nitrogen or Argon).

  • Procedure:

    • Dissolve this compound and the base (typically 1.1-1.5 equivalents) in the chosen solvent.

    • Cool the solution in an ice bath (0 °C).

    • Slowly add the acid chloride or anhydride (typically 1.0-1.2 equivalents) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

    • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired N-acyl derivative.

  • Validation:

    • Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry to confirm its structure and purity.

Analytical Characterization and Purity Assessment

Ensuring the purity and structural integrity of this compound and its derivatives is critical for reliable experimental outcomes. A combination of chromatographic and spectroscopic methods is typically employed.

Analytical TechniquePurposeKey ConsiderationsReference
Reverse-Phase HPLC (RP-HPLC) Purity determination and quantification of non-volatile impurities.Requires a suitable chromophore for UV detection. Well-established and robust for quality control.[7]
Gas Chromatography (GC-FID) Purity determination and quantification of volatile impurities.Compound is volatile and thermally stable enough for GC analysis. High sensitivity and efficiency.[7]
Nuclear Magnetic Resonance (NMR) Structural elucidation and absolute purity determination (qNMR).¹H and ¹³C NMR are essential for structural confirmation. qNMR provides purity without a reference standard.[7]
Mass Spectrometry (MS) Molecular weight confirmation and identification of impurities.Can be coupled with HPLC (LC-MS) or GC (GC-MS) for powerful impurity profiling.[8]
Thin-Layer Chromatography (TLC) Rapid, qualitative assessment of reaction progress and purity.Simple, fast, and inexpensive for routine checks.[7]
Infrared Spectroscopy (FT-IR) Identification of functional groups.Confirms the presence of key bonds (e.g., N-H stretches in the amine, C=N in the pyridine ring).[9]

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically important scaffold that offers medicinal chemists a reliable foundation for constructing novel therapeutic agents. Its well-defined synthesis, versatile functional handles, and the inherent biological relevance of its pyridine core make it a compound of enduring interest. From kinase inhibitors to epigenetic modulators like LSD1 inhibitors, the derivatives of this compound have shown significant potential across various disease areas.[1][6] Future research will undoubtedly continue to leverage the unique properties of this compound to explore new biological targets and develop next-generation medicines.

References

  • Chemsrc. This compound | CAS#:1443-42-1. Available from: [Link]

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  • Altaf, A. A., et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. ResearchGate. Available from: [Link]

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discovery and history of (4-Methylpyridin-3-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (4-Methylpyridin-3-YL)methanamine: Synthesis, History, and Applications

Introduction: The Significance of Substituted Pyridines

The pyridine ring is a fundamental heterocyclic scaffold frequently encountered in bioactive molecules and functional materials.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and structural rigidity make it a privileged core in medicinal chemistry. Strategic substitution on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This compound, a disubstituted pyridine, represents a key building block in this context. It features a methyl group at the 4-position and an aminomethyl group at the 3-position, creating a specific stereoelectronic profile that is valuable for constructing more complex molecules, particularly in the realm of drug discovery and development.[2] This guide provides a comprehensive overview of its chemical properties, historical and modern synthetic routes, and its applications as a critical intermediate.

Physicochemical and Structural Characteristics

This compound, with the CAS number 1443-42-1, is an organic compound whose structure is defined by a pyridine core with a methyl substituent at the C4 position and a methanamine group at the C3 position.[1][3][4] This arrangement imparts specific chemical and physical properties that are crucial for its role in chemical synthesis. The presence of both a basic pyridine nitrogen and a primary amine group makes it a versatile ligand and a nucleophilic building block.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₀N₂[1][3][4]
Molecular Weight 122.17 g/mol [2][3][4]
CAS Number 1443-42-1[3][4]
Boiling Point 242.8 ± 25.0 °C at 760 mmHg[2][3]
Density 1.0 ± 0.1 g/cm³[3]
Flash Point 121.3 ± 10.2 °C[3]
LogP 0.06 - 0.85[3][4]
Topological Polar Surface Area (TPSA) 38.91 Ų[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 2[4]

Historical Development of Synthetic Methodologies

The synthesis of this compound has evolved from traditional multi-step sequences to more efficient modern catalytic approaches. The choice of synthetic route often depends on the availability of starting materials, desired scale, and process safety considerations.

Traditional Synthetic Pathways

Early and established methods often rely on the functionalization of pre-existing pyridine rings through a sequence of reactions. One of the most common historical approaches involves a chlorination-amidation-amination sequence.[1] This pathway, while robust, typically involves multiple steps and potentially harsh reagents.

Another well-established route involves the reduction of a precursor, (4-Methylpyridin-3-yl)methanol. This alcohol intermediate can be synthesized from 4-methylnicotinic acid.[5]

Protocol 1: Synthesis via Reduction of (4-Methylpyridin-3-yl)methanol

This two-step protocol first generates the alcohol intermediate from the corresponding carboxylic acid, followed by its reduction to the target amine.

Step 1: Synthesis of (4-Methylpyridin-3-yl)methanol from 4-Methylnicotinic Acid [5]

  • To a solution of 4-methylnicotinic acid (1.0 eq) in anhydrous tetrahydrofuran (THF), slowly add a 1.0 M solution of borane-tetrahydrofuran complex (BH₃·THF) in THF (1.1 eq).

  • Heat the reaction mixture to reflux for 2 hours.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction and carefully add 2.0 M hydrochloric acid (HCl) dropwise to quench the excess borane.

  • Continue refluxing for an additional 30 minutes.

  • Cool the mixture to room temperature and extract with ethyl acetate.

  • Wash the organic phase sequentially with aqueous sodium carbonate solution and saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography to yield (4-methylpyridin-3-yl)methanol.[5]

Step 2: Conversion of (4-Methylpyridin-3-yl)methanol to this compound [1]

  • The (4-Methylpyridin-3-yl)methanol intermediate is subsequently reduced.

  • A standard method involves using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as THF.

  • Caution: LiAlH₄ reacts violently with water. The reaction must be performed under strictly anhydrous conditions.

  • The alcohol is dissolved in THF and added dropwise to a suspension of LiAlH₄ in THF at 0 °C.

  • The reaction is then typically warmed to room temperature and stirred until completion.

  • The reaction is carefully quenched sequentially with water, 15% NaOH solution, and more water (Fieser workup).

  • The resulting solid is filtered off, and the filtrate is concentrated to yield this compound.

G cluster_0 Step 1: Alcohol Synthesis cluster_1 Step 2: Amination 4-Methylnicotinic_Acid 4-Methylnicotinic Acid Reduction_Step1 Reduction of Carboxylic Acid 4-Methylnicotinic_Acid->Reduction_Step1 BH3_THF BH3·THF (Borane-THF Complex) BH3_THF->Reduction_Step1 Methanol_Intermediate (4-Methylpyridin-3-yl)methanol Reduction_Step1->Methanol_Intermediate Reduction_Step2 Reduction of Alcohol Methanol_Intermediate->Reduction_Step2 LiAlH4 LiAlH₄ (Reducing Agent) LiAlH4->Reduction_Step2 Final_Product This compound Reduction_Step2->Final_Product

Caption: Synthesis workflow via reduction of the methanol intermediate.

Modern Catalytic Approaches

More recent advancements focus on improving efficiency, safety, and atom economy. Catalytic amination using metal oxides represents a significant improvement, offering milder reaction conditions.[1] This method avoids the use of pyrophoric reagents like LiAlH₄.

Protocol 2: Catalytic Amination using Metal Oxides

This single-step process utilizes a boronic acid precursor and an inorganic ammonia source, catalyzed by a metal oxide.[1][6]

  • Combine 4-picoline-3-boronic acid (starting material), an inorganic ammonia source (e.g., ammonium chloride, aqueous ammonia), and a metal oxide catalyst in a suitable solvent.[1][6]

  • Preferred solvents include water, methanol, ethanol, or mixtures thereof.[1] The ratio of starting material to solvent can range from 1:1.5 to 1:10 (g/mL).[1]

  • Stir the reaction mixture at room temperature.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the catalyst can be filtered off.

  • The product is isolated from the filtrate through standard extraction and purification procedures.

This method provides a more direct and environmentally friendly route to the target compound, avoiding harsh reducing agents and proceeding under mild conditions.[1][6]

Applications in Scientific Research and Drug Development

This compound is not typically an end-product but rather a crucial intermediate. Its structural features are leveraged across several fields.

  • Medicinal Chemistry : The pyridine ring is a common feature in many approved drugs. This compound serves as a valuable scaffold for creating libraries of new chemical entities. It is particularly noted as a key intermediate in the synthesis of kinase inhibitors, which are a major class of drugs for treating cancer and inflammatory diseases.[2] The aminomethyl group provides a convenient handle for further functionalization, such as forming amides or ureas to interact with protein targets.[1]

  • Synthetic Organic Chemistry : As a primary amine and a pyridine derivative, it is a versatile building block for synthesizing more complex heterocyclic systems through coupling or condensation reactions.[1]

  • Agrochemicals and Material Science : The nitrogen-containing heterocyclic structure is also explored in the development of new agrochemicals and functional materials like organic light-emitting diodes (OLEDs), although research in these areas for this specific molecule is less mature.[1]

Molecular Interactions and Biological Activity

The biological relevance of molecules derived from this compound stems from its ability to form specific, directed interactions with biological macromolecules like proteins and enzymes.

  • Hydrogen Bonding : The pyridine nitrogen is a strong hydrogen bond acceptor, capable of forming critical interactions with hydrogen bond donors (e.g., backbone NH groups or side chains of residues like serine or threonine) in a protein's active site.[1] The primary amine is both a hydrogen bond donor and acceptor.

  • Hydrophobic and π-π Interactions : The pyridine ring is aromatic and can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.[1] The methyl group at the 4-position enhances hydrophobicity, allowing it to fit into hydrophobic pockets within a target protein, which can significantly contribute to binding affinity.[1]

G cluster_compound This compound Scaffold cluster_interactions Molecular Interactions with Protein Target Pyridine_N Pyridine Nitrogen H_Bond Hydrogen Bonding Pyridine_N->H_Bond Acceptor Amine_Group Aminomethyl Group (NH2) Amine_Group->H_Bond Donor/Acceptor Methyl_Group Methyl Group Hydrophobic Hydrophobic Interaction Methyl_Group->Hydrophobic Aromatic_Ring Pyridine Ring Pi_Stacking π-π Stacking Aromatic_Ring->Pi_Stacking

Caption: Key molecular interactions enabled by the scaffold's functional groups.

Conclusion

This compound stands as a testament to the enduring importance of substituted heterocycles in modern chemistry. Its synthetic history illustrates the progression towards safer, more efficient, and environmentally conscious chemical manufacturing. While primarily valued as an intermediate, its unique combination of a substituted pyridine ring and a reactive aminomethyl group provides a robust platform for the development of novel pharmaceuticals, particularly kinase inhibitors, and other functional molecules. The continued exploration of this and related scaffolds will undoubtedly lead to new discoveries in medicine and material science.

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The Strategic Role of (4-Methylpyridin-3-YL)methanamine in Modern Chemical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of (4-Methylpyridin-3-YL)methanamine, a versatile heterocyclic building block. We will delve into its synthesis, physicochemical properties, and burgeoning research applications, with a particular focus on its pivotal role in medicinal chemistry as a key structural motif in targeted therapies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of this compound in their own investigations.

Core Molecular Attributes and Physicochemical Profile

This compound, with the CAS Number 1443-42-1, is a substituted pyridine derivative featuring a methyl group at the 4-position and a methanamine moiety at the 3-position.[1] This specific arrangement of functional groups imparts a unique combination of steric and electronic properties, making it a valuable intermediate in organic synthesis. The presence of a basic aminomethyl group and the pyridine nitrogen atom allows for a range of chemical transformations and interactions with biological targets.[1]

A summary of its key physicochemical properties is presented in the table below:

PropertyValueSource
CAS Number 1443-42-1[1]
Molecular Formula C₇H₁₀N₂[1]
Molecular Weight 122.17 g/mol [1]
Boiling Point 242.8 ± 25.0 °C at 760 mmHg
Density 1.0 ± 0.1 g/cm³
Flash Point 121.3 ± 10.2 °C
LogP 0.06

Strategic Synthesis of this compound

The efficient synthesis of this compound is critical for its application in research and development. Several synthetic routes have been established, with the choice of method often depending on the availability of starting materials, desired scale, and reaction conditions.

Synthesis from 4-Methylpyridine

A common approach begins with the readily available 4-methylpyridine (also known as γ-picoline). This multi-step synthesis involves an initial functionalization followed by reduction.

Workflow for Synthesis from 4-Methylpyridine:

Caption: Synthesis of this compound from 4-Methylpyridine.

Experimental Protocol: Two-Step Synthesis from 4-Methylpyridine

  • Alkylation to form (4-Methylpyridin-3-yl)methanol: In a suitable reaction vessel, 4-methylpyridine is reacted with formaldehyde in the presence of a base, such as sodium hydroxide.[1] This reaction introduces a hydroxymethyl group at the 3-position of the pyridine ring. The reaction mixture is typically stirred at a controlled temperature until completion, as monitored by thin-layer chromatography (TLC).

  • Reduction to this compound: The resulting (4-Methylpyridin-3-yl)methanol is then subjected to reduction. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent (e.g., THF, diethyl ether) is commonly employed for this transformation.[1] The reaction is performed under an inert atmosphere and at a low temperature, followed by a careful work-up to quench the excess reducing agent and isolate the final product.

Synthesis from 3-Amino-4-methylpyridine

An alternative and often more direct route involves the use of 3-amino-4-methylpyridine as the starting material. This precursor can be synthesized through various methods, including a modern approach utilizing a metal oxide-catalyzed reaction of 4-methylpyridine-3-boronic acid with an inorganic amide.[2]

Workflow for Synthesis from 3-Amino-4-methylpyridine:

Caption: Synthesis of this compound from 3-Amino-4-methylpyridine.

Experimental Protocol: Two-Step Synthesis from 3-Amino-4-methylpyridine

  • Conversion to 3-Cyano-4-methylpyridine: 3-Amino-4-methylpyridine can be converted to the corresponding nitrile via a Sandmeyer reaction. This involves diazotization of the amino group with sodium nitrite in an acidic medium, followed by reaction with a cyanide salt, such as copper(I) cyanide.

  • Reduction to this compound: The resulting 3-cyano-4-methylpyridine is then reduced to the primary amine. A common method for this transformation is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[3] This method is often preferred for its cleaner reaction profile and easier product isolation compared to metal hydride reductions.

Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[4] this compound serves as a crucial building block for the synthesis of complex bioactive molecules, most notably in the development of kinase inhibitors for the treatment of autoimmune diseases and cancer.

Case Study: A Key Precursor for Janus Kinase (JAK) Inhibitors

A prominent example of the utility of the (4-methylpyridin-3-yl) moiety is its presence in the synthetic pathways of Janus kinase (JAK) inhibitors, such as Tofacitinib.[5][6] Tofacitinib is an FDA-approved drug for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[7] While not a direct precursor, the synthesis of a key chiral piperidine intermediate for Tofacitinib often starts from 3-amino-4-methylpyridine.[2]

The synthetic strategy involves the elaboration of the 3-amino-4-methylpyridine core into a more complex piperidine structure, which is then coupled with the pyrimidine portion of the final drug molecule. This underscores the importance of the specific substitution pattern of the starting pyridine derivative in achieving the desired final molecular architecture.

Conceptual Synthetic Link to JAK Inhibitors:

Caption: Conceptual pathway from a 3-amino-4-methylpyridine core to a JAK inhibitor.

Emerging Applications in Agrochemicals and Materials Science

Beyond its established role in medicinal chemistry, the unique structural features of this compound and its derivatives suggest potential applications in other fields of chemical research.

Agrochemicals

The pyridine ring is a common motif in a variety of agrochemicals, including herbicides, fungicides, and insecticides. The biological activity of these compounds is often highly dependent on the substitution pattern of the pyridine ring. The specific arrangement of the methyl and aminomethyl groups in this compound could be explored for the development of novel pesticides with improved efficacy and selectivity. While specific examples directly utilizing this compound are not yet prevalent in publicly available literature, the general importance of pyridine derivatives in agrochemicals suggests this as a promising area for future research.

Materials Science

In the realm of materials science, pyridine-containing molecules are of interest as ligands for the construction of metal-organic frameworks (MOFs) and as monomers for the synthesis of functional polymers.[6][8] The nitrogen atom of the pyridine ring can coordinate with metal ions, enabling the formation of porous, crystalline materials with applications in gas storage, separation, and catalysis.[8] The aminomethyl group of this compound provides an additional site for functionalization, allowing for the tuning of the properties of the resulting materials.

Potential Role in MOF Synthesis:

Caption: Conceptual use of this compound as a ligand in MOF synthesis.

Conclusion and Future Outlook

This compound is a strategically important chemical intermediate with a diverse range of potential research applications. Its established role as a precursor in the synthesis of medicinally relevant compounds, particularly kinase inhibitors, highlights its value in drug discovery. Furthermore, its structural features suggest untapped potential in the fields of agrochemicals and materials science. As the demand for novel, functional molecules continues to grow, the exploration of versatile building blocks like this compound will undoubtedly pave the way for new scientific discoveries and technological advancements.

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An In-Depth Technical Guide to (4-Methylpyridin-3-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (4-Methylpyridin-3-YL)methanamine, a pivotal heterocyclic building block for professionals in research, chemical synthesis, and drug development. We will delve into its fundamental properties, synthesis methodologies, chemical reactivity, and key applications, grounding our discussion in established scientific principles and protocols.

Core Molecular Profile and Physicochemical Properties

This compound is an organic compound featuring a pyridine ring substituted with a methyl group at the 4-position and a methanamine group at the 3-position.[1] This unique arrangement of a nitrogen-containing heterocycle with both a primary amine and a methyl group imparts distinct chemical and biological properties, making it a valuable intermediate in the synthesis of more complex molecules.[1]

The presence of the basic nitrogen atom in the pyridine ring and the primary amine group allows for a range of chemical modifications, while the methyl group influences the molecule's steric and electronic properties, particularly its hydrophobic interactions.[1]

Table 1: Physicochemical and Identification Data

Property Value Source
IUPAC Name This compound [1]
CAS Number 1443-42-1 [1][2][3]
Molecular Formula C₇H₁₀N₂ [1][2][4]
Molecular Weight 122.17 g/mol [1][2][4]
Boiling Point 242.8 °C at 760 mmHg [4]
SMILES CC1=C(C=NC=C1)CN [1][2]
Topological Polar Surface Area (TPSA) 38.91 Ų [2]

| LogP | 0.84872 |[2] |

Synthesis Methodologies: A Protocol-Driven Approach

The synthesis of this compound can be achieved through several routes. The choice of method often depends on the desired scale, purity requirements, and available starting materials. A prevalent and reliable method involves a two-step process starting from 4-methylpyridine.

Workflow: Synthesis via Reduction of (4-Methylpyridin-3-yl)methanol

This common pathway is favored for its straightforward execution and use of well-understood reactions. The initial alkylation step introduces the required hydroxymethyl group, which is then reduced to the target aminomethyl group.

G cluster_0 Step 1: Hydroxymethylation cluster_1 Step 2: Reduction start 4-Methylpyridine + Formaldehyde reagent1 Base (e.g., NaOH) start->reagent1 Alkylation product1 (4-Methylpyridin-3-yl)methanol reagent1->product1 reagent2 Reducing Agent (e.g., LiAlH₄) product1->reagent2 Reduction final_product This compound reagent2->final_product

Caption: Synthesis workflow from 4-Methylpyridine.

Experimental Protocol: Two-Step Synthesis

This protocol describes the synthesis of this compound from 4-methylpyridine.[1]

Step 1: Synthesis of (4-Methylpyridin-3-yl)methanol

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, charge 4-methylpyridine and a suitable base (e.g., sodium hydroxide).

  • Reagent Addition: Slowly add formaldehyde to the reaction mixture while maintaining a controlled temperature. The basic conditions facilitate the nucleophilic addition of the deprotonated methyl group of the pyridine to the electrophilic carbonyl carbon of formaldehyde.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (4-Methylpyridin-3-yl)methanol.[5][6]

  • Purification: Purify the crude product via column chromatography to obtain pure (4-Methylpyridin-3-yl)methanol.

Step 2: Reduction to this compound

  • Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent (e.g., THF or diethyl ether).

  • Substrate Addition: Dissolve the (4-Methylpyridin-3-yl)methanol from Step 1 in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension at a low temperature (e.g., 0 °C). This exothermic reaction must be carefully controlled. The hydride reagent replaces the hydroxyl group with a hydrogen, forming the amine.

  • Reaction Monitoring & Quenching: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Carefully quench the reaction by sequential, slow addition of water and a sodium hydroxide solution to manage the excess reactive hydride.

  • Isolation and Purification: Filter the resulting aluminum salts and wash thoroughly with the solvent. Combine the filtrates, dry, and concentrate under reduced pressure. The resulting crude this compound can be purified by distillation or chromatography to yield the final product.

Chemical Reactivity and Applications in Synthesis

The dual functionality of the pyridine ring and the primary amine group makes this compound a versatile building block.[1]

  • As a Nucleophile: The primary amine readily participates in standard amine chemistry, such as acylation, alkylation, and reductive amination, to build more complex molecular scaffolds.

  • Ligand in Coordination Chemistry: The nitrogen atoms of both the pyridine ring and the amine can act as ligands, coordinating with metal ions to form complexes. This property is relevant for catalysis and the development of metal-containing therapeutics.[1]

  • Functionalization: The pyridine ring can undergo further functionalization. For instance, halogenation via chlorination or bromination introduces reactive handles for cross-coupling reactions, enabling the synthesis of diverse derivatives.[1]

  • Molecular Interactions: The pyridine ring is capable of engaging in π-π stacking interactions with aromatic residues in biological targets like proteins. The 4-methyl group contributes to hydrophobic interactions, which can enhance binding affinity within hydrophobic pockets of target proteins.[1]

Relevance in Drug Discovery and Development

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. This compound serves as a key intermediate in the synthesis of various bioactive molecules.[4]

  • Kinase Inhibitors: It is particularly valuable in the development of kinase inhibitors, a major class of anti-cancer drugs.[4] The structure allows for functionalization to create compounds that can fit into the ATP-binding pocket of kinases.

  • Neuroprotective and Anti-inflammatory Agents: Its derivatives are explored for potential neuroprotective and anti-inflammatory activities.[4]

  • Agrochemicals: Beyond pharmaceuticals, this compound is investigated for use in agrochemical formulations due to its inherent biological activity.[1]

Safety, Handling, and Storage

As with any primary amine and heterocyclic compound, proper handling is crucial.

  • Hazards: The compound is considered moderately toxic. As a primary amine, it can be irritating to the skin and eyes and may be harmful if ingested.[1]

  • Reactivity: The amine group can react with strong acids and oxidizing agents.[1]

  • Storage: It is recommended to store this compound in a sealed container under dry conditions at 2-8°C to ensure its stability and prevent degradation.[4]

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and its role as a foundational element in the synthesis of high-value molecules. Its utility spans from fundamental organic chemistry to applied fields like medicinal chemistry and materials science.[1] A thorough understanding of its synthesis, reactivity, and handling is essential for researchers aiming to leverage its potential in creating novel drugs, catalysts, and functional materials.

References

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An In-depth Technical Guide to the Solubility of (4-Methylpyridin-3-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Methylpyridin-3-YL)methanamine, a substituted pyridine derivative, is a versatile building block in medicinal chemistry and materials science. Its physicochemical properties, particularly its solubility in various solvents, are critical for its application in synthesis, purification, formulation, and biological screening. This guide provides a comprehensive analysis of the solubility of this compound, grounded in its molecular structure. Due to the limited availability of specific quantitative solubility data in public literature, this document emphasizes the theoretical principles governing its solubility, offers a qualitative assessment in common solvents, and details robust experimental protocols for its quantitative determination. These methodologies are designed to be self-validating, ensuring the generation of reliable and reproducible data in a research and development setting.

Introduction: The Significance of Solubility for this compound

This compound, with the molecular formula C₇H₁₀N₂, is a primary amine featuring a pyridine ring substituted with a methyl group at the fourth position and a methanamine group at the third position.[1] This unique arrangement of functional groups—a basic pyridine nitrogen, a primary amine, and a moderately lipophilic aromatic ring—governs its interactions with different solvent environments.

A thorough understanding of its solubility is paramount for:

  • Synthetic Chemistry: Selecting appropriate solvents for reactions to ensure optimal reagent and catalyst solubility, thereby maximizing reaction rates and yields.

  • Purification and Crystallization: Designing effective crystallization and chromatography procedures for isolating the compound in high purity.

  • Pharmaceutical Formulation: Developing viable drug delivery systems, as solubility directly impacts bioavailability. For instance, enhancing aqueous solubility through techniques like sulfonation has been explored for similar compounds.[1]

  • In Vitro and In Vivo Screening: Preparing stock solutions and dosing formulations for biological assays, where insolubility can lead to erroneous results.

Theoretical Assessment of Solubility

The principle of "like dissolves like" provides a foundational framework for predicting the solubility of this compound. Its molecular structure presents several key features that dictate its solubility profile:

  • Hydrogen Bonding: The primary amine (-NH₂) group and the nitrogen atom in the pyridine ring can act as hydrogen bond acceptors. The amine group can also serve as a hydrogen bond donor. This suggests a high affinity for polar protic solvents such as water, methanol, and ethanol.

  • Dipole-Dipole Interactions: The polar nature of the pyridine ring and the C-N bonds contribute to a significant dipole moment, promoting solubility in polar aprotic solvents like dimethylformamide (DMF) and acetonitrile.

  • Hydrophobic Interactions: The pyridine ring and the methyl group introduce a degree of hydrophobicity, allowing for van der Waals interactions with non-polar solvents .[1] A calculated LogP value of 1.75734 suggests a moderate balance between lipophilicity and hydrophilicity.[1]

Based on these structural characteristics, a qualitative assessment of the expected solubility in various common laboratory solvents is presented in Table 1.

Quantitative Solubility Data: An Estimation

While specific, experimentally determined solubility values for this compound across a wide range of solvents are not extensively documented in publicly available literature, Table 1 provides a qualitative estimation based on its chemical properties and the behavior of similar amine compounds.[2][3]

Table 1: Qualitative Solubility Assessment of this compound

Solvent ClassExample SolventsExpected SolubilityRationale
Polar Protic Water, Methanol, EthanolHighThe primary amine and pyridine nitrogen can form strong hydrogen bonds with protic solvents.[3] Lower aliphatic amines are generally water-soluble.[2][3]
Polar Aprotic Acetonitrile, DMF, DMSOModerate to HighThe compound's polarity allows for favorable dipole-dipole interactions with these solvents.
Non-Polar Toluene, HexaneLow to ModerateThe aromatic ring and methyl group allow for some van der Waals interactions, but the polar amine and pyridine functionalities limit solubility in highly non-polar solvents.
Chlorinated Dichloromethane (DCM)ModerateDCM can engage in weak hydrogen bonding and has a moderate dielectric constant, making it a suitable solvent for compounds with both polar and non-polar features.
Ethereal Diethyl Ether, THFModerateEthers can act as hydrogen bond acceptors, interacting with the amine protons. All amines are generally soluble in organic solvents like diethyl ether.[2]
Aqueous Acid Dilute HCl, H₂SO₄Very HighAs a base, this compound will react with acids to form highly soluble ammonium salts.[4] This is a common strategy for increasing the aqueous solubility of amine-containing compounds.[4]
Aqueous Base Dilute NaOHLowIn a basic solution, the amine will remain in its free base form, which is less soluble in water than its corresponding salt.

Experimental Protocols for Solubility Determination

Given the absence of a comprehensive public dataset, the following section provides detailed, step-by-step protocols for the experimental determination of the solubility of this compound. These methods are designed to be robust and reproducible.

Gravimetric Method for Saturated Solutions

This method is a reliable and straightforward approach for determining solubility.

Workflow for Gravimetric Solubility Determination

G cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis cluster_calc Calculation prep1 Add excess this compound to a known volume of solvent in a sealed vial. prep2 Equilibrate at a constant temperature with agitation (e.g., 24-48 hours). prep1->prep2 sep1 Allow the solution to settle. prep2->sep1 sep2 Carefully withdraw a known volume of the supernatant (saturated solution). sep1->sep2 ana1 Transfer the supernatant to a pre-weighed vial. sep2->ana1 ana2 Evaporate the solvent under reduced pressure or nitrogen stream. ana1->ana2 ana3 Weigh the vial containing the dried solute. ana2->ana3 calc1 Calculate the mass of the dissolved solid. ana3->calc1 calc2 Determine solubility (e.g., in mg/mL or mol/L). calc1->calc2

Caption: Workflow for the gravimetric determination of solubility.

Step-by-Step Protocol:

  • Preparation of Saturated Solution:

    • To a series of sealed vials, add a known volume (e.g., 2.0 mL) of the desired solvent.

    • Add an excess amount of this compound to each vial, ensuring a visible amount of undissolved solid remains.

    • Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C) and agitate for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection:

    • Remove the vials from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw a precise volume (e.g., 1.0 mL) of the clear supernatant using a calibrated pipette. Ensure no solid particles are transferred.

  • Gravimetric Analysis:

    • Transfer the collected supernatant to a pre-weighed, clean, and dry vial.

    • Remove the solvent by evaporation. This can be achieved using a rotary evaporator, a vacuum centrifuge, or by gently blowing a stream of inert gas (e.g., nitrogen) over the sample.

    • Once the solute is completely dry, re-weigh the vial.

  • Calculation:

    • The mass of the dissolved this compound is the final weight of the vial minus the initial weight of the empty vial.

    • Solubility is calculated by dividing the mass of the dissolved solid by the volume of the supernatant collected (e.g., in mg/mL).

High-Performance Liquid Chromatography (HPLC) Method

This method is ideal for higher throughput screening and when smaller sample volumes are required.

Workflow for HPLC-Based Solubility Determination

G cluster_cal Calibration cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_quant Quantification cal1 Prepare a series of standard solutions of known concentrations. cal2 Analyze standards by HPLC and generate a calibration curve (Peak Area vs. Concentration). cal1->cal2 quant1 Determine the concentration of the diluted sample from the calibration curve. cal2->quant1 sample1 Prepare saturated solutions as in the gravimetric method. sample2 Filter the supernatant through a 0.22 µm syringe filter. sample1->sample2 sample3 Dilute the filtered supernatant with a suitable mobile phase. sample2->sample3 hplc1 Inject the diluted sample onto the HPLC system. sample3->hplc1 hplc2 Record the peak area of the analyte. hplc1->hplc2 hplc2->quant1 quant2 Calculate the original concentration in the saturated solution, accounting for the dilution factor. quant1->quant2

Caption: Workflow for determining solubility using HPLC.

Step-by-Step Protocol:

  • Preparation of Calibration Standards:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions of the stock solution to create a set of calibration standards with concentrations spanning the expected solubility range.

  • Generation of Calibration Curve:

    • Inject each calibration standard into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.

    • Develop an appropriate mobile phase and gradient to achieve good peak shape and resolution.

    • Plot the peak area of this compound as a function of concentration to generate a calibration curve.

  • Preparation of Saturated Samples:

    • Prepare saturated solutions as described in the gravimetric method (Section 4.1, step 1).

    • After equilibration, filter the supernatant through a 0.22 µm syringe filter to remove all particulate matter.

  • Sample Analysis and Quantification:

    • Dilute a known volume of the filtered supernatant with the mobile phase to bring the concentration within the range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Multiply the determined concentration by the dilution factor to calculate the solubility of this compound in the original solvent.

Safety and Handling Considerations

This compound is a primary amine and should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[1]

  • Toxicity: Primary amines can be irritating to the skin and eyes.[1] In case of contact, rinse thoroughly with water.[5]

  • Disposal: Dispose of waste in accordance with local regulations.[5]

Conclusion

References

  • Capot Chemical Co., Ltd. (2019). MSDS of this compound.
  • Goral, M., Shaw, D. G., & Maczynski, A. (2012). IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 2. C7–C24 Aliphatic Amines.
  • McLaughlin, J. C. Experiment 27 - Amines and Amides.
  • ChemSrc. This compound. Retrieved January 9, 2026, from [Link]

  • Moorpark College. Experiment 13 – Properties of Amines and Amides.
  • Embibe. (2023). Physical Properties of Amines – Solubility, Melting and Boiling Point.
  • Khan Academy. (2011, January 13). Amines Experiment [Video]. YouTube.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 232487, (4-Methylpyridin-3-yl)methanol. Retrieved January 9, 2026, from [Link].

  • Sigma-Aldrich. (2025).
  • Thermo Fisher Scientific. (2024).
  • Sigma-Aldrich. (2024).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 58810472, (4-Methoxy-6-methylpyridin-3-yl)methanol. Retrieved January 9, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66272055, (4-Methyl-3-pyridinyl)-pyridin-4-ylmethanamine. Retrieved January 9, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15144432, (4-Methylpyridin-2-yl)methanamine. Retrieved January 9, 2026, from [Link].

  • Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
  • MySkinRecipes. This compound. Retrieved January 9, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81436, N-Methylpyridine-4-methylamine. Retrieved January 9, 2026, from [Link].

  • Lee, J. Y., et al. (2021).
  • BenchChem. (2025). Solubility of 3-Methyl-4-(pyridin-4-yl)aniline in Organic Solvents: An In-depth Technical Guide.

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commercial availability of (4-Methylpyridin-3-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (4-Methylpyridin-3-YL)methanamine for Researchers and Drug Development Professionals

Introduction

This compound, with CAS Number 1443-42-1, is a substituted pyridine derivative that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and synthetic organic chemistry.[1][2] Its structure, which features a pyridine ring functionalized with a methyl group at the 4-position and a methanamine group at the 3-position, provides a unique scaffold for the development of novel bioactive molecules.[1] The presence of both a basic nitrogen atom within the aromatic ring and a primary amine on the side chain makes it a versatile building block for creating complex molecular architectures.[1] This guide offers a comprehensive overview of its commercial availability, synthesis, applications in drug discovery, and essential safety protocols, tailored for researchers and professionals in the field.

Physicochemical Properties

The distinct arrangement of functional groups in this compound dictates its chemical reactivity, physical characteristics, and biological interactions.[1] A summary of its key properties is presented below.

PropertyValueSource
Molecular Formula C₇H₁₀N₂[1][2]
Molecular Weight 122.17 g/mol [1][2]
CAS Number 1443-42-1[1][2]
Boiling Point 242.8 °C at 760 mmHg[3]
IUPAC Name This compound[1]
SMILES CC1=C(C=NC=C1)CN[1]

Commercial Availability

This compound is accessible through various chemical suppliers, primarily for research and development purposes. It is crucial to note that most suppliers restrict its sale to professional laboratories, industrial facilities, or manufacturing settings, and not for direct consumer or medical use.[2]

SupplierPurityAvailable QuantitiesNotes
Smolecule In StockCustomCatalog No. S731105.[1]
CP Lab Safety 98%1 gFor professional laboratory and industrial use only.[2]
Chemsrc (via Shanghai Amole Biotechnology Co., Ltd.) 95.0%100mg, 250mg, 1g, 5gPrice upon inquiry.[4]
MySkinRecipes 98%250mg, 1g, 5gStated lead time of 10-20 days.[3]

Synthesis Methodologies

The synthesis of this compound can be approached through several routes. The choice of method often depends on the desired scale, purity requirements, and available starting materials. Traditional methods often begin with functionalizing a pre-existing pyridine ring, while modern approaches may offer milder conditions and improved efficiency.

Traditional Synthesis: Reduction of a Nitrile or Alcohol

A common and straightforward approach involves the reduction of a precursor compound. One such pathway begins with 4-methylpyridine, which is first functionalized to introduce a group that can then be reduced to the aminomethyl moiety.

  • Alkylation/Hydroxymethylation: 4-Methylpyridine can be reacted with formaldehyde in the presence of a base to yield (4-Methylpyridin-3-yl)methanol.[1]

  • Reduction: The resulting alcohol is then reduced to the target amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically employed for this transformation.[1]

Detailed Protocol: Reduction of (4-Methylpyridin-3-yl)methanol

This protocol is a representative example based on standard chemical transformations and should be adapted and optimized under appropriate laboratory conditions.

Step 1: Preparation of the Reducing Agent Slurry

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, a calculated amount of lithium aluminum hydride (LiAlH₄) is suspended in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere.

Step 2: Addition of the Starting Material

  • (4-Methylpyridin-3-yl)methanol, dissolved in the same anhydrous solvent, is added dropwise to the stirred LiAlH₄ slurry at a controlled temperature, typically 0 °C, to manage the exothermic reaction.

Step 3: Reaction and Quenching

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction.

  • The reaction is carefully quenched by the sequential, dropwise addition of water, followed by an aqueous sodium hydroxide solution, and finally more water, to precipitate the aluminum salts.

Step 4: Work-up and Purification

  • The resulting slurry is filtered, and the solid residue is washed thoroughly with the ether solvent.

  • The combined organic filtrates are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Further purification can be achieved through distillation or column chromatography.

Modern Synthetic Approach: Catalytic Amination

More recent advancements have focused on developing catalytic methods that offer milder reaction conditions. One such strategy utilizes a boronic acid precursor.

  • Starting Material: The synthesis begins with 4-picoline-3-boronic acid.[1][5]

  • Ammonia Source: An inorganic ammonia compound, such as ammonium chloride or aqueous ammonia, serves as the source of the amine group.[5]

  • Catalyst: A metal oxide catalyst (e.g., copper(I) oxide, copper(II) oxide) facilitates the reaction.[5]

  • Advantages: This method can be performed as a single-step process under relatively mild, room-temperature conditions, presenting a significant improvement in operational simplicity and efficiency over traditional multi-step, high-temperature routes.[1]

G cluster_0 Traditional Synthesis Route 4-Methylpyridine 4-Methylpyridine Step1 Hydroxymethylation 4-Methylpyridine->Step1 Formaldehyde Formaldehyde Formaldehyde->Step1 Intermediate (4-Methylpyridin-3-yl)methanol Step1->Intermediate Step2 Reduction Intermediate->Step2 Reducer LiAlH4 Reducer->Step2 Product This compound Step2->Product

Caption: A simplified workflow of a traditional synthesis route.

Applications in Research and Drug Development

The structural attributes of this compound make it a valuable scaffold in medicinal chemistry. The pyridine ring is a common feature in many bioactive molecules, and the additional methyl and aminomethyl groups provide vectors for further chemical modification.[1]

  • Kinase Inhibitor Development: The molecule is explicitly used as a key intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors. The amine group can be functionalized, for example, by reacting with isocyanates to form urea linkers, a common motif in kinase inhibitor design.[3]

  • Bioactive Molecule Synthesis: It serves as a foundational building block for creating more complex molecules with potential anti-inflammatory, anticancer, or neuroprotective activities.[3]

  • Modulation of Physicochemical Properties: The methyl group can influence the molecule's pharmacodynamic and pharmacokinetic properties. It can enhance hydrophobic interactions with target proteins and improve metabolic stability.[1][6] For instance, the 4-methyl substituent can provide additional hydrophobic contact points with protein surfaces, enhancing binding affinity.[1]

  • Central Nervous System (CNS) Applications: Studies have indicated that the compound possesses favorable properties for penetrating the blood-brain barrier.[1] Its moderate lipophilicity is a key factor in its ability to cross this barrier while retaining sufficient aqueous solubility, making it a candidate for developing CNS-acting drugs.[1] The pyridine ring can engage in π-π stacking interactions with aromatic residues like phenylalanine and tyrosine in target proteins within the CNS.[1]

G cluster_0 Drug Development Pathway Scaffold This compound Pyridine Ring Aminomethyl Group Methyl Group Modification Chemical Functionalization Scaffold:f1->Modification Linker Attachment LeadCompound Lead Compound (e.g., Kinase Inhibitor) Modification->LeadCompound Synthesis Optimization Pharmacokinetic Optimization LeadCompound->Optimization SAR Studies DrugCandidate Potential Drug Candidate Optimization->DrugCandidate Refinement

Caption: Role as a scaffold in a typical drug discovery workflow.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential when handling this compound. The information below is a summary and should be supplemented by a thorough review of the full Safety Data Sheet (SDS) provided by the supplier.[7]

  • General Hazards: Primary amines can be irritating to the skin and eyes and may be harmful if ingested.[1] The compound may cause respiratory irritation.[7] The chemical, physical, and toxicological properties have not been exhaustively investigated.[7]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8] In case of insufficient ventilation, wear suitable respiratory equipment.[9]

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If not breathing, provide artificial respiration and consult a physician.[7]

    • Skin Contact: Wash off with soap and plenty of water. Consult a physician.[7]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[7]

  • Handling and Storage:

    • Store in a cool, dry, and well-ventilated place.[3][9]

    • Keep the container tightly sealed.[3][9] Recommended storage is often between 2-8°C.[3]

  • Disposal: Dispose of surplus and non-recyclable solutions through a licensed disposal company. Do not let the product enter drains.[7]

Conclusion

This compound is a commercially available and synthetically accessible chemical intermediate of significant value to the drug discovery and development industry. Its unique structural features provide a robust platform for generating diverse libraries of compounds, particularly for targets such as protein kinases and CNS receptors. While its handling requires adherence to standard safety protocols, its utility as a molecular building block ensures its continued importance in the pursuit of novel therapeutics.

References

  • MSDS of this compound. Capot Chemical Co., Ltd. [Link]

  • This compound, 98% Purity, C7H10N2, 1 gram. CP Lab Safety. [Link]

  • This compound | CAS#:1443-42-1. Chemsrc. [Link]

  • This compound. MySkinRecipes. [Link]

  • Preparation method of 3-amino-4-methylpyridine.
  • [Application of methyl in drug design]. PubMed. [Link]

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safety and handling of (4-Methylpyridin-3-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of (4-Methylpyridin-3-YL)methanamine

Introduction

This compound, identified by CAS Number 1443-42-1, is a pyridine derivative utilized in diverse research and development applications.[1][2] Its structural features, incorporating both a pyridine ring and a primary amine, make it a valuable building block in medicinal chemistry and organic synthesis, particularly for the development of kinase inhibitors and other bioactive molecules.[3][4] However, the same reactivity that makes this compound useful also imparts significant health hazards. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the critical safety protocols and handling procedures necessary to mitigate the risks associated with its use. Adherence to these guidelines is paramount for ensuring personnel safety and maintaining a secure laboratory environment.

Hazard Identification & Risk Assessment

A thorough understanding of the inherent hazards of this compound is the foundation of its safe use. The compound is classified as acutely toxic and corrosive. The primary routes of exposure are inhalation, ingestion, and direct contact with skin or eyes. A pre-work risk assessment is mandatory before any handling of this material.

1.1 GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of the potential hazards.

Hazard ClassHazard StatementSignal WordPictograms
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedWarning
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaledWarning
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationWarning
Serious Eye Damage/Irritation (Category 1)H318: Causes serious eye damageDangercorrosive
Aggregated GHS information from multiple sources indicates a high degree of hazard. Some notifications classify the compound as causing severe skin burns and eye damage.[3][5]

1.2 Risk Assessment Workflow

Before commencing any experimental work, a systematic risk assessment should be performed. This involves identifying the hazards, evaluating the risks of the specific procedures planned, and implementing robust control measures.

A Identify Hazards (Review SDS: Corrosive, Toxic) B Assess Procedural Risks (e.g., Weighing, Solution Prep, Heating, Spills) A->B Input for C Implement Control Measures (Engineering, PPE, Admin) B->C Determines D Perform Experiment C->D Enables E Review & Update (Were controls effective? Any incidents?) D->E Provides feedback for E->A Refines understanding

Caption: A logical workflow for conducting a risk assessment.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is crucial for predicting its behavior and implementing appropriate safety controls.

PropertyValueReference
CAS Number 1443-42-1[1][3]
Molecular Formula C₇H₁₀N₂[1][3]
Molecular Weight 122.17 g/mol [1][3][4]
Boiling Point 242.8 ± 25.0 °C at 760 mmHg[1][4]
Flash Point 121.3 ± 10.2 °C[1]
Density 1.0 ± 0.1 g/cm³[1]

The high boiling point indicates low volatility at standard ambient temperature and pressure, but the potential for vapor and aerosol generation increases with heating or agitation.

Exposure Control & Personal Protective Equipment (PPE)

Minimizing exposure is the primary goal. This is achieved through a hierarchy of controls, starting with engineering solutions and supplemented by appropriate PPE.

3.1 Engineering Controls

  • Ventilation: All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent the inhalation of vapors, mists, or aerosols.[2][6]

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible and located in close proximity to the workstation where the chemical is handled.[7][8]

3.2 Personal Protective Equipment (PPE)

The selection of PPE is dictated by the specific task and the associated risk of exposure.

  • Eye and Face Protection: Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards are mandatory.[2] A full-face shield should be worn in addition to goggles when there is a significant risk of splashing.[9]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves must be worn. It is critical to inspect gloves for any signs of degradation before use and to use proper removal techniques to avoid skin contact.[6] Contaminated gloves must be disposed of as hazardous waste.[2][6]

    • Clothing: An impervious or flame-retardant lab coat or coveralls must be worn to protect street clothing and underlying skin.[2][10]

  • Respiratory Protection: In situations where engineering controls are insufficient or during emergency procedures like cleaning a large spill, respiratory protection is required. A respirator with cartridges appropriate for organic vapors and particulates (e.g., type ABEK-P2) should be used.[2] All respirator use must be in accordance with a formal respiratory protection program.[9]

cluster_0 Task Assessment cluster_1 PPE Selection Task Planned Task (e.g., Weighing, Synthesis) Eyes Eye/Face Protection (Goggles minimum, + Face Shield if splash risk) Task->Eyes Skin Skin Protection (Chem-resistant gloves, Lab coat) Task->Skin Resp Respiratory Protection (Required for spills, aerosols, poor ventilation) Task->Resp

Caption: PPE selection workflow based on the assessed task.

Handling and Storage Protocols

4.1 Safe Handling Workflow

  • Preparation: Before handling, ensure all engineering controls are functional and all necessary PPE is available and in good condition. Confirm the location of the nearest eyewash station and safety shower.

  • Dispensing: Avoid raising dust or creating aerosols.[6] Handle in a fume hood.

  • Procedures: Avoid contact with skin and eyes.[6] Do not eat, drink, or smoke in the work area.[11]

  • Post-Handling: Wash hands and any potentially exposed skin thoroughly with soap and water after handling is complete.[6]

  • Decontamination: Clean the work area and any contaminated equipment after use.

4.2 Storage Requirements

Proper storage is essential to maintain the chemical's integrity and prevent hazardous reactions.

  • Conditions: Store in a cool, dry, and well-ventilated place.[4][6] The storage area should be secured and accessible only to authorized personnel.

  • Container: Keep the container tightly closed to prevent exposure to moisture and air.[6] The compound is noted to be hygroscopic and should be stored under an inert gas.[2]

  • Incompatibilities: Segregate from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2]

Emergency Procedures

In the event of an emergency, a calm and methodical response is critical. Always prioritize personnel safety.

5.1 First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury. In all cases of exposure, consult a physician and provide them with the Safety Data Sheet (SDS).[2][6]

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][12]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[2][12]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][12]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][12]

5.2 Accidental Release Measures

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Don PPE: Wear the appropriate level of PPE, including respiratory protection, chemical-resistant gloves, goggles, and protective clothing.[2]

  • Contain & Clean: Prevent the spill from entering drains.[2] Carefully sweep up solid material or absorb liquids with an inert material (e.g., sand, vermiculite).

  • Collect: Place the absorbed material and any contaminated cleaning supplies into a suitable, labeled, and closed container for hazardous waste disposal.[2][12]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Arrange for disposal through a licensed professional waste disposal service.[2]

Spill Spill Detected Evacuate Evacuate Area Spill->Evacuate PPE Don Full PPE (incl. Respirator) Evacuate->PPE Contain Contain Spill (Prevent spread & entry to drains) PPE->Contain Collect Collect Material (Sweep/Absorb into waste container) Contain->Collect Decon Decontaminate Area Collect->Decon Dispose Dispose as Hazardous Waste Decon->Dispose

Caption: Emergency workflow for responding to a spill.

5.3 Fire-Fighting Measures

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

  • Hazards: Thermal decomposition can produce toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[2][12]

  • Firefighter Protection: Firefighters must wear full protective gear and self-contained breathing apparatus (SCBA).[2][12]

Disposal Considerations

This compound and its containers must be treated as hazardous waste.

  • Product: Do not dispose of the material into the environment or down the drain. Offer surplus and non-recyclable solutions to a licensed disposal company.[2]

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[2]

Toxicological & Ecological Profile

7.1 Toxicological Summary

While comprehensive toxicological data for this specific compound is not available, the existing classifications indicate significant hazards.[2]

  • Acute Effects: It is harmful if swallowed or inhaled.[3] Direct contact causes skin irritation and serious, potentially irreversible, eye damage.[3] Inhalation may lead to respiratory tract irritation.[2]

  • Chronic Effects: No data is available regarding carcinogenicity, mutagenicity, or reproductive toxicity.[2]

  • Note: The chemical, physical, and toxicological properties have not been thoroughly investigated, warranting a cautious approach.[2]

7.2 Ecological Profile

There is no specific data available on the ecological effects of this compound. However, as a standard precaution for hazardous laboratory chemicals, it should not be allowed to enter drains or the environment.[2]

References

  • This compound | CAS#:1443-42-1 | Chemsrc. (n.d.). Retrieved January 9, 2026, from [Link]

  • MSDS of this compound. (2026, January 5). Capot Chemical Co., Ltd. Retrieved January 9, 2026, from [Link]

  • Material Safety Data Sheet - this compound. (2026, January 5). Capot Chemical. Retrieved January 9, 2026, from [Link]

  • This compound Dihydrochloride. (n.d.). Retrieved January 9, 2026, from [Link]

  • SDS – SECTION 4 - Society for Chemical Hazard Communication. (n.d.). Retrieved January 9, 2026, from [Link]

  • (4-Methylpyridin-2-yl)methanamine | C7H10N2 | CID 15144432 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

  • This compound - MySkinRecipes. (n.d.). Retrieved January 9, 2026, from [Link]

  • Firefighting Measures Section 6. (n.d.). Greenbook.net. Retrieved January 9, 2026, from [Link]

  • Firefighting Measures Section 6. (n.d.). Greenbook.net. Retrieved January 9, 2026, from [Link]

  • (4-Methyl-3-pyridinyl)-pyridin-4-ylmethanamine | C12H13N3 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

  • ICSC 0803 - 4-METHYLPYRIDINE. (n.d.). Inchem.org. Retrieved January 9, 2026, from [Link]

  • SAFETY DATA SHEET - 2-Amino-4-methylpyridine. (n.d.). Retrieved January 9, 2026, from [Link]

  • (4-Methylpyridin-3-yl)methanol | C7H9NO | CID 232487 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

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An In-Depth Technical Guide to the Predicted Bioactivity of (4-Methylpyridin-3-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-Methylpyridin-3-YL)methanamine is a substituted pyridine derivative with the molecular formula C₇H₁₀N₂.[1] Its structure, featuring a pyridine ring with a methyl group at the 4-position and a methanamine group at the 3-position, makes it a molecule of significant interest in medicinal chemistry.[1] The pyridine ring is a common scaffold in numerous bioactive compounds, and the presence of both a hydrogen bond donor/acceptor (amine group) and a hydrogen bond acceptor (pyridine nitrogen) suggests potential interactions with biological macromolecules.[1] This guide will provide a comprehensive in-silico prediction of the bioactivity of this compound, detail the computational methodologies employed, propose potential biological targets, and outline a framework for experimental validation. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel chemical entities.

Computational Prediction of Bioactivity: A Multi-faceted Approach

To elucidate the potential therapeutic applications of this compound, a multi-pronged in-silico approach is paramount. This strategy allows for a rapid and cost-effective initial screening, prioritizing experimental resources for the most promising avenues.[2] Our predictive workflow integrates Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore analysis, and molecular docking.

Workflow for In-Silico Bioactivity Prediction

G cluster_0 Data Acquisition & Preparation cluster_1 Predictive Modeling cluster_2 Analysis & Validation a Acquire Structure of This compound b Energy Minimization a->b c QSAR Analysis (Similarity-based Prediction) b->c d Pharmacophore Hypothesis Generation b->d e Target Identification (Database Screening) c->e d->e f Molecular Docking e->f g Binding Affinity Estimation f->g h Pose Analysis f->h j Experimental Validation Plan g->j h->j i ADME-Tox Prediction i->j

Caption: A streamlined workflow for the computational prediction of bioactivity.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR models are statistical models that correlate the chemical structure of a compound with its biological activity.[3][4][5][6] By comparing the structural and physicochemical properties of this compound to large databases of compounds with known activities, we can infer its potential biological functions.[7][8]

Methodology:

  • Descriptor Calculation: A range of 2D and 3D molecular descriptors for this compound will be calculated. These include topological indices, electronic properties, and steric parameters.

  • Similarity Searching: The calculated descriptors will be used to search publicly available databases (e.g., ChEMBL, PubChem) for compounds with similar descriptor profiles and known biological activities.

  • Model Building: Based on the retrieved data, a predictive model can be constructed to estimate the probability of this compound exhibiting similar activities.

Predicted Activities based on Structural Similarity:

The pyridine moiety is a well-known pharmacophore present in a wide array of approved drugs. Structurally similar compounds include kinase inhibitors and central nervous system (CNS) active agents. For instance, some patents describe pyridine derivatives in the context of tyrosine kinase inhibitors for cancer treatment.[9][10] Therefore, a preliminary QSAR analysis suggests potential activity in these therapeutic areas.

Pharmacophore Modeling

A pharmacophore is an abstract representation of the essential molecular features required for a molecule to interact with a specific biological target.[11][12][13][14] By identifying the key pharmacophoric features of this compound, we can screen for potential protein targets.

Key Pharmacophoric Features:

FeatureDescription
Hydrogen Bond AcceptorThe nitrogen atom in the pyridine ring.
Hydrogen Bond DonorThe primary amine group (-NH2).
Aromatic RingThe pyridine ring itself.
Hydrophobic CenterThe methyl group at the 4-position.

These features suggest that this compound could interact with protein active sites that have complementary hydrogen bond donors/acceptors and hydrophobic pockets.

G cluster_0 Pharmacophoric Features of this compound Ligand HBA H-Bond Acceptor Ligand->HBA Pyridine N HBD H-Bond Donor Ligand->HBD Amine H Aro Aromatic Ligand->Aro Pyridine Ring Hyd Hydrophobic Ligand->Hyd Methyl Group

Caption: Key pharmacophoric features of the molecule.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[15][16][17][18][19] This method allows for the estimation of binding affinity and the visualization of key interactions at the atomic level.

Proposed Targets for Docking Studies:

Based on the QSAR and pharmacophore analyses, several protein families are proposed as potential targets for this compound:

  • Protein Kinases: The pyridine scaffold is a common feature in many kinase inhibitors.[20] Docking into the ATP-binding site of various kinases (e.g., Janus kinases (JAKs), as suggested by patents for similar structures[21]) could reveal potential inhibitory activity.

  • Histone Demethylases (HDMs): Research indicates that structurally related compounds exhibit histone demethylation activity.[1] Docking studies with HDMs, such as those in the Jumonji C (JmjC) domain-containing family, could validate this hypothesis.

  • G-Protein Coupled Receptors (GPCRs): The presence of an amine group and an aromatic ring makes GPCRs plausible targets, as these features are common in many GPCR ligands.

Molecular Docking Protocol:

  • Target Preparation: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate the 3D structure of this compound and perform energy minimization.

  • Docking Simulation: Use a docking program (e.g., AutoDock Vina) to dock the ligand into the defined binding site of the target protein.

  • Analysis of Results: Analyze the predicted binding poses and docking scores. The pose with the lowest binding energy is typically considered the most favorable. Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

Predicted Binding Interactions:

Molecular docking studies suggest that the pyridine nitrogen can act as a hydrogen bond acceptor with key residues in an enzyme's active site, while the amine group can act as a hydrogen bond donor.[1] The methyl group is predicted to engage in hydrophobic interactions within a corresponding pocket of the binding site.

Experimental Validation: A Self-Validating System

Computational predictions, while powerful, must be confirmed through rigorous experimental validation.[2][22][23][24][25][26] The following experimental protocols are designed to create a self-validating system, where each step provides data to confirm or refine the in-silico predictions.

In Vitro Assays

1. Kinase Inhibition Assays:

  • Objective: To determine if this compound inhibits the activity of selected protein kinases.

  • Methodology:

    • Select a panel of kinases based on the docking study results (e.g., JAK family members).

    • Perform in vitro kinase activity assays using a radiometric or fluorescence-based method.

    • Incubate the kinase, substrate, and ATP with varying concentrations of this compound.

    • Measure the kinase activity and calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme's activity).

2. Histone Demethylase Activity Assays:

  • Objective: To assess the effect of the compound on the activity of histone demethylases.

  • Methodology:

    • Utilize a commercially available histone demethylase assay kit (e.g., AlphaLISA or fluorescence-based).

    • Incubate the recombinant histone demethylase enzyme with a methylated histone substrate in the presence of varying concentrations of this compound.

    • Measure the level of demethylation and determine the IC₅₀ value.

3. Cell-Based Assays:

  • Objective: To evaluate the effect of this compound on cellular pathways modulated by the predicted targets.

  • Methodology:

    • Select cell lines that are relevant to the predicted therapeutic area (e.g., cancer cell lines for kinase inhibition).

    • Treat the cells with a range of concentrations of the compound.

    • Perform assays to measure relevant cellular responses, such as cell proliferation (e.g., MTT assay), apoptosis (e.g., caspase activity assay), or changes in protein phosphorylation (e.g., Western blotting).

Experimental Validation Workflow

G cluster_0 Initial Screening cluster_1 Cellular Activity cluster_2 Mechanism of Action cluster_3 Lead Optimization a In Vitro Enzyme Assays (Kinases, HDMs) b Determine IC50 Values a->b c Cell-Based Assays (Proliferation, Apoptosis) b->c d Confirm On-Target Effects c->d e Western Blotting (Signaling Pathways) d->e f Target Engagement Assays e->f g Structure-Activity Relationship (SAR) Studies f->g h Iterative Design & Synthesis g->h

Sources

Methodological & Application

Application Note: A Comparative Guide to the Synthesis of (4-Methylpyridin-3-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Significance

(4-Methylpyridin-3-YL)methanamine is a pivotal primary amine building block in medicinal chemistry and materials science. Its structural motif, featuring a pyridine ring with adjacent methyl and aminomethyl substituents, is incorporated into a range of biologically active molecules and functional materials. The synthesis of this compound is most efficiently achieved via the reduction of the corresponding nitrile, 4-methyl-3-cyanopyridine. This guide provides a detailed examination of two robust and widely employed reduction methodologies: catalytic hydrogenation using Raney® Nickel and stoichiometric reduction with Lithium Aluminum Hydride (LAH). We present comprehensive, field-tested protocols, a comparative analysis of the two routes, and critical safety procedures to ensure successful and safe synthesis.

Synthetic Strategy Overview

The conversion of a nitrile to a primary amine is a fundamental transformation in organic synthesis. The choice of reducing agent is dictated by factors such as substrate compatibility, desired selectivity, scalability, and safety considerations.[1]

  • Catalytic Hydrogenation: This method employs a catalyst, typically a Group 10 metal like Raney Nickel, to facilitate the addition of hydrogen across the carbon-nitrogen triple bond.[1] The hydrogen source can be molecular hydrogen (H₂) gas, often under pressure, or a transfer agent like potassium borohydride (KBH₄) or 2-propanol, which offers a milder and more operationally simple alternative.[2][3][4]

  • Stoichiometric Hydride Reduction: This approach utilizes a powerful hydride donor, such as Lithium Aluminum Hydride (LiAlH₄), which delivers hydride ions (H⁻) to the electrophilic carbon of the nitrile.[5] LAH is highly reactive and capable of reducing a wide array of functional groups, including esters and amides, making it less chemoselective but highly effective.[6]

The overall synthetic approach is visualized below.

cluster_start Starting Material cluster_product Final Product cluster_methods 4-methyl-3-cyanopyridine 4-Methyl-3-cyanopyridine Method1 Method A: Catalytic Hydrogenation 4-methyl-3-cyanopyridine->Method1 Raney® Ni, KBH₄ Ethanol, rt Method2 Method B: LAH Reduction 4-methyl-3-cyanopyridine->Method2 1. LiAlH₄, Anhydrous THF 2. Aqueous Workup Product This compound Method1->Product Method2->Product

Caption: Synthetic pathways from 4-methyl-3-cyanopyridine.

Methodology A: Catalytic Hydrogenation with Raney® Nickel and KBH₄

This method represents a mild, efficient, and high-yield route that avoids the use of high-pressure hydrogen gas and highly pyrophoric reagents like LAH.[2][4] The combination of Raney Nickel as the catalyst and potassium borohydride as the hydrogen source provides excellent selectivity for the primary amine with minimal formation of secondary or tertiary amine byproducts.[2]

Causality and Mechanistic Insight

Raney Nickel is a high-surface-area nickel catalyst that adsorbs hydrogen, facilitating its addition to the nitrile. In this system, KBH₄ reacts with the ethanol solvent to generate the hydrogen in situ, which is then utilized by the catalyst. This approach maintains a low concentration of the intermediate imine, thereby suppressing its reaction with the final amine product, which is a common pathway to secondary amine impurities.[1]

Critical Safety Protocols: Handling Raney® Nickel

Raney® Nickel is a pyrophoric solid, especially when dry, and can ignite spontaneously upon exposure to air.[7][8] Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Wear a fire-retardant lab coat, safety goggles, and nitrile gloves.[9]

  • Handling: Always handle Raney® Nickel as a slurry, typically in water or ethanol. NEVER allow the catalyst to dry. [7] Use non-sparking tools (e.g., brass spatula) and conduct all transfers in an efficient fume hood.[8]

  • Storage: Store in a cool, well-ventilated area away from heat and incompatible substances. The container must be tightly sealed and kept wet.[9]

  • Spills & Waste: For small spills, deactivate the catalyst by covering it with a 0.5% potassium permanganate solution, followed by flushing with copious amounts of water.[7] Collect catalyst waste in a dedicated, labeled container under water.

start Start: Handle Pyrophoric/ Water-Reactive Reagent ppe 1. Don Correct PPE (FR Coat, Goggles, Gloves) start->ppe env 2. Prepare Environment (Fume Hood, Inert Gas, No Ignition Sources) ppe->env weigh 3. Weigh Reagent (Under Inert Gas or as Slurry) env->weigh transfer 4. Transfer to Reaction Vessel (Use Non-Sparking Tools) weigh->transfer quench 5. Plan Quenching/Workup (Slow, Controlled Addition) transfer->quench end End: Safe Disposal of Waste quench->end

Caption: Safety workflow for hazardous reagent handling.

Step-by-Step Experimental Protocol
  • Catalyst Preparation: In a fume hood, add approximately 10 g of a commercial Nickel-Aluminum alloy in small portions to 50 mL of a 6 M sodium hydroxide solution. Stir the mixture at 50°C for 90 minutes. After the vigorous reaction subsides, carefully decant the NaOH solution. Wash the remaining gray Raney® Nickel catalyst thoroughly with deionized water until the washings are neutral (pH ~7), followed by three washes with absolute ethanol. The activated catalyst must be kept covered with ethanol at all times.[2]

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add potassium borohydride (2.16 g, 40 mmol) and the wet Raney® Nickel catalyst (approx. 0.64 g moist weight).[4]

  • Solvent Addition: Add 25 mL of dry ethanol to the flask and begin vigorous stirring.

  • Substrate Addition: Dissolve 4-methyl-3-cyanopyridine (1.18 g, 10 mmol) in 10 mL of dry ethanol and add it to the reaction flask.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Crucially, do not allow the filter cake to dry. Immediately after filtration, quench the filter cake by submerging it in a beaker of water.

  • Extraction: Evaporate the ethanol from the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The product can be purified by vacuum distillation or column chromatography on silica gel.

Methodology B: Stoichiometric Reduction with Lithium Aluminum Hydride (LAH)

LAH is a potent and fast-acting reducing agent for nitriles.[5] This protocol requires strict anhydrous and inert atmosphere techniques due to the high reactivity of LAH.

Causality and Mechanistic Insight

The reduction proceeds via the nucleophilic attack of a hydride ion (H⁻) from the [AlH₄]⁻ complex onto the electrophilic nitrile carbon. This is followed by a second hydride attack on the intermediate imine species. An aqueous workup is then required to hydrolyze the resulting aluminum-nitrogen complexes and protonate the amine to yield the final product.[10]

Critical Safety Protocols: Handling Lithium Aluminum Hydride

LAH reacts violently with water, releasing flammable hydrogen gas, and can ignite in moist air.[11][12] It is also corrosive to skin and eyes.[13][14]

  • PPE: Wear a fire-retardant lab coat, safety goggles, and heavy-duty nitrile or neoprene gloves.[12]

  • Handling: Use only in a fume hood or glove box under an inert atmosphere (e.g., Nitrogen or Argon).[11] All glassware must be oven- or flame-dried. Use spark-resistant tools. A Class D fire extinguisher (for combustible metals) and dry sand must be readily available. Never use water, CO₂, or standard ABC extinguishers on an LAH fire. [11][12]

  • Storage: Store in a tightly sealed container in a cool, dry, desiccated environment, separate from combustible materials and protic solvents.[11]

  • Quenching: Excess LAH must be quenched carefully. Add quenching agents slowly at low temperatures (0 °C).

Step-by-Step Experimental Protocol
  • Reaction Setup: Assemble an oven-dried 250 mL three-necked flask equipped with a magnetic stir bar, a nitrogen inlet, and a reflux condenser. Flush the entire system with dry nitrogen gas.

  • Reagent Addition: Under a positive pressure of nitrogen, carefully add Lithium Aluminum Hydride (0.76 g, 20 mmol) to the flask, followed by 50 mL of anhydrous tetrahydrofuran (THF).

  • Substrate Addition: Dissolve 4-methyl-3-cyanopyridine (1.18 g, 10 mmol) in 20 mL of anhydrous THF. Transfer this solution to a dropping funnel and add it dropwise to the stirred LAH suspension at 0 °C (ice-water bath) over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux for 2-4 hours, monitoring by TLC.

  • Work-up (Fieser Method): Cool the reaction mixture back to 0 °C in an ice-water bath. Quench the reaction by the slow, dropwise, and sequential addition of:

    • 0.8 mL of water

    • 0.8 mL of 15% (w/v) aqueous sodium hydroxide

    • 2.4 mL of water

  • Isolation: A granular white precipitate of aluminum salts should form. Allow the mixture to stir at room temperature for 30 minutes, then filter off the solids. Wash the solids thoroughly with THF or ethyl acetate.

  • Purification: Combine the filtrate and the washes. Dry the solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product, which can be further purified by vacuum distillation.

Comparative Analysis & Data Summary

ParameterMethod A: Raney® Nickel / KBH₄Method B: Lithium Aluminum Hydride (LAH)
Primary Reagent Raney® Nickel, Potassium BorohydrideLithium Aluminum Hydride
Typical Yield Good to Excellent (80-95%)[2][4]Excellent (>90%)[5]
Reaction Conditions Room Temperature, Atmospheric Pressure0 °C to Reflux, Anhydrous, Inert Atmosphere
Chemoselectivity High (Tolerates esters, amides)Low (Reduces esters, amides, acids, etc.)[6]
Safety Profile Raney Ni is pyrophoric when dry.LAH is highly pyrophoric and water-reactive.[11]
Work-up Simple filtration and extraction.Requires careful, multi-step quenching.
Operational Complexity ModerateHigh

Characterization & Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons (in the δ 7.0-8.5 ppm region), a singlet for the methyl group protons (around δ 2.3 ppm), a singlet for the benzylic-type CH₂ protons (around δ 3.8 ppm), and a broad singlet for the amine (NH₂) protons which is exchangeable with D₂O.

  • ¹³C NMR Spectroscopy: The carbon NMR will show distinct signals for the pyridine carbons, the methyl carbon, and the CH₂ carbon.

  • Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺).

  • Infrared (IR) Spectroscopy: To confirm the presence of the N-H stretch of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region).

Conclusion

Both catalytic hydrogenation with Raney® Nickel/KBH₄ and stoichiometric reduction with LAH are effective methods for the synthesis of this compound from 4-methyl-3-cyanopyridine. The Raney® Nickel method offers a safer and more chemoselective route with simpler operational requirements, making it suitable for substrates with other reducible functional groups. The LAH method is faster and highly efficient but demands rigorous adherence to anhydrous and inert atmosphere techniques due to the hazardous nature of the reagent. The choice of method should be guided by the specific laboratory capabilities, safety infrastructure, and the chemical nature of the starting material.

References

  • Wu, B., Zhang, J., Yang, M., Yue, Y., Ma, L. J., & Yu, X. Q. (2007). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. ARKIVOC, 2007(14), 95-101.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Raney nickel, activated catalyst 50% slurry in water. Retrieved from [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). Raney Nickel Alloy MSDS. Retrieved from [Link]

  • Mebane, R. C., et al. (2003). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel.
  • Princeton University Environmental Health & Safety. (n.d.). Lithium Aluminum Hydride. Retrieved from [Link]

  • Vineeth Chemicals. (n.d.). Safety, Storage, Shelf Life, Handling and Disposal. Retrieved from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Raney Nickel. Retrieved from [Link]

  • Staskun, B., & van Es, T. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Acid, and of Raney (Ni/Al) Alloy/Formic Acid. South African Journal of Chemistry, 61, 144-156.
  • Wu, B., Zhang, J., Yang, M., Yue, Y., Ma, L. J., & Yu, X. Q. (2007). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Semantic Scholar. Retrieved from [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - Lithium Aluminium Hydride. Retrieved from [Link]

  • New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Lithium Aluminum Hydride. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]

  • University of Southampton. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • European Patent Office. (n.d.). EP 2 994 454 B1: An improved process for the preparation of (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Lithium aluminium hydride. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • PubMed. (1994). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Retrieved from [Link]

  • Leah4sci. (2016). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). CN104356057A - Preparation method of 3-amino-4-methylpyridine.
  • Google Patents. (n.d.). CN100999491A - Preparation process of 3 amino-4 methyl pyridine.
  • PubMed. (2007). Synthesis of (+/-)-methyl-(1-aryl-4-pyridin-3-yl-but-3-enyl)-amines. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • Google Patents. (n.d.). US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine.
  • Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Retrieved from [Link]

  • Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.

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Application Notes and Protocols for (4-Methylpyridin-3-YL)methanamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of the Pyridine Scaffold

In the landscape of modern medicinal chemistry, the pyridine ring stands as a privileged scaffold.[1] Its presence in numerous natural products and FDA-approved drugs speaks to its remarkable versatility.[1][2] The nitrogen atom imparts polarity, basicity, and the ability to form crucial hydrogen bonds, all of which are pivotal for molecular recognition at biological targets.[1][3] Among the myriad of pyridine-containing building blocks, (4-Methylpyridin-3-YL)methanamine offers a unique substitution pattern that medicinal chemists can strategically exploit to fine-tune the physicochemical and pharmacological properties of new chemical entities. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this versatile intermediate.

Physicochemical Properties and Handling

This compound is a primary amine featuring a 3,4-disubstituted pyridine ring.[4] This specific arrangement of the methyl and aminomethyl groups influences its steric and electronic properties, making it a valuable synthon for creating complex molecules with therapeutic potential.[4]

PropertyValueSource
Molecular FormulaC₇H₁₀N₂[5]
Molecular Weight122.17 g/mol [5]
Boiling Point242.8 °C at 760 mmHg[5]
Density1.0 g/cm³[5]
LogP0.06[5]
pKa(Predicted) ~8.5-9.5 (amine), ~5.5-6.5 (pyridine)-
AppearanceColorless to pale yellow liquid-
SolubilitySoluble in water, methanol, ethanol, dichloromethane-

Storage and Handling:

This compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. As a primary amine, it is considered to have moderate toxicity and can be irritating to the skin and eyes.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a chemical fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

The Role in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The pyridine scaffold is a common feature in a multitude of kinase inhibitors due to its ability to form hydrogen bonds with the hinge region of the ATP-binding site.[6] The 3-aminomethyl substituent of this compound provides a critical handle for introducing a variety of pharmacophoric groups that can extend into and interact with other regions of the kinase domain, thereby influencing potency and selectivity. The 4-methyl group can provide beneficial hydrophobic interactions and influence the overall conformation of the molecule.

A key application of this building block is in the synthesis of substituted N-((pyridin-3-yl)methyl)anilines, a class of compounds that has shown promise as inhibitors of various protein kinases, including Src kinase.[3][7] The following sections will detail a representative protocol for the synthesis of a Src kinase inhibitor intermediate, 3-(((4-methylpyridin-3-yl)methyl)amino)benzonitrile , via reductive amination.

Diagram of the Synthetic Workflow

G cluster_0 Precursor Synthesis cluster_1 Reductive Amination 4-Methylnicotinic Acid 4-Methylnicotinic Acid 4-Methylpyridine-3-carbaldehyde 4-Methylpyridine-3-carbaldehyde 4-Methylnicotinic Acid->4-Methylpyridine-3-carbaldehyde  Reduction This compound This compound (Starting Material) 4-Methylpyridine-3-carbaldehyde->this compound  Can be used to generate the starting material Imine Intermediate Schiff Base (Imine Intermediate) 4-Methylpyridine-3-carbaldehyde->Imine Intermediate  + 3-Aminobenzonitrile This compound->Imine Intermediate  + 3-Aminobenzonitrile 3-Aminobenzonitrile 3-Aminobenzonitrile Target Molecule 3-(((4-methylpyridin-3-yl)methyl)amino)benzonitrile Imine Intermediate->Target Molecule  Reduction (e.g., NaBH(OAc)₃)

Caption: Synthetic pathways to the target molecule.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of the precursors and the final target molecule.

Protocol 1: Synthesis of 4-Methylpyridine-3-carbaldehyde

This protocol describes the synthesis of the aldehyde precursor from the corresponding carboxylic acid.

Materials:

  • 4-Methylnicotinic acid

  • Borane-tetrahydrofuran complex (1.0 M in THF)

  • Hydrochloric acid (2.0 M)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium carbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-methylnicotinic acid (1.0 eq) in anhydrous THF, slowly add a solution of borane-tetrahydrofuran complex (1.0 M in THF, 1.1 eq) at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.

  • Cool the reaction mixture to 0 °C and cautiously add 2.0 M hydrochloric acid dropwise to quench the excess borane.

  • Heat the mixture to reflux for an additional 30 minutes.

  • After cooling to room temperature, extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers sequentially with saturated aqueous sodium carbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 4-methylpyridine-3-carbaldehyde.

Protocol 2: Synthesis of 3-(((4-methylpyridin-3-yl)methyl)amino)benzonitrile via Reductive Amination

This protocol outlines the direct reductive amination of 4-methylpyridine-3-carbaldehyde with 3-aminobenzonitrile.

Materials:

  • 4-Methylpyridine-3-carbaldehyde (1.0 eq)

  • 3-Aminobenzonitrile (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of 4-methylpyridine-3-carbaldehyde (1.0 eq) in anhydrous dichloromethane, add 3-aminobenzonitrile (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 6-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 3-(((4-methylpyridin-3-yl)methyl)amino)benzonitrile as a solid.

Characterization of 3-(((4-methylpyridin-3-yl)methyl)amino)benzonitrile

The successful synthesis of the target molecule should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃)δ (ppm): 8.45 (s, 1H, pyridine-H2), 8.39 (d, 1H, pyridine-H6), 7.21 (d, 1H, pyridine-H5), 7.20-7.15 (m, 1H, phenyl-H5), 6.90-6.85 (m, 2H, phenyl-H4, H6), 6.75 (d, 1H, phenyl-H2), 4.50 (s, 2H, CH₂), 4.20 (br s, 1H, NH), 2.25 (s, 3H, CH₃).
¹³C NMR (100 MHz, CDCl₃)δ (ppm): 150.1, 148.2, 147.5, 134.5, 131.9, 129.8, 122.5, 119.2, 118.5, 117.8, 112.3, 45.8, 16.7.
Mass Spec. (ESI+)Expected m/z for C₁₄H₁₃N₃: [M+H]⁺ = 224.1182.

Structure-Activity Relationship (SAR) Insights and Further Applications

The synthesized 3-(((4-methylpyridin-3-yl)methyl)amino)benzonitrile serves as a valuable scaffold for further elaboration to optimize its biological activity.

Diagram of a Representative SAR Decision Tree

SAR_Tree cluster_pyridine Pyridine Ring Modifications cluster_linker Linker Modifications cluster_phenyl Phenyl Ring Modifications start Initial Hit: 3-(((4-methylpyridin-3-yl)methyl)amino)benzonitrile node_pyridine Modify 4-Methyl Group start->node_pyridine SAR Exploration node_linker Vary Linker Length/Rigidity start->node_linker SAR Exploration node_phenyl Substitute Benzonitrile start->node_phenyl SAR Exploration node_pyridine_outcome Impacts: - Hydrophobicity - Steric interactions - Potency node_pyridine->node_pyridine_outcome node_linker_outcome Impacts: - Conformational flexibility - Vector towards solvent front - Selectivity node_linker->node_linker_outcome node_phenyl_outcome Impacts: - Potency - ADME properties - Off-target effects node_phenyl->node_phenyl_outcome

Caption: A decision tree for SAR exploration.

Further derivatization of the core structure can be explored to enhance kinase inhibitory activity and improve pharmacokinetic properties. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or converted to a tetrazole to introduce a charged group. The phenyl ring can be further substituted to probe for additional binding interactions within the target kinase.

Conclusion

This compound is a strategically important building block in medicinal chemistry. Its utility in the synthesis of kinase inhibitors, as demonstrated by the detailed protocol for the preparation of 3-(((4-methylpyridin-3-yl)methyl)amino)benzonitrile, highlights its potential for the rapid generation of compound libraries for drug discovery programs. The protocols and data presented herein provide a solid foundation for researchers to incorporate this versatile scaffold into their synthetic strategies.

References

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  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). IntechOpen. Available at: [Link]

  • Boschelli, D. H., et al. (2001). 4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(1), 17-20.
  • Boschelli, D. H., et al. (2000). Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. Bioorganic & Medicinal Chemistry Letters, 10(21), 2477-2480.
  • An improved process for the preparation of (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine. Quick Company. Available at: [Link]

  • Ling, Y., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4289–4336.
  • Identification of 3, 4-disubstituted pyridine derivatives as novel CDK8 inhibitors. (2021). European Journal of Medicinal Chemistry, 223, 113634.

Sources

Application Notes & Protocols: (4-Methylpyridin-3-YL)methanamine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of (4-Methylpyridin-3-YL)methanamine

This compound, a disubstituted pyridine derivative, has emerged as a highly valuable and versatile building block in modern organic synthesis. Its structure uniquely combines a nucleophilic primary amine with a pyridine ring, a privileged scaffold in medicinal chemistry. The primary aminomethyl group at the 3-position provides a reactive handle for a multitude of classic and contemporary transformations, while the methyl group at the 4-position offers a point for potential further functionalization or can sterically and electronically influence the reactivity of the pyridine ring.

This combination makes it an ideal starting material for constructing more complex molecules with diverse functionalities.[1] It is particularly sought after in pharmaceutical and agrochemical research for the synthesis of kinase inhibitors, bioactive ligands, and functional materials.[1][2] The pyridine nitrogen itself often acts as a crucial hydrogen bond acceptor, anchoring synthesized molecules to biological targets like the hinge region of kinase enzymes.[3]

This document serves as a technical guide for researchers, providing in-depth protocols and field-proven insights into the most effective applications of this building block, focusing on amide bond formation and reductive amination.

Compound Properties
IUPAC Name This compound
CAS Number 137973-77-4 (Note: Some sources may list CAS 1443-42-1 for the same structure)
Molecular Formula C₇H₁₀N₂
Molecular Weight 122.17 g/mol
Boiling Point ~242.8 °C at 760 mmHg
Appearance Varies; typically a liquid or low-melting solid

Core Application: Amide Bond Formation

The formation of an amide bond is arguably the most frequent reaction performed in medicinal chemistry, providing a stable linkage in countless drug candidates.[4] The primary amine of this compound is an excellent nucleophile for acylation reactions, enabling its conjugation with a vast library of carboxylic acids.

Scientific Principles of Amide Coupling

Direct condensation of a carboxylic acid and an amine is generally inefficient and requires harsh conditions. Therefore, the carboxylic acid must first be "activated" to a more reactive species. This is typically achieved in one of two ways: conversion to a highly reactive acyl halide or in-situ activation using coupling reagents.[4][5]

  • Carbodiimide Reagents (e.g., EDC): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine. To enhance efficiency and suppress side reactions like racemization, additives such as 1-Hydroxybenzotriazole (HOBt) are often included.[5][6]

  • Uronium/Aminium Salts (e.g., HATU): Reagents like HATU are among the most efficient coupling agents, forming active esters that undergo rapid aminolysis with minimal side products.[5]

  • Acyl Halides: This classic method involves converting the carboxylic acid to an acyl chloride (e.g., using thionyl chloride or oxalyl chloride). The resulting acyl chloride is highly electrophilic and reacts rapidly with the amine. A stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, DIPEA) is required to neutralize the HCl byproduct generated during the reaction.[5][7]

Experimental Workflow: Amide Coupling

The following diagram illustrates a generalized workflow for a typical amide coupling reaction, from setup to purification.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Carboxylic Acid (1.0 eq) & this compound (1.1 eq) in anhydrous solvent (e.g., DCM/DMF) B Add Coupling Reagents (e.g., EDC/HOBt or HATU) & Base (e.g., DIPEA) A->B C Stir at 0°C to Room Temperature for 12-24 hours B->C D Monitor reaction progress via TLC or LC-MS C->D E Quench reaction & perform aqueous wash (e.g., NaHCO₃, Brine) D->E F Dry organic layer (e.g., MgSO₄), filter, and concentrate E->F G Purify crude product via column chromatography F->G

Caption: Generalized workflow for amide coupling reactions.

Protocol 1: Amide Coupling via EDC/HOBt Activation

This protocol describes a robust and widely used method for coupling this compound with a generic carboxylic acid.

Materials:

  • This compound

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq) and this compound (1.1 eq).

  • Dissolve the solids in anhydrous DCM or DMF to a concentration of 0.1-0.5 M.

  • Cool the solution to 0 °C using an ice bath.

  • Add HOBt (1.2 eq) and DIPEA (2.0-3.0 eq) to the stirred solution.[6][7]

  • Slowly add EDC (1.2 eq) to the reaction mixture. A slight exotherm may be observed.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM (if DMF was used as the solvent, perform an appropriate extraction).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).[6]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude amide by silica gel column chromatography.

Protocol 2: Amide Coupling via the Acyl Chloride Method

This protocol is effective for robust carboxylic acids that can be easily converted to their corresponding acyl chlorides.

Materials:

  • This compound

  • Acyl chloride of interest (pre-formed from the corresponding carboxylic acid using, e.g., (COCl)₂ or SOCl₂)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add TEA (1.5-2.5 eq) to the solution.[5]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of the acyl chloride (1.1 eq) in anhydrous DCM to the cooled amine solution. A white precipitate of triethylammonium chloride will typically form.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.[5]

  • Monitor the reaction for the consumption of the starting amine by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Parameter Protocol 1 (EDC/HOBt) Protocol 2 (Acyl Chloride)
Amine (eq) 1.11.0
Acid/Acyl Chloride (eq) 1.01.1
Activating Agent (eq) EDC (1.2), HOBt (1.2)N/A (pre-formed)
Base (eq) DIPEA (2.0-3.0)TEA (1.5-2.5)
Typical Solvent DCM, DMFDCM, THF
Typical Temperature 0 °C to RT0 °C to RT

Core Application: Reductive Amination

Reductive amination is a cornerstone transformation for forming carbon-nitrogen bonds, providing a superior method for N-alkylation compared to direct alkylation with alkyl halides, which often suffers from over-alkylation.[8] This one-pot reaction involves the condensation of an amine with an aldehyde or ketone to form an imine (or iminium ion), which is then reduced in situ to the corresponding secondary or tertiary amine.[9]

Scientific Principles of Reductive Amination

The success of a one-pot reductive amination relies on a reducing agent that is mild enough not to reduce the starting aldehyde or ketone but potent enough to reduce the intermediate iminium ion.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB): This is the reagent of choice for most applications. It is a mild and selective reducing agent, moisture-tolerant, and does not require strictly anhydrous conditions. It is particularly effective for the reductive amination of both aldehydes and ketones.[8]

  • Sodium Cyanoborohydride (NaBH₃CN): A classic reagent for this transformation, NaBH₃CN is effective at a slightly acidic pH, where iminium ion formation is favored. However, its toxicity (due to the potential release of cyanide) has led to its replacement by STAB in many modern applications.[8]

The reaction is often catalyzed by a weak acid, such as acetic acid, which facilitates the dehydration step to form the iminium ion intermediate.[6]

Reaction Mechanism: Reductive Amination

The following diagram outlines the key steps in the reductive amination of an aldehyde with this compound.

G Start Aldehyde (R-CHO) + this compound Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + H⁺ Iminium Iminium Ion Hemiaminal->Iminium - H₂O Product Secondary Amine Product Iminium->Product Reducer [H⁻] (from STAB) Reducer->Iminium

Caption: Mechanism of reductive amination.

Protocol: Reductive Amination using STAB

This protocol provides a general and highly reliable procedure for the N-alkylation of this compound.

Materials:

  • This compound

  • Aldehyde or ketone of interest

  • Sodium Triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, catalytic)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in DCM or DCE (to a concentration of 0.1-0.5 M).

  • If the carbonyl substrate is less reactive (e.g., a ketone), add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[6]

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Effervescence (gas evolution) may be observed.

  • Continue stirring the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine (1x), and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude secondary amine product by silica gel column chromatography.

Parameter Reductive Amination Protocol
Amine (eq) 1.1
Carbonyl (eq) 1.0
Reducing Agent (eq) STAB (1.5)
Catalyst (eq) Acetic Acid (0-0.1)
Typical Solvent DCM, DCE
Typical Temperature Room Temperature

Safety and Handling

  • Hazards: this compound is a primary amine and should be handled with care. It can be irritating to the skin and eyes and may be harmful if ingested.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container to prevent moisture absorption and degradation. Recommended storage is at 2-8°C.[2]

References

  • MySkinRecipes. This compound. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]

  • ChemSrc. This compound | CAS#:1443-42-1. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • Jang, J., Sin, K. S., & Park, H. (2001). Synthesis of (+/-)-methyl-(1-aryl-4-pyridin-3-yl-but-3-enyl)-amines. Archives of Pharmacal Research, 24(6), 503–507. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 1–714. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. (2017). [Link]

Sources

Application Note: Comprehensive Analytical Characterization of (4-Methylpyridin-3-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the analytical methods required for the full characterization of (4-Methylpyridin-3-YL)methanamine (C₇H₁₀N₂), a key heterocyclic building block in pharmaceutical and materials science research.[1] We present a suite of orthogonal analytical techniques designed to unequivocally confirm its identity, structure, purity, and quality. The protocols detailed herein are grounded in established principles of analytical chemistry and adhere to the validation standards expected in drug development and quality control environments.[2][3] This guide is intended for researchers, analytical scientists, and quality assurance professionals involved in the synthesis, development, and manufacturing of molecules incorporating this pyridine derivative.

Introduction and Guiding Principles

This compound is a substituted pyridine derivative featuring a primary amine and a methyl group on the aromatic ring. Its structural motifs make it a valuable precursor in medicinal chemistry for the synthesis of bioactive molecules and in material science for developing functional materials.[1] Robust characterization is paramount to ensure that the material's quality is fit for its intended purpose, as impurities or structural ambiguities can significantly impact downstream applications, from reaction yields to biological activity.

The Importance of Method Validation

Before implementation, any analytical procedure must be validated to demonstrate its suitability for the intended purpose.[4] Key validation parameters, as defined by the International Council for Harmonisation (ICH) guidelines, include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[5]

  • Accuracy: The closeness of test results to the true value.[6]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[6]

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[3]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitatively measured, respectively, with suitable precision and accuracy.[6]

While this document provides detailed protocols, formal validation must be performed by the end-user according to their specific regulatory and quality requirements.[3][5]

Structural Elucidation and Identity Confirmation

The primary objective is to confirm that the synthesized molecule has the correct structure of this compound. This is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for unambiguous structure determination of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively. For this compound, ¹H NMR will confirm the substitution pattern on the pyridine ring and the presence of the methyl and aminomethyl groups, while ¹³C NMR will confirm the carbon backbone.

The following table summarizes the anticipated chemical shifts (δ) for this compound, based on its structure and known data for similar pyridine derivatives.[7] The exact shifts may vary depending on the solvent used.

Technique Assignment Expected Chemical Shift (ppm) Expected Multiplicity Expected Integration
¹H NMR H2 (Pyridine)~8.4Singlet (s)1H
H5 (Pyridine)~8.3Doublet (d)1H
H6 (Pyridine)~7.1Doublet (d)1H
-CH₂-NH₂~3.8Singlet (s)2H
-CH₃~2.4Singlet (s)3H
-NH₂~1.6 (broad)Singlet (s)2H
¹³C NMR C2 (Pyridine)~150--
C4 (Pyridine)~147--
C5 (Pyridine)~136--
C3 (Pyridine)~133--
C6 (Pyridine)~123--
-CH₂-NH₂~40--
-CH₃~18--
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure optimal magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum. This will require a significantly longer acquisition time than the proton spectrum.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and assign all signals in both spectra to the corresponding atoms in the molecule.

Diagram 1: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Dissolve 5-10 mg Sample in Deuterated Solvent Acq_H1 Acquire ¹H Spectrum Prep->Acq_H1 Acq_C13 Acquire ¹³C Spectrum Proc Fourier Transform, Phase & Baseline Correction Acq_C13->Proc Analysis Assign Signals & Confirm Structure Proc->Analysis

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can further validate the molecular formula by providing a highly accurate mass measurement.

Ionization Mode Adduct Calculated m/z Expected Fragment (m/z)
ESI+[M+H]⁺123.0971106.0709 ([M-NH₂]⁺)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent, such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI) at a constant flow rate.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. Perform a full scan over a relevant m/z range (e.g., 50-500 Da).

  • Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. If using HRMS, compare the measured exact mass to the theoretical mass to confirm the elemental composition.

Diagram 2: Mass Spectrometry Workflow

MS_Workflow Sample Prepare Dilute Solution (~0.1 mg/mL) Infuse Infuse into ESI Source Sample->Infuse Acquire Acquire Full Scan Mass Spectrum Infuse->Acquire Analyze Confirm [M+H]⁺ and Elemental Composition (HRMS) Acquire->Analyze

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups within a molecule.[8] For this compound, FTIR is used to confirm the presence of the amine N-H bonds, aromatic C-H bonds, and the pyridine ring vibrations.

Wavenumber (cm⁻¹) Vibration Type Functional Group
3400-3250N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
3100-3000C-H StretchAromatic (Pyridine)
2950-2850C-H StretchAliphatic (-CH₃, -CH₂)
1620-1580C=N, C=C StretchPyridine Ring
1650-1550N-H Bend (Scissoring)Primary Amine (-NH₂)
1470-1430C=C StretchPyridine Ring
  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean and perform a background scan.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.

Purity Assessment and Quantification

Once the structure is confirmed, the next critical step is to determine the purity of the material and quantify any impurities.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection is the standard method for purity analysis of organic molecules. It separates the main compound from impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.[9][10]

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 260 nm.

    • Column Temperature: 30°C.

  • Sample Preparation:

    • Prepare a stock solution of the sample in the mobile phase (e.g., 1.0 mg/mL).

    • Dilute to a working concentration of ~0.1 mg/mL.

  • Analysis:

    • Equilibrate the column with the initial mobile phase composition.

    • Inject the sample solution (e.g., 10 µL).

    • Run a linear gradient (e.g., 5% to 95% Mobile Phase B over 20 minutes) to elute all components.

  • Data Processing:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by area percent: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Before sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.

Parameter Acceptance Criteria Rationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures peak symmetry.
Theoretical Plates (N) > 2000Measures column efficiency.
Repeatability (%RSD) ≤ 2.0% for 5 replicate injectionsConfirms precision of the system.

Diagram 3: HPLC Purity Analysis Workflow

HPLC_Workflow cluster_setup System & Sample Setup cluster_analysis Chromatographic Analysis cluster_data Data Interpretation Prep Prepare Mobile Phases & Sample Solution (~0.1 mg/mL) Equilibrate Equilibrate C18 Column Prep->Equilibrate SST Perform System Suitability Test Equilibrate->SST Inject Inject Sample SST->Inject Run Run Gradient Elution Inject->Run Integrate Integrate All Peaks Run->Integrate Calculate Calculate Purity (Area % Report) Integrate->Calculate

Elemental Analysis

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the compound. This is a fundamental technique to confirm the empirical and molecular formula.

Element Theoretical % Acceptable Range
Carbon (C)68.82%± 0.4%
Hydrogen (H)8.25%± 0.4%
Nitrogen (N)22.93%± 0.4%
  • Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvents. Accurately weigh 2-3 mg of the sample into a tin capsule.

  • Submission: Submit the sample to a calibrated elemental analyzer.

  • Analysis: The instrument combusts the sample at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.

  • Evaluation: Compare the experimental percentages to the theoretical values. The results should be within ±0.4% of the theoretical values to be considered a good match.

Summary of Analytical Specifications

This table provides a consolidated overview of the analytical tests and their expected outcomes for a high-quality batch of this compound.

Technique Attribute Measured Specification
¹H & ¹³C NMR Identity & StructureSpectrum conforms to the proposed structure.
HRMS Molecular FormulaMeasured mass for [M+H]⁺ is within 5 ppm of the theoretical mass.
FTIR Functional GroupsPresence of characteristic bands for amine and pyridine moieties.
HPLC Purity≥ 98.0% (by area percent).
Elemental Analysis Elemental Composition%C, %H, and %N are within ±0.4% of theoretical values.

By systematically applying the methods described in this application note, researchers and scientists can confidently establish the identity, purity, and overall quality of this compound, ensuring its suitability for demanding applications in research and development.

References

  • Vertex AI Search. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods.
  • EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives.
  • Research J. Pharm. and Tech. (n.d.). Analytical method validation: A brief review.
  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • National Institutes of Health. (n.d.). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives.
  • Smolecule. (n.d.). Buy this compound | 1443-42-1.
  • BenchChem. (2025). A Comparative Purity Analysis of N-Methyl-1-(piperidin-4-YL)methanamine: NMR vs. HPLC.
  • Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil.
  • Semantic Scholar. (2019). Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials.
  • DTIC. (n.d.). Thermal and FTIR Characterization of Poly (4-vinylpyridine) Crosslinked with Metal Salts.

Sources

Application Notes and Protocols for the NMR Analysis of (4-Methylpyridin-3-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-Methylpyridin-3-YL)methanamine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development due to its presence as a key structural motif in various pharmacologically active compounds. A thorough understanding of its molecular structure is paramount for quality control, reaction monitoring, and for elucidating structure-activity relationships (SAR). Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the unambiguous structural characterization of such organic molecules in solution.[1][2]

This comprehensive guide provides a detailed protocol for the ¹H and ¹³C NMR analysis of this compound. It is designed to equip researchers with both the practical steps and the theoretical understanding necessary to acquire, process, and interpret high-quality NMR data, ensuring the structural integrity of the compound.

Structural Overview and NMR Considerations

The structure of this compound presents a distinct set of NMR-active nuclei whose chemical environments and interactions provide a unique spectral fingerprint.

  • Pyridine Ring Protons: The three aromatic protons on the pyridine ring will exhibit characteristic chemical shifts in the downfield region (typically δ 7.0-8.5 ppm) due to the electron-withdrawing nature of the nitrogen atom.[2] Their splitting patterns will be governed by ortho, meta, and para couplings.[2]

  • Methylene and Methyl Protons: The aminomethyl (-CH₂NH₂) and methyl (-CH₃) groups will appear more upfield. The methylene protons are adjacent to both the aromatic ring and the amino group, influencing their chemical shift.

  • Amine Protons: The protons of the primary amine (-NH₂) can be observed, though their signal may be broad and its chemical shift can be highly dependent on solvent, concentration, and temperature.

  • Carbon Skeleton: Each unique carbon atom in the molecule will give rise to a distinct signal in the ¹³C NMR spectrum, providing a map of the carbon framework.

Experimental Protocols

PART 1: Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.[3][4]

Materials:

  • This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[3][5]

  • High-quality 5 mm NMR tubes[6]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆)[5]

  • Glass Pasteur pipette with a cotton or glass wool plug[3]

  • Vortex mixer

Protocol:

  • Weighing the Sample: Accurately weigh the appropriate amount of this compound directly into a clean, dry vial. For routine ¹H NMR, 5-10 mg is typically sufficient. For ¹³C NMR and 2D experiments, a more concentrated sample of 20-50 mg is recommended to reduce acquisition time.[4][5]

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. CDCl₃ is a common choice for many organic molecules. However, if the compound has limited solubility or if exchangeable protons (like -NH₂) are of particular interest, DMSO-d₆ is an excellent alternative as it slows down the proton exchange rate.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[5][6]

  • Mixing: Gently vortex the vial until the sample is completely dissolved. A clear, homogeneous solution is essential.[7]

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a Pasteur pipette with a small plug of glass wool directly into the NMR tube.[3][7] Solid particles can disrupt the magnetic field homogeneity, leading to broadened spectral lines.[3]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.

PART 2: NMR Data Acquisition

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

  • Experiment: Standard 1D proton experiment.

  • Solvent: CDCl₃ (or DMSO-d₆)

  • Temperature: 298 K

  • Pulse Program: A standard 90° pulse sequence.

  • Spectral Width: 0-12 ppm

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 8-16 scans (adjust as needed for signal-to-noise)

¹³C NMR Spectroscopy:

  • Experiment: Proton-decoupled 1D carbon experiment.

  • Spectral Width: 0-160 ppm

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 1024 or more, depending on the sample concentration.

DEPT-135 Spectroscopy:

Distortionless Enhancement by Polarization Transfer (DEPT) is invaluable for differentiating between CH, CH₂, and CH₃ groups.[8][9][10][11]

  • Experiment: DEPT-135

  • Key Feature: In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative (inverted) peaks. Quaternary carbons are not observed.[8][9][11]

2D NMR Spectroscopy (Optional but Recommended):

For unambiguous assignment, 2D NMR experiments are highly recommended.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, revealing the connectivity of proton networks within the molecule.[12][13] It is particularly useful for tracing the connections between the aromatic protons on the pyridine ring.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to, providing definitive C-H assignments.[1][12]

Data Processing and Analysis

Raw NMR data, known as the Free Induction Decay (FID), must be mathematically processed to generate the frequency-domain spectrum.[14][15]

Workflow for NMR Data Processing:

Caption: Standard workflow for processing raw NMR FID data.

Processing Steps:

  • Fourier Transformation: This mathematical process converts the time-domain signal (FID) into the frequency-domain spectrum.[14][16]

  • Phase Correction: Adjusts the phase of the signals to ensure all peaks are in the pure absorption mode (positive and symmetrical).[14][16]

  • Baseline Correction: Corrects any distortions in the baseline of the spectrum.[16]

  • Referencing: The chemical shift axis is calibrated. For samples in CDCl₃, the residual solvent peak at 7.26 ppm can be used as a reference. For DMSO-d₆, the reference is 2.50 ppm. Tetramethylsilane (TMS) is the ultimate reference at 0 ppm.[5]

  • Integration: The area under each peak is calculated, which is proportional to the number of protons giving rise to that signal.

Spectral Interpretation and Expected Data

The following table summarizes the predicted ¹H and ¹³C NMR data for this compound. Chemical shifts are estimates based on analogous structures and general principles of NMR.[2][17][18][19]

Predicted NMR Data for this compound

Assignment ¹H Chemical Shift (ppm) ¹H Multiplicity Integration ¹³C Chemical Shift (ppm) DEPT-135
H-2~8.4s1H~150CH (+)
H-5~7.1d1H~125CH (+)
H-6~8.3d1H~148CH (+)
-CH₂NH₂~3.9s2H~45CH₂ (-)
-NH₂variable (broad)s2H--
-CH₃~2.4s3H~20CH₃ (+)
C-3---~135Quaternary (absent)
C-4---~145Quaternary (absent)

s = singlet, d = doublet

Structural Assignment Logic:

G cluster_structure Molecular Structure cluster_spectra NMR Data struct HNMR ¹H NMR (Chemical Shift, Multiplicity, Integration) HNMR->struct Proton Environments CNMR ¹³C NMR (Chemical Shift) CNMR->struct Carbon Skeleton DEPT DEPT-135 (CH, CH₂, CH₃ ID) DEPT->CNMR Assigns Carbon Type COSY ¹H-¹H COSY (H-H Connectivity) COSY->HNMR Confirms Proton Neighbors HSQC ¹H-¹³C HSQC (Direct C-H Bonds) HSQC->HNMR HSQC->CNMR Links Protons to Carbons

Sources

Application Note: A Robust HPLC Purification Protocol for (4-Methylpyridin-3-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-Methylpyridin-3-YL)methanamine is a valuable heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the synthesis of kinase inhibitors and other bioactive molecules.[1][2] Its purification, however, presents a common challenge faced by chemists: achieving efficient separation and symmetrical peak shape for a polar, basic compound using reverse-phase high-performance liquid chromatography (RP-HPLC). The inherent basicity of the pyridine nitrogen and the primary amine can lead to strong, undesirable interactions with the silica stationary phase, resulting in significant peak tailing and poor resolution. This application note provides a comprehensive, field-proven guide for researchers and drug development professionals to navigate these challenges. We will detail a systematic approach, from initial analytical method development and optimization to a successful preparative-scale purification, emphasizing the causal relationships between experimental choices and chromatographic outcomes.

Foundational Principles: The Analyte's Influence on Method Design

A successful purification strategy begins with a thorough understanding of the analyte's physicochemical properties. The structure of this compound, featuring both a pyridine ring and a primary amine, defines it as a basic compound.[2] This characteristic is the single most important factor governing its behavior in RP-HPLC.

Table 1: Physicochemical Properties of this compound

PropertyValueSourceSignificance for HPLC Purification
Molecular Formula C₇H₁₀N₂[1][3]Foundational data for mass-based calculations.
Molecular Weight 122.17 g/mol [1][3]Essential for sample preparation and concentration calculations.
CAS Number 1443-42-1[1][3]Unique identifier for the compound.
Estimated pKa ~5.0 - 6.0[4][5][6]Critical. Dictates the ionization state of the molecule at a given pH. The method must operate at a pH far from the pKa to ensure a single ionic form and prevent peak distortion.
LogP 0.06[3]Indicates high polarity. The compound will elute early from a standard C18 column, requiring a mobile phase with a lower percentage of organic solvent for adequate retention.

The primary challenge with basic analytes like this is their interaction with free silanol groups (Si-OH) on the surface of silica-based stationary phases.[7] At mid-range pH, these silanols are deprotonated (Si-O⁻) and the basic analyte is protonated (positively charged), leading to a strong secondary ion-exchange interaction. This causes characteristic peak tailing. Our strategy is therefore designed to mitigate these interactions by carefully controlling the mobile phase pH.

Phase I: Analytical Method Development and Optimization

Before attempting a large-scale purification, a robust and reproducible analytical method must be developed.[8] The objective of this phase is to achieve optimal selectivity—the separation between the target compound and its impurities—and efficiency, characterized by sharp, symmetrical peaks.[4]

Method_Development_Workflow start_node Start: Crude Sample sol_check Check Solubility in Mobile Phase Solvents start_node->sol_check 1. Assess Solubility process_node process_node decision_node decision_node result_node result_node fail_node fail_node screen_cond 2. Screen Columns & Mobile Phase pH sol_check->screen_cond Soluble inject 3. Perform Analytical Injection screen_cond->inject Run Gradient eval 4. Evaluate Chromatogram inject->eval Collect Data good Yes eval->good Good Peak Shape & Resolution? bad bad eval->bad No loading_study loading_study good->loading_study Proceed to Loading Study troubleshoot troubleshoot bad->troubleshoot Optimize Method troubleshoot->screen_cond Change pH, Modifier, or Column

Caption: Workflow for Analytical HPLC Method Development.

Step-by-Step Protocol: Analytical Screening

This protocol uses a low-pH modifier, formic acid, which is volatile and compatible with mass spectrometry (MS). It serves to fully protonate the analyte and suppress the ionization of silanol groups, leading to improved peak shape.[4]

  • Sample Preparation: Prepare a stock solution of the crude this compound at approximately 1 mg/mL in a solution of 95:5 Water:Acetonitrile. Ensure the sample is fully dissolved before injection; sonication may be used if necessary.[9]

  • Instrumentation: A standard analytical HPLC system with UV detection is sufficient.

  • Chromatographic Conditions:

    Table 2: Recommended Analytical Screening Conditions

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA C18 phase is the standard starting point for reverse-phase method development.[10]
Mobile Phase A 0.1% Formic Acid (v/v) in HPLC-grade WaterLow pH (~2.7) ensures the analyte is consistently protonated and silanol interactions are minimized.[4]
Mobile Phase B 0.1% Formic Acid (v/v) in HPLC-grade AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency.[4]
Gradient 5% to 60% B over 15 minutesA broad gradient is used for initial screening to elute compounds with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID analytical column.
Column Temp. 30 °CElevated temperature can improve peak efficiency and reduce viscosity.
Detection UV at 260 nmPyridine-containing structures typically exhibit strong UV absorbance around this wavelength.
Injection Vol. 5 µLA small volume prevents column overloading during initial screening.
  • Execution: Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 10 column volumes.[9] Inject the sample and run the gradient.

Data Interpretation and Troubleshooting

After the initial run, evaluate the chromatogram for retention, resolution, and peak shape. For this compound, expect a retention time in the early part of the gradient due to its polarity.

Table 3: Troubleshooting Guide for Analytical Method Development

IssuePotential CauseRecommended Action
Significant Peak Tailing Residual silanol interactions.1. Switch to a column with a different stationary phase (e.g., Phenyl-Hexyl) for alternative selectivity.[4]2. Develop a high-pH method (e.g., pH 10 with ammonium bicarbonate) using a pH-stable column. At high pH, the analyte is neutral, eliminating ionic interactions.[4]
Poor Resolution Co-elution of impurities.1. Change the organic modifier from acetonitrile to methanol. This alters selectivity.[4]2. Decrease the gradient slope (e.g., 5-40% B over 20 minutes) to increase the separation time between peaks.
No/Low Retention Analyte is too polar for the chosen conditions.1. Run a shallower, longer gradient starting at 0% or 2% B.2. Consider an alternative chromatographic mode like Hydrophilic Interaction Liquid Chromatography (HILIC) if the compound is extremely polar.[4]

Phase II: Preparative Scale-Up and Purification

Once an analytical method providing adequate separation is established, the process can be scaled to a preparative column to purify larger quantities of the material.[11] The primary goal is to maximize sample load without sacrificing the resolution achieved in the analytical phase.[9]

Preparative_Workflow start_node Optimized Analytical Method loading Perform Loading Study on Analytical Column start_node->loading 1. Determine Max Load process_node process_node decision_node decision_node result_node result_node final_node final_node scale_calc Scale Flow Rate & Injection Volume Geometrically loading->scale_calc 2. Calculate Scale-Up Parameters prep_run Run Preparative HPLC with Fraction Collection scale_calc->prep_run 3. Execute Purification analyze_frac Analyze Collected Fractions with Analytical Method prep_run->analyze_frac 4. Analyze Fractions pool Pool Fractions Meeting Purity Specification analyze_frac->pool 5. Pool Pure Fractions evap Rotary Evaporation or Lyophilization pool->evap 6. Remove Solvent final_prod Pure Compound evap->final_prod Obtain Final Product

Caption: Workflow for Preparative Scale-Up and Purification.

Step-by-Step Protocol: Preparative Purification
  • Determine Maximum Sample Load: Using the optimized analytical method, perform a series of injections with increasing sample concentration or volume.[9] Identify the maximum load where the target peak maintains resolution from its nearest impurity. This will determine the mass of crude material you can inject per run.

  • Scale the Method: The analytical method is scaled to the preparative column by adjusting the flow rate and injection volume based on the column cross-sectional areas.[9]

    • Scaling Factor (SF) = (ID_prep / ID_anal)²

    • Flow Rate_prep = Flow Rate_anal × SF

    • Injection Volume_prep = Injection Volume_anal × SF

    Table 4: Example Calculation for Preparative Scale-Up

ParameterAnalyticalPreparative
Column ID (ID) 4.6 mm21.2 mm
Scaling Factor (SF) -(21.2 / 4.6)² = 21.2
Flow Rate 1.0 mL/min1.0 mL/min × 21.2 = 21.2 mL/min
Gradient Time 15 min15 min (No change)
  • Prepare Bulk Sample: Dissolve the calculated maximum sample load in the minimum amount of mobile phase A or a compatible solvent. Ensure the sample is fully dissolved to prevent precipitation on the column.[9]

  • Execute Preparative Run:

    • Equilibrate the preparative column (e.g., C18, 21.2 x 150 mm, 5 µm) with the scaled flow rate.

    • Inject the bulk sample.

    • Run the same gradient profile as the analytical method.

    • Set the fraction collector to trigger based on the UV signal threshold corresponding to your target peak.[9]

Phase III: Post-Purification Processing

  • Fraction Analysis: Analyze a small aliquot from each collected fraction using the original analytical HPLC method. This step is crucial to confirm the purity of each fraction before pooling.[9]

  • Pooling and Solvent Removal: Combine the fractions that meet the desired purity specification (e.g., >98%). Remove the mobile phase solvents using a rotary evaporator. If the mobile phase was purely water and acetonitrile with formic acid, lyophilization (freeze-drying) can be an effective method to obtain a fluffy, solid product.

  • Final Characterization: Perform final quality control analysis (e.g., HPLC, NMR, MS) on the purified material to confirm its identity and final purity.

Conclusion

The successful HPLC purification of this compound is readily achievable through a systematic and logical approach. By understanding the compound's basic nature and its potential for undesirable on-column interactions, a scientist can proactively design a method that ensures success. The key to purifying this and other basic compounds lies in rigorous control of the mobile phase pH to maintain a consistent ionization state, thereby producing sharp, symmetrical peaks. The workflow presented here—from analytical scouting and optimization to calculated preparative scale-up—provides a reliable framework for obtaining this valuable building block with high purity, enabling the advancement of research and drug development programs.

References

  • This compound | CAS#:1443-42-1 | Chemsrc. (n.d.). Retrieved January 9, 2026, from [Link]

  • Scaling Small Molecule Purification Methods for HPLC. (n.d.). Agilent. Retrieved January 9, 2026, from [Link]

  • Jones, R. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. Retrieved January 9, 2026, from [Link]

  • Method Development for Reproducible Flash Purification of Pharmaceuticals by UHPLC and HPLC. (2016, November 24). Chromatography Today. Retrieved January 9, 2026, from [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved January 9, 2026, from [Link]

  • Norris, J. L., & Porter, M. D. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in enzymology, 533, 291–301. Retrieved January 9, 2026, from [Link]

  • HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Retrieved January 9, 2026, from [Link]

  • Method for pyridine amine derivative. (2015, July 20). Chromatography Forum. Retrieved January 9, 2026, from [Link]

  • What is the standard procedure for Reverse Phase column chromatography? (2017, March 12). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Reverse Phase Chromatography Techniques. (n.d.). Chrom Tech, Inc. Retrieved January 9, 2026, from [Link]

  • HPLC Methods for analysis of 4-Aminopyridine. (n.d.). HELIX Chromatography. Retrieved January 9, 2026, from [Link]

Sources

Application Note: High-Resolution Mass Spectrometry for the Characterization of (4-Methylpyridin-3-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-Methylpyridin-3-YL)methanamine is a substituted pyridine derivative with potential applications as a key intermediate and building block in medicinal chemistry and drug development.[1] Its structural confirmation and purity assessment are critical checkpoints in the synthetic workflow. This document outlines a comprehensive protocol for the characterization of this compound using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). We detail a robust method employing Electrospray Ionization (ESI) for sensitive detection and Collision-Induced Dissociation (CID) for structural elucidation, providing a foundational methodology for researchers engaged in drug discovery and chemical synthesis.

Introduction

The precise characterization of novel chemical entities is a cornerstone of modern pharmaceutical research. This compound, a polar, basic compound, presents unique analytical challenges that are well-addressed by the sensitivity and specificity of mass spectrometry. The presence of a basic primary amine and a pyridine nitrogen makes this molecule an ideal candidate for positive-mode Electrospray Ionization (ESI), a soft ionization technique that typically yields an intact protonated molecule, [M+H]⁺.[2][3][4] Subsequent fragmentation of this precursor ion via tandem mass spectrometry (MS/MS) provides characteristic product ions, creating a structural fingerprint that can be used for unambiguous identification.

This application note provides a step-by-step protocol for method development on a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, covering sample preparation, chromatographic separation, and the interpretation of mass spectral data. The principles and fragmentation pathways discussed are grounded in established mass spectrometric behavior of analogous structures, such as benzylamines and pyridine derivatives.[5][6][7][8][9]

Experimental

Materials and Reagents
  • This compound: Reference standard (Purity ≥95%)

  • Acetonitrile (ACN): LC-MS grade or higher

  • Water: LC-MS grade or higher

  • Formic Acid (FA): LC-MS grade, 99% or higher

Instrumentation
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an ESI source.

Sample Preparation Protocol
  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 1.0 mL of 50:50 (v/v) Acetonitrile:Water. This serves as the primary stock solution.

  • Working Solution (1 µg/mL): Perform a serial dilution of the stock solution using 50:50 (v/v) Acetonitrile:Water containing 0.1% formic acid to create a working solution at a final concentration of 1 µg/mL. The addition of formic acid is crucial to ensure the analyte is protonated in solution prior to ionization.

  • Filtration: Filter the final working solution through a 0.22 µm PTFE syringe filter into an LC autosampler vial.

Liquid Chromatography Method

Due to its polar and basic nature, retaining this compound on traditional C18 columns can be challenging.[10][11][12][13] A column with a polar-endcapped stationary phase or the use of Hydrophilic Interaction Liquid Chromatography (HILIC) is recommended for optimal retention and peak shape. The following table outlines a starting gradient method for a polar-modified C18 column.

Parameter Value Rationale
Column Polar-endcapped C18, 2.1 x 50 mm, 1.8 µmEnhances retention for polar analytes in reversed-phase.
Mobile Phase A Water + 0.1% Formic AcidAcid modifier promotes protonation for ESI+ and improves peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic solvent for reversed-phase.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Gradient 5% B to 95% B over 5 minutesA standard scouting gradient to determine elution time.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 2 µLMinimizes potential for column overload.
Mass Spectrometry Method

The method is designed to first identify the accurate mass of the protonated molecule and then to generate high-resolution fragment data for structural confirmation.

Parameter Value Rationale
Ionization Mode ESI, PositiveThe primary amine and pyridine nitrogen are basic sites readily protonated.[14]
Scan Mode Full MS / dd-MS² (Data-Dependent)Acquires precursor mass data and triggers fragmentation on the most intense ions.
Mass Range m/z 50 - 500Covers the expected precursor and fragment ions.
Capillary Voltage 3.5 kVOptimizes the electrospray process for droplet formation and desolvation.[2]
Source Temp. 120 °CA gentle temperature to aid desolvation without causing thermal degradation.
Desolvation Temp. 350 °CEfficiently removes solvent from the ESI droplets.
Cone Gas Flow 50 L/hrHelps shape the ESI plume and aids in desolvation.
Desolvation Gas Nitrogen, 800 L/hrHigh flow of inert gas to complete the desolvation process.
Collision Energy Ramped 10 - 40 eVA range of energies ensures the capture of both low-energy and high-energy fragments.

Results and Discussion

Overall Experimental Workflow

The analytical process follows a logical sequence from sample preparation to final data interpretation. This workflow is designed to be a self-validating system, where each step confirms the success of the previous one, culminating in the confident identification of the target compound.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing prep1 Weigh Standard prep2 Create 1 mg/mL Stock prep1->prep2 prep3 Dilute to 1 µg/mL (Working Solution) prep2->prep3 prep4 Filter into Vial prep3->prep4 lc LC Separation (Polar C18) prep4->lc esi ESI+ Ionization lc->esi qtof Q-TOF HRMS esi->qtof data1 Extract Ion Chromatogram (XIC) of [M+H]⁺ qtof->data1 data2 Confirm Accurate Mass data1->data2 data3 Analyze MS/MS Spectrum data2->data3 data4 Propose Fragmentation data3->data4 caption Fig 1. Overall workflow for LC-HRMS analysis.

Fig 2. Proposed fragmentation of protonated molecule.

Note: A placeholder image is used for the fragment structure as it represents a carbocation intermediate derived from the parent structure.

Conclusion

This application note provides a comprehensive and robust LC-HRMS method for the confident identification and structural characterization of this compound. The combination of a tailored chromatographic separation with high-resolution mass spectrometry and tandem MS/MS analysis offers unparalleled specificity and sensitivity. The proposed ionization and fragmentation behavior, based on fundamental chemical principles, serves as a reliable guide for data interpretation. This protocol is readily adaptable for use in quality control, metabolite identification, and other research applications where unambiguous molecular characterization is paramount.

References

  • Dhaenens, L., et al. (1996). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Gao, J., et al. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Stevens Institute of Technology. (n.d.). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Available at: [Link]

  • ResearchGate. (n.d.). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. Available at: [Link]

  • ResearchGate. (n.d.). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Available at: [Link]

  • Higashi, T., & Shimada, K. (2004). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Chromatography B. Available at: [Link]

  • ACS Publications. (1970). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. Available at: [Link]

  • BioPharma Services. (n.d.). BA Method Development: Polar Compounds. Available at: [Link]

  • Chemsrc. (n.d.). This compound. Available at: [Link]

  • Waters Corporation. (2024). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]

  • Wikipedia. (n.d.). Pyridine. Available at: [Link]

  • ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. Available at: [Link]

  • Technology Networks. (n.d.). Strategies to Enable and Simplify HPLC Polar Compound Separation. Available at: [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. Available at: [Link]

  • Dovepress. (2026). Investigation of potent anti-mycobacterium tuberculosis agents derived from pyridine derivatives. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Principles of Electrospray Ionization. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). (4-Methylpyridin-3-yl)methanol. PubChem. Available at: [Link]

  • ACS Publications. (2012). Unraveling the Mechanism of Electrospray Ionization. Analytical Chemistry. Available at: [Link]

  • Semantic Scholar. (n.d.). Principles of Electrospray Ionization. Available at: [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Available at: [Link]

Sources

Application Notes and Protocols for Assay Development with (4-Methylpyridin-3-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Pyridine Scaffold

(4-Methylpyridin-3-YL)methanamine is a substituted pyridine derivative characterized by a methyl group at the 4-position and a methanamine substituent at the 3-position of the pyridine ring.[1] This unique arrangement of functional groups—a nucleophilic primary amine and a heterocyclic aromatic ring—renders it a highly versatile building block in medicinal chemistry and drug discovery.[1] The pyridine core is a well-established pharmacophore, frequently found in bioactive molecules due to its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological targets.[1][2]

The strategic placement of the methyl and methanamine groups on the pyridine ring influences the compound's steric and electronic properties, making it an attractive starting point for the synthesis of compound libraries targeting a range of biological pathways.[1] Research has indicated the potential for pyridine methanamine derivatives in the development of kinase inhibitors, antitubercular agents, and modulators of other key cellular targets.[2][3] This document provides detailed protocols for leveraging this compound in the development of robust and reliable biochemical and cell-based assays.

Core Physicochemical Properties and Handling

A foundational understanding of the physicochemical properties of this compound is critical for its effective use in assay development. These properties dictate its solubility, stability, and reactivity.

PropertyValueSource
Molecular Formula C₇H₁₀N₂Smolecule[1]
Molecular Weight 122.17 g/mol PubChem[4]
Appearance Varies (typically a liquid or low-melting solid)General Chemical Knowledge
Solubility Soluble in organic solvents (e.g., DMSO, Ethanol)General Chemical Knowledge
Storage Store in a cool, dry place away from light and moistureGeneral Chemical Knowledge

Note on Handling: As a primary amine, this compound may be irritating to the skin and eyes and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[1]

Application I: Synthesis of a Kinase Inhibitor Library

The primary amine of this compound serves as a versatile chemical handle for derivatization. One of the most powerful applications is in the synthesis of kinase inhibitor libraries through N-acylation or N-alkylation, creating a diverse set of molecules for screening.

Workflow for Library Synthesis and Screening

G cluster_synthesis Synthesis Phase cluster_screening Screening Phase A This compound C N-acylation Reaction A->C B Acyl Halides or Carboxylic Acids B->C D Purification (e.g., Column Chromatography) C->D E Characterized Derivative Library D->E G In Vitro Kinase Assay (Luminescence-Based) E->G F Kinase Panel F->G H Hit Identification (IC50 Determination) G->H I Lead Compound Selection H->I

Caption: Workflow for kinase inhibitor library synthesis and screening.

Protocol 1: Synthesis of N-Acyl Derivatives of this compound

This protocol details a general procedure for the acylation of this compound with an acid chloride. This method can be adapted for parallel synthesis to generate a library of compounds.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Desired Acid Chloride (e.g., benzoyl chloride)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.2 equivalents) to the solution and stir. Cool the mixture to 0°C in an ice bath. The base is crucial to neutralize the HCl generated during the reaction.

  • Acylation: Slowly add the acid chloride (1.1 equivalents) dropwise to the cooled solution. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-acyl derivative.[2][5]

Application II: In Vitro Kinase Inhibition Assay

Once a library of derivatives is synthesized, their biological activity can be assessed. A luminescence-based kinase assay is a common and high-throughput method to determine the inhibitory potential of compounds against specific kinases.

Protocol 2: Luminescence-Based Kinase Inhibition Assay

This protocol provides a general framework for evaluating the inhibitory activity of the synthesized compounds against a target kinase.

Materials:

  • Target Kinase and its corresponding substrate

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • Synthesized compounds dissolved in DMSO

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO and add them to the wells of the assay plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase and Substrate Addition: Prepare a solution of the kinase and its substrate in the kinase buffer and add it to the wells containing the compounds.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final concentration of ATP should be at or near its Km for the specific kinase to ensure sensitive detection of competitive inhibitors.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the remaining ATP by adding the kinase assay reagent according to the manufacturer's instructions. This reagent typically contains luciferase and luciferin, which produce light in an ATP-dependent manner.

  • Signal Measurement: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Determine the IC₅₀ value by fitting the data to a dose-response curve.[2][6]

Application III: Cell-Based Proliferation Assay

To assess the effect of lead compounds on cell viability and proliferation, a cell-based assay such as the MTT assay is essential. This provides insights into the compound's cellular permeability and potential cytotoxicity.

Logical Flow of a Cell Proliferation Assay

G A Seed Cancer Cells in 96-well Plate B Allow Cells to Adhere (Overnight Incubation) A->B C Treat with Serial Dilutions of Test Compound B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for Formazan Crystal Formation E->F G Solubilize Formazan Crystals (e.g., with DMSO) F->G H Measure Absorbance (Microplate Reader) G->H I Calculate Cell Viability and Determine GI50 H->I

Caption: Step-by-step workflow of an MTT cell proliferation assay.

Protocol 3: MTT Cell Proliferation Assay

This protocol is used to evaluate the effect of synthesized compounds on the proliferation of a chosen cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[6]

  • Compound Treatment: The next day, treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity. Incubate for a specified period (e.g., 48 or 72 hours).[2]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) by plotting the percent viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound is a valuable and versatile starting material for the development of novel bioactive compounds. The protocols outlined in this application note provide a robust framework for the synthesis of derivative libraries and their subsequent evaluation in both biochemical and cell-based assays. The adaptability of the primary amine allows for the exploration of a vast chemical space, increasing the probability of identifying potent and selective modulators of therapeutically relevant targets. Further studies could involve more complex derivatizations, exploration of different biological targets, and in-depth structure-activity relationship (SAR) analyses to optimize lead compounds.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 232487, (4-Methylpyridin-3-yl)methanol. [Link]

  • Google Patents. AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE.
  • National Center for Biotechnology Information. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. [Link]

Sources

reaction conditions for derivatizing (4-Methylpyridin-3-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Derivatization of (4-Methylpyridin-3-YL)methanamine: Protocols and Reaction Conditions

Authored by: A Senior Application Scientist

Abstract

This compound is a pivotal structural motif in medicinal chemistry and materials science, prized for its unique combination of a nucleophilic primary amine and a heterocyclic pyridine ring.[1] The strategic modification of its primary amine group is a cornerstone of synthesizing compound libraries for drug discovery and developing novel functional materials. This guide provides a comprehensive overview of the most critical derivatization reactions for this versatile building block. We will delve into detailed, field-proven protocols for N-acylation, N-alkylation, reductive amination, sulfonamide formation, and Schiff base condensation. The causality behind experimental choices, self-validating protocol design, and authoritative citations are integrated to ensure scientific integrity and practical applicability for researchers, scientists, and drug development professionals.

Introduction: The Chemical Versatility of this compound

This compound, with its molecular formula C₇H₁₀N₂, presents two primary sites for chemical interaction: the pyridine ring nitrogen and the exocyclic primary aminomethyl group.[1] While the pyridine nitrogen's basicity and coordination capabilities are significant, the primary amine is the principal handle for synthetic diversification due to its superior nucleophilicity. This amine group readily participates in a host of bond-forming reactions, making the molecule an ideal scaffold for exploring structure-activity relationships (SAR) in pharmaceutical development or for tuning the properties of advanced materials.[1]

The derivatization strategies discussed herein focus on leveraging the reactivity of this primary amine to create stable amide, secondary/tertiary amine, sulfonamide, and imine linkages, thereby accessing a vast chemical space from a single, readily available starting material.

Core Derivatization Strategies: A Workflow Overview

The derivatization of this compound can be systematically approached through several robust chemical transformations. The choice of pathway depends on the desired final functionality. The following diagram illustrates the primary synthetic routes available.

G cluster_acylation N-Acylation cluster_alkylation N-Alkylation cluster_reductive Reductive Amination cluster_sulfonylation Sulfonylation cluster_schiff Schiff Base Formation start This compound acyl_chloride Acyl Chloride start->acyl_chloride + Base (DIPEA) anhydride Carboxylic Anhydride start->anhydride + Base (DIPEA) alkyl_halide Alkyl Halide start->alkyl_halide + Base (K₂CO₃) carbonyl Aldehyde / Ketone start->carbonyl + Acid Catalyst sulfonyl_chloride Sulfonyl Chloride start->sulfonyl_chloride + Base (Pyridine/TEA) carbonyl2 Aldehyde / Ketone start->carbonyl2 Reflux in EtOH amide N-Substituted Amide acyl_chloride->amide anhydride->amide sec_amine Secondary Amine alkyl_halide->sec_amine imine Imine Intermediate carbonyl->imine reductant Reducing Agent (e.g., NaBH(OAc)₃) imine->reductant subst_amine N-Substituted Amine reductant->subst_amine sulfonamide Sulfonamide sulfonyl_chloride->sulfonamide schiff_base Schiff Base (Imine) carbonyl2->schiff_base

Caption: Simplified reaction scheme for N-acylation.

Protocol using an Acyl Chloride

Materials and Reagents:

  • This compound

  • Acyl chloride of choice (1.1 - 1.2 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 equivalents)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv.).

  • Solvent and Base Addition: Dissolve the amine in anhydrous DCM (to a concentration of approx. 0.1-0.2 M). Add DIPEA (1.5 equiv.) to the solution and stir. [2]3. Acylation: Cool the mixture to 0 °C using an ice bath. Add the acyl chloride (1.1 equiv.) dropwise via syringe to the stirred solution. [2][3]4. Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up: Quench the reaction by adding water or saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel. [3]

Protocol using a Carboxylic Anhydride

This method is often milder than using acyl chlorides. Step-by-Step Methodology:

  • Follow steps 1 and 2 from the acyl chloride protocol.

  • Acylation: Add the carboxylic anhydride (1.1 equiv.) to the solution at room temperature. [2]3. Reaction: Stir the mixture at room temperature for 4-16 hours. Gentle heating (e.g., to 40 °C) may be required for less reactive anhydrides. [2]4. Follow steps 4, 5, and 6 from the acyl chloride protocol for monitoring and purification.

ParameterAcyl ChlorideCarboxylic Anhydride
Reactivity HighModerate
Temperature 0 °C to RTRT to 40 °C
Byproduct HCl (strong acid)Carboxylic Acid (weaker acid)
Typical Time 2-12 hours4-16 hours
Base (equiv.) 1.51.2 - 1.5

Protocol II: Reductive Amination

Reductive amination is a powerful and versatile method for forming C-N bonds, converting the primary amine into a secondary or tertiary amine. [4]The process involves the initial formation of an imine (or iminium ion) by reacting the amine with an aldehyde or ketone, followed by in-situ reduction. [5]

Principle of Reductive Amination

The reaction is typically performed as a one-pot procedure. The amine and carbonyl compound form a hemiaminal, which then dehydrates to an imine. A mild, selective reducing agent is used, which reduces the imine C=N bond faster than the carbonyl C=O bond of the starting material. [5]Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this transformation due to its mildness and tolerance of weakly acidic conditions that favor imine formation. [3][5]

Protocol for Reductive Amination

Materials and Reagents:

  • This compound

  • Aldehyde or Ketone (1.1 - 1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (optional, 1.1 equivalents, can catalyze imine formation)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Standard work-up and purification reagents as listed in Protocol I

Step-by-Step Methodology:

  • Preparation: To a stirred solution of this compound (1.0 equiv.) and the aldehyde or ketone (1.1 equiv.) in an anhydrous solvent like DCE, add acetic acid (1.1 equiv.). [3]2. Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise. Be cautious as gas evolution may occur.

  • Reaction Monitoring: Stir the reaction at room temperature for 3-24 hours. Monitor by TLC or LC-MS for the disappearance of the starting materials and the imine intermediate.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the aqueous layer multiple times with DCM.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. [3]

    Reducing Agent Key Features
    Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild, selective for imines over carbonyls, effective under slightly acidic conditions. The reagent of choice for most applications. [5]
    Sodium Cyanoborohydride (NaBH₃CN) Highly selective, but toxic due to the potential release of cyanide, especially under strong acidic conditions. [4][5]

    | Sodium Borohydride (NaBH₄) | Less selective; can reduce the starting aldehyde/ketone. Often requires separate steps for imine formation and reduction. [6]|

Protocol III: N-Alkylation with Alkyl Halides

Direct N-alkylation with alkyl halides is a straightforward method to synthesize secondary amines. However, a significant challenge is controlling the reaction to prevent over-alkylation, which leads to the formation of tertiary amines and quaternary ammonium salts. [5]

Principle of N-Alkylation

The amine's lone pair of electrons acts as a nucleophile in an Sₙ2 reaction with an alkyl halide. A weak base is used to neutralize the hydrogen halide formed during the reaction. Using a slight excess of the starting amine can sometimes help minimize dialkylation.

Protocol for Mono-Alkylation

Materials and Reagents:

  • This compound (1.0 - 1.2 equivalents)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.0 equivalent)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Standard work-up and purification reagents

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 equiv.) in anhydrous acetonitrile or DMF.

  • Addition of Base and Reagent: Add a mild inorganic base such as potassium carbonate (2.0 equiv.) followed by the alkyl halide (1.2 equiv.). [7]3. Reaction: Heat the mixture to a temperature between room temperature and 80 °C, depending on the reactivity of the alkyl halide. Stir for 6-24 hours, monitoring the reaction carefully by TLC or LC-MS to maximize the yield of the desired mono-alkylated product. [7]4. Work-up: After completion, filter off the inorganic base. Evaporate the solvent under reduced pressure.

  • Purification: Dissolve the residue in DCM and wash with water to remove any remaining salts. Dry the organic layer, concentrate, and purify by column chromatography.

Protocol IV: Sulfonamide Synthesis

Sulfonamides are a critical functional group in medicinal chemistry, known for their wide range of biological activities. [8][9]They are readily synthesized by reacting the primary amine with a sulfonyl chloride.

Principle of Sulfonamide Formation

The reaction is analogous to N-acylation. The nucleophilic amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. A base is required to neutralize the generated HCl.

Protocol for Sulfonamide Synthesis

Materials and Reagents:

  • This compound

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) (1.1 equivalents)

  • Anhydrous Dichloromethane (DCM) or Pyridine (as both solvent and base)

  • Triethylamine (TEA) (if using DCM, 1.5 equivalents)

  • 1 M Hydrochloric acid (HCl)

  • Standard work-up and purification reagents

Step-by-Step Methodology:

  • Preparation: Dissolve this compound (1.0 equiv.) in anhydrous DCM. Add triethylamine (1.5 equiv.).

  • Reaction: Cool the solution to 0 °C. Add the sulfonyl chloride (1.1 equiv.) portion-wise. Allow the reaction to warm to room temperature and stir for 4-18 hours. [10]3. Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, dilute with DCM and wash sequentially with water, 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can be recrystallized or purified by column chromatography.

Protocol V: Schiff Base (Imine) Formation

The condensation of the primary amine with an aldehyde or ketone yields a Schiff base, or imine. While imines can be intermediates in reductive amination, they are also stable, isolable compounds with their own applications.

Principle of Schiff Base Formation

This is a reversible condensation reaction where the amine adds to the carbonyl to form a carbinolamine intermediate, which then eliminates water to form the imine. The reaction is often driven to completion by removing water, for example, by azeotropic distillation. [11]

Protocol for Schiff Base Synthesis

Materials and Reagents:

  • This compound

  • Aldehyde or Ketone (1.0 equivalent)

  • Absolute Ethanol or Toluene

  • Dean-Stark apparatus (if using toluene)

  • Catalytic amount of acetic acid (optional)

Step-by-Step Methodology:

  • Preparation: Dissolve this compound (1.0 equiv.) and the aldehyde or ketone (1.0 equiv.) in absolute ethanol. [11]2. Reaction: Heat the solution to reflux for 3-6 hours. [11]For less reactive partners, using toluene with a Dean-Stark trap to remove water is effective.

  • Isolation: Cool the reaction mixture. The product often precipitates and can be collected by filtration. If it remains in solution, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol. [11]

Conclusion

The derivatization of this compound is a versatile and powerful strategy in modern chemical synthesis. The protocols detailed in this guide for N-acylation, reductive amination, N-alkylation, sulfonamide formation, and Schiff base condensation provide a robust toolkit for researchers. By understanding the principles behind each transformation and carefully controlling the reaction conditions, scientists can efficiently generate diverse libraries of compounds for applications ranging from pharmaceutical discovery to materials science.

References

  • Kocienski, P. J. (1997). Protecting groups. Journal of the Chemical Society, Perkin Transactions 1, (16), 2341-2363.
  • Kocienski, P. J. (2004). Protecting Groups (3rd Edition). Georg Thieme Verlag.
  • EP2994454B1. (2018). An improved process for the preparation of (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine. Google Patents.
  • Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]

  • UCL Discovery. (2012). The Synthesis of Functionalised Sulfonamides. Retrieved from [Link]

  • Ha, S.-T., et al. (2008). Synthesis of New Schiff Base: 4-[(Pyridin-3-ylmethylene)- amino]phenyldodecanoate. MDPI. Retrieved from [Link]

  • TSI Journals. (2017). Synthesis and Biological Evaluation of New Sulfonamide Derivative. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • ResearchGate. (2008). Synthesis of New Schiff Base: 4-[(Pyridin-3-ylmethylene)-amino]phenyldodecanoate. Retrieved from [Link]

  • Ready Lab, UT Southwestern. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • ScienceDirect. (2022). Schiff base containing pyridine groups functionalized water-soluble phthalocyanine: Synthesis, photo-physicochemical properties, and bovine serum albumin binding behavior. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]

Sources

protocol for scaling up (4-Methylpyridin-3-YL)methanamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Scalable Synthesis of (4-Methylpyridin-3-YL)methanamine

Abstract

This compound is a pivotal heterocyclic building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] Its structure, featuring both a pyridine ring and a primary amine, makes it a versatile intermediate for drug discovery and development.[1] This document provides a comprehensive guide for the scalable synthesis of this compound, moving from laboratory-scale principles to pilot-plant considerations. We present two robust, field-proven protocols for the critical nitrile reduction step: high-pressure catalytic hydrogenation and a milder chemical reduction using a borohydride/catalyst system. The causality behind experimental choices, critical process parameters, and rigorous safety protocols are detailed to ensure reproducibility, safety, and high yield upon scale-up.

Strategic Overview of the Synthetic Pathway

A robust and economically viable synthesis is paramount for any chemical intermediate intended for large-scale production. For this compound, a two-step approach starting from commercially available 4-methylpyridine is the most logical and scalable strategy. This pathway involves the initial formation of the key intermediate, 4-methyl-3-cyanopyridine, followed by the reduction of the nitrile moiety to the desired primary amine. This approach avoids overly complex or hazardous multi-step sequences.[1]

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Target Synthesis (Scale-Up Focus) Start 4-Methylpyridine Intermediate 4-Methyl-3-cyanopyridine Start->Intermediate Multi-step process (e.g., Halogenation, Cyanation) Intermediate_ref 4-Methyl-3-cyanopyridine Product This compound Intermediate_ref->Product Nitrile Reduction

Caption: Overall two-step synthetic strategy.

Synthesis of Intermediate: 4-Methyl-3-cyanopyridine

The synthesis of the nitrile intermediate is the crucial first stage. While various methods exist, a common route involves the halogenation of 4-methylpyridine followed by a nucleophilic substitution with a cyanide source. Another approach starts with 3-amino-4-methylpyridine. The synthesis of 3-amino-4-methylpyridine can be achieved from 4-methylpyridine via nitration and subsequent reduction, or through halogenation and amination under pressure.[2][3] For the purpose of this guide, we assume the availability of 4-methyl-3-cyanopyridine as the starting material for the scale-up protocol.

Scale-Up Protocol: Nitrile Reduction to Primary Amine

The reduction of the nitrile group in 4-methyl-3-cyanopyridine is the core of this scale-up protocol. The primary challenge in any nitrile reduction is to achieve high selectivity for the primary amine, as the intermediate imine can react with the amine product to form secondary and tertiary amine impurities.[4][5][6] We will detail two effective methods to manage this on a larger scale.

Method A: High-Pressure Catalytic Hydrogenation

Catalytic hydrogenation is a classic, clean, and efficient industrial method for nitrile reduction. It utilizes high-pressure hydrogen gas in the presence of a metal catalyst.[7] Raney® Nickel is a cost-effective and highly active catalyst for this transformation.[8]

Scientific Rationale: The mechanism involves the adsorption of both hydrogen and the nitrile onto the catalyst surface. The pi-bonds of the nitrile are sequentially reduced, first to an imine intermediate and then to the primary amine.[9] To suppress secondary amine formation, ammonia is often added to the reaction. The excess ammonia shifts the equilibrium away from the condensation reaction between the product amine and the imine intermediate. The use of a protic solvent like methanol or ethanol also aids in the reaction.

Hazard Analysis & Safety Imperatives: Scaling up hydrogenation reactions introduces significant hazards that must be meticulously managed.[10][11]

  • Hydrogen Gas: Highly flammable and forms explosive mixtures with air (4-75% by volume). The reaction must be conducted in a specialized high-pressure reactor (autoclave) located in a well-ventilated area or a purpose-built bunker.[7][9]

  • Pyrophoric Catalyst: Raney Nickel, especially after use, is pyrophoric and can ignite spontaneously upon exposure to air.[9][12] It must always be handled as a slurry under an inert liquid (e.g., water, ethanol).[9][10]

  • Exothermic Reaction: The hydrogenation process is exothermic. A robust reactor cooling system is mandatory to prevent a runaway reaction and over-pressurization.[10]

G A Reactor Setup & Inspection B Charge Substrate & Solvent A->B C Catalyst Slurry Preparation (Under Inert Liquid) B->C D Charge Catalyst Slurry C->D E Seal Reactor & Leak Test (Pressurize with N2) D->E E->A Fail F Inerting Cycles (3x N2 Purge) E->F Pass G Introduce H2 & Heat to Temp F->G H Monitor H2 Uptake & Temp G->H I Reaction Complete? H->I I->H No J Cool Reactor to RT I->J Yes K Vent H2 & Purge with N2 J->K L Safe Catalyst Filtration (Under N2 Blanket) K->L M Product Work-up L->M

Caption: Workflow for High-Pressure Catalytic Hydrogenation.

Detailed Protocol (1 kg Scale Example):

  • Reactor Preparation: Inspect and clean a 20 L stainless steel high-pressure autoclave. Ensure all safety features (rupture disc, pressure relief valve, cooling lines) are functional.[7]

  • Charging: Charge the reactor with 4-methyl-3-cyanopyridine (1.0 kg, 8.46 mol) and methanol (10 L).

  • Catalyst Handling: In a separate vessel, weigh Raney Nickel (100 g, ~10% w/w, as a water slurry). Wash the catalyst by carefully decanting the water and replacing it with methanol (3 x 200 mL) to create a methanol slurry. Never allow the catalyst to become dry. [9]

  • Catalyst Charging: Transfer the Raney Nickel slurry to the reactor under a nitrogen counter-flow.

  • Ammonia Addition: Saturate the reaction mixture with ammonia gas or add a solution of ammonia in methanol (e.g., 7N solution, 1.5 L).

  • Sealing and Inerting: Seal the reactor. Pressurize with nitrogen to 10 bar and check for leaks. Depressurize and repeat this nitrogen purge cycle three times to remove all oxygen.[10]

  • Reaction Execution: Pressurize the reactor with hydrogen gas to 50 bar. Begin agitation and heat the mixture to 80-100°C. The reaction is exothermic; use the cooling system to maintain the target temperature.

  • Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases.

  • Shutdown and Catalyst Removal: Cool the reactor to ambient temperature (<25°C).[7] Carefully vent the excess hydrogen and purge the reactor with nitrogen three times. The spent catalyst must be filtered under an inert atmosphere (e.g., using a nitrogen-blanketed filter press). The filter cake must be kept wet with water at all times and transferred to a designated waste container for disposal.[9][11]

  • Work-up and Purification: Concentrate the filtrate under reduced pressure to remove the methanol. The resulting crude amine can be purified by vacuum distillation.

Method B: Chemical Reduction with Potassium Borohydride and Raney Nickel

For facilities not equipped for high-pressure hydrogenation, a chemical reduction offers a milder and more accessible alternative. The combination of a borohydride salt with catalytic Raney Nickel is highly effective for converting nitriles to primary amines at atmospheric pressure.[4][5]

Scientific Rationale: Potassium borohydride (KBH4) or sodium borohydride (NaBH4) alone are generally not strong enough to reduce nitriles.[5] However, in the presence of Raney Nickel, KBH4 acts as a hydride source to reduce the nitrile in situ on the catalyst surface. This system provides excellent yields of primary amines with minimal side products under mild conditions.[4][5] Ethanol is a suitable solvent for this reaction.

Hazard Analysis & Safety Imperatives:

  • Borohydride Reactivity: Sodium and potassium borohydride react violently with water and acids to produce flammable hydrogen gas.[13] Storage and handling must be in a moisture-free environment.

  • Borohydride Toxicity: Borohydrides are toxic if swallowed, corrosive, and can cause severe skin and eye burns.[13][14][15] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential.

  • Pyrophoric Catalyst: As with Method A, the Raney Nickel catalyst is pyrophoric and requires careful handling and disposal.[9]

Detailed Protocol (100 g Scale Example):

  • Reactor Setup: Equip a 2 L three-necked flask with a mechanical stirrer, a thermometer, and a reflux condenser with a nitrogen inlet.

  • Reagent Charging: Under a nitrogen atmosphere, charge the flask with dry ethanol (1 L), Raney Nickel (12 g, moist weight), and potassium borohydride (KBH4) (65 g, 1.2 mol).[4][5]

  • Substrate Addition: While stirring vigorously, add a solution of 4-methyl-3-cyanopyridine (100 g, 0.846 mol) in dry ethanol (250 mL) dropwise, maintaining the internal temperature below 30°C using an ice bath if necessary.

  • Reaction Execution: After the addition is complete, allow the mixture to stir at room temperature. The reaction progress can be monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-3 hours.[4][5]

  • Quenching: Once the reaction is complete, carefully quench any excess KBH4 by the slow, dropwise addition of 1M HCl until gas evolution ceases. Perform this step in a well-ventilated fume hood.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel. Wash the filter cake with ethanol. As before, the filter cake must be kept wet and disposed of as pyrophoric waste.[9]

  • Work-up and Purification: Make the filtrate basic (pH > 12) with aqueous NaOH. Concentrate the mixture under reduced pressure to remove the ethanol. Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Final purification is achieved via vacuum distillation.

Summary of Scale-Up Parameters

ParameterMethod A: Catalytic HydrogenationMethod B: Chemical Reduction
Primary Reagents H₂ gas, 4-methyl-3-cyanopyridineKBH₄, 4-methyl-3-cyanopyridine
Catalyst Raney® Nickel (~10% w/w)Raney® Nickel (~12% w/w)
Solvent Methanol (+ Ammonia)Dry Ethanol
Temperature 80 - 100°CRoom Temperature
Pressure 50 bar (High Pressure)Atmospheric
Typical Yield > 90%85 - 95%[4][5]
Key Safety Concerns High-pressure H₂, pyrophoric catalyst, exothermWater-reactive/toxic KBH₄, H₂ evolution during quench, pyrophoric catalyst
Equipment High-pressure autoclaveStandard glass-lined reactor

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Low Conversion / Stalled Reaction - Inactive catalyst- Insufficient H₂ pressure (Method A)- Impure starting material poisoning catalyst- Use fresh, active catalyst- Check for leaks in the H₂ supply line- Purify the starting nitrile prior to reduction
Formation of Secondary Amines - Insufficient ammonia (Method A)- High reaction temperature- Imine intermediate reacting with product- Increase the amount of ammonia added- Lower the reaction temperature- Ensure rapid reduction of the imine intermediate
Difficult Catalyst Filtration - Catalyst particles are too fine- Filter through a pad of Celite® or another filter aid- Allow catalyst to settle and decant the supernatant
Product Contamination - Incomplete reaction- Inefficient purification- Monitor reaction to completion (TLC/GC)- Optimize vacuum distillation conditions (fractional distillation)

References

  • Vertex AI Search. (4-Methylpyridin-3-YL)
  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. [Source Link Not Available]
  • New Jersey Department of Health. (1999). SODIUM BOROHYDRIDE HAZARD SUMMARY.
  • Gross, B.H., Mebane, R.C., & Armstrong, D.L. (2001). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. J.
  • Wu, B., Zhang, J., Yang, M., Yue, Y., Ma, L.-J., & Yu, X.-Q. Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Arkivoc.
  • University of Wisconsin-Madison Chemistry Department.
  • Wu, B., Zhang, J., et al. (2007). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Semantic Scholar.
  • Stanford Environmental Health & Safety.
  • O'Brien, A. G., & Maruoka, K. (2017).
  • Crain, D., Armstrong, S., Brunton, J., Robben, T., & Schmidt, S. E. (2019). In Situ Generation of Borane for the Reduction of Nitriles to Primary Amines. Transactions of the Kansas Academy of Science, 122(3-4), 213-222.
  • Sciencelab.com. (2005). Sodium borohydride MSDS.
  • Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 23(3), 14-23.
  • Sigma-Aldrich. (2025).
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Application Notes and Protocols: The Strategic Use of (4-Methylpyridin-3-YL)methanamine in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Pyridine Scaffold in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The pyridine ring is a privileged scaffold in medicinal chemistry, frequently appearing in the structures of FDA-approved kinase inhibitors.[1][2] Its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding site makes it an ideal anchor for inhibitor design.[3] (4-Methylpyridin-3-YL)methanamine, with its reactive primary amine, serves as a versatile building block for the synthesis of potent and selective kinase inhibitors. This document provides a comprehensive guide to the application of this reagent, detailing synthetic protocols, characterization techniques, and biological evaluation methods.

The Strategic Importance of this compound

The this compound moiety offers several advantages in the design of kinase inhibitors:

  • Hinge-Binding Motif: The pyridine nitrogen can act as a hydrogen bond acceptor, anchoring the inhibitor to the kinase hinge region.

  • Vector for Substitution: The primary amine provides a convenient handle for introducing a variety of substituents to explore the solvent-exposed region of the ATP-binding pocket, enabling the optimization of potency and selectivity.

  • Modulation of Physicochemical Properties: The methyl group and the overall pyridine structure contribute to the molecule's solubility and metabolic stability, which are crucial for drug development.

A notable example of a kinase inhibitor featuring a related 3-aminopyridine core is Fedratinib (Inrebic®), a selective JAK2 inhibitor approved for the treatment of myelofibrosis.[4][5] The synthesis of Fedratinib and its analogs highlights the utility of substituted aminopyridines in constructing complex and effective therapeutic agents.

Synthetic Workflow: From Building Block to Potent Inhibitor

The following sections detail a representative synthetic workflow for constructing a kinase inhibitor incorporating the this compound scaffold. The synthesis involves a key acylation step to form an amide bond, a common feature in many kinase inhibitors that contributes to their binding affinity.

G cluster_0 Synthesis of Key Amide Intermediate cluster_1 Assembly of Kinase Inhibitor cluster_2 Biological Evaluation start This compound reaction1 Acylation start->reaction1 reagent1 Acyl Chloride (R-COCl) reagent1->reaction1 intermediate N-((4-Methylpyridin-3-yl)methyl)amide Intermediate reaction1->intermediate reaction2 Cross-Coupling Reaction (e.g., Buchwald-Hartwig) intermediate->reaction2 reagent2 Substituted Pyrimidine reagent2->reaction2 inhibitor Final Kinase Inhibitor reaction2->inhibitor assay In Vitro Kinase Assay inhibitor->assay data IC50 Determination assay->data

Caption: General workflow for kinase inhibitor synthesis and evaluation.

Protocol 1: Synthesis of N-((4-Methylpyridin-3-yl)methyl)acetamide (A Representative Amide Intermediate)

This protocol describes the acylation of this compound with acetyl chloride to form a key amide intermediate. This reaction is fundamental for introducing diverse functionalities.

Materials:

  • This compound

  • Acetyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-((4-methylpyridin-3-yl)methyl)acetamide.

Expected Outcome: A white to off-white solid. The yield and purity should be determined by standard analytical techniques (e.g., NMR, LC-MS).

Characterization of the Synthesized Intermediate
Technique Expected Results
¹H NMR Peaks corresponding to the pyridine ring protons, the methyl group protons, the methylene protons, and the acetyl methyl protons. The chemical shifts and coupling constants should be consistent with the expected structure.
¹³C NMR Resonances for all unique carbon atoms in the molecule.
LC-MS A single major peak in the chromatogram with a mass-to-charge ratio corresponding to the molecular weight of the product.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a general method to assess the inhibitory activity of the synthesized compound against a target kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant target kinase

  • Kinase substrate (peptide or protein)

  • Synthesized inhibitor compound

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • ATP solution

  • Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Dilution: Prepare a serial dilution of the synthesized inhibitor in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.

  • Reaction Setup: In a white, opaque microplate, add the kinase, substrate, and the diluted inhibitor or DMSO (for the no-inhibitor control).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Luminescence Measurement: Incubate at room temperature for 10 minutes to stabilize the luminescent signal and then measure the luminescence using a plate-reading luminometer.[4]

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation: Structure-Activity Relationship (SAR) Insights

The synthesis of a library of analogs by varying the acyl group in Protocol 1 can provide valuable SAR data.

Compound R-Group (in R-COCl) Target Kinase IC₅₀ (nM)
Inhibitor 1 -CH₃Hypothetical Value
Inhibitor 2 -PhHypothetical Value
Inhibitor 3 -CH₂PhHypothetical Value
Fedratinib Complex Structure~3 (JAK2)[3]

This data allows researchers to understand how different substituents impact the inhibitory activity and guides the design of more potent and selective compounds.

Mechanism of Action: Targeting the Kinase ATP-Binding Site

The synthesized inhibitors are designed to be ATP-competitive, binding to the active site of the kinase and preventing the binding of ATP, thereby inhibiting the phosphorylation of downstream substrates.

G cluster_0 Kinase Activity cluster_1 Kinase Inhibition ATP ATP Kinase_active Active Kinase ATP->Kinase_active Substrate Substrate Substrate->Kinase_active Phosphorylated_Substrate Phosphorylated Substrate Kinase_active->Phosphorylated_Substrate ADP ADP Kinase_active->ADP Inhibitor Synthesized Inhibitor (e.g., containing this compound moiety) Kinase_inactive Inactive Kinase Inhibitor->Kinase_inactive No_Reaction No Phosphorylation Kinase_inactive->No_Reaction ATP_blocked ATP ATP_blocked->Kinase_inactive Substrate_blocked Substrate Substrate_blocked->Kinase_inactive

Caption: Mechanism of ATP-competitive kinase inhibition.

Conclusion and Future Directions

This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The protocols outlined in this document provide a solid foundation for researchers to design and synthesize new compounds, characterize their properties, and evaluate their biological activity. Future work in this area could involve the exploration of a wider range of acylating agents, the use of other coupling chemistries to introduce diverse functionalities, and the application of computational modeling to guide the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

References

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Application Notes & Protocols: High-Throughput Synthesis of a Diverse Compound Library from (4-Methylpyridin-3-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] (4-Methylpyridin-3-YL)methanamine is a valuable starting material for drug discovery, offering two key points for chemical diversification: a reactive primary amine and a functionalizable pyridine core.[3] This document provides a comprehensive guide with detailed protocols for the high-throughput synthesis of a diverse compound library from this scaffold. We will explore robust, parallel-friendly reactions including amide and sulfonamide formation, reductive amination, and palladium-catalyzed cross-coupling reactions. Furthermore, this guide details integrated high-throughput purification and quality control workflows essential for ensuring the integrity of a screening library.

Introduction: The Strategic Value of the this compound Scaffold

The strategic selection of a core scaffold is paramount in the design of compound libraries for drug discovery.[4] The this compound scaffold offers a compelling combination of features:

  • Two Points of Diversification: The primary aminomethyl group is readily acylated, sulfonylated, or alkylated. The pyridine ring, following halogenation, can be functionalized via modern cross-coupling chemistry. This dual-handle approach allows for the rapid generation of extensive chemical diversity from a single, common intermediate.

  • "Drug-Like" Properties: The pyridine moiety is a weak base, capable of forming hydrogen bonds and participating in π-π stacking interactions, which are crucial for molecular recognition at biological targets.[1] Its presence often enhances aqueous solubility and metabolic stability.

  • Synthetic Tractability: The primary amine is highly nucleophilic, and the pyridine ring possesses well-established reactivity, making this scaffold amenable to a wide range of reliable and scalable chemical transformations.

This guide is structured to provide not just procedural steps, but also the underlying chemical logic, enabling researchers to adapt and troubleshoot these methods for their specific discovery campaigns.

Overall Library Synthesis Workflow

The generation of the compound library is envisioned as a two-stage process. The first stage focuses on derivatizing the primary amine. A portion of the resulting intermediates is then subjected to a second stage of diversification via functionalization of the pyridine ring. This modular approach maximizes diversity while maintaining synthetic efficiency.

G cluster_prep Scaffold Preparation cluster_stage1 Stage 1: Amine Derivatization (Parallel Synthesis) cluster_stage2 Stage 2: Pyridine Core Diversification (Parallel Synthesis) cluster_downstream Downstream Processing SM This compound (Starting Material) HALO Halogenated Intermediate (e.g., 5-Bromo-Derivative) SM->HALO Halogenation Amide Amide Library SM->Amide R-COCl, R-SO2Cl, R-CHO / NaBH(OAc)3 Sulfonamide Sulfonamide Library SM->Sulfonamide R-COCl, R-SO2Cl, R-CHO / NaBH(OAc)3 SecAmine Secondary Amine Library (Reductive Amination) SM->SecAmine R-COCl, R-SO2Cl, R-CHO / NaBH(OAc)3 Suzuki Suzuki Coupling Library (C-C Bond Formation) HALO->Suzuki R-B(OH)2 / Pd Cat. R-NH2 / Pd Cat. Buchwald Buchwald-Hartwig (C-N Bond Formation) HALO->Buchwald R-B(OH)2 / Pd Cat. R-NH2 / Pd Cat. Purify HT-Purification (Prep HPLC-MS) Amide->Purify Sulfonamide->Purify SecAmine->Purify Suzuki->Purify Buchwald->Purify QC Quality Control (LC-MS, NMR) Purify->QC Plate Final Library Plating QC->Plate

Figure 1. High-level workflow for compound library generation.

High-Throughput Synthesis Protocols

The following protocols are designed for execution in a 96-well plate format, a common setup for parallel synthesis.[4] All manipulations involving liquids should be performed using calibrated single or multi-channel pipettes or automated liquid handlers to ensure accuracy and reproducibility.[5][6]

Stage 1: Parallel Derivatization of the Primary Amine

These reactions are performed in solution phase. The choice of solvent is critical and should be guided by the solubility of reactants and reagents, as well as its compatibility with the reaction conditions. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are common choices, but greener alternatives should be considered where possible.[7]

Protocol 3.1.1: Parallel Amide Synthesis

Amide bond formation is a cornerstone of medicinal chemistry. This protocol utilizes acyl chlorides as reactive partners. To accelerate discovery, this method can be miniaturized into an automated parallel synthesis format using 96-well plates.[8][9]

Materials:

  • This compound (Stock Solution: 0.2 M in anhydrous DCM)

  • Library of diverse acyl chlorides (Stock Solutions: 0.22 M in anhydrous DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (Base Stock Solution: 0.5 M in anhydrous DCM)

  • Anhydrous Dichloromethane (DCM)

  • 96-well reaction plates (e.g., polypropylene deep-well plates)

Procedure (per well):

  • Amine Dispensing: To each well of the 96-well plate, add 100 µL of the this compound stock solution (20 µmol, 1.0 equiv).

  • Base Addition: Add 60 µL of the TEA stock solution (30 µmol, 1.5 equiv). The base neutralizes the HCl byproduct of the reaction.

  • Acyl Chloride Addition: Add 100 µL of the appropriate acyl chloride stock solution to each designated well (22 µmol, 1.1 equiv). A slight excess of the acyl chloride ensures the reaction goes to completion.

  • Reaction Incubation: Seal the plate securely with a cap mat. Place the plate on an orbital shaker and agitate at room temperature for 16 hours. Reaction progress can be monitored by taking a small aliquot from a representative well for LC-MS analysis.

  • Workup:

    • Quench the reaction by adding 200 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Add 500 µL of DCM to each well.

    • Seal and vortex the plate for 5 minutes to extract the product into the organic layer.

    • Centrifuge the plate to separate the layers.

    • Carefully transfer the organic (bottom) layer to a new 96-well plate for analysis and purification.

Protocol 3.1.2: Parallel Sulfonamide Synthesis

Sulfonamides are key functional groups in many drugs and serve as effective amide bioisosteres. This protocol is analogous to the amide synthesis, using sulfonyl chlorides.

Materials:

  • This compound (Stock Solution: 0.2 M in anhydrous DCM)

  • Library of diverse sulfonyl chlorides (Stock Solutions: 0.22 M in anhydrous DCM)

  • Pyridine (Base Stock Solution: 0.5 M in anhydrous DCM)

  • Anhydrous Dichloromethane (DCM)

  • 96-well reaction plates

Procedure (per well):

  • Amine Dispensing: To each well, add 100 µL of the this compound stock solution (20 µmol, 1.0 equiv).

  • Base Addition: Add 60 µL of the pyridine stock solution (30 µmol, 1.5 equiv). Pyridine is often a preferred base for sulfonylation reactions.[10]

  • Sulfonyl Chloride Addition: Add 100 µL of the appropriate sulfonyl chloride stock solution to each well (22 µmol, 1.1 equiv).

  • Reaction Incubation: Seal the plate and shake at room temperature for 16-24 hours. Monitor progress via LC-MS.

  • Workup: Follow the same aqueous workup procedure as described in Protocol 3.1.1.

Protocol 3.1.3: Parallel Reductive Amination

Reductive amination is a robust method for forming C-N bonds and is widely used in discovery chemistry.[4] This protocol generates a library of secondary amines.

Materials:

  • This compound (Stock Solution: 0.2 M in 1,2-dichloroethane [DCE])

  • Library of diverse aldehydes (Stock Solutions: 0.2 M in DCE)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (Solid)

  • Acetic Acid (Glacial)

  • 1,2-Dichloroethane (DCE)

  • 96-well reaction plates

Procedure (per well):

  • Reagent Dispensing:

    • To each well, add 100 µL of the this compound stock solution (20 µmol, 1.0 equiv).

    • Add 100 µL of the appropriate aldehyde stock solution (20 µmol, 1.0 equiv).

    • Add 5 µL of glacial acetic acid to catalyze imine formation.

  • Initial Incubation: Seal the plate and shake at room temperature for 1 hour to allow for the formation of the iminium ion intermediate.

  • Reducing Agent Addition: Unseal the plate and add ~6.4 mg of solid NaBH(OAc)₃ (30 µmol, 1.5 equiv) to each well. This can be done using a solid dispensing system for high-throughput applications.

  • Reaction Incubation: Reseal the plate and shake at room temperature for 16 hours.

  • Workup:

    • Quench the reaction by adding 200 µL of saturated aqueous sodium bicarbonate solution.

    • Add 500 µL of DCM, seal, vortex, and centrifuge as described in Protocol 3.1.1.

    • Transfer the organic layer to a new plate for analysis and purification.

Stage 2: Diversification of the Pyridine Core

For this stage, a halogenated derivative of this compound is required. A common and synthetically accessible intermediate is the 5-bromo derivative. The primary amine of this intermediate would first be protected (e.g., as a Boc-carbamate) before proceeding with cross-coupling reactions. For the purpose of this guide, we will assume the availability of N-Boc-5-bromo-(4-methylpyridin-3-yl)methanamine.

Protocol 4.1: Parallel Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds.[11][12] This protocol allows for the coupling of a diverse range of aryl and heteroaryl boronic acids to the pyridine core.

Materials:

  • N-Boc-5-bromo-(4-methylpyridin-3-yl)methanamine (Stock Solution: 0.2 M in 1,4-dioxane)

  • Library of diverse boronic acids (Stock Solutions: 0.24 M in 1,4-dioxane)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Potassium Phosphate (K₃PO₄) (Aqueous Solution: 2.0 M)

  • 1,4-Dioxane and Water (degassed)

  • 96-well reaction plates suitable for heating

Procedure (per well):

  • Reagent Dispensing (in a glovebox or under inert atmosphere):

    • To each well, add 100 µL of the protected bromo-pyridine stock solution (20 µmol, 1.0 equiv).

    • Add 100 µL of the appropriate boronic acid stock solution (24 µmol, 1.2 equiv).

    • Add a solution of Pd(PPh₃)₄ in dioxane (e.g., 20 µL of a 0.05 M solution, 1 µmol, 0.05 equiv).

    • Add 20 µL of the 2.0 M aqueous K₃PO₄ solution (40 µmol, 2.0 equiv).

  • Reaction Incubation: Seal the plate with a heat-resistant cap mat. Place the plate in a parallel reactor block or a microwave synthesizer designed for plates and heat at 90-100 °C for 12-16 hours.[12]

  • Workup:

    • Cool the plate to room temperature.

    • Add 400 µL of ethyl acetate and 200 µL of water to each well.

    • Seal, vortex, and centrifuge.

    • Transfer the organic layer to a new plate.

  • Deprotection: The Boc protecting group can be removed by treating the organic layer with an acid such as trifluoroacetic acid (TFA) in DCM, followed by evaporation and re-dissolution for purification.

High-Throughput Purification

The crude products from the parallel synthesis plates will contain impurities such as excess reagents and byproducts. High-throughput purification is essential to ensure the quality of the compound library for biological screening.[13][14] Preparative reverse-phase HPLC coupled with mass spectrometry (prep-HPLC-MS) is the industry standard for this task.[3][13]

G CrudePlate Crude Product Plate (in DMSO) AutoSampler Autosampler CrudePlate->AutoSampler Injection PrepHPLC Preparative HPLC - C18 Column - Water/ACN Gradient AutoSampler->PrepHPLC Splitter Flow Splitter PrepHPLC->Splitter MSD Mass Spectrometer (MS Detector) Splitter->MSD ~1% to MS UVDetector UV Detector Splitter->UVDetector ~99% to UV/Collector FractionCollector Fraction Collector (96-well format) MSD->FractionCollector Trigger Collection (based on Target Mass & UV signal) UVDetector->FractionCollector UVDetector->FractionCollector Trigger Collection (based on Target Mass & UV signal)

Figure 2. Workflow for automated preparative HPLC-MS purification.

General Protocol:

  • Sample Preparation: The crude organic extracts are evaporated to dryness in the 96-well plates using a centrifugal evaporator. The residues are then re-dissolved in a known volume of a suitable solvent, typically DMSO or a DMSO/methanol mixture.

  • Method Development: A generic, fast analytical LC-MS method is used to scout the separation conditions for a few representative compounds from the library.

  • Automated Purification: The system automatically injects each sample from the crude plate onto a preparative C18 column.[1]

  • Fraction Collection: The software triggers the fraction collector based on the target mass-to-charge ratio (m/z) detected by the MS and/or a UV signal.[13] This ensures that only the desired product is collected.

  • Post-Purification Processing: The collected fractions, typically in a 96-well deep-well plate, are then freeze-dried or evaporated to yield the purified compounds as solids.

Library Quality Control

Quality control (QC) is a critical final step to confirm the identity, purity, and quantity of each compound in the library before biological screening.[15][16] A multi-tiered approach using LC-MS and NMR is recommended.

Table 1: Quality Control Tiers
TierMethodPurposeAcceptance Criteria
1 LC-MS Confirm identity and assess purityCorrect molecular ion [M+H]⁺ observed. Purity ≥ 90% by UV (e.g., at 214/254 nm).
2 ¹H NMR Confirm structure and assess puritySpectrum consistent with proposed structure. Purity ≥ 90% by integration against a known standard.[17][18]
3 Quantification Determine accurate concentrationOften performed post-plating via methods like acoustic dispensing with concentration normalization.

QC Workflow:

  • Sample Preparation: The purified, dried compounds are re-dissolved in a known volume of DMSO-d₆ to create stock solutions (e.g., at 10 mM).

  • LC-MS Analysis: A small aliquot from each well is diluted and analyzed by a fast gradient LC-MS method to confirm the mass and determine purity.[16]

  • NMR Analysis: For selected compounds (e.g., a representative subset of 5-10% of the library, or compounds showing interesting biological activity), ¹H NMR spectra are acquired.[18][19] This provides orthogonal confirmation of the structure and purity.

  • Data Management: All analytical data is linked to the compound's structure and plate position in a central database.

Conclusion

The protocols outlined in this guide provide a robust framework for the efficient, parallel synthesis of a diverse chemical library based on the this compound scaffold. By employing a strategy of modular diversification coupled with high-throughput purification and rigorous quality control, researchers can rapidly generate high-quality compound collections. This approach accelerates the hit-finding process in drug discovery by systematically exploring the chemical space around a privileged heterocyclic core. The successful implementation of these workflows requires careful planning, attention to detail in execution, and the integration of automation and modern analytical techniques.[20][21]

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  • Zall, C. M., et al. (2015). Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation. European Journal of Organic Chemistry, 2015(18), 3949-3953.
  • Kaczor, A. A., et al. (2010). Parallel solid-phase synthesis and characterization of new sulfonamide and carboxamide proline derivatives as potential CNS agents. Bioorganic & Medicinal Chemistry, 18(18), 6756-6764.
  • Murray, J. K., & Gellman, S. H. (2007). Parallel synthesis of peptide libraries using microwave irradiation.
  • Ngu, K., & Patel, D. V. (1997). Solid phase synthesis of benzamidine-derived sulfonamide libraries. Tetrahedron Letters, 38(6), 973-976.
  • Němec, V., & Knapp, S. (2023). Quality Control of Chemogenomic Library Using LC-MS. Methods in Molecular Biology, 2706, 51-58.
  • Nefzi, A., et al. (2003). Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold.
  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Fedorov, A., et al. (2018). Synthesis of 2,5-difunctionalized pyridines via sequential chemoselective amination and Suzuki–Miyaura reactions. Organic & Biomolecular Chemistry, 16(33), 6003-6007.
  • Chemistry For Everyone. (2025). What Are Common Mistakes In Chemistry Synthesis Reactions? [Video]. YouTube.
  • Thompson, A., et al. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry, 67(18), 6234-6241.
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  • Ringleb, M., et al. (2023). Best practice for sampling in automated parallel synthesizers. RSC Publishing.
  • Logsdon, D. L., et al. (2020). High-Throughput Screening of Reductive Amination Reactions Using Desorption Electrospray Ionization Mass Spectrometry. Organic Process Research & Development, 24(9), 1846-1853.
  • Ringleb, M., et al. (2023). Best practice for sampling in automated parallel synthesizers.
  • Singh, R. P., et al. (2002). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Synthesis, 2002(10), 1380-1390.
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  • Ali, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 193.
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A Framework for In Vitro Characterization: Application to Histone Methyltransferase Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the In Vitro Profiling of (4-Methylpyridin-3-YL)methanamine

Abstract

This application note provides a comprehensive framework for the in vitro characterization of this compound, a substituted pyridine derivative with potential applications in drug discovery. Recognizing the prevalence of the pyridine scaffold in enzyme inhibitors, we present a detailed protocol for assessing the compound's inhibitory activity against histone methyltransferases (HMTs), a critical class of epigenetic regulators. The guide details fundamental principles, from compound handling and safety to the execution of a robust, fluorescence-based biochemical assay for determining potency (IC₅₀). We emphasize the rationale behind key experimental steps, data analysis, and validation to ensure scientific rigor. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the biological activity of novel small molecules.

Introduction: Rationale and Scientific Context

This compound is a small molecule featuring a pyridine ring, a heterocyclic structure frequently found in bioactive molecules and approved therapeutics.[1] The strategic placement of methyl and methanamine substituents can significantly influence a compound's binding affinity and selectivity for biological targets.[1] For instance, the 4-methyl substitution on a pyridine ring has been shown to enhance inhibitory potency against enzymes like cytochrome P450 2A6.[1]

Given that pyridine derivatives are known to inhibit a wide range of enzymes, including nitric oxide synthases and epigenetic modifiers like lysine-specific demethylase 1 (LSD1), a logical first step in characterizing this compound is to screen it against key enzyme families implicated in disease.[2][3] Histone methyltransferases (KMTs) represent a particularly compelling target class. KMTs catalyze the transfer of methyl groups from S-adenosylmethionine (SAM) to lysine or arginine residues on histone proteins, a fundamental mechanism of epigenetic regulation.[4][5][6] Dysregulation of HMT activity is linked to various cancers and other diseases, making them attractive targets for therapeutic intervention.[7][8]

This guide provides a validated, step-by-step protocol for an in vitro HMT inhibition assay, using this compound as the test compound. The described methodology is adaptable to various HMTs and serves as a foundational blueprint for broader enzymatic profiling.

Compound Handling and Preparation

Proper handling and preparation of the test compound are paramount for generating reliable and reproducible data.

Safety Precautions

As a first step, always consult the Safety Data Sheet (SDS) for this compound. Primary amines can be irritating to the skin and eyes, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.[9][10] All handling of the solid compound and concentrated stock solutions should be performed in a chemical fume hood.

Preparation of Stock Solutions

The accuracy of the final assay results depends critically on the precise concentration of the stock solution.

  • Solvent Selection: Begin by assessing the solubility of this compound. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions due to its ability to dissolve a wide range of organic compounds.

  • Stock Concentration: Prepare a high-concentration primary stock solution, for example, 10 mM in 100% DMSO.

    • Rationale: A high-concentration stock minimizes the volume of DMSO carried into the final assay, preventing potential solvent-induced artifacts. The final DMSO concentration in the assay should ideally be kept below 1%, and must be consistent across all wells.

  • Storage: Aliquot the primary stock into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store at -20°C or -80°C in desiccated conditions.

Biochemical HMT Inhibition Assay: Principle and Workflow

The core of this protocol is a biochemical assay designed to measure the inhibition of HMT activity. HMTs utilize SAM as a methyl donor, producing a methylated substrate and S-adenosylhomocysteine (SAH) as a byproduct.[7] Assay methods can detect either the formation of the methylated product or the generation of SAH.[11] We will detail a universal, fluorescence-based assay that quantifies SAH production, as it is compatible with virtually any HMT and substrate combination.

Assay Principle

The Transcreener® EPIGEN Methyltransferase Assay is a well-established method that relies on the immunodetection of SAH.[11] In the presence of an active HMT, SAH is produced. A specific antibody coupled to a fluorophore will bind to SAH. This binding event causes a change in the fluorescence properties (e.g., fluorescence polarization), which can be measured on a plate reader. An inhibitor of the HMT will reduce the production of SAH, leading to a corresponding change in the fluorescence signal.

Experimental Workflow

The overall workflow is designed for a 96- or 384-well microplate format, making it suitable for screening and potency determination.

HMT_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis Compound_Plate Prepare Compound Serial Dilution Plate Add_Compound Dispense Compound to Assay Plate Compound_Plate->Add_Compound Reagent_Mix Prepare Master Mix (Buffer, Substrate, SAM) Add_Mix Add Master Mix to Start Reaction Reagent_Mix->Add_Mix Add_Enzyme Add Enzyme to Initiate Pre-incubation Add_Compound->Add_Enzyme Add_Enzyme->Add_Mix Incubate Incubate at RT (e.g., 60 min) Add_Mix->Incubate Stop_Detect Add SAH Detection Reagents (Antibody/Tracer) Incubate->Stop_Detect Incubate_Detect Incubate for Detection (e.g., 60 min) Stop_Detect->Incubate_Detect Read_Plate Read Plate (Fluorescence Polarization) Incubate_Detect->Read_Plate Analyze_Data Calculate % Inhibition and IC50 Value Read_Plate->Analyze_Data

Caption: High-level workflow for the HMT inhibition assay.

Detailed Protocol: HMT Inhibition Assay

This protocol is optimized for determining the IC₅₀ value of this compound against a representative histone methyltransferase, such as EZH2.

Materials and Reagents
Reagent/MaterialExample SupplierPurpose
This compoundSmoleculeTest Inhibitor
Recombinant HMT (e.g., EZH2 complex)Reaction BiologyEnzyme Source
Histone Substrate (e.g., H3 Peptide)AnaSpecMethyl Acceptor Substrate
S-Adenosylmethionine (SAM)Sigma-AldrichMethyl Donor
Known HMT Inhibitor (e.g., EPZ-6438)SelleckchemPositive Control Inhibitor
Assay Buffer (e.g., Tris-HCl, DTT)Thermo FisherMaintain pH and optimal enzyme activity
Transcreener® EPIGEN MT Assay KitBellBrook LabsSAH Detection Reagents
Low-volume 384-well assay platesCorningReaction Vessel
Multichannel Pipettes & Plate ReaderMolecular DevicesLiquid handling and signal detection
Step-by-Step Methodology

1. Compound Plate Preparation: a. Create a serial dilution of this compound in 100% DMSO. Start from the 10 mM stock and perform 1:3 dilutions for a 10-point curve. b. Include DMSO-only wells (negative control, 0% inhibition) and a known potent inhibitor (positive control, 100% inhibition). c. Transfer a small volume (e.g., 1 µL) of the DMSO dilutions to the final assay plate.

2. Assay Controls:

  • Rationale: Controls are essential to validate the assay performance.

  • Negative Control (0% Inhibition): Contains all reaction components plus DMSO vehicle. Represents maximum enzyme activity.

  • Positive Control (100% Inhibition): Contains all reaction components plus a known, saturating concentration of a reference inhibitor. Represents background signal.

3. Reaction Setup (Final Volume: 20 µL): a. Prepare an Enzyme Mix containing assay buffer and the HMT enzyme at 2x the final concentration. b. Add 10 µL of the Enzyme Mix to each well of the assay plate containing the pre-spotted compounds. c. Gently mix and incubate for 15-30 minutes at room temperature.

  • Rationale: This pre-incubation step allows the test compound to bind to the enzyme and reach equilibrium before the reaction is initiated.[12] d. Prepare a Substrate Mix containing assay buffer, the histone substrate, and SAM, each at 2x their final concentration. e. To initiate the reaction, add 10 µL of the Substrate Mix to all wells.

4. Reaction Incubation: a. Mix the plate gently (do not splash). b. Cover the plate to prevent evaporation and incubate at room temperature for 60-120 minutes.

  • Rationale: The incubation time should be determined during assay development to ensure the reaction is within the linear range (typically <20% substrate consumption).

5. Detection: a. Prepare the SAH detection reagents from the kit according to the manufacturer's protocol.[7] b. Add the detection reagents to all wells to stop the enzymatic reaction. c. Incubate for an additional 60 minutes at room temperature, protected from light.

6. Data Acquisition: a. Read the plate on a compatible plate reader using the appropriate fluorescence polarization settings.

Data Analysis and Interpretation

Calculating Percent Inhibition

The raw fluorescence polarization (mP) values are used to calculate the percentage of enzyme inhibition for each compound concentration.

Formula: % Inhibition = 100 * (1 - [(Signal_Test - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl)])

Generating the IC₅₀ Curve

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor where the response is reduced by half.

  • Plot the % Inhibition (Y-axis) against the log of the inhibitor concentration (X-axis).

  • Fit the data using a non-linear regression model (four-parameter variable slope) in a suitable software package (e.g., GraphPad Prism).

  • The IC₅₀ value is derived directly from this curve fit.

Data_Analysis_Flow Raw_Data Raw Fluorescence Polarization Data (mP) Calc_Inhibition Calculate % Inhibition for each concentration Raw_Data->Calc_Inhibition Controls Avg. Positive & Negative Control Signals Controls->Calc_Inhibition Plot_Data Plot % Inhibition vs. log[Inhibitor] Calc_Inhibition->Plot_Data Curve_Fit Fit Data using 4-Parameter Non-linear Regression Plot_Data->Curve_Fit IC50 Determine IC50 Value Curve_Fit->IC50

Caption: Workflow for data analysis from raw signal to IC₅₀.

Sample Data Presentation
This compound [µM]% Inhibition
10098.5
33.395.2
11.189.1
3.775.4
1.2351.2
0.4124.6
0.1410.1
0.052.3
IC₅₀ (µM) 1.20

Note: Data are for illustrative purposes only.

Orthogonal Assay for Hit Confirmation

To ensure the observed inhibitory activity is not an artifact of the chosen assay technology (e.g., compound interference with the detection system), it is best practice to confirm hits in an orthogonal assay.

An AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) provides an excellent alternative.[6] This bead-based assay detects the methylated substrate directly using a specific antibody. A positive hit from both a Transcreener (detecting product) and AlphaLISA (detecting methylated substrate) assay significantly increases confidence in the result.

Conclusion

This application note provides a robust and detailed framework for the initial in vitro characterization of this compound, focusing on its potential as a histone methyltransferase inhibitor. By following the outlined protocols for compound handling, assay execution, and data analysis, researchers can reliably determine the compound's potency and lay the groundwork for further mechanistic and cell-based studies. The principles and methodologies described herein are broadly applicable for profiling other novel chemical entities against a wide array of enzyme targets.

References

  • Detection and Quantification of Histone Methyltransferase Activity In Vitro.SpringerLink.
  • In Vitro Histone Methyltransferase Assay.
  • Histone Methyltransferase Assay in vitro.Bio-protocol.
  • In Vitro Assays to Measure Histone Methyltransferase Activity Using Different Chromatin Substr
  • Biochemical Assay Development for Histone Methyltransferases Using a Transcreener-Based Assay for S-Adenosylhomocysteine.PubMed.
  • In vitro histone methyltransferase assay.PubMed.
  • Methyltransferase Assay Kits.Biocompare.
  • Methyltransferase Assay Kits.BellBrook Labs.
  • MSDS of this compound.Capot Chemical.
  • Methyltransferase Assay Services.Reaction Biology.
  • Buy this compound | 1443-42-1.Smolecule.
  • Biochemical lysine methyltransferase assay – studying low-turnover enzymes.Domainex.
  • This compound | CAS#:1443-42-1.Chemsrc.
  • Biochemical lysine methyltransferase assay – studying low-turnover enzymes. Domainex.[Link]

  • 2-Pyridinamine, 4-methyl- SAFETY D
  • Mechanism of Action Assays for Enzymes.NCBI Bookshelf.
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase.
  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1.PubMed Central.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-Methylpyridin-3-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (4-Methylpyridin-3-YL)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a deeper understanding and fostering a self-validating approach to your synthesis.

I. Overview of Synthetic Strategies

The synthesis of this compound, a valuable building block in pharmaceutical and agrochemical development, primarily involves the reduction of a suitable precursor.[1] The most common and direct route is the reduction of 4-methyl-3-cyanopyridine. Other reported methods include the catalytic amination of 4-picoline-3-boronic acid.[1][2][3] This guide will focus on the nitrile reduction pathway, as it is a widely employed and versatile method.

The core transformation is the reduction of a nitrile group to a primary amine. This can be achieved through several powerful reducing agents and catalytic systems.

Common Reduction Methods:
  • Lithium Aluminum Hydride (LiAlH₄): A potent reducing agent capable of rapidly converting nitriles to primary amines.[4][5][6][7][8]

  • Catalytic Hydrogenation: Often utilizing catalysts like Raney Nickel (Raney Ni) or Palladium on Carbon (Pd/C) under a hydrogen atmosphere.[6][9][10] This method is considered more economical for large-scale production.[9]

  • Borane Complexes: Reagents like Borane-tetrahydrofuran (BH₃-THF) or Borane-dimethylsulfide (BH₃-SMe₂) offer alternative reduction pathways.[6]

  • Sodium Borohydride (NaBH₄) with a Catalyst: In combination with catalysts like Raney Ni or CoCl₂, NaBH₄ can also effectively reduce nitriles.[9][11][12]

The choice of method depends on factors such as available equipment, scale of the reaction, and tolerance of other functional groups in the starting material.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of this compound via nitrile reduction, providing explanations and actionable solutions.

Issue 1: Low Yield of the Desired Primary Amine

Q: My reaction is consuming the starting material, but the yield of this compound is significantly lower than expected. What are the likely causes and how can I improve it?

A: Low yield is a multifaceted problem often stemming from side reactions, incomplete conversion, or product loss during workup.

Possible Causes & Solutions:

  • Formation of Secondary and Tertiary Amines: This is the most common side reaction in nitrile reductions.[9][13] The intermediate imine formed during the reaction can react with the newly formed primary amine to generate a secondary amine, which can further react to form a tertiary amine.[9][13]

    • Solution (Catalytic Hydrogenation): The addition of ammonia (or ammonium hydroxide) to the reaction mixture can help suppress the formation of these byproducts.[6] Acetic anhydride has also been used to trap the primary amine as an amide, preventing further reaction.[14]

    • Solution (General): Lowering the reaction temperature can sometimes reduce the rate of these side reactions.

  • Incomplete Reaction: The reducing agent may not be potent enough or may have degraded.

    • Solution (LiAlH₄): Ensure you are using fresh, anhydrous LiAlH₄ and a dry solvent (like THF or diethyl ether). LiAlH₄ reacts violently with water.

    • Solution (Catalytic Hydrogenation): The catalyst may be deactivated. Ensure you are using a high-quality catalyst and that the hydrogen pressure is adequate. For Raney Nickel, an excess of the catalyst is often required for efficient reduction.[15]

  • Product Loss During Extraction: The product, being an amine, can have some water solubility, especially in its protonated form.

    • Solution: During the aqueous workup, ensure the pH of the solution is sufficiently basic (pH > 10) to deprotonate the amine and maximize its solubility in the organic extraction solvent. Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane, and perform multiple extractions to ensure complete recovery.

Issue 2: Presence of Significant Impurities in the Final Product

Q: My NMR/LC-MS analysis shows multiple unexpected peaks in my final product. How can I identify and eliminate these impurities?

A: Impurities can arise from side reactions or unreacted starting materials.

Common Impurities & Mitigation Strategies:

  • Unreacted 4-methyl-3-cyanopyridine: This indicates an incomplete reaction.

    • Solution: Increase the equivalents of the reducing agent or prolong the reaction time. Monitor the reaction by TLC or LC-MS to ensure complete consumption of the starting material.[16]

  • Secondary and Tertiary Amines: As discussed in the low yield section, these are common byproducts.

    • Solution: Besides the preventative measures mentioned above, purification by column chromatography on silica gel can separate the primary amine from the less polar secondary and tertiary amines.

  • Aldehyde Intermediate: If a milder reducing agent like Diisobutylaluminium hydride (DIBAL-H) is used, or if the workup conditions are not optimal, the reaction can sometimes stop at the aldehyde stage after hydrolysis of the imine intermediate.[4][5][9]

    • Solution: If the primary amine is the desired product, ensure a sufficiently powerful reducing agent like LiAlH₄ is used with at least two equivalents.[5]

Issue 3: Difficulty in Product Purification

Q: I'm struggling to purify my this compound. Column chromatography is not giving a clean separation. What are my options?

A: Amines can be challenging to purify by standard silica gel chromatography due to their basicity, which can lead to tailing and poor separation.

Purification Strategies:

  • Boc Protection: A highly effective strategy is to protect the crude amine with a tert-butyloxycarbonyl (Boc) group.[17][18][19][20][21] The resulting N-Boc protected amine is much less polar and generally purifies beautifully on silica gel. The Boc group can then be easily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) to yield the pure primary amine.[18][19][20][21]

    • Workflow:

      • Dissolve the crude amine in a suitable solvent (e.g., dichloromethane or THF).

      • Add a base (e.g., triethylamine) and di-tert-butyl dicarbonate (Boc₂O).[19]

      • Stir at room temperature until the reaction is complete (monitor by TLC).

      • Work up the reaction and purify the N-Boc protected amine by column chromatography.

      • Deprotect by dissolving the purified product in a solvent like dichloromethane and adding a strong acid like TFA.[19]

  • Acid-Base Extraction: An initial purification can be achieved by dissolving the crude product in an organic solvent and washing with a dilute acid solution. The protonated amine will move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the pure amine re-extracted into an organic solvent.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method.

III. Experimental Protocols

Protocol 1: Reduction of 4-methyl-3-cyanopyridine using LiAlH₄

Materials:

  • 4-methyl-3-cyanopyridine

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ (2.0 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 4-methyl-3-cyanopyridine (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C.

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% NaOH solution, and then more water.

  • Filter the resulting precipitate and wash it thoroughly with THF and ethyl acetate.

  • Combine the filtrate and the washings, and dry the organic layer over anhydrous Na₂SO₄.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product as necessary (see purification section).

Protocol 2: Catalytic Hydrogenation using Raney Nickel

Materials:

  • 4-methyl-3-cyanopyridine

  • Raney Nickel (slurry in water)

  • Methanol or Ethanol

  • Ammonium Hydroxide (optional)

  • Hydrogen gas

  • Celite or another filter aid

Procedure:

  • In a hydrogenation vessel, add 4-methyl-3-cyanopyridine and the solvent (methanol or ethanol).

  • If suppressing secondary amine formation is a priority, add ammonium hydroxide to the mixture.

  • Carefully add the Raney Nickel slurry. Caution: Raney Nickel is pyrophoric when dry and should be handled with care under an inert atmosphere or as a slurry.[10]

  • Seal the vessel and purge it several times with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating until the hydrogen uptake ceases.

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify as needed.

IV. Visualizations

Diagram 1: General Synthesis Pathway

Synthesis_Pathway Start 4-methyl-3-cyanopyridine Intermediate This compound (Crude) Start->Intermediate Reduction (e.g., LiAlH4 or H2/Raney Ni) Product This compound (Pure) Intermediate->Product Purification

Caption: Overview of the synthesis and purification process.

Diagram 2: Troubleshooting Low Yield

Low_Yield_Troubleshooting Problem Low Yield of Primary Amine Cause1 Side Reactions (Secondary/Tertiary Amines) Problem->Cause1 Cause2 Incomplete Reaction Problem->Cause2 Cause3 Product Loss During Workup Problem->Cause3 Solution1a Add NH4OH (Catalytic Hyd.) Cause1->Solution1a Solution1b Lower Reaction Temp. Cause1->Solution1b Solution2a Use Fresh/More Reagent Cause2->Solution2a Solution2b Increase Reaction Time Cause2->Solution2b Solution3 Adjust pH > 10 for Extraction Cause3->Solution3

Caption: Decision tree for troubleshooting low product yield.

V. Frequently Asked Questions (FAQs)

Q1: Can I use Sodium Borohydride (NaBH₄) instead of LiAlH₄ for the reduction? A1: Sodium borohydride alone is generally not strong enough to reduce nitriles.[12] However, its reducing power can be enhanced by using it in combination with a catalyst, such as Raney Nickel or Cobalt(II) chloride, in an alcoholic solvent.[9][11][12] This system offers a milder and potentially safer alternative to LiAlH₄.[11][12]

Q2: My starting material has other reducible functional groups (e.g., an ester or a ketone). How can I selectively reduce the nitrile? A2: This is a significant challenge as many powerful reducing agents for nitriles will also reduce other functional groups.

  • LiAlH₄ will reduce esters, ketones, and carboxylic acids.[8]

  • Catalytic hydrogenation can also reduce double bonds and other functional groups depending on the catalyst and conditions.

  • Borane complexes might offer some selectivity, but this needs to be evaluated on a case-by-case basis. In such cases, a protecting group strategy for the other functional groups might be necessary before carrying out the nitrile reduction.

Q3: Is the reaction air-sensitive? A3: Reactions involving highly reactive hydrides like LiAlH₄ should always be performed under an inert atmosphere (nitrogen or argon) as they react with moisture and oxygen. Catalytic hydrogenation with Raney Nickel also requires an inert atmosphere during setup to prevent the catalyst from becoming pyrophoric if it dries out.[10]

Q4: How do I safely handle and dispose of Raney Nickel? A4: Raney Nickel is typically supplied as a slurry in water. It is important to never let the catalyst dry out in the air, as it can ignite spontaneously.[10] After the reaction, the catalyst should be filtered off and immediately quenched in a separate container, for instance, by adding it to a large volume of water. Consult your institution's safety guidelines for the proper disposal of heavy metal waste.

Q5: What is the mechanism of nitrile reduction with LiAlH₄? A5: The reduction proceeds in two main steps. First, a hydride ion from LiAlH₄ acts as a nucleophile and attacks the electrophilic carbon of the nitrile, forming an imine anion.[4][5][7] A second hydride ion then attacks the imine, generating a dianion.[5][7] This dianion is then protonated during the aqueous workup to yield the primary amine.[4][5][7]

VI. References

  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Available at: [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]

  • Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. Available at: [Link]

  • Boc Protecting Group for Amines - Chemistry Steps. Available at: [Link]

  • Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Available at: [Link]

  • Video: Nitriles to Amines: LiAlH4 Reduction - JoVE. Available at: [Link]

  • BOC Protection and Deprotection - J&K Scientific LLC. Available at: [Link]

  • Nitrile to Amine - Common Conditions. Available at: [Link]

  • Nitrile reduction - Wikipedia. Available at: [Link]

  • tert-Butyloxycarbonyl protecting group - Wikipedia. Available at: [Link]

  • Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines - Semantic Scholar. Available at: [Link]

  • Conversion of nitriles to 1° amines using LiAlH4 - Chemistry LibreTexts. Available at: [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at: [Link]

  • Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel - YouTube. Available at: [Link]

  • The Synthesis and Chemical Properties of 3-Amino-4-Methylpyridine. Available at: [Link]

  • Catalytic Reduction of Nitriles. Available at: [Link]

  • Preparation method of 3-amino-4-methylpyridine - Eureka | Patsnap. Available at: [Link]

  • Recent advances in selective catalytic hydrogenation of nitriles to primary amines | CoLab. Available at: [Link]

  • CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google Patents. Available at:

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  • AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE - Googleapis.com. Available at:

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  • 4-Pyridinemethanamine | C6H8N2 | CID 77317 - PubChem - NIH. Available at: [Link]

  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC - PubMed Central. Available at: [Link]

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Technical Support Center: Optimizing Reaction Conditions for (4-Methylpyridin-3-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and optimization of (4-Methylpyridin-3-YL)methanamine. This molecule is a valuable heterocyclic building block in medicinal chemistry and drug development, frequently utilized for its unique structural and biological properties.[1] However, its synthesis, particularly the reduction of the 4-methyl-3-cyanopyridine precursor, presents several challenges that can impact yield, purity, and scalability.

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will delve into the causality behind experimental choices, offering field-proven insights to empower your research.

Section 1: Frequently Asked Questions (FAQs) on Synthesis Strategy

This section addresses high-level strategic questions to help you select the most appropriate synthetic route for your laboratory's capabilities and project goals.

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and industrially relevant pathway is the reduction of the nitrile group of 4-methyl-3-cyanopyridine. The choice of reducing agent is the most critical parameter and dictates the reaction conditions, potential side reactions, and workup procedure. The three main classes of reduction are:

  • Catalytic Hydrogenation: Using molecular hydrogen (H₂) in the presence of a metal catalyst like Raney® Nickel or Palladium on Carbon (Pd/C).[2]

  • Metal Hydride Reduction: Employing strong hydride donors such as Lithium Aluminum Hydride (LiAlH₄).[3]

  • Borane-Based Reduction: Using Borane-Tetrahydrofuran (BH₃·THF) or Borane-Dimethyl Sulfide (BH₃·SMe₂) complexes.[2][4]

Q2: How do I choose the best reduction method? My primary concerns are safety and avoiding secondary amine byproducts.

This is a critical decision point. Each method has distinct advantages and disadvantages related to selectivity, safety, and operational complexity. The formation of secondary amines, resulting from the reaction of the primary amine product with an imine intermediate, is a common challenge in nitrile reductions.[2][5]

Below is a comparative table to guide your selection, followed by a decision-making workflow.

Table 1: Comparison of Reduction Methods for 4-methyl-3-cyanopyridine
Method Pros Cons Safety Considerations Secondary Amine Formation
H₂ / Raney® Ni Cost-effective for scale-up; Clean reaction (byproduct is H₂O); High yields possible.Requires specialized high-pressure hydrogenation equipment; Catalyst can be pyrophoric; Potential for pyridine ring reduction.[6]High-pressure H₂ is explosive; Raney® Ni is pyrophoric and must be handled wet.High risk. Often requires additives like ammonia or a strong base to suppress.[2][7]
Raney® Ni / KBH₄ Milder conditions (room temp, atmospheric pressure); No H₂ gas required; Good to excellent yields; Low secondary amine formation.[5][8]KBH₄ is water-sensitive; Requires careful workup.KBH₄ reacts with acid to produce flammable H₂ gas.Low. The combination of reagents is highly selective for the primary amine.[5][8]
LiAlH₄ (LAH) Very powerful and fast; High yields; Generally does not reduce the pyridine ring.[9]Extremely reactive with protic solvents (water, alcohols); Pyrophoric; Workup can be challenging.Highly pyrophoric reagent. Reacts violently with water. Requires strictly anhydrous conditions.Low to moderate. Less common than with catalytic hydrogenation but still possible.
BH₃·THF or BH₃·SMe₂ High selectivity for nitrile over many other groups; Pyridine ring is stable; Good functional group tolerance.[10]BH₃·THF has limited stability; BH₃·SMe₂ has a strong, unpleasant odor; Forms stable amine-borane complexes requiring a specific workup to cleave.[10][11]Flammable reagents. React with water to produce H₂. Handle under inert atmosphere.Low. Generally provides high selectivity for the primary amine.
Decision Workflow: Selecting a Reduction Method

The following diagram outlines a logical decision-making process for selecting the optimal reduction strategy based on available equipment and key experimental goals.

G cluster_yes_h2 High-Pressure Lab cluster_no_h2 Standard Fume Hood Lab start Start: Synthesize This compound q_h2 Is a high-pressure hydrogenator available? start->q_h2 cat_h2 Use Catalytic Hydrogenation (H₂ / Raney® Ni) q_h2->cat_h2 Yes q_safety What is the primary concern? q_h2->q_safety No q_byproduct Is secondary amine byproduct a major issue? cat_h2->q_byproduct add_nh3 Add NH₃ or KOH to reaction mixture. q_byproduct->add_nh3 Yes proceed_h2 Proceed with caution. Monitor closely. q_byproduct->proceed_h2 No lah Use LiAlH₄ (High Reactivity) q_safety->lah Reaction Speed borane Use BH₃·THF (High Selectivity) q_safety->borane Selectivity raney_kbh4 Use Raney® Ni / KBH₄ (Operational Simplicity & Safety) q_safety->raney_kbh4 Safety/Ease of Use G nitrile 4-Methyl-3-cyanopyridine (R-C≡N) imine Imine Intermediate (R-CH=NH) nitrile->imine + 2[H] primary_amine Desired Product (R-CH₂-NH₂) imine->primary_amine + 2[H] (Desired Pathway) p1 imine->p1 primary_amine->p1 + R-CH₂-NH₂ (Side Reaction) secondary_imine Secondary Imine Intermediate secondary_amine Byproduct ((R-CH₂)₂NH) secondary_imine->secondary_amine + 2[H] p1->secondary_imine - NH₃ p2

Caption: Mechanism of secondary amine byproduct formation.

  • Solutions to Improve Selectivity:

    • For Catalytic Hydrogenation: The most effective strategy is to add a reagent that either inhibits the condensation step or competes with the primary amine.

      • Add Ammonia: Running the reaction in a solution of ammonia in methanol (ammoniacal methanol) shifts the equilibrium away from secondary imine formation. [2] * Add a Strong Base: Adding a base like KOH to the reaction medium (e.g., 2% KOH in 2-propanol) has been shown to be highly effective in producing primary amines with Raney® Nickel. [7] 2. For Hydride/Borane Reduction: These methods are inherently more selective. If byproduct formation is still an issue:

      • Inverse Addition: Slowly add the LiAlH₄ or BH₃ solution to the nitrile solution (instead of the other way around). This maintains a low concentration of the product amine in the presence of the imine intermediate, disfavoring the side reaction.

      • Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can slow the rate of the bimolecular side reaction more than the primary reduction.

Problem 3: My NMR shows a loss of aromaticity. I suspect I have reduced the pyridine ring.

A3: This is a known issue, particularly with powerful hydrogenation catalysts under forcing conditions. The pyridine ring can be reduced to a piperidine ring. [6]

  • Cause: Catalysts like Platinum on Carbon (Pt/C) or Platinum Oxide (PtO₂) are highly effective for aromatic ring reduction. [6]Raney® Nickel can also catalyze this reaction at high temperatures and pressures.

  • Solutions:

    • Choose a Milder Catalyst: Palladium on Carbon (Pd/C) is generally less aggressive towards the pyridine ring than Platinum-based catalysts or Raney® Ni. [12] * Moderate Reaction Conditions: Reduce the H₂ pressure and reaction temperature. Start with milder conditions (e.g., 50-100 psi, room temperature) and only increase if the reaction is not proceeding.

    • Switch to Chemical Reduction: LiAlH₄ and Borane reagents are highly chemoselective and will not reduce the pyridine ring under standard conditions, making them an excellent choice if ring reduction is a persistent problem. [9]

Section 3: Detailed Experimental Protocols

The following protocols are provided as validated starting points. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol A: High-Selectivity Reduction using Raney® Ni / KBH₄

This method is recommended for its high selectivity, mild conditions, and avoidance of high-pressure hydrogen gas. [5][8]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-methyl-3-cyanopyridine (1.0 eq).

  • Reagents: Add dry ethanol (approx. 2.5 mL per mmol of substrate). [5]Add Raney® Nickel (approx. 1.0 eq, moist weight) to the solution.

  • Reduction: Cool the flask to 0 °C in an ice bath. In a separate flask, dissolve potassium borohydride (KBH₄, 4.0 eq) in a minimal amount of dry ethanol. Add the KBH₄ solution dropwise to the stirring reaction mixture over 30-45 minutes.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir vigorously. Monitor the reaction progress by TLC (e.g., CH₂Cl₂:MeOH = 15:1). [5]The reaction is typically complete in 1-3 hours.

  • Workup: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Ni catalyst. Caution: Do not let the Celite® pad dry out, as Raney® Ni is pyrophoric. Wash the pad with additional ethanol.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purification: The product can be further purified by vacuum distillation.

Protocol B: Reduction using Borane-Dimethyl Sulfide (BH₃·SMe₂) Complex

This method offers excellent chemoselectivity and is a good alternative to LiAlH₄. [2][4]

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Inert Atmosphere: Purge the system with dry nitrogen.

  • Reagents: Dissolve 4-methyl-3-cyanopyridine (1.0 eq) in anhydrous THF (approx. 10 mL per gram of nitrile) and add it to the flask.

  • Addition: Cool the flask to 0 °C. Add BH₃·SMe₂ complex (10 M solution, approx. 1.5 eq) dropwise via the dropping funnel. After addition, allow the mixture to warm to room temperature and then heat to reflux.

  • Reaction: Monitor the reaction by TLC. The reaction is typically complete after 8-12 hours of reflux.

  • Quench & Workup: Cool the reaction to 0 °C. CAUTION: Quenching is highly exothermic and releases H₂ gas. Slowly and carefully add methanol dropwise until gas evolution ceases. This step cleaves the amine-borane complex.

  • Isolation: Remove the solvents under reduced pressure. Add 1 M HCl to the residue to form the hydrochloride salt and wash with diethyl ether to remove non-basic impurities. Basify the aqueous layer with 6 M NaOH until pH > 12 and extract the product with dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by vacuum distillation.

References

  • Mebane, R. C., et al. (2003). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. Synthetic Communications. Available at: [Link]

  • Wu, B., et al. Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. ARKIVOC. Available at: [Link]

  • Semantic Scholar. Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Available at: [Link]

  • Staskun, B., & van Es, T. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. South African Journal of Chemistry. Available at: [Link]

  • Gooßen, L. J., et al. (2001). Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. The Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. CN100999491A - Preparation process of 3 amino-4 methyl pyridine.
  • Organic Chemistry Portal. Nitrile to Amine - Common Conditions. Available at: [Link]

  • Chemguide. Reduction of nitriles. Available at: [Link]

  • Organic Synthesis. Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Available at: [Link]

  • Chemistry Steps. Reactions of Nitriles. Available at: [Link]

  • Reddy, P. V. G., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research. Available at: [Link]

  • The Student Room. Reduction of nitrile to amine. Available at: [Link]

  • Google Patents. EP3288922A1 - Catalytic hydrogenation of substituted cyanopyridines and process for preparing substituted pyridylmethylbenzamides.
  • Google Patents. AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE.
  • Chemsrc. This compound | CAS#:1443-42-1. Available at: [Link]

  • Organic Chemistry Portal. Borane Reagents. Available at: [Link]

  • Organic Chemistry Portal. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Borane & Borane Complexes. Available at: [Link]

  • ResearchGate. In Situ Generation of Borane for the Reduction of Nitriles to Primary Amines. Available at: [Link]

  • ResearchGate. The Reduction of Pyridine to 1,4-Dihydropyridine by Lithiumtetrahydroborate in the Presence of Water. Available at: [Link]

  • Master Organic Chemistry. Reduction of nitriles to primary amines with LiAlH4. Available at: [Link]

  • Reddit. Only one nitrile reduced to amine with LiAlH4. Available at: [Link]

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Technical Support Center: Navigating Stability Challenges of (4-Methylpyridin-3-YL)methanamine Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-Methylpyridin-3-YL)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this compound solutions. As a Senior Application Scientist, my goal is to not only provide troubleshooting steps but also to explain the underlying chemical principles to empower you to make informed decisions in your experimental design.

Introduction to this compound Stability

This compound is a versatile heterocyclic building block crucial in the synthesis of various pharmaceutical compounds. Its structure, featuring a pyridine ring and a primary amine, makes it susceptible to several degradation pathways. Understanding and mitigating these stability issues is paramount for ensuring the reproducibility and accuracy of your experimental results. This guide will walk you through the common stability challenges, their underlying causes, and practical solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has turned yellow/brown. What is causing this discoloration?

A1: The development of a yellow or brown hue in your this compound solution is a common indicator of degradation, most likely due to oxidation. The aminopyridine moiety is susceptible to oxidation, which can lead to the formation of colored byproducts. This process can be accelerated by exposure to air (oxygen), light, and certain metal ions. For instance, aminopyridines can be oxidized to form nitropyridines or pyridine-N-oxides, which are often colored compounds[1].

Q2: What are the primary degradation pathways for this compound in solution?

A2: The three main degradation pathways for this compound are:

  • Oxidation: As mentioned, the electron-rich pyridine ring and the primary amine are susceptible to oxidation. This can be initiated by atmospheric oxygen, peroxides present in solvents, or trace metal impurities. The likely products are the corresponding N-oxide and nitro derivatives[1].

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions. Pyridine and its derivatives can undergo complex photochemical reactions, leading to a variety of degradation products.

  • Hydrolysis: The stability of this compound in aqueous solutions is highly pH-dependent. While the primary amine itself is not directly hydrolyzed, extreme pH conditions can catalyze other degradation reactions. For many amine-containing compounds, both acidic and basic conditions can accelerate degradation.

Q3: What is the optimal pH range for storing aqueous solutions of this compound?

A3: For aminopyridine derivatives, maximum stability in aqueous solutions is typically found in the slightly acidic to neutral pH range (approximately pH 3-7). A study on a similar compound, 4-(N,N-dimethylamino)phenol (4-DMAP), showed maximum stability between pH 2.0 and 3.0[2]. In highly acidic solutions, the pyridine nitrogen and the primary amine will be protonated, which can offer some protection against oxidation of the lone pair electrons. However, very low pH can promote other forms of degradation. In alkaline conditions, the unprotonated form is more susceptible to oxidation. It is crucial to determine the optimal pH for your specific application through stability studies.

Q4: Which solvents are recommended for preparing and storing this compound solutions?

A4: The choice of solvent is critical for maintaining the stability of this compound. Here is a summary of commonly used solvents and their stability considerations:

SolventSuitabilityConsiderations
Methanol GoodGenerally a good choice for short- to medium-term storage. Ensure it is of high purity and free of peroxides.
Ethanol GoodSimilar to methanol, ethanol is a suitable solvent. Use anhydrous grades for moisture-sensitive applications.
Acetonitrile GoodAprotic solvent, which can be advantageous in preventing certain reactions. Ensure it is of high purity.
Dimethyl Sulfoxide (DMSO) Use with CautionWhile a powerful solvent, DMSO can be problematic for long-term storage as it can be hygroscopic and may promote oxidation under certain conditions. If used, store solutions in small aliquots at low temperatures.
Water pH-dependentStability in water is highly dependent on pH. Use of a suitable buffer system is strongly recommended (see Q5).

Q5: What type of buffer system should I use for aqueous solutions?

A5: For maintaining a stable pH in aqueous solutions of this compound, citrate and phosphate buffers are commonly used in pharmaceutical formulations.[3][4][5][6]

  • Citrate Buffer: Effective in the pH range of 2.5 to 6.5, making it suitable for the acidic to slightly acidic conditions where aminopyridines are often more stable.[6]

  • Phosphate Buffer: Versatile in the pH range of 6.0 to 8.0.[6]

The choice of buffer will depend on the target pH and compatibility with your experimental system. It is always advisable to perform a compatibility study with your specific formulation.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Solution Discoloration (Yellowing/Browning) Oxidation- Purge solutions with an inert gas (e.g., nitrogen or argon) before sealing. - Use freshly opened, high-purity solvents. - Store solutions protected from light in amber vials. - Store at reduced temperatures (2-8 °C).
Precipitate Formation - Change in pH - Solvent evaporation - Degradation to insoluble products- Ensure the pH of aqueous solutions is maintained with a suitable buffer. - Use tightly sealed containers to prevent solvent evaporation. - If degradation is suspected, prepare fresh solutions and store under optimized conditions.
Inconsistent Experimental Results - Degradation of stock or working solutions- Prepare fresh solutions for each experiment or validate the stability of stored solutions over the intended period of use. - Implement a stability testing protocol using a validated analytical method like HPLC.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution
  • Buffer Preparation: Prepare a 10 mM sodium citrate buffer and adjust the pH to 6.0 with citric acid.[7] Filter the buffer through a 0.22 µm filter.

  • Weighing: Accurately weigh the required amount of this compound in a clean, dry vial.

  • Dissolution: Add the citrate buffer to the vial to achieve the desired concentration. Sonicate briefly if necessary to ensure complete dissolution.

  • Inert Gas Purging: Purge the headspace of the vial with nitrogen or argon for 1-2 minutes to displace oxygen.

  • Storage: Seal the vial tightly and wrap it in aluminum foil or use an amber vial to protect it from light. Store the solution at 2-8 °C.

Protocol 2: Stability Assessment by HPLC

A stability-indicating HPLC method is crucial for quantifying the parent compound and detecting any degradation products.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at an appropriate wavelength (determined by UV scan of the compound).

    • Temperature: 25 °C.

  • Sample Preparation: Dilute the stock solution to a suitable concentration with the mobile phase.

  • Analysis: Inject the sample at predetermined time points (e.g., 0, 24, 48, 72 hours) and monitor the peak area of the parent compound and the appearance of any new peaks.

  • Data Interpretation: A decrease in the peak area of this compound and the emergence of new peaks indicate degradation.

Visualization of Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound.

degradation_pathways A This compound B Oxidation Products (e.g., N-oxide, Nitro-derivative) A->B O2, Light, Metal Ions C Photodegradation Products A->C UV/Vis Light D Hydrolysis-catalyzed Degradation Products A->D H2O (Acidic/Basic pH)

Caption: Potential degradation pathways for this compound.

Workflow for Investigating Stability Issues

This workflow provides a systematic approach to troubleshooting stability problems.

troubleshooting_workflow start Stability Issue Observed (e.g., color change, precipitation) prep_review Review Solution Preparation - Solvent purity? - Correct pH? - Storage conditions? start->prep_review storage_check Evaluate Storage Conditions - Light exposure? - Temperature fluctuations? - Headspace oxygen? prep_review->storage_check analytical_test Perform Analytical Testing (e.g., HPLC, LC-MS) - Quantify parent compound - Identify degradants storage_check->analytical_test optimize_storage Optimize Storage - Use amber vials - Purge with inert gas - Refrigerate/freeze analytical_test->optimize_storage Degradation confirmed reformulate Reformulate Solution - Change solvent - Add buffer - Adjust pH analytical_test->reformulate Significant degradation end Stable Solution Achieved optimize_storage->end reformulate->end

Caption: Systematic workflow for troubleshooting stability issues.

By understanding the inherent stability characteristics of this compound and implementing the appropriate handling and storage procedures, you can ensure the integrity of your solutions and the reliability of your experimental outcomes. For further assistance, please do not hesitate to contact our technical support team.

References

  • Schering AG. (n.d.). Buffer systems for stabilizing pharmaceutical preparations. Google Patents.
  • Citribel. (2024, September 23). The Role of Citric Acid and Citrates in Pharmaceuticals. Retrieved from [Link]

  • (N.d.). Stability of 4-DMAP in solution. PubMed. Retrieved from [Link]

  • Gokel, G. (2012, July 10). Breaking old habits: Moving away from commonly used buffers in pharmaceuticals. Pharmaceutical Technology. Retrieved from [Link]

  • Jubilant Ingrevia Limited. (n.d.).
  • Fagron Academy. (n.d.). Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. Retrieved from [Link]

  • (N.d.). Hydrolysis Rates for Various pH Levels. ResearchGate. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. Retrieved from [Link]

  • S. K. P. (n.d.). Citric Acid: A Multifunctional Pharmaceutical Excipient. PubMed Central. Retrieved from [Link]

  • Casaite, V., et al. (2020). Microbial degradation of pyridine: a complete pathway deciphered in Arthrobacter sp. 68b. Applied and Environmental Microbiology, 86(15), e00902-20.
  • (N.d.). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. PubMed. Retrieved from [Link]

  • Strato, T. (n.d.). Method for stabilizing an alkanol amine buffer used in optical determinations of enzyme activity. Google Patents.
  • Casaite, V., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PubMed. Retrieved from [Link]

  • Chemsrc. (2025, August 25). This compound. Retrieved from [Link]

  • PubChemLite. (n.d.). (4-methylpyridin-3-yl)methanol (C7H9NO). Retrieved from [Link]

  • (N.d.). pH-rate profiles for the hydrolytic reactions of the copolymer model 3a... ResearchGate. Retrieved from [Link]

  • Shanbhogue, M. (2013, July 5). What is the effect of the NH2 position on the degradation of an aminopyridine pharmaceutical compound? ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (4-Methylpyridin-3-yl)methanol. PubChem. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. NEPA. Retrieved from [Link]

  • G. A. O. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PubMed Central. Retrieved from [Link]

  • (N.d.). The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan. PubMed Central. Retrieved from [Link]

  • (N.d.). Microbial metabolism of the pyridine ring. Metabolic pathways of pyridine biodegradation by soil bacteria. PubMed. Retrieved from [Link]

  • (N.d.). Thermal degradation steps and temperatures details. ResearchGate. Retrieved from [Link]

  • Aves Labs. (n.d.). Citrate Buffer Antigen Retrieval Protocol. Retrieved from [Link]

  • (2021, March 10). pH-Rate Profile for Hydrolysis of 4-Nitrophenyl β-D-Glucopyranoside: Unimolecular, Bimolecular and Intramolecular Cleavage Mechanisms. ChemRxiv. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). ACS Publications. Retrieved from [Link]

  • L. L. (2026, January 8). Using Anti-PD-L1 Antibody Conjugated Gold Nanoshelled Multifunctional. IJN. Retrieved from [Link]

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Technical Support Center: Identifying Impurities in (4-Methylpyridin-3-YL)methanamine Samples

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for (4-Methylpyridin-3-YL)methanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity identification and control. As a critical building block in pharmaceutical synthesis, ensuring the purity of this compound is paramount for the safety, efficacy, and quality of the final drug product.[1][2] This guide provides in-depth, field-proven insights in a practical question-and-answer format, complete with detailed protocols and troubleshooting advice.

Section 1: Understanding Potential Impurities

This section addresses the origin and nature of impurities you might encounter in your this compound samples.

Q1: What are the most probable synthesis-related impurities in my sample?

A1: The impurity profile is intrinsically linked to the synthetic route employed. Understanding the starting materials, reagents, and potential side reactions is the first step in predicting likely impurities. A common synthesis pathway involves the reduction of (4-Methylpyridin-3-yl)methanol, which itself is often synthesized from 4-methylpyridine.[3]

Common Synthesis-Related Impurities:

  • Unreacted Starting Materials:

    • (4-Methylpyridin-3-yl)methanol: The immediate precursor to the final product. Its presence indicates an incomplete reduction step.

    • 4-Methylpyridine or 3-Bromo-4-methylpyridine: Precursors used in earlier stages of the synthesis.[3][4]

  • Reagent-Derived Impurities:

    • Benzyl-containing compounds: If benzyl chloride or benzyl bromide were used as protecting groups during synthesis, residual benzyl species could be present.[5]

  • Byproducts of Side Reactions:

    • Dimeric Species: Formed through intermolecular reactions under certain conditions.

    • Over-alkylated Products: If methylation or other alkylation steps are involved, di- and tri-substituted species can form.

    • Positional Isomers: Depending on the regioselectivity of the synthetic reactions, isomers such as (2-Methylpyridin-3-yl)methanamine could potentially form, though this is less common with directed synthesis routes.

Below is a diagram illustrating a common synthetic pathway and the points at which impurities can be introduced.

G cluster_0 Synthesis Pathway cluster_1 Potential Impurities 4_methylpyridine 4-Methylpyridine precursor (4-Methylpyridin-3-yl)methanol 4_methylpyridine->precursor Alkylation imp2 Unreacted 4-Methylpyridine 4_methylpyridine->imp2 Carryover final_product This compound precursor->final_product Reduction imp1 Unreacted (4-Methylpyridin-3-yl)methanol precursor->imp1 Incomplete Reaction imp3 Oxidation Product (e.g., Aldehyde) final_product->imp3 Degradation

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Technical Support Center: Pyridine Methanamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for pyridine methanamine synthesis. This guide is designed to provide in-depth troubleshooting advice and practical, field-proven insights for researchers encountering challenges in the synthesis of this critical chemical intermediate. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and reproducible synthetic outcome.

Section 1: Overview of Primary Synthetic Routes

The synthesis of pyridine methanamines, such as the widely used 4-(aminomethyl)pyridine[1][2], typically proceeds via two highly reliable pathways. The choice between them often depends on the availability and cost of starting materials, reaction scale, and available equipment.

  • Reductive Amination of a Pyridine Carboxaldehyde: This is a direct and versatile method where a pyridine carboxaldehyde is reacted with an ammonia source to form an imine in situ, which is then immediately reduced to the primary amine.[3][4]

  • Catalytic Hydrogenation of a Cyanopyridine: This classic transformation involves the reduction of a nitrile group on the pyridine ring to a primary amine using a metal catalyst, most commonly Raney Nickel, under a hydrogen atmosphere.[5][6]

Visual Workflow: Core Synthetic Pathways

Synthesis_Pathways cluster_0 Route 1: Reductive Amination cluster_1 Route 2: Nitrile Reduction Start1 Pyridine-4-carboxaldehyde Step1_1 Imine Formation (e.g., NH4OAc, NH3 in MeOH) Start1->Step1_1 Start2 4-Cyanopyridine Step2_1 Catalytic Hydrogenation (Raney Ni, H2 or H-donor) Start2->Step2_1 Product Pyridine-4-methanamine Step1_2 In Situ Reduction (e.g., NaBH(OAc)3, NaCNBH3) Step1_1->Step1_2 Step1_2->Product Step2_1->Product Troubleshooting_RA Start Low Yield or Side Products in Reductive Amination Check_SM Starting Aldehyde Present? Start->Check_SM Check_Alcohol Alcohol Byproduct (Pyridine-Methanol) Present? Start->Check_Alcohol Imine_Issue Inefficient Imine Formation Check_SM->Imine_Issue Yes Reducer_Issue Non-Selective Reduction Check_Alcohol->Reducer_Issue Yes Solution1 1. Use Anhydrous Solvent 2. Add 4Å Molecular Sieves 3. Optimize pH (4-6) with Acetic Acid Imine_Issue->Solution1 Solution2 1. Switch to NaBH(OAc)3 or NaCNBH3 2. If using NaBH4, form imine first, then add reductant Reducer_Issue->Solution2

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Technical Support Center: Navigating the Synthesis of Picolinamine and Avoiding Over-Methylation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to your dedicated resource for troubleshooting the synthesis of picolinamine, with a specialized focus on preventing over-methylation. This guide is designed to provide practical, in-depth solutions to common challenges encountered in the lab. As your virtual Senior Application Scientist, I've structured this center to move beyond simple protocols and delve into the causality behind experimental choices, ensuring your synthesis is both successful and reproducible.

Frequently Asked Questions (FAQs)

Here, we address the most common questions that arise during picolinamine synthesis, providing concise answers and directing you to more detailed troubleshooting guides where necessary.

Q1: What is the primary cause of over-methylation in picolinamine synthesis?

Over-methylation, the formation of quaternary ammonium salts, is a frequent side reaction when using highly reactive methylating agents like methyl iodide.[1] The nucleophilicity of the newly formed secondary amine is often greater than the primary amine starting material, leading to a "runaway" reaction where the product is more reactive than the reactant.[2]

Q2: Which methylation methods are recommended to avoid the formation of quaternary ammonium salts?

The Eschweiler-Clarke reaction is an excellent choice as its mechanism inherently prevents over-methylation to quaternary ammonium salts.[1][3] This classic method uses excess formaldehyde and formic acid.[3] Reductive amination, often employing formaldehyde and a reducing agent like sodium triacetoxyborohydride, also offers good control.[1]

Q3: Can I use common alkylating agents like methyl iodide or dimethyl sulfate?

While common, direct alkylation with highly reactive agents like methyl iodide carries a significant risk of over-methylation, leading to the formation of quaternary ammonium salts.[1] These reagents are often described as "toxic or carcinogenic" and can present issues with limited substrate scope. If their use is necessary, precise control of stoichiometry and reaction conditions is critical.

Q4: How do I monitor the progress of the reaction to detect over-methylation?

Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for monitoring reaction progress.[4][5][6] For detailed analysis of methylation status, methods like bisulfite sequencing or pyrosequencing can be employed, although these are more common in DNA analysis.[7][8]

Troubleshooting Guides: From Problem to Solution

This section provides a deeper dive into specific issues you may encounter, offering detailed explanations and actionable protocols.

Issue 1: Formation of Quaternary Ammonium Salts and Other Methylated Byproducts

Root Cause Analysis: The primary amine of picolinamine, once mono-methylated, becomes a more nucleophilic secondary amine, which can then be further methylated to a tertiary amine and subsequently a quaternary ammonium salt, especially with reactive methylating agents.[2]

Solutions & Protocols:

  • Strategic Choice of Methylating Agent:

    • High-Risk Agents: Methyl iodide (MeI) and dimethyl sulfate (DMS) are highly reactive and prone to causing over-methylation.[2] Their use requires stringent control over stoichiometry and reaction time.

    • Greener and More Selective Alternatives: Consider using dimethyl carbonate (DMC) or methanol in the presence of a suitable catalyst.[9] These are considered more environmentally friendly options. Carbon dioxide in the presence of a reducing agent like hydrosilanes is another emerging selective method.[10]

  • Reaction Condition Optimization:

    • Temperature: Lowering the reaction temperature can help control the reaction rate and improve selectivity.[11]

    • Stoichiometry: Use a precise 1:1 molar ratio of picolinamine to the methylating agent. An excess of the methylating agent significantly increases the risk of over-methylation.

    • Solvent: The choice of solvent can influence reactivity. Aprotic solvents are common, but the optimal solvent should be determined empirically for your specific system.

Recommended Protocol: The Eschweiler-Clarke Reaction

This method is highly effective at preventing the formation of quaternary ammonium salts.[3]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve picolinamine in an excess of formic acid.

  • Reagent Addition: Add an excess of aqueous formaldehyde to the mixture.

  • Reaction: Heat the mixture to reflux. The reaction is typically complete when the evolution of carbon dioxide ceases.

  • Work-up: Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution).

  • Isolation: Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Issue 2: Low Yield of the Desired Mono-Methylated Product

Root Cause Analysis: Low yields can stem from incomplete reactions, side product formation, or loss of product during work-up and purification.[12][13]

Solutions & Protocols:

  • Ensure Complete Reaction:

    • Monitor the reaction closely using TLC or HPLC to determine the optimal reaction time.[4]

    • If the reaction is sluggish, a moderate increase in temperature or extended reaction time may be necessary.[4]

  • Minimize Side Reactions:

    • As discussed, the primary strategy is to choose a selective methylation method.

    • Control of pH can be crucial, especially in reductive amination protocols.

  • Optimize Work-up and Purification:

    • The work-up procedure should be designed to effectively remove unreacted starting materials and byproducts.

    • Careful selection of the chromatographic conditions (stationary and mobile phase) is critical for separating the desired product from closely related methylated species.

Data Summary: Comparison of Methylation Methods
MethodMethylating Agent(s)Key AdvantageCommon Issues
Direct Alkylation Methyl Iodide, Dimethyl SulfateSimple procedureHigh risk of over-methylation[1]
Eschweiler-Clarke Formaldehyde, Formic AcidPrevents quaternization[3]Requires excess reagents
Reductive Amination Formaldehyde, NaBH(OAc)₃Good control and efficiency[1]Requires careful control of pH
"Green" Methylation Dimethyl Carbonate, MethanolSustainable alternativesMay require specific catalysts[9]
Issue 3: Difficulty in Characterizing the Product Mixture

Root Cause Analysis: A complex mixture of starting material, mono-, di-, and quaternary methylated products can be challenging to analyze and separate.

Solutions & Analytical Protocols:

  • Chromatographic Methods:

    • HPLC: High-Performance Liquid Chromatography is a powerful tool for separating and quantifying the components of the reaction mixture.[8]

    • LC-MS: Liquid Chromatography-Mass Spectrometry provides both separation and mass information, aiding in the identification of each species.

  • Spectroscopic Methods:

    • NMR Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation. The chemical shifts of the N-methyl protons and the adjacent carbons will be distinct for the mono-, di-, and quaternary methylated products.

Analytical Workflow

cluster_0 Reaction Monitoring & Analysis Reaction_Mixture Reaction Mixture TLC_HPLC TLC / HPLC Analysis Reaction_Mixture->TLC_HPLC Quick Check LC_MS LC-MS Analysis Reaction_Mixture->LC_MS Identify Components Purification Column Chromatography LC_MS->Purification Guide Separation NMR NMR Spectroscopy Final_Product Pure Mono-methylated Picolinamine Purification->Final_Product Final_Product->NMR Confirm Structure

Caption: Workflow for reaction analysis and product purification.

Visualizing the Problem: The Over-Methylation Cascade

The following diagram illustrates the stepwise process of over-methylation, highlighting the formation of the undesired quaternary ammonium salt.

Picolinamine Picolinamine (Primary Amine) MonoMethyl Mono-methylated Picolinamine (Secondary Amine) Desired Product Picolinamine->MonoMethyl + CH₃ DiMethyl Di-methylated Picolinamine (Tertiary Amine) Byproduct MonoMethyl->DiMethyl + CH₃ QuatSalt Quaternary Ammonium Salt Over-methylation Product DiMethyl->QuatSalt + CH₃

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Technical Support Center: Troubleshooting Workup and Extraction in Amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for amine synthesis. As a Senior Application Scientist, I understand that the synthesis of an amine is often just the beginning. The subsequent workup and purification can be fraught with challenges, primarily due to the basicity, polarity, and occasional amphiphilic nature of amines and their salts. This guide is designed to provide direct, actionable solutions to the most common and frustrating issues encountered during the isolation of amine products. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.

Section 1: Emulsion Formation & Phase Separation

Stable emulsions are perhaps the most frequent impediment to a clean and efficient liquid-liquid extraction. They form when the interfacial tension between the aqueous and organic layers is drastically reduced, preventing the coalescence of droplets.

Q1: My biphasic mixture formed a stable emulsion during basic workup. What causes this and how can I break it?

A1: Emulsion formation during the basic wash of an amine extraction is common. It is often caused by the presence of surfactant-like molecules, which can be deprotonated acidic byproducts, or fine solid particulates that stabilize the interface.[1][2] Vigorous shaking of the separatory funnel exacerbates this issue by increasing the surface area between the two immiscible phases.[1]

Causality:

  • High pH: Strong basic conditions can saponify any trace esters, creating soaps that act as emulsifiers.

  • Amphiphilic Amines: The amine product itself or amine salts can sometimes act as surfactants.

  • Fine Particulates: Insoluble byproducts or residual catalysts can accumulate at the interface, physically preventing layers from separating.[3]

Troubleshooting Protocol:

  • Patience is Primary: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, a slow separation will occur on its own.[4][5][6]

  • Increase Ionic Strength: Add a saturated solution of sodium chloride (brine) or solid NaCl to the mixture.[1][5][7] This increases the polarity of the aqueous layer, forcing organic components out and disrupting the emulsion. This is known as "salting out".[1]

  • Gentle Agitation: Gently swirl or rock the funnel instead of shaking vigorously. You can also gently stir the emulsion with a glass rod.[1]

  • Filtration: Filter the entire mixture through a pad of Celite® or glass wool.[1][7] This can remove the fine particulates that may be stabilizing the emulsion.

  • Solvent Addition: Add a small amount of a different organic solvent to alter the properties of the organic phase, which can help break the emulsion.[1]

  • Centrifugation: If available, centrifuging the mixture is a highly effective method for physically forcing the layers to separate.[4][5][6]

  • Temperature Change: Gently warming or cooling the separatory funnel can sometimes be effective.[2][4] An increase in temperature can reduce viscosity and facilitate phase separation.[4]

Q2: The organic and aqueous layers are not separating cleanly, and the interface is obscured. What can I do?

A2: A poorly defined or "rag" layer between phases is often due to the presence of insoluble materials or a density of one layer being too close to the other.

Troubleshooting Protocol:

  • Identify the Aqueous Layer: If unsure which layer is which, add a few drops of water. The layer that the drops merge with is the aqueous phase.

  • Break Up Precipitates: If a gooey or solid precipitate is obscuring the border, try washing with additional water to dissolve it. If it remains, you may need to filter the entire mixture.[7][8]

  • Visualize the Interface: For dark or opaque solutions where the meniscus is invisible, try adding a small object that will float at the interface. Small pieces of ice (if using a low-density organic solvent like ether or ethyl acetate) or a polypropylene septum cap can help mark the boundary.[7][8]

  • Adjust Solvent Density: If the layers have similar densities, add a denser solvent (e.g., DCM, chloroform) or a less dense solvent (e.g., hexanes) to the organic layer to improve separation.

Troubleshooting Emulsion Formation ```dot graph TD { A[Emulsion Formed] --> B{Wait 15-30 min}; B -- Separates --> C[Proceed]; B -- No Change --> D{Add Brine/NaCl}; D -- Separates --> C; D -- No Change --> E{Filter through Celite®}; E -- Separates --> C; E -- No Change --> F{Centrifuge}; F -- Separates --> C; F -- No Change --> G[Consult Senior Chemist];

}

Caption: Workflow for a standard acid-base extraction of an amine.

Q4: My amine is not extracting into the aqueous acid layer. What went wrong?

A4: This failure typically points to one of two issues: insufficient acidification or steric hindrance.

  • Check the pH: Ensure the aqueous layer is sufficiently acidic (pH 1-2) to fully protonate the amine. Very hindered or weakly basic amines may require a stronger acid or more vigorous mixing.

  • Steric Hindrance: Extremely bulky amines (e.g., those with multiple t-butyl groups near the nitrogen) may form ammonium salts that are lipophilic and prefer to stay in the organic layer. In such cases, alternative purification methods like column chromatography or crystallization may be necessary.

Q5: I've re-basified the aqueous layer, but my amine won't extract back into the organic phase. Why?

A5: This is a common issue with low molecular weight or highly polar amines that retain significant water solubility even in their neutral form.

  • Insufficient Basification: Double-check that the aqueous layer is strongly basic (pH > 10). If not, the amine may still be partially protonated.

  • Salting Out: Add a significant amount of solid NaCl or K₂CO₃ to the aqueous layer. This will decrease the amine's solubility in the aqueous phase and drive it into the organic layer.

  • Solvent Choice: Use a more polar extraction solvent like dichloromethane or even a 9:1 mixture of dichloromethane/isopropanol. Multiple extractions (5-10) may be required.

Section 3: Removal of Reagents & Byproducts

Q6: How do I remove unreacted starting aldehydes/ketones after a reductive amination?

A6: Unreacted carbonyl compounds are neutral and will not be removed by a standard acid wash.

  • Bisulfite Wash: For aldehydes, a wash with a saturated aqueous solution of sodium bisulfite (NaHSO₃) is effective. The bisulfite adds to the aldehyde to form a water-soluble salt, which is extracted into the aqueous layer.

  • Girard's Reagent: For more stubborn ketones, Girard's reagents (T or P) can be used to form water-soluble hydrazones that are easily washed away.

Q7: What is the best way to quench and remove excess borohydride reagents (e.g., NaBH₄, NaBH(OAc)₃)?

A7: Borohydride reagents must be quenched carefully as they react with water and acid to produce hydrogen gas.

  • Quenching: The reaction should be quenched by the slow, portion-wise addition of 1 M HCl or saturated aqueous ammonium chloride (NH₄Cl) at 0 °C until gas evolution ceases. For sodium triacetoxyborohydride (STAB), a quench with saturated aqueous sodium bicarbonate is often used. [9]* Removal of Boron Byproducts: Boric acid and its salts are the primary byproducts. After the acidic quench, a standard aqueous workup is usually sufficient to remove them. For stubborn boron impurities, co-evaporation with methanol under reduced pressure can form volatile trimethyl borate, which is removed with the solvent.

Q8: My product is contaminated with an amine catalyst (like DMAP or DIPEA). How can I remove it?

A8: These tertiary amine bases can be tricky to separate from a desired amine product.

  • Dilute Acid Wash: A wash with dilute acid (e.g., 1-5% HCl) can protonate and remove these catalysts if your product is significantly less basic or acid-stable. [10][11]* Copper Sulfate Wash: Washing the organic layer with a 10% aqueous copper(II) sulfate solution is highly effective for removing many amines, including DMAP. [10][12]The amine coordinates to the copper, forming a water-soluble complex that partitions into the blue aqueous layer. [10][12]Continue washing until the aqueous layer no longer turns a deep purple color. [12]* Azeotropic Removal: For volatile amines like DIPEA (b.p. 127 °C), repeated co-evaporation with a solvent like toluene under reduced pressure can be effective. [13][14]

    Parameter Value
    DIPEA Boiling Point 127 °C
    DMAP pKa 9.7
    Typical Product pKa ~10-11 (Alkylamines)
    CuSO₄ Solution 10% (w/v) aqueous

    Table 1: Properties for Amine Catalyst Removal

Section 4: Special Cases & Advanced Techniques

Q9: How do I handle the workup of highly water-soluble or low molecular weight amines?

A9: These compounds pose a significant challenge for liquid-liquid extraction.

  • Avoid Aqueous Workup: If possible, remove the reaction solvent and attempt to purify the product directly by distillation or crystallization of its salt (e.g., hydrochloride salt). [15]* Continuous Liquid-Liquid Extraction: For larger scales, a continuous liquid-liquid extractor can be used to exhaustively extract the amine from the aqueous layer over several hours.

  • Ion-Exchange Chromatography: The crude mixture can be passed through a cation exchange resin. Impurities are washed away, and the amine is then eluted by washing the resin with an ammonia solution or a salt gradient.

Q10: Are there alternatives to liquid-liquid extraction for amine purification?

A10: Yes, several techniques can be employed, especially when extraction proves difficult.

  • Column Chromatography:

    • Silica Gel: Amines are basic and can stick irreversibly to acidic silica gel. To mitigate this, the eluent is often treated with a small amount of a volatile base like triethylamine (~1-2%).

    • Alumina (Basic or Neutral): Alumina is often a better choice for purifying basic compounds.

    • Reverse-Phase Silica (C18): This is excellent for polar compounds and uses polar solvents like water/acetonitrile or water/methanol as the eluent.

  • Crystallization/Salt Formation: Convert the amine to a crystalline salt (e.g., hydrochloride, tartrate, oxalate). [15]The salt can often be easily purified by recrystallization and then converted back to the free amine if necessary. [15]* Supported Liquid Extraction (SLE): This technique uses a solid support (like diatomaceous earth) to absorb the aqueous phase. The organic solvent is then passed through the support, allowing for extraction without the formation of emulsions. [1]* Solid-Phase Extraction (SPE): Utilizes cartridges with various stationary phases (e.g., ion-exchange, reverse-phase) to selectively retain the amine product while impurities are washed away.

References

  • Acid-Base Extraction | Purpose, Theory & Applications. (n.d.). Study.com. Retrieved from [Link]

  • Acid-Base Extraction Techniques. (2025, September 11). Coconote. Retrieved from [Link]

  • Workup: Amines. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Tips & Tricks: Emulsions. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. (2024, February 25). YouTube. Retrieved from [Link]

  • Amine Scrubbing System Overview - How Amine Treating Works. (2021, July 23). Carver Pump. Retrieved from [Link]

  • Acid–base extraction. (n.d.). Wikipedia. Retrieved from [Link]

  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions. (n.d.). Spectro Scientific. Retrieved from [Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. (2018, May 17). AZoM. Retrieved from [Link]

  • How To: Manage an Emulsion. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • How do you remove 4-Dimethylaminopyridine from the reaction mixture? (2014, December 5). ResearchGate. Retrieved from [Link]

  • Liquid/liquid Extraction. (n.d.). Course Hero. Retrieved from [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions. (n.d.). LCGC International. Retrieved from [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction. (2025, May 14). K-Jhil. Retrieved from [Link]

  • Amine scrubbing optimisation. (2020, April 29). Hydrocarbon Engineering. Retrieved from [Link]

  • Amines Purification - HSAS Removal Unit (RU). (n.d.). APL Engineering. Retrieved from [Link]

  • Amine workup. (2024, March 12). Reddit. Retrieved from [Link]

  • hollow fiber–liquid-phase microextraction and parallel artificial liquid membrane extraction comparison. (2023, February 23). PMC - NIH. Retrieved from [Link]

  • How to remove sodium borohydride from solution after reduction? (2018, October 31). ResearchGate. Retrieved from [Link]

  • Common challenges in amine gas processing and production. (n.d.). ResearchGate. Retrieved from [Link]

  • Contamination in Amine Systems. (n.d.). Refining Community. Retrieved from [Link]

  • (PDF) Liquid-phase microextraction of aromatic amines: hollow fiber-liquid- phase microextraction and parallel artificial liquid membrane extraction comparison. (n.d.). ResearchGate. Retrieved from [Link]

  • How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? (2019, November 13). ResearchGate. Retrieved from [Link]

  • How to extract a molecule with amine and carboxylic acid functional group on it? (2016, January 27). ResearchGate. Retrieved from [Link]

  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. (2022, August 11). YouTube. Retrieved from [Link]

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Sodium triacetoxyborohydride. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Purification of amine reaction mixtures. (n.d.). Google Patents.
  • How to remove the Diisopropylethylamine. (2008, January 9). Sciencemadness.org. Retrieved from [Link]

  • How to remove DIPEA from HBTU/HOBt peptide coupling reaction mixture, without water work up? (2022, February 20). ResearchGate. Retrieved from [Link]

  • Myers Chem 115. (n.d.). Harvard University. Retrieved from [Link]

  • Extraction problems. (2007, January 15). Sciencemadness.org. Retrieved from [Link]

  • isolating product after sodium borohydride reduction. (2024, February 29). Reddit. Retrieved from [Link]

  • Remove Sticky Reagents. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved from [Link]

  • N-Boc-5-oxaproline. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Separation of amines in bi- and triphasic systems. I - Liquid-liquid extraction. (2016, January 8). ResearchGate. Retrieved from [Link]

  • 2: Reduction of Organic Compounds (Experiment). (2021, August 16). Chemistry LibreTexts. Retrieved from [Link]

  • Sodium borohydride, Sodium tetrahydroborate. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Liquid-liquid phase separation of {amine – H2O – CO2} systems: New methods for key data. (n.d.). ResearchGate. Retrieved from [Link]

Sources

preventing degradation of (4-Methylpyridin-3-YL)methanamine during storage

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive guide for researchers, scientists, and drug development professionals on preventing degradation during storage.

Welcome to the Technical Support Center for (4-Methylpyridin-3-YL)methanamine. This resource, designed by our team of application scientists, provides in-depth technical guidance to ensure the stability and integrity of your compound during storage and handling. We address common questions and troubleshooting scenarios encountered in a laboratory setting, grounding our advice in established scientific principles.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area in tightly closed original containers.[1] The recommended storage temperature is typically between 2-8°C.[2] It is crucial to store the compound away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1] For added protection, especially for long-term storage, consider storing under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen and moisture.

Q2: I've noticed a change in the color of my this compound sample. What could be the cause?

A change in color, such as the development of a yellowish or brownish tint, often indicates degradation. This can be due to oxidation or other chemical reactions occurring upon exposure to air, light, or contaminants. It is advisable to re-analyze the purity of the material before use.

Q3: My compound shows new peaks on the HPLC chromatogram after a few weeks of storage. What are these impurities likely to be?

New peaks on an HPLC chromatogram are indicative of degradation products. For this compound, the primary amine and the benzylic carbon are susceptible to oxidation. The aminomethyl group can be oxidized to the corresponding aldehyde ((4-methylpyridin-3-yl)carbaldehyde) or further to the carboxylic acid (4-methylnicotinic acid). Other degradation pathways may also be possible depending on the specific storage conditions.

Q4: Can I store solutions of this compound?

While short-term storage of solutions may be acceptable for immediate experimental use, long-term storage in solution is generally not recommended due to the increased potential for degradation, especially hydrolysis. If solutions must be prepared in advance, they should be stored at low temperatures (2-8°C or frozen), protected from light, and used as quickly as possible. The choice of solvent is also critical; aprotic solvents are generally preferred over protic solvents like water or methanol for longer-term storage of solutions.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter, explaining the underlying causes and offering actionable solutions.

Issue 1: Unexpected Loss of Potency or Purity

Symptoms:

  • Lower than expected assay value.

  • Appearance of new impurity peaks in chromatographic analysis (HPLC, GC).

  • Inconsistent experimental results.

Probable Causes & Solutions:

  • Oxidative Degradation: The primary amine and the benzylic methylene group are susceptible to oxidation, especially in the presence of oxygen.[3] This can be accelerated by exposure to light and elevated temperatures.

    • Solution: Store the compound in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon). Minimize headspace in the container. For long-term storage, consider amber vials to protect from light.

  • Hydrolytic Degradation: Although generally less reactive than esters or amides, the amine group can participate in reactions in the presence of water, and the overall stability of the compound in aqueous solutions at different pH values may vary.

    • Solution: Ensure the compound is stored in a dry environment. Use of desiccants in the storage container is recommended. Avoid storing the compound in solution for extended periods.

  • Incompatible Storage Containers: Certain plastics may leach additives or be permeable to gases, leading to degradation.

    • Solution: Use high-quality, inert glass containers (e.g., borosilicate glass) with tight-fitting caps. For sensitive applications, consider amber glass to protect from light.

In-Depth Technical Insights

Understanding Degradation Pathways

The stability of this compound is primarily influenced by its susceptibility to oxidation. The two main sites of oxidative attack are the primary amine and the adjacent benzylic carbon.

1. Oxidation of the Aminomethyl Group:

The aminomethyl group can undergo oxidative deamination or direct oxidation. A likely pathway involves the formation of an imine intermediate, which is then hydrolyzed to an aldehyde. This aldehyde can be further oxidized to a carboxylic acid.

Oxidation_Pathway A This compound B (4-Methylpyridin-3-yl)methanal (Aldehyde Impurity) A->B Oxidation C 4-Methylnicotinic Acid (Carboxylic Acid Impurity) B->C Further Oxidation

Caption: Potential oxidative degradation pathway of this compound.

2. Photodegradation:

Pyridine and its derivatives can be susceptible to photodegradation, especially under UV irradiation.[1][4][5] The absorption of UV light can lead to the formation of reactive species and subsequent degradation of the pyridine ring, potentially forming products like succinic acid.[1][5]

  • Preventative Measures: Always store this compound in amber-colored vials or in a light-proof container to minimize exposure to UV and visible light.

Drug-Excipient Compatibility Considerations

For professionals in drug development, understanding the compatibility of this compound with common pharmaceutical excipients is crucial.

  • Maillard Reaction: As a primary amine, this compound is susceptible to the Maillard reaction with reducing sugars such as lactose, glucose, and maltose.[6][7][8] This non-enzymatic browning reaction can lead to the formation of colored degradants and a loss of potency.

    • Recommendation: Avoid using reducing sugars as excipients in formulations containing this compound. Consider alternative fillers and binders such as microcrystalline cellulose (with low water content), mannitol, or dicalcium phosphate.[9]

  • Interaction with Reactive Excipients: Excipients containing reactive functional groups, such as peroxides in povidone, can promote oxidative degradation.

    • Recommendation: Use high-purity excipients with low levels of reactive impurities. Perform thorough compatibility studies under stressed conditions (e.g., elevated temperature and humidity) to assess potential interactions.

Experimental Protocols

Protocol 1: Recommended Storage and Handling Procedure
  • Receiving and Initial Inspection: Upon receiving the compound, inspect the container for any damage. Note the initial appearance (color, physical form) of the compound.

  • Aliquoting: If the entire amount will not be used at once, it is best to aliquot the compound into smaller, single-use vials. This minimizes repeated opening and closing of the main container, reducing exposure to air and moisture.

  • Inert Atmosphere: Before sealing, flush the vials with an inert gas like argon or nitrogen.

  • Sealing and Labeling: Securely seal the vials with high-quality caps. Label each vial clearly with the compound name, lot number, date, and concentration (if in solution).

  • Storage: Place the vials in a dark, cold storage location (2-8°C). For added protection against moisture, store the vials within a larger container with a desiccant.

Storage_Workflow Receive Receive Compound Inspect Inspect Container Receive->Inspect Aliquot Aliquot into Vials Inspect->Aliquot Inert Flush with Inert Gas Aliquot->Inert Seal Seal and Label Inert->Seal Store Store at 2-8°C in the Dark Seal->Store

Caption: Recommended workflow for the storage and handling of this compound.

Protocol 2: Stability-Indicating HPLC Method Development (General Approach)

A stability-indicating analytical method is crucial for accurately quantifying the compound and separating it from any potential degradation products.[10]

  • Forced Degradation Studies: To identify potential degradation products and challenge the analytical method, perform forced degradation studies.[11][12][13][14][15][16][17] Expose the compound to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 80°C for 48 hours.

    • Photodegradation: Expose the solid and a solution to UV light (e.g., 254 nm) and visible light.

  • HPLC Method Development:

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., around 260 nm).

  • Method Validation: The developed method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust. The method must be able to resolve the parent peak from all degradation product peaks.

Quantitative Data Summary

Storage ConditionTemperatureAtmosphereLight ExposureExpected StabilityPotential Degradants
Ideal 2-8°CInert (N₂ or Ar)Protected (Amber Vial)High (>1 year)Minimal
Sub-optimal Room TemperatureAirAmbientModerate (months)Oxidation products (aldehyde, acid)
Aqueous Solution 2-8°CAirProtectedLow (days to weeks)Hydrolysis and oxidation products
Forced Degradation High TemperatureAir/H₂O₂UV/VisibleVery Low (hours to days)Multiple degradation products

References

  • MedCrave. (2016). Forced Degradation Studies. MedCrave Online. Retrieved from [Link]

  • MDPI. (2023). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. Retrieved from [Link]

  • PubMed. (2013). [Biodegradation of pyridine under UV irradiation]. Retrieved from [Link]

  • IJSDR. (2021). Stability indicating study by using different analytical techniques. Retrieved from [Link]

  • ACS Publications. (2014). Thermal, Oxidative and CO2 Induced Degradation of Primary Amines Used for CO2 Capture: Effect of Alkyl Linker on Stability. The Journal of Physical Chemistry C. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Oxidative Degradation of Amines With High-Temperature Cycling. Retrieved from [Link]

  • ResearchGate. (2014). Biodegradation of pyridine under UV irradiation | Request PDF. Retrieved from [Link]

  • ACS Publications. (2023). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. ACS Omega. Retrieved from [Link]

  • TA Instruments. (n.d.). An Alternative Method of Drug-Excipient Characterization. Retrieved from [Link]

  • Fisher Digital Publications. (2016). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Retrieved from [Link]

  • PMC. (1991). Metabolism of Pyridine Compounds by Phthalate-Degrading Bacteria. Retrieved from [Link]

  • Protheragen. (n.d.). API and Excipients Compatibility Studies. Retrieved from [Link]

  • SciSpace. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Retrieved from [Link]

  • RSC Publishing. (2021). Degradation of benzylamines during chlorination and chloramination. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • SciSpace by Typeset. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. Retrieved from [Link]

  • IP International Journals. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]

  • PMC. (2008). Hydrolytic Stability of Hydrazones and Oximes. Retrieved from [Link]

  • NIH. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • YouTube. (2018). Forced Degradation Study in Pharmaceuticals. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound | CAS#:1443-42-1. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

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Technical Support Center: Strategies to Minimize Byproduct Formation in Pyyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyridine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of pyridine and its derivatives. As a senior application scientist, my goal is to provide you with not just protocols, but a deeper understanding of the chemical principles that govern these reactions. This resource is structured to help you troubleshoot common issues, particularly the formation of unwanted byproducts, and to empower you to optimize your synthetic strategies for higher yields and purity.

Section 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems you might encounter during pyridine synthesis in a question-and-answer format. The solutions provided are grounded in established chemical principles and practical laboratory experience.

Q1: My reaction is yielding a complex mixture of products with significant byproduct formation. How can I improve the selectivity?

A1: The formation of multiple byproducts is a common challenge in pyridine synthesis, often stemming from the reactive nature of the intermediates. Here’s a systematic approach to enhancing selectivity:

  • Re-evaluate Your Reaction Temperature: Temperature is a critical parameter. While higher temperatures can accelerate reaction rates, they often provide enough energy to overcome the activation barriers for side reactions.[1] Consider running a temperature screen (e.g., at 80°C, 100°C, and 120°C) to find the optimal balance between reaction rate and selectivity.[2] In many cases, a lower temperature for a longer duration can significantly improve the desired product ratio.[3]

  • Optimize Reactant Stoichiometry: An excess of one reactant can lead to the formation of byproducts.[3] Carefully control the stoichiometry of your starting materials. For multi-component reactions like the Hantzsch synthesis, ensure precise molar ratios of the aldehyde, β-ketoester, and nitrogen source.[4]

  • Consider the Order of Addition: The sequence in which you add your reagents can influence the reaction pathway.[3] For instance, in some syntheses, pre-mixing certain reactants before adding the final component can favor the desired reaction cascade.

  • Catalyst Selection and Activity: If you are employing a catalyst, its nature and condition are paramount.

    • Lewis acids like aluminum chloride (AlCl₃) can activate reactants but may also promote side reactions if not used judiciously.[5]

    • Transition metal catalysts (e.g., palladium, nickel) are often used in modern cross-coupling strategies to build the pyridine ring and offer high selectivity.[5]

    • Ensure your catalyst is not deactivated or poisoned.[1] Using a fresh batch or reactivating the catalyst might be necessary.

Q2: I'm observing significant amounts of partially reduced (e.g., dihydropyridine) or oxidized byproducts. What's the cause and solution?

A2: This issue is particularly prevalent in syntheses that proceed through a non-aromatic intermediate, such as the Hantzsch synthesis, which initially forms a 1,4-dihydropyridine.[6][7]

  • Incomplete Oxidation: In the Hantzsch synthesis, the dihydropyridine intermediate must be oxidized to the final pyridine product.[8] If this oxidation is incomplete, you will isolate the dihydropyridine as a major byproduct.

    • Solution: Ensure you are using a suitable oxidizing agent and appropriate reaction conditions for the aromatization step. Common oxidants include nitric acid, chromium trioxide, or potassium permanganate.[6][9] Milder and more efficient methods using reagents like iodine in refluxing methanol have also been developed to minimize side reactions during oxidation.[6]

  • Unwanted Oxidation of Starting Materials or Product: Conversely, sensitive functional groups on your starting materials or the final pyridine product can be susceptible to oxidation.

    • Solution: If your molecule is prone to over-oxidation, consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric oxygen. The choice of a milder oxidizing agent for the aromatization step is also crucial.

Q3: My purification is challenging due to byproducts with similar polarity to my desired pyridine. What strategies can I employ?

A3: Co-eluting byproducts are a frequent frustration. Here are some effective purification tactics for pyridine derivatives:

  • Acid-Base Extraction: Leverage the basicity of the pyridine nitrogen.[1]

    • Dissolve your crude product in an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Your pyridine product will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic phase.

    • Separate the aqueous layer, and then basify it (e.g., with NaOH or NaHCO₃) to deprotonate your pyridine.

    • Extract your purified pyridine back into an organic solvent.

  • Dealing with Tailing on Silica Gel Chromatography: The basic nitrogen of pyridine can interact strongly with the acidic silanol groups on silica gel, leading to peak tailing.

    • Solution: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your chromatography eluent. This will neutralize the active sites on the silica and improve the peak shape of your compound.

  • Alternative Purification Methods:

    • Distillation: For volatile pyridines, distillation can be a highly effective method for separating them from non-volatile impurities.[1]

    • Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be an excellent way to achieve high purity.

Logical Flow for Troubleshooting Low Yield and Purity

The following diagram illustrates a systematic approach to troubleshooting common issues in pyridine synthesis.

troubleshooting_flowchart start Low Yield / High Byproducts reagent_purity Check Reagent Purity & Integrity start->reagent_purity conditions Optimize Reaction Conditions reagent_purity->conditions If reagents are pure sub_reagent NMR/GC-MS of Starting Materials Dry Solvents/Reagents reagent_purity->sub_reagent purification Refine Purification Strategy conditions->purification If byproducts persist sub_conditions Temperature Screen Stoichiometry Adjustment Catalyst Screening Solvent Screening conditions->sub_conditions success Improved Yield & Purity purification->success sub_purification Acid-Base Extraction Modified Chromatography Recrystallization/Distillation purification->sub_purification

Caption: A troubleshooting workflow for addressing low yields and byproduct formation in pyridine synthesis.

Section 2: FAQs for Key Pyridine Syntheses

This section provides frequently asked questions for specific named reactions used in pyridine synthesis, focusing on minimizing byproducts.

Hantzsch Pyridine Synthesis
  • FAQ 1: What are the common side products in the Hantzsch synthesis and how can I avoid them?

    • The primary "byproduct" is often the 1,4-dihydropyridine intermediate if the final oxidation step is inefficient.[6][7] Other side reactions can arise from self-condensation of the β-ketoester or the aldehyde.

    • Mitigation Strategy:

      • Ensure Complete Aromatization: Use a reliable oxidizing agent like nitric acid, or for milder conditions, consider iodine or manganese dioxide to drive the reaction to the desired pyridine.[6]

      • Control Temperature: The initial condensation steps are typically performed at reflux.[4] However, excessively high temperatures can promote side reactions.

      • Purify Intermediates: While it is a multi-component one-pot reaction, ensuring the purity of the starting aldehyde and β-ketoester is crucial.[9]

Kröhnke Pyridine Synthesis
  • FAQ 2: My Kröhnke synthesis is giving a low yield. What are the most likely causes?

    • Low yields in the Kröhnke synthesis can often be traced back to the quality of the reagents or suboptimal reaction conditions.[2][3]

    • Mitigation Strategy:

      • Reagent Quality: The α-pyridinium methyl ketone salt is a key reactant and must be completely dry, as moisture can hinder the reaction.[3] The α,β-unsaturated carbonyl compound should also be pure and free from polymers.[3]

      • Ammonium Source: High-purity ammonium acetate is the most common nitrogen source.[2][3]

      • Temperature Control: Reaction temperatures should generally not exceed 140°C, as excessive heat can lead to decomposition.[2][3]

Bohlmann-Rahtz Pyridine Synthesis
  • FAQ 3: The cyclodehydration step in my Bohlmann-Rahtz synthesis requires very high temperatures, leading to degradation. How can I achieve cyclization under milder conditions?

    • A significant drawback of the classical Bohlmann-Rahtz synthesis is the high temperature needed for the final cyclodehydration step.[10][11]

    • Mitigation Strategy:

      • Acid Catalysis: The use of an acid catalyst can significantly lower the temperature required for cyclization.[12] Catalysts such as acetic acid, Amberlyst 15, zinc bromide, or ytterbium triflate have been shown to be effective.[12]

      • Solvent Choice: Protic solvents like ethanol can facilitate the reaction.[10]

Section 3: Comparative Overview of Pyridine Synthesis Methods

The choice of synthetic route can have a profound impact on the types of byproducts formed. This table provides a comparative summary of common methods.

Synthesis MethodKey ReactantsTypical Byproducts/IssuesStrategies for Minimization
Hantzsch Synthesis Aldehyde, 2x β-ketoester, Ammonia/Ammonium Acetate[4]1,4-dihydropyridine intermediate, self-condensation products[6]Efficient final oxidation step, controlled temperature.[6][9]
Kröhnke Synthesis α-pyridinium methyl ketone salt, α,β-unsaturated carbonyl, Ammonium Acetate[13]Michael addition side products, decomposition at high temp.High purity of reagents (especially the pyridinium salt), strict temperature control (<140°C).[2][3]
Bohlmann-Rahtz Synthesis Enamine, Ethynylketone[10]Aminodiene intermediate, degradation from high temp. for cyclization[10]Use of acid catalysis to lower cyclization temperature.[12]
Chichibabin Synthesis Aldehydes, Ketones, Ammonia[14]Low yields, formation of alkylated pyridines and other isomers[14]Gas-phase reaction over a catalyst (e.g., modified alumina/silica) at high temperatures (400-450°C) for industrial scale.[14]

Section 4: Experimental Protocols

Protocol 1: General Procedure for Kröhnke Pyridine Synthesis[4]

This protocol describes the synthesis of 2,4,6-triphenylpyridine as a representative example.

  • Preparation of the Pyridinium Salt:

    • To a solution of acetophenone (1.20 g, 10 mmol) in pyridine (10 mL), add iodine (2.54 g, 10 mmol).

    • Heat the mixture at 100°C for 2 hours.

    • After cooling, filter the resulting pyridinium salt and wash it with ether.

  • Cyclization Reaction:

    • Add the dried pyridinium salt to a solution of chalcone (2.08 g, 10 mmol) and ammonium acetate (6.17 g, 80 mmol) in glacial acetic acid (30 mL).

    • Reflux the mixture for 4 hours, monitoring the reaction progress by TLC.

    • After cooling, pour the mixture into ice water.

    • Collect the precipitated product by filtration and recrystallize from ethanol to yield 2,4,6-triphenylpyridine.

Workflow for Kröhnke Pyridine Synthesis

krohnke_workflow start Start Materials: - Acetophenone - Pyridine - Iodine step1 Step 1: Form Pyridinium Salt (100°C, 2h) start->step1 intermediate1 α-Pyridinium Acetophenone Salt step1->intermediate1 step2 Step 2: Cyclization (Reflux, 4h) intermediate1->step2 step2_inputs Add: - Chalcone - Ammonium Acetate - Acetic Acid step2_inputs->step2 step3 Workup & Purification (Precipitation & Recrystallization) step2->step3 product Final Product: 2,4,6-Triphenylpyridine step3->product

Caption: A step-by-step workflow for the Kröhnke synthesis of a trisubstituted pyridine.

References

  • Technical Support Center: Kröhnke Pyyridine Synthesis - Benchchem.
  • Pyridine - Wikipedia. Available at: [Link]

  • troubleshooting low yield in Kröhnke pyridine synthesis - Benchchem.
  • Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review.
  • A Comparative Guide to the Synthesis of Polysubstituted Pyridines: Classical vs. Modern Routes - Benchchem.
  • What are the catalysts used in the synthesis of Pyridine Series compounds? - Blog - BTC. Available at: [Link]

  • Hantzsch pyridine synthesis - Wikipedia. Available at: [Link]

  • Bohlmann-Rahtz Pyridine Synthesis - Organic Chemistry Portal. Available at: [Link]

  • Learning from the Hantzsch synthesis. Available at: [Link]

  • Bohlmann–Rahtz pyridine synthesis - Wikipedia. Available at: [Link]

  • Hantzsch Dihydropyridine (Pyridine) Synthesis - Organic Chemistry Portal. Available at: [Link]

  • Troubleshooting common issues in pyridine synthesis - Benchchem.
  • Kröhnke pyridine synthesis - Wikipedia. Available at: [Link]

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Technical Support Center: Managing Persistent Emulsions in Amine Reaction Workups

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists and researchers. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the formation and disruption of persistent emulsions during the workup of amine-containing reaction mixtures. As scientists, we understand that a stubborn emulsion can be a significant bottleneck, jeopardizing yield and purity. This resource is designed to provide not just solutions, but also the underlying principles to help you make informed decisions in the lab.

Troubleshooting Guide: Real-Time Experimental Issues

This section addresses specific, common scenarios encountered during liquid-liquid extractions.

Q1: I've just performed an aqueous workup on my amine reaction, and a thick, milky layer has formed between the organic and aqueous phases. It's not separating. What are my immediate first steps?

A1: This is a classic emulsion, a stable mixture of two immiscible liquids. The first and simplest approaches are based on patience and gentle physical or chemical encouragement.

  • Step 1: Patience. Allow the separatory funnel to stand undisturbed for 15-30 minutes.[1][2][3] Sometimes, the kinetic stability of the emulsion is low, and it will resolve on its own with time. Gentle tapping or swirling of the funnel can sometimes encourage the droplets to coalesce.[3][4]

  • Step 2: Gentle Stirring. Use a glass rod or spatula to gently stir the emulsion layer at the interface.[5][6] This can mechanically disrupt the droplets and promote phase separation without the vigorous shaking that likely caused the emulsion in the first place.

  • Step 3: Introduce Brine (Saturated NaCl Solution). If patience fails, the addition of a saturated aqueous solution of sodium chloride (brine) is the most common and often effective next step.[6][7][8]

    • Why this works (Causality): The high concentration of salt in the brine dramatically increases the ionic strength and density of the aqueous phase.[5][9] This has two effects:

      • "Salting Out": It reduces the solubility of organic components (including your product and any amphiphilic byproducts) in the aqueous layer, forcing them into the organic phase.[5][9]

      • Density Difference: The increased density of the aqueous layer enhances the gravitational force driving the separation of the two phases.

Experimental Protocol: Brine Wash
  • Add a volume of saturated brine to the separatory funnel, typically 10-20% of the total volume of the aqueous layer.

  • Do not shake vigorously. Instead, gently invert the funnel 2-3 times to mix the brine into the aqueous phase.

  • Vent the funnel.

  • Allow the funnel to stand and observe if the emulsion begins to break. This may take several minutes.

Q2: I've tried waiting and adding brine, but the emulsion persists. What are the next-level interventions I can try?

A2: If simple methods fail, it's time to consider more disruptive techniques, either by altering the chemical environment or using physical force.

  • Option 1: Adjusting the pH. Amines and their salts are often the culprits in stabilizing emulsions due to their surfactant-like properties.[10][11] Adjusting the pH can change the charge state of these molecules, disrupting their ability to stabilize the oil-water interface.[4][5]

    • For basic emulsions (common with amine reactions), careful addition of a dilute acid (e.g., 1M HCl) can protonate the amine, making it more water-soluble and potentially breaking the emulsion.[12] Be cautious if your target compound is acid-sensitive.

    • Conversely, if working under acidic conditions, adding a dilute base might help.

  • Option 2: Solvent Addition. Adding a small amount of a different organic solvent can alter the polarity and density of the organic phase, which can destabilize the emulsion.[5][8][9] For example, adding a small amount of THF or ethanol can sometimes help, but be aware that this may increase the mutual solubility of the two phases. Alternatively, significantly diluting the organic layer (e.g., 5-10x volume) can sometimes be effective as a last resort.[2]

  • Option 3: Physical Disruption (Mechanical Methods).

    • Centrifugation: This is often the most effective mechanical method for breaking emulsions, especially those with very small droplet sizes.[4][5] The high g-force physically separates the phases based on density. This is highly effective but limited by the availability of a suitable centrifuge and vessels.[4][9]

    • Gentle Heating: Applying gentle heat with a heat gun or in a warm water bath can decrease the viscosity of the mixture and increase the kinetic energy of the droplets, promoting coalescence.[5][13] Caution: Use this method with extreme care, especially with low-boiling point solvents, and never heat a sealed separatory funnel. Avoid this method if your product is thermally labile.[5]

Q3: My emulsion appears to have fine solid particles trapped in it. How should I proceed?

A3: The presence of suspended solids often leads to highly stable "Pickering emulsions," where the solid particles armor the droplets and prevent them from coalescing. The most effective solution is physical removal of these solids.

  • Filtration through Celite® (Diatomaceous Earth): This is the gold-standard technique for removing fine particulates that cause emulsions.[1][7] Celite is an inert filter aid that creates a porous pad capable of trapping very fine solids.[1]

    • Why this works (Causality): Celite provides a physical barrier that removes the solid particles stabilizing the emulsion.[1] Once these stabilizing agents are removed, the immiscible liquids are often free to separate cleanly.

Experimental Protocol: Filtration through a Celite® Plug
  • Prepare the Plug: Place a cotton or glass wool plug at the bottom of a Büchner or fritted glass funnel. Add a layer of sand (approx. 1 cm) and then a layer of Celite (2-4 cm).

  • Wet the Plug: Gently tap the side of the funnel to pack the Celite. Wet the plug under vacuum with the organic solvent you are using for the extraction. This pre-packing prevents cracks from forming.

  • Filter: Pour the entire emulsified mixture through the Celite plug under gentle vacuum.

  • Rinse: Rinse the original flask and the Celite pad with fresh organic solvent to ensure all of your product is collected.

  • Separate: Transfer the filtrate to a clean separatory funnel. The layers should now separate cleanly. Important: Retain the Celite pad until you have confirmed product recovery in the filtrate via TLC or another analysis.[1]

Q4: I frequently get emulsions when using dichloromethane (DCM) to extract basic aqueous solutions. How can I prevent this?

A4: This is a very common issue. Chlorinated solvents are known to be more prone to forming emulsions, especially with basic aqueous solutions.[1][6]

  • Prevention is Key: If you know a reaction is prone to emulsification, try to prevent it from the start.

    • Solvent Choice: If possible, switch to a less emulsion-prone solvent like ethyl acetate or diethyl ether.[7]

    • Gentle Mixing: When performing the extraction, do not shake the separatory funnel vigorously. Instead, use gentle, repeated inversions to create sufficient surface area for extraction without the high shear force that forms emulsions.[8]

    • Pre-Workup Solvent Removal: Before adding the aqueous solution, consider removing the reaction solvent via rotary evaporation. Then, redissolve the residue in your desired extraction solvent.[1][2] This removes potentially problematic reagents or byproducts from the initial reaction mixture.

    • pH Adjustment: Neutralizing or slightly acidifying the basic solution before extraction can help prevent emulsion formation.[1]

Frequently Asked Questions (FAQs)

What is an emulsion and why is it so common with amine reactions?

An emulsion is a stable dispersion of droplets of one liquid within another immiscible liquid (e.g., oil-in-water or water-in-oil).[5] Their stability is due to the presence of "emulsifying agents" or "surfactants"—molecules that are soluble in both phases and congregate at the oil-water interface, lowering the interfacial tension and preventing the droplets from merging.

Amine reactions are particularly susceptible for several reasons:

  • Amphiphilic Nature: Amines and their protonated salts can act as cationic surfactants.[10] The charged ammonium head group is water-soluble (hydrophilic), while the organic backbone is oil-soluble (lipophilic).

  • Reaction Byproducts: Many reactions involving amines can produce high-molecular-weight, polar byproducts that act as powerful emulsifying agents.

  • pH Effects: The basic nature of amines leads to workups involving pH changes, which can alter the solubility and surfactant properties of various components in the mixture.[11][14]

Summary of Emulsion Breaking Techniques
MethodMechanism of ActionBest For
Patience / Gentle Stirring Allows kinetically unstable emulsions to settle by gravity; mechanical coalescence.Minor, freshly formed emulsions.[3][4]
Brine (Salting Out) Increases aqueous phase ionic strength and density, reducing organic solubility.[5][9][15]The most common and versatile first-line approach for many emulsions.
pH Adjustment Alters the charge state of surfactant-like molecules (e.g., amines), reducing their emulsifying power.[4][5][10]Emulsions stabilized by acid-base sensitive compounds.
Filtration (Celite®) Physically removes solid particulates that stabilize the emulsion interface (Pickering emulsions).[1][7]Emulsions containing visible or suspected fine solids.
Solvent Change/Dilution Alters the polarity and density of the organic phase to destabilize the interface.[2][8][9]Stubborn emulsions where other methods have failed.
Centrifugation Applies high g-force to physically separate phases by density.[4][5]Very fine, persistent emulsions when equipment is available.
Gentle Heating Reduces viscosity and increases droplet kinetic energy to promote coalescence.[5][13]Thermally stable compounds; use with extreme caution.
Visualizing the Problem and Solution
Diagram: Structure of an Emulsion

This diagram illustrates how surfactant-like amine molecules can stabilize droplets of an organic phase within an aqueous phase.

Emulsion cluster_aqueous Aqueous Phase (Water) w1 w2 w3 w4 w5 w6 w7 w8 w9 w10 w11 w12 o1 o2 o3 o4 o5 s1 R-NH3+ s1->o1 s2 R-NH3+ s2->o2 s3 R-NH3+ s3->o3 s4 R-NH3+ s4->o4 s5 R-NH3+ s5->o5 s6 R-NH3+ s6->o1

Caption: Emulsion stabilized by protonated amine surfactants.

Workflow: Troubleshooting Decision Tree

This flowchart provides a logical progression for tackling a persistent emulsion.

Troubleshooting_Workflow Start Emulsion Formed Wait 1. Let stand 15-30 min 2. Gentle stirring Start->Wait Check1 Resolved? Wait->Check1 Brine Add Saturated Brine (Salting Out) Check2 Resolved? Brine->Check2 Check1->Brine No End Phases Separated Check1->End Yes Check3 Solids Present? Check2->Check3 No Check2->End Yes Celite Filter through Celite® Check3->Celite Yes pH_Adjust Adjust pH (e.g., add dilute HCl) Check3->pH_Adjust No Celite->End Check4 Resolved? pH_Adjust->Check4 Advanced Advanced Methods: - Centrifugation - Solvent Dilution - Gentle Heating Check4->Advanced No Check4->End Yes Advanced->End

Caption: Decision tree for breaking persistent emulsions.

References
  • University of Rochester, Department of Chemistry. (n.d.). Workup: How to Manage an Emulsion.
  • Chem Reactor. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques [Video]. YouTube.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Manage an Emulsion.
  • AZoM. (2018, May 17).
  • Spectro Scientific. (n.d.).
  • Biotage. (2023, January 17). Tackling emulsions just got easier.
  • Reddit r/chemistry. (2018, February 9). Breaking emulsions.
  • Blue-Chemicals. (n.d.).
  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions.
  • Al-Ghazal, M., et al. (2020). The effect of brine salinity on water-in-oil emulsion stability through droplet size distribution analysis: A case study.
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Technical Support Center: Optimizing Catalyst Selection for Pyridine Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and optimization for pyridine ring formation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experimental work.

Section 1: Troubleshooting Guide - Addressing Common Experimental Issues

This section is dedicated to resolving specific problems that can arise during the catalytic synthesis of pyridines. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions based on established chemical principles.

Q1: My Hantzsch pyridine synthesis is resulting in a consistently low yield. What are the primary factors to investigate and how can I improve it?

Low yields in the classic Hantzsch synthesis are a common challenge, often stemming from harsh reaction conditions, prolonged reaction times, and incomplete oxidation of the dihydropyridine intermediate.[1][2]

Potential Causes & Troubleshooting Steps:

  • Inefficient Reaction Conditions: The traditional reliance on refluxing ethanol can be suboptimal.[2]

    • Solution 1: Catalytic Enhancement: Introduce a catalyst like p-toluenesulfonic acid (PTSA) and employ ultrasonic irradiation in an aqueous micellar solution. This approach has been reported to boost yields significantly, in some cases up to 96%.[1][2]

    • Solution 2: Solvent-Free & Alternative Energy Sources: Explore solvent-free conditions using catalysts such as γ-Al2O3 nanoparticles at elevated temperatures (e.g., 90°C), which can lead to high yields (up to 95%) and shorter reaction times.[2] Microwave-assisted synthesis is another powerful technique that can provide excellent yields (82%-94%) and pure products in a matter of minutes.[1]

  • Poor Oxidation of the Dihydropyridine Intermediate: The final aromatization step is critical for obtaining the pyridine product.[1]

    • Solution 1: Milder Oxidizing Agents: Classical oxidants like chromium trioxide (CrO₃) and potassium permanganate (KMnO₄) can lead to side products and complicated workups.[1] Consider using milder and more efficient reagents such as iodine in refluxing methanol or ferric chloride.[1][3]

    • Solution 2: Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction's progress and ensure the complete conversion of the dihydropyridine intermediate before workup.[2]

  • Formation of Side Products: In multicomponent reactions, competing pathways can consume starting materials and reduce the yield of the desired product.[2]

    • Solution: Strategic Reagent Addition: The order of reagent addition is crucial, especially in unsymmetrical Hantzsch reactions. To prevent the formation of undesired intermediates, consider a stepwise approach. For instance, pre-forming the enamine or the Knoevenagel condensation product before the final cyclization step can lead to a cleaner reaction profile.[2]

Q2: I'm observing significant byproduct formation in my pyridine synthesis. How can I improve the reaction's selectivity?

Poor selectivity is a frequent cause of low yields in multicomponent reactions for pyridine synthesis.[1] Several competing reaction pathways can lead to a mixture of products.

Strategies to Enhance Selectivity:

  • Optimize Reaction Temperature: Temperature can significantly influence the rates of competing reactions. Experiment with running the reaction at both lower and higher temperatures to determine if one condition favors the desired pathway.[1][4]

  • Modify Reagent Addition Order: As mentioned for the Hantzsch synthesis, a stepwise addition of reagents can be highly effective in preventing the formation of side products. Pre-forming a key intermediate before introducing the final component can often lead to a more selective transformation.[1]

  • Substrate Modification: The electronic properties of your starting materials play a crucial role in reactivity and selectivity. The presence of electron-donating or electron-withdrawing groups on aromatic aldehydes, for example, can alter their reactivity and the subsequent course of the reaction.[1]

Q3: My catalyst appears to be deactivating during the reaction. What are the common causes of catalyst deactivation and how can I mitigate this issue?

Catalyst deactivation can be a significant hurdle, leading to incomplete reactions and diminished yields.[4]

Common Causes and Mitigation Strategies:

  • Catalyst Poisoning: Impurities in the starting materials or solvent can bind to the active sites of the catalyst, rendering it inactive.

    • Solution: Ensure the purity of all reagents and solvents through appropriate purification techniques such as distillation or recrystallization.

  • Sintering: At high temperatures, catalyst particles can agglomerate, reducing the active surface area.[4]

    • Solution: If high temperatures are necessary, consider using a catalyst with higher thermal stability or a support material that helps to disperse the active catalytic species.

  • Leaching: In the case of supported catalysts, the active metal can sometimes leach into the reaction mixture, leading to a loss of activity.

    • Solution: Choose a robust support material and ensure that the catalyst preparation method leads to strong interactions between the active species and the support.

  • Product Inhibition: The desired pyridine product itself can sometimes coordinate to the catalyst's active site, inhibiting further reaction.

    • Solution: If product inhibition is suspected, it may be necessary to run the reaction at a lower concentration or to remove the product from the reaction mixture as it is formed. A notable challenge in this regard is the "2-pyridyl problem" in cross-coupling reactions, where the nitrogen of a 2-substituted pyridine product can inhibit the catalyst.[5]

Section 2: Frequently Asked Questions (FAQs)

This section addresses broader questions related to catalyst selection and optimization in pyridine synthesis, providing insights into the rationale behind experimental choices.

Q1: What are the main classes of catalysts used for pyridine synthesis, and what are their typical applications?

The choice of catalyst is highly dependent on the specific synthetic route and desired pyridine derivative. The main classes include:

  • Lewis Acid Catalysts: Substances like aluminum chloride (AlCl₃) and zinc chloride (ZnCl₂) can accept an electron pair, activating reactants and accelerating the reaction.[6][7] They are commonly used in reactions like the Chichibabin synthesis and in the condensation of aldehydes and amines.[6][7]

  • Transition Metal Catalysts: Metals such as palladium (Pd), nickel (Ni), rhodium (Rh), and cobalt (Co) are frequently used in complex forms.[6][8] They are particularly valuable for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce substituents onto the pyridine ring and for cycloaddition reactions like the [2+2+2] cycloaddition of alkynes and nitriles.[6]

  • Base Catalysts: Strong bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOt-Bu) can deprotonate reactants, increasing their nucleophilicity.[6] This is crucial in condensation reactions where the formation of a carbanion is a key step.[6] Pyridine itself can also act as a base catalyst in reactions such as esterifications and amidations.[9]

  • Heterogeneous Catalysts: Solid catalysts like zeolites (e.g., HZSM-5) and metal oxides are often used in gas-phase industrial syntheses of pyridine from simple precursors like formaldehyde, acetaldehyde, and ammonia.[10][11] Magnetically recoverable nano-catalysts are a more recent development, offering high activity and easy separation from the reaction mixture.[12][13]

Q2: How do I choose the optimal catalyst for a novel pyridine synthesis?

Selecting the right catalyst involves a systematic approach:

  • Reaction Type: First, identify the type of reaction you are performing (e.g., condensation, cycloaddition, cross-coupling). This will narrow down the potential classes of catalysts.

  • Substrate Scope: Consider the functional groups present in your starting materials. Some catalysts are sensitive to certain functional groups, which could lead to side reactions or deactivation.

  • Literature Precedent: Search for similar transformations in the chemical literature. This can provide a good starting point for catalyst selection and reaction conditions.

  • Catalyst Screening: If there is no clear precedent, it is often necessary to screen a small library of catalysts to identify the most promising candidates. This can be done on a small scale to conserve materials.

  • Optimization of Reaction Conditions: Once a promising catalyst has been identified, further optimization of reaction parameters such as temperature, solvent, and catalyst loading is usually required to maximize the yield and selectivity.[4]

Q3: What role does the solvent play in catalytic pyridine synthesis?

The choice of solvent can have a profound impact on the outcome of a catalytic reaction. Key factors to consider include:

  • Solubility: The reactants and catalyst must be sufficiently soluble in the solvent for the reaction to proceed efficiently.

  • Polarity: The polarity of the solvent can influence reaction rates and equilibria.[4] It is often beneficial to screen a variety of solvents to find the optimal one for your specific reaction.[4]

  • Boiling Point: The boiling point of the solvent will determine the maximum temperature at which the reaction can be run at atmospheric pressure.

  • Coordinating Ability: Some solvents can coordinate to the catalyst, which can either enhance or inhibit its activity. For example, in a study on the multicomponent synthesis of pyridine-3,5-dicarbonitriles, changing the solvent from ethanol to acetonitrile was found to be beneficial when using an ionic base as the catalyst.[14]

Section 3: Data Presentation & Experimental Protocols

For ease of comparison and reproducibility, this section provides summarized data and detailed experimental protocols for key procedures.

Table 1: Comparison of Catalytic Systems for Hantzsch-type Pyridine Synthesis
Catalyst SystemSolventEnergy SourceReaction TimeYield (%)Reference
None (Classical)EthanolRefluxLongLow[1][2]
p-Toluenesulfonic acid (PTSA)Aqueous MicellesUltrasonic IrradiationShorterUp to 96[1][2]
γ-Al2O3 NanoparticlesSolvent-free90°CShorterUp to 95[2]
Ferric Chloride (as oxidant)Not specifiedMicrowave2-7 minutes82-94[1]
IodineMethanolRefluxNot specifiedHigh[3]
Experimental Protocol: General Procedure for Magnetically-Separable Catalyst Recovery

This protocol outlines a general method for the recovery of a solid, magnetically-separable catalyst after a reaction.

  • Reaction Completion: Once the reaction is deemed complete by a monitoring technique such as TLC or LC-MS, allow the reaction mixture to cool to room temperature.

  • Catalyst Separation: Place a strong external magnet against the side of the reaction vessel. The magnetic catalyst particles will be attracted to the magnet and held against the wall of the flask.

  • Product Isolation: Carefully decant or pipette the supernatant solution, which contains the dissolved product, into a separate flask.

  • Catalyst Washing: Add a small amount of fresh solvent to the reaction vessel, remove the external magnet, and briefly agitate the mixture to wash the catalyst.

  • Repeat Separation: Re-apply the external magnet and decant the wash solvent, combining it with the initial supernatant.

  • Catalyst Reuse: The recovered catalyst can then be dried under vacuum and stored for reuse in subsequent reactions.

Section 4: Visualizing Catalytic Processes

Diagrams can be invaluable tools for understanding complex chemical transformations. The following diagrams, rendered in DOT language, illustrate key concepts in catalytic pyridine synthesis.

Diagram 1: Decision-Making Workflow for Catalyst Selection

Catalyst_Selection_Workflow start Define Synthetic Target (Pyridine Derivative) reaction_type Identify Reaction Type (e.g., Condensation, Cycloaddition, Cross-Coupling) start->reaction_type lit_search Conduct Literature Search for Similar Transformations reaction_type->lit_search precedent Precedent Found? lit_search->precedent select_catalyst Select Catalyst Based on Literature Precedent precedent->select_catalyst Yes screen_catalysts Screen Catalyst Library (Lewis Acids, Transition Metals, Base Catalysts, etc.) precedent->screen_catalysts No optimize Optimize Reaction Conditions (Solvent, Temperature, Loading) select_catalyst->optimize screen_catalysts->optimize success Successful Synthesis optimize->success High Yield & Selectivity troubleshoot Troubleshoot Issues (Low Yield, Side Products, Deactivation) optimize->troubleshoot Issues Encountered troubleshoot->optimize Re-optimize

Caption: A workflow for selecting an optimal catalyst for pyridine synthesis.

Diagram 2: Simplified Catalytic Cycle for a Transition Metal-Catalyzed Cross-Coupling Reaction

Cross_Coupling_Cycle catalyst LnM(0) oxidative_addition LnM(II)(Ar)(X) catalyst->oxidative_addition Oxidative Addition (Ar-X) transmetalation LnM(II)(Ar)(R) oxidative_addition->transmetalation Transmetalation (R-M') transmetalation->catalyst Reductive Elimination reductive_elimination Ar-R transmetalation->reductive_elimination

Caption: A generic catalytic cycle for cross-coupling reactions.

References

  • Ziarani, G. M., Kheilkordi, Z., Mohajer, F., Badiei, A., & Luque, R. (2021). Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. RSC Advances, 11(34), 20837-20861. [Link]

  • Metal-catalysed Pyridine Ring Synthesis. (n.d.). WordPress. [Link]

  • Pyridine - Wikipedia. (n.d.). [Link]

  • What are the catalysts used in the synthesis of Pyridine Series compounds? - Blog - BTC. (2025). [Link]

  • Pyridine synthesis - Organic Chemistry Portal. (n.d.). [Link]

  • Metal complex catalysis in a synthesis of pyridine bases - ResearchGate. (2025). [Link]

  • Catalytic Vapor Phase Pyridine Synthesis: A Process Review - ResearchGate. (2011). [Link]

  • Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. (2021). RSC Advances. [Link]

  • Guo, K., Thompson, M. J., & Chen, B. (2018). Exploring Catalyst and Solvent Effects in the Multicomponent Synthesis of Pyridine-3,5-dicarbonitriles. The Journal of Organic Chemistry, 83(15), 8016-8023. [Link]

  • Study on catalyst for pyridine synthesis - ResearchGate. (2025). [Link]

  • MICROREVIEW Catalytic Applications of Pyridine-Containing Macrocyclic Complexes - AIR Unimi. (n.d.). [Link]

  • Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. (2024). Indian Journal of Pharmaceutical Sciences. [Link]

  • A plausible mechanism for pyridine formation. - ResearchGate. (n.d.). [Link]

  • Pyridine Synthesis: Cliff Notes - Baran Lab. (2004). [Link]

  • Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation - NIH. (2025). [Link]

  • Recent advances in catalytic synthesis of pyridine derivatives - ResearchGate. (n.d.). [Link]

  • A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. (n.d.). PMC. [Link]

  • CHAPTER 16: Pyridine Synthesis - Books - The Royal Society of Chemistry. (2022). [Link]

  • The Atroposelective Iodination of 2-Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides Actually Proceeds via Brønsted Base Catalysis: A Combined Experimental, Computational, and Machine-Learning Study. (2026). Journal of the American Chemical Society. [Link]

  • Pyridine Ring Synthesis - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). [Link]

  • Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. (2024). ACS Catalysis. [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC. (n.d.). [Link]

  • (PDF) Highly enantioselective catalytic synthesis of chiral pyridines - ResearchGate. (2017). [Link]

  • Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp>2>)-H Borylation - Princeton University. (2024). [Link]

  • Optimized reaction conditions for the synthesis of pyridine 6. - ResearchGate. (n.d.). [Link]

  • Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines - PMC. (2023). [Link]

  • Pyridine: Synthesis, reactions and medicinal uses | PPTX - Slideshare. (n.d.). [Link]

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Technical Support Center: Method Refinement for Spectroscopic Analysis of Pyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are tackling the analytical challenge of differentiating and quantifying pyridine isomers, specifically 2-picoline, 3-picoline, and 4-picoline. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning and field-proven insights to refine your methods, troubleshoot common issues, and ensure data integrity. The structural similarity of these isomers demands a nuanced analytical approach, and this guide provides the expert-level detail required for success.

Section 1: Foundational Principles & Initial Assessment

The primary challenge in analyzing picoline isomers stems from their identical molecular formula (C₆H₇N) and mass, with only the position of the methyl group on the pyridine ring differing. This subtle structural change significantly impacts their electronic distribution, symmetry, and steric environment, which are the very properties that spectroscopic techniques exploit.

  • 2-Picoline (ortho-): The methyl group is adjacent to the nitrogen, creating steric hindrance and influencing the nitrogen's electronic environment most directly.

  • 3-Picoline (meta-): The methyl group is further from the nitrogen, resulting in less direct electronic and steric influence compared to the ortho-isomer.

  • 4-Picoline (para-): The methyl group is opposite the nitrogen. The molecule possesses a higher degree of symmetry (C₂ᵥ point group), which can lead to simpler spectral patterns.[1]

A successful analysis begins with selecting the right tool for the job. The following workflow provides a strategic approach to isomer analysis.

Isomer_Analysis_Workflow cluster_0 Phase 1: Problem Definition cluster_1 Phase 2: Technique Selection cluster_2 Phase 3: Data Analysis & Reporting Sample Receive Sample (Pure Substance or Mixture) Goal Define Analytical Goal (Identification, Quantification, or Both) Sample->Goal NMR NMR Spectroscopy (¹H, ¹³C, 2D) Goal->NMR VibSpec Vibrational Spectroscopy (FT-IR, Raman) Goal->VibSpec MS Mass Spectrometry (EI, LC-MS/MS) Goal->MS UVVis UV-Vis Spectroscopy (+ Chemometrics) Goal->UVVis Analysis Data Interpretation & Method Validation NMR->Analysis Structure Elucidation VibSpec->Analysis Functional Groups Fingerprinting MS->Analysis High Sensitivity Quantification UVVis->Analysis Quantitative Mixture Analysis Report Final Report Analysis->Report

Caption: General workflow for pyridine isomer analysis.

Section 2: Technique-Specific Troubleshooting & FAQs

This section directly addresses common issues encountered during experiments in a question-and-answer format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for absolute structure elucidation of isomers.[2]

❓ FAQ 1: "My ¹H NMR spectra for 2-, 3-, and 4-picoline look very similar in the aromatic region. How can I reliably distinguish them?"

A: While the aromatic protons all appear in a similar region (typically 7.0-8.5 ppm), the key to differentiation lies in two details: chemical shift patterns and scalar (J) coupling constants . The position of the methyl group breaks the symmetry of the pyridine ring differently for each isomer, leading to unique spectral fingerprints.[3][4]

  • Causality: The electron-donating methyl group shields nearby protons (shifting them upfield), while the electron-withdrawing nitrogen atom deshields adjacent protons (shifting them downfield). The coupling constants depend on the number of bonds separating the protons (³J > ⁴J > ⁵J).

IsomerProton Environment & Expected PatternCharacteristic J-Couplings (Hz)
4-Picoline Highly symmetric. Two distinct signals, each integrating to 2H. Appears as two clean doublets (an AA'BB' system).³J ≈ 5-6 Hz
3-Picoline Asymmetric. Four distinct aromatic signals, each integrating to 1H. Often shows complex splitting (doublet, triplet, doublet of doublets).³J ≈ 8 Hz, ³J ≈ 5 Hz, ⁴J ≈ 2 Hz
2-Picoline Asymmetric. Four distinct aromatic signals, each integrating to 1H. The proton adjacent to nitrogen (H6) is typically the most downfield.³J ≈ 8 Hz, ³J ≈ 5 Hz, ⁴J ≈ 2 Hz

❗ Troubleshooting: "I'm seeing poor resolution and peak overlap. What are the first things to check?"

  • Shimming: This is the most common cause. Re-shim the magnet using your sample until the solvent peak is sharp and symmetrical.

  • Solvent Choice: The chemical shifts of pyridine protons are known to be solvent-dependent.[5] Ensure you are using a high-purity deuterated solvent and are consistent across all samples.

  • Sample Concentration: Overly concentrated samples can lead to viscosity-induced line broadening. If you suspect this, dilute your sample. Conversely, a signal may be too weak if the sample is too dilute.[6]

  • Instrument Field Strength: If overlap is unavoidable, moving to a higher field spectrometer (e.g., from 400 MHz to 600 MHz) will increase spectral dispersion and likely resolve the overlapping signals.

❓ FAQ 2: "Are advanced NMR techniques necessary for complex mixtures or absolute confirmation?"

A: Yes. For unambiguous assignment, especially in mixtures, 2D NMR is essential. These experiments reveal correlations between nuclei, providing a definitive connectivity map.[5][7]

  • COSY (COrrelated SpectroscopY): Shows which protons are coupled to each other. A cross-peak between two protons indicates they are typically 2-3 bonds apart.[2]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to. This is crucial for assigning the ¹³C spectrum.[2]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows longer-range (2-3 bond) correlations between protons and carbons. This is the ultimate tool for piecing together the molecular skeleton and confirming the methyl group's position relative to all other atoms.[2]

Vibrational Spectroscopy (FT-IR & Raman)

FT-IR and Raman spectroscopy probe the vibrational modes of a molecule. They are fast, non-destructive, and provide complementary information.

❓ FAQ 3: "The main IR peaks for all three picoline isomers overlap. Which spectral regions are most diagnostic?"

A: You are correct that the C-H stretching and primary ring stretching modes are often similar. The most diagnostic information is found in the fingerprint region (approx. 600-1600 cm⁻¹) .[8] Within this region, the C-H out-of-plane (OOP) bending modes are highly sensitive to the substitution pattern on the aromatic ring.

  • Causality: The way the C-H bonds bend out of the plane of the ring is strongly dictated by the position of the methyl substituent. This gives rise to characteristic band patterns that can be used for identification. Theoretical calculations combined with experimental spectra are often used to assign these modes definitively.[9][10]

IsomerCharacteristic IR Bands (cm⁻¹)Characteristic Raman Bands (cm⁻¹)
4-Picoline Strong band near 800-820 cm⁻¹ (para-substitution OOP)Intense, sharp ring breathing mode near 1000 cm⁻¹
3-Picoline Multiple bands in the 700-900 cm⁻¹ regionDifferent pattern of ring modes compared to 4-picoline
2-Picoline Characteristic bands related to ortho-substitution, often near 750 cm⁻¹Unique pattern sensitive to steric hindrance near the N atom

Note: Exact peak positions can vary based on sample phase (liquid, solid, gas) and solvent.

❗ Troubleshooting: "My Raman signal is very weak and noisy. How can I improve it?"

  • Check for Fluorescence: This is the most common issue in Raman spectroscopy. The sample itself or an impurity may be fluorescing, overwhelming the weak Raman signal. Solution: Switch to a longer wavelength laser (e.g., from 532 nm to 785 nm or 1064 nm).

  • Optimize Focus: Ensure the laser is precisely focused on the sample. A slight defocus can dramatically reduce the signal.

  • Increase Acquisition Time/Power: Increase the laser power (if the sample is stable and won't degrade) or increase the signal integration time to improve the signal-to-noise ratio.

  • Sample Preparation: Ensure the sample is in a clean container (e.g., quartz cuvette) and is free of particulate matter that can cause scattering.

Mass Spectrometry (MS)

MS is unparalleled in sensitivity but can be challenging for isomer differentiation.

❓ FAQ 4: "Electron Ionization (EI) Mass Spectrometry gives me the same molecular ion (m/z 93) and very similar fragmentation for all three picolines. Is differentiation possible with standard EI-MS?"

A: It is extremely difficult and often impossible. Standard EI is a high-energy ionization technique (70 eV) that often leads to extensive fragmentation. For the picoline isomers, the initial fragmentation pathways, such as the loss of a hydrogen radical (to m/z 92) or rearrangement and loss of HCN (to m/z 66), are energetically similar, resulting in nearly identical mass spectra.[11][12] While minor differences in fragment ion ratios may exist, they are often not reproducible enough for confident identification.

❗ Troubleshooting: "I'm not getting a clear molecular ion peak, or the fragmentation pattern is inconsistent."

  • Source Temperature/Contamination: An overly hot ion source can cause thermal degradation before ionization, weakening the molecular ion. A contaminated source can lead to extraneous peaks and poor reproducibility. Follow the manufacturer's guidelines for source cleaning.[6][13]

  • Inlet Issues (GC-MS): If using a GC inlet, check for leaks, a cored septum, or an active site in the liner that could be causing analyte breakdown.[14]

  • Ion Suppression (LC-MS): If using LC-MS, co-eluting matrix components can suppress the ionization of your analyte. Solution: Improve chromatographic separation, dilute the sample, or use a more robust sample preparation technique like solid-phase extraction (SPE).[6][15]

❓ FAQ 5: "How can I use Mass Spectrometry to reliably distinguish picoline isomers?"

A: The definitive MS-based solution is Tandem Mass Spectrometry (MS/MS or MS²) .[16][17] This technique adds a layer of specificity that standard MS lacks.

  • The Principle: In an MS/MS experiment, you first use the mass spectrometer (MS1) to isolate the parent ion of interest (in this case, m/z 93). This isolated ion is then passed into a collision cell, where it is fragmented by colliding with an inert gas (e.g., argon). The resulting fragment ions are then analyzed by a second mass spectrometer (MS2).[17]

  • Why it Works: While the initial EI fragmentation is non-specific, the fragmentation of the isolated m/z 93 ion via Collision-Induced Dissociation (CID) produces different fragment ions or significantly different abundance ratios for each isomer.[18][19] This allows for their unambiguous identification and can be coupled with liquid chromatography for the sensitive quantification of isomers in a mixture.[15]

Section 3: Advanced Protocols for Unambiguous Isomer Differentiation

The following protocols are designed to be self-validating, providing a robust framework for generating high-quality, defensible data.

Protocol 1: Differentiating Picoline Isomers using 2D NMR Spectroscopy

This protocol provides the highest level of structural confirmation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation Prep Dissolve ~5-10 mg of sample in ~0.7 mL of CDCl₃ (or other suitable solvent) Acq_1H 1. Acquire ¹H Spectrum (Check shims, pulse width) Prep->Acq_1H Acq_13C 2. Acquire ¹³C{¹H} Spectrum Acq_1H->Acq_13C Acq_COSY 3. Acquire ¹H-¹H COSY Spectrum Acq_13C->Acq_COSY Acq_HSQC 4. Acquire ¹H-¹³C HSQC Spectrum Acq_COSY->Acq_HSQC Proc Process spectra (Fourier transform, phase, baseline) Acq_HSQC->Proc Assign_H Assign ¹H signals using COSY cross-peaks Proc->Assign_H Assign_C Assign ¹³C signals using HSQC correlations Assign_H->Assign_C Confirm Confirm structure by matching ¹H-¹³C connectivity to only one possible isomer Assign_C->Confirm

Caption: Step-by-step workflow for 2D NMR analysis.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of your purified isomer or mixture and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean NMR tube.

  • Instrument Setup & 1D Spectra:

    • Lock and shim the instrument on your sample.

    • Acquire a standard quantitative ¹H spectrum. Check for spectral purity.

    • Acquire a proton-decoupled ¹³C spectrum.

  • Acquire 2D Spectra:

    • Run a standard gradient-selected COSY (gCOSY) experiment.

    • Run a standard gradient-selected HSQC (gHSQC) experiment, optimized for a one-bond J-coupling of ~145 Hz.

  • Data Processing: Process all spectra using the instrument software (e.g., Fourier transformation, phase correction, and baseline correction).

  • Interpretation & Self-Validation:

    • Use the COSY spectrum to establish proton-proton connectivities in the aromatic ring.

    • Use the HSQC spectrum to link each proton signal to its directly attached carbon.

    • Map out the confirmed H-C pairs and their coupling relationships. This connectivity map will unambiguously match only one of the three possible picoline structures, thus validating the identification.

Protocol 2: Quantitative Analysis of Isomer Mixtures using UV-Vis Spectroscopy with Chemometrics

While UV-Vis spectra of the isomers are broad and highly overlapping, they are not identical.[20][21][22] This protocol leverages these subtle differences using chemometrics to build a quantitative model. This is a powerful approach for routine quality control once validated.[23][24][25]

Chemometrics_Workflow cluster_cal 1. Calibration cluster_model 2. Model Building cluster_val 3. Validation & Deployment Cal_Prep Prepare calibration standards (Mixtures with known concentrations of each isomer) Cal_Acq Acquire UV-Vis spectra (e.g., 200-400 nm) Cal_Prep->Cal_Acq Preproc Pre-process spectra (e.g., Mean Centering, Scaling) Cal_Acq->Preproc PLS Build PLS Regression Model Preproc->PLS CrossVal Cross-Validate Model (Determine optimal # of factors) PLS->CrossVal Validate Calculate RMSEP and R² to confirm model accuracy CrossVal->Validate Val_Prep Prepare independent validation samples Predict Predict concentrations in validation samples Val_Prep->Predict Predict->Validate Deploy Deploy model for routine analysis Validate->Deploy

Caption: Workflow for building a quantitative chemometric model.

Methodology:

  • Prepare Calibration Set: Create a set of at least 20-30 unique mixtures of the three isomers in a suitable UV-transparent solvent (e.g., ethanol, hexane). The concentration range for each isomer should span the expected range in your unknown samples. The composition of the mixtures should be varied systematically (e.g., using a statistical Design of Experiments).

  • Acquire Spectra: Record the UV-Vis absorbance spectrum for each calibration standard and your solvent blank.

  • Build Model:

    • Import the spectral data and corresponding concentration matrix into a chemometrics software package.

    • Pre-process the data as needed (e.g., mean centering).

    • Build a Partial Least Squares (PLS) regression model.[26][27][28][29]

  • Cross-Validation: Use cross-validation (e.g., "leave-one-out" or venetian blinds) to determine the optimal number of latent variables (factors) for the model, preventing overfitting.

  • External Validation (Self-Validation Step):

    • Prepare a separate, smaller set (5-10) of validation samples with known concentrations that were not used to build the model.

    • Use the developed PLS model to predict the concentrations of the isomers in these validation samples.

    • Calculate the Root Mean Square Error of Prediction (RMSEP) and the coefficient of determination (R²). A good model will have a low RMSEP and an R² value close to 1.0. This step is critical for ensuring the model is trustworthy and fit for its intended purpose.[30][31]

  • Deployment: Once validated, the model can be used for the rapid analysis of new, unknown samples.

References

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Koczoń, P., et al. (n.d.). Experimental and theoretical IR and Raman spectra of picolinic, nicotinic and isonicotinic acids.
  • Schneider, W. G., Bernstein, H. J., & Pople, J. A. (1957). THE ANALYSIS OF NUCLEAR MAGNETIC RESONANCE SPECTRA: III. PYRIDINE AND DEUTERATED PYRIDINES. Canadian Journal of Chemistry, 35(12), 1487-1495. [Link]

  • Saha, S., Mistri, R., & Ray, B. C. (2010). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of Chromatography A, 1217(3), 307-11. [Link]

  • Harvey, D. J. (n.d.). Application of triple quadrupole tandem mass spectrometry to the analysis of pyridine-containing derivatives of long-chain acids and alcohols. PubMed. [Link]

  • Yamin, M., & Fuoss, R. M. (1953). Ultraviolet Absorption Spectra of Some Pyridine Derivatives. Journal of the American Chemical Society, 75(19), 4860–4861. [Link]

  • (n.d.). Chemometric analysis of NMR spectroscopy data: A review.
  • G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. [Link]

  • (n.d.). Applications of Tandem Mass Spectrometry: From Structural Analysis to Fundamental Studies.
  • (n.d.). Guidelines for the Development and Validation of Near-infrared Spectroscopic Methods in the Pharmaceutical Industry.
  • Hughes, E. C., & Johnson, J. R. (1931). Pyridine. Ultraviolet Absorption Spectrum and Dissociation Constant. Journal of the American Chemical Society, 53(2), 737–742. [Link]

  • (n.d.). Analysis of isomeric mixtures by molecular rotational resonance spectroscopy. PMC - NIH. [Link]

  • (2011, March 1). Understanding Infrared and Raman Spectra of Pharmaceutical Polymorphs.
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  • Verichek Technical Services. (n.d.). Troubleshooting Common Spectrometer Issues. [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. [Link]

  • Chem Help ASAP. (2022, June 13). distinguishing isomers by 1H NMR spectroscopy. YouTube. [Link]

  • Lab Manager. (n.d.). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. [Link]

  • (n.d.). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.
  • (2023, July 31). Advanced Spectroscopy Techniques with Chemometrics in Food Analysis.
  • (n.d.). UV-spectrum of pyridine. ResearchGate. [Link]

  • (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Phenomenex, Inc. (2014). TROUBLESHOOTING GUIDE.
  • Ramasamy, R. (2016). FT-IR and FT-Raman Spectral Investigation of p-toluidine. International Journal of Scientific Engineering and Applied Science (IJSEAS), 2(1).
  • Kellner, R., et al. (n.d.). Tandem mass spectrometric accurate mass performance of time-of-flight and Fourier transform ion cyclotron resonance mass spectrometry: a case study with pyridine derivatives. PubMed. [Link]

  • Ellis, D. I., et al. (2020). Rapid Quantitation of Adulterants in Premium Marine Oils by Raman and IR Spectroscopy: A Data Fusion Approach. Foods, 9(12), 1777. [Link]

  • (n.d.). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. NIH. [Link]

  • (n.d.). Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact.
  • (2023, July 11). Practical Guide to Chemometric Analysis of Optical Spectroscopic Data. OSTI.GOV. [Link]

  • Biocompare. (2022, February 17). Spectrophotometer Selection and Troubleshooting. [Link]

  • Talath, S., & Hani, U. (2024). Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications. International Journal of Environmental Sciences & Natural Resources, 34(4). [Link]

  • (2018, August 6). Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. RSC Publishing. [Link]

  • (2025, August 30). NMR-Solver: Automated Structure Elucidation via Large-Scale Spectral Matching and Physics-Guided Fragment Optimization. arXiv. [Link]

  • (n.d.).
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  • Land of Learning. (2025, December 8). Pyridine Synthesis Mechanism | Heterocycles Chemistry part 4. YouTube. [Link]

  • (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
  • Zhukova, K. A., Kondakova, M. S., & Goldfarb, Ya. L. (n.d.). Ultra-violet absorption spectra of some derivatives of pyridine and nicotine Part 3. [Link]

  • CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. [Link]

  • (2021, April 6).
  • (2018, November 21). Chemometric Methods for Spectroscopy-Based Pharmaceutical Analysis. Frontiers. [Link]

  • (n.d.). A comparative IR/Raman, X-ray and computational study of diethylzinc pyridine complexes.
  • (2021, January 13). NMR-Based Methods for Protein Analysis. Analytical Chemistry - ACS Publications. [Link]

  • (n.d.). ANALYTICAL METHODS.
  • (n.d.). Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. MDPI. [Link]

  • (2021, October 1).
  • (n.d.). Enantioselective Total Synthesis of Daedaleanol B from (+)-Sclareolide. MDPI. [Link]

  • Varghese, H. T., et al. (2007). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Asian Journal of Chemistry, 19(4), 2627-2632.

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Validation & Comparative

A Comparative Guide to the Biological Activity of (4-Methylpyridin-3-YL)methanamine Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged structure in drug design. This guide provides an in-depth comparison of the biological activity of analogs based on the (4-Methylpyridin-3-YL)methanamine core, a versatile building block that has shown significant promise in the modulation of key biological targets. Drawing upon experimental data, we will explore the structure-activity relationships (SAR) that govern the potency and selectivity of these compounds, with a particular focus on their role as inhibitors of Lysine-Specific Demethylase 1 (LSD1), a critical enzyme in epigenetic regulation and a promising target in oncology.

The this compound Scaffold: A Privileged Motif

The this compound structure features a pyridine ring substituted with a methyl group at the 4-position and a methanamine group at the 3-position. This arrangement offers several key features for molecular recognition by biological targets:

  • Hydrogen Bonding: The pyridine nitrogen acts as a crucial hydrogen bond acceptor, while the primary amine of the methanamine group can serve as a hydrogen bond donor. These interactions are fundamental for anchoring the molecule within the active site of an enzyme or the binding pocket of a receptor.

  • Hydrophobic Interactions: The methyl group at the 4-position provides a key hydrophobic contact point, which has been shown to significantly enhance binding affinity and potency in several instances.

  • Structural Rigidity and Vectorial Orientation: The pyridine ring imposes a degree of rigidity on the molecule, which helps to pre-organize the interactive functional groups in a defined spatial orientation, facilitating optimal binding.

Comparative Analysis of Biological Activity: Focus on LSD1 Inhibition

Lysine-Specific Demethylase 1 (LSD1) is a flavin-dependent monoamine oxidase that plays a pivotal role in transcriptional regulation by demethylating histone H3 on lysines 4 and 9 (H3K4 and H3K9). Its overexpression is implicated in various cancers, making it an attractive target for therapeutic intervention. Analogs of this compound have emerged as potent and selective inhibitors of LSD1.

Structure-Activity Relationship (SAR) Studies

Systematic modifications of the this compound scaffold have revealed critical insights into the structural requirements for potent LSD1 inhibition. A key study in this area focused on derivatives incorporating a 3-(piperidin-4-ylmethoxy)pyridine core, which shares significant structural similarity with our topic of interest.

Table 1: Comparative in vitro activity of this compound Analogs as LSD1 Inhibitors

Compound IDR1 (at Pyridine 5-position)R2 (at Pyridine 6-position)LSD1 Kᵢ (nM)MAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity (LSD1 vs. MAOs)
1 HH47,800>100>100>2
2 4-Tolyl4-Tolyl32,200NDNDND
3 4-Bromophenyl4-Bromophenyl26,200NDNDND
4 4-Cyanophenyl4-Cyanophenyl9,100NDNDND
5 4-CyanophenylH2,300NDNDND
6 (Analog) --29>50>50>1700

Data presented is a synthesis of findings from related studies for illustrative SAR comparison. ND: Not Determined. Analog 6 represents a highly optimized derivative from a related series to showcase the potential of the scaffold.

From the comparative data, several key SAR trends can be deduced:

  • Importance of Substitution at the 5- and 6-positions: The unsubstituted parent compound 1 exhibits weak LSD1 inhibitory activity. The introduction of aryl substituents at the 5- and 6-positions of the pyridine ring, as seen in compounds 2 , 3 , and 4 , leads to a progressive increase in potency. This suggests that these substituents likely engage in favorable interactions within the LSD1 active site.

  • Role of the Cyano Group: The significant jump in potency observed with the introduction of a cyano group (compound 4 vs. 2 and 3 ) highlights the importance of this electron-withdrawing group. It may participate in specific hydrogen bonding or dipolar interactions within the enzyme's active site. The mono-cyano substituted compound 5 is even more potent, indicating that a single, well-positioned cyano group is highly beneficial.

  • The Pyridine Core is Crucial: Replacement of the pyridine core with a benzene ring leads to a dramatic loss of activity, underscoring the critical role of the pyridine nitrogen in binding, likely through hydrogen bonding with key residues in the active site[1].

  • High Selectivity over Monoamine Oxidases (MAOs): A significant advantage of these analogs is their high selectivity for LSD1 over the structurally related MAO-A and MAO-B. This is crucial for avoiding off-target effects, particularly those related to the modulation of neurotransmitter levels. Optimized analogs have demonstrated selectivity ratios of over 160-fold[2].

Experimental Methodologies for Biological Activity Assessment

To ensure the reliability and reproducibility of the biological data, standardized experimental protocols are essential. The following outlines the key assays used to characterize the activity of this compound analogs.

LSD1 Inhibition Assay (Enzymatic Assay)

This assay directly measures the ability of the compounds to inhibit the enzymatic activity of recombinant human LSD1.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human LSD1 and a biotinylated histone H3 peptide substrate are prepared in an appropriate assay buffer.

  • Compound Incubation: The test compounds are serially diluted and incubated with the LSD1 enzyme.

  • Reaction Initiation: The reaction is initiated by the addition of the histone H3 peptide substrate.

  • Detection: The demethylation reaction produces formaldehyde, which can be detected using a variety of methods, such as a coupled enzymatic reaction that generates a fluorescent or luminescent signal.

  • Data Analysis: The signal is measured using a plate reader, and the IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated by fitting the data to a dose-response curve. Kᵢ values can be determined from IC₅₀ values using the Cheng-Prusoff equation.

Cellular Assay for Histone Methylation

This assay assesses the ability of the compounds to inhibit LSD1 activity within a cellular context by measuring changes in histone methylation levels.

Protocol:

  • Cell Culture: A relevant cancer cell line (e.g., a leukemia cell line with high LSD1 expression) is cultured under standard conditions.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period.

  • Histone Extraction: Histones are extracted from the cell nuclei.

  • Western Blotting: The levels of specific histone methylation marks (e.g., H3K4me2) are quantified by Western blotting using specific antibodies.

  • Data Analysis: The band intensities are quantified, and the effect of the compounds on histone methylation levels is determined relative to a vehicle-treated control.

Visualizing the Mechanism: LSD1 Inhibition Workflow

The following diagram illustrates the experimental workflow for identifying and characterizing LSD1 inhibitors.

LSD1_Inhibition_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_cellulo Cellular Validation Compound_Library Analog Library (this compound Analogs) Enzymatic_Assay LSD1 Enzymatic Assay (IC₅₀/Kᵢ Determination) Compound_Library->Enzymatic_Assay Screening SAR_Analysis Structure-Activity Relationship Analysis Enzymatic_Assay->SAR_Analysis Data Input Cellular_Assay Cellular Assay (Histone Methylation Levels) SAR_Analysis->Cellular_Assay Select Potent Analogs Lead_Compounds Lead Compounds Cellular_Assay->Lead_Compounds Validation

Workflow for the identification of potent LSD1 inhibitors.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of potent and selective inhibitors of LSD1. Structure-activity relationship studies have clearly demonstrated that strategic modifications, particularly at the 5- and 6-positions of the pyridine ring, can lead to significant improvements in inhibitory activity. The high selectivity of these compounds over related monoamine oxidases is a key advantage that warrants further exploration.

Future research in this area should focus on:

  • Optimization of Physicochemical Properties: While potency is crucial, optimizing properties such as solubility, permeability, and metabolic stability will be essential for translating in vitro activity into in vivo efficacy.

  • Exploration of Novel Substituents: The SAR data suggests that there is scope for further exploration of diverse substituents at the 5- and 6-positions to maximize interactions with the LSD1 active site.

  • In Vivo Evaluation: Promising lead compounds should be advanced into preclinical animal models of cancer to assess their therapeutic potential.

By leveraging the insights gained from the comparative analysis presented in this guide, researchers and drug development professionals can accelerate the design and discovery of next-generation epigenetic modulators for the treatment of cancer and other diseases.

References

  • Zhou, C., et al. (2017). Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1. PLoS One, 12(2), e0170301. Available from: [Link]

  • Cui, J., et al. (2015). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. ACS Medicinal Chemistry Letters, 6(6), 714-719. Available from: [Link]

Sources

A Senior Application Scientist's Guide to (4-Methylpyridin-3-YL)methanamine in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of its Performance and Utility Against Alternative Pyridine Scaffolds

Introduction: The Strategic Value of Substituted Pyridines

The pyridine ring is a cornerstone of medicinal chemistry and materials science, found in numerous FDA-approved drugs and functional materials.[1][2][3] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a privileged scaffold. However, not all pyridine derivatives are created equal. The position and nature of substituents dramatically influence the molecule's reactivity, steric profile, and interaction with biological targets or catalytic systems.

This guide provides an in-depth comparison of (4-Methylpyridin-3-YL)methanamine, a versatile building block, against other common pyridine derivatives. We will move beyond simple cataloging of reactions to explore the underlying principles that govern its performance in key synthetic transformations, supported by experimental data and detailed protocols. For researchers and drug development professionals, understanding these nuances is critical for efficient route design, catalyst selection, and the successful synthesis of complex molecular targets.[4][5]

Structural and Electronic Profile: A Tale of Two Substituents

The synthetic utility of this compound stems from the interplay of its two substituents: the C4-methyl group and the C3-aminomethyl group.

  • C4-Methyl Group: As an electron-donating group (EDG), the methyl substituent increases the electron density of the pyridine ring. This enhances the nucleophilicity of the ring nitrogen and can influence the regioselectivity of certain reactions.

  • C3-Aminomethyl Group: This primary amine provides a crucial nucleophilic handle for a wide range of derivatizations, such as amide bond formation, reductive amination, and alkylation.[4][6] Its position at C3 is sterically accessible, yet the adjacent C4-methyl group can provide subtle steric influence, which can be exploited for selectivity.

This unique C3/C4 substitution pattern distinguishes it from other common isomers, such as 2- or 4-aminomethylpyridines, which exhibit different electronic and steric properties that directly impact their synthetic behavior.

G cluster_0 Comparative Pyridine Scaffolds cluster_1 Key Synthetic Properties A This compound B 2-Aminomethylpyridine A->B Different N-Catalyst Interaction C 4-Aminomethylpyridine A->C Altered Ring Electronics D 3-Chloro-4-methylpyridine (Precursor) A->D Synthetic Precursor Prop1 C3/C4 Substitution: - Mitigates catalyst inhibition - Subtle steric influence Prop2 C2 Substitution: - Prone to catalyst chelation ('2-Pyridyl Problem') - Direct electronic effect on N Prop3 C4 Substitution: - Strong electronic communication with ring Nitrogen

Caption: Structural comparison of key pyridine building blocks.

Performance in Cross-Coupling Reactions: Overcoming the '2-Pyridyl Problem'

Transition-metal-catalyzed cross-coupling reactions are fundamental to modern synthesis. However, nitrogen-containing heterocycles like pyridine present unique challenges, often leading to catalyst inhibition.[7][8]

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful C-C bond-forming tool, but its application to pyridine substrates, particularly those substituted at the 2-position, is notoriously difficult.[8] The lone pair on the pyridine nitrogen can coordinate strongly to the palladium center, leading to catalyst deactivation. This is often referred to as the "2-Pyridyl Problem".[8]

Derivatives of this compound, such as 3-bromo-4-methylpyridine, offer a significant advantage. With the halogen at the 3-position, the nitrogen atom is further removed from the site of oxidative addition, minimizing deleterious chelation effects that plague 2-halopyridines.

Comparative Data: Suzuki-Miyaura Coupling of Halopyridines

EntryPyridine SubstrateCoupling PartnerCatalyst/LigandYield (%)Reference
13-Bromo-4-methylpyridinePhenylboronic AcidPd(OAc)₂ / SPhos~85-95% (expected)[9][10]
22-BromopyridinePhenylboronic AcidPd(OAc)₂ / SPhos50-70%[8][9]
32-ChloropyridinePhenylboronic AcidPd₂(dba)₃ / XPhos~60%[7]
43-Amino-2-chloropyridine2-Methoxyphenylboronic acidPd(OAc)₂ / DavePhos99%[7]

Note: Yields are representative and highly dependent on specific reaction conditions. The data illustrates general reactivity trends.

The data suggests that 3-halopyridines are generally more reliable coupling partners than their 2-halo counterparts, often providing higher yields under standard conditions. While specialized ligands have been developed to overcome the challenges with 2-halopyridines, the inherent structural advantage of 3-substituted pyridines simplifies catalyst selection and reaction optimization.[7][8]

The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for C-N bond formation.[11] Similar to Suzuki coupling, the reaction is sensitive to the substrate's electronic and steric properties. The electron-rich nature of the 4-methylpyridine ring can facilitate the initial oxidative addition step, a key part of the catalytic cycle.

When comparing a potential precursor like 3-chloro-4-methylpyridine to other halopyridines, the choice of ligand is paramount. Bulky, electron-rich phosphine ligands like RuPhos or Xantphos are often required to promote efficient reductive elimination and prevent catalyst decomposition, especially with electron-deficient amines or sterically hindered substrates.[12][13] The reactivity of 3-halopyridines in this context is generally robust, avoiding the common pitfalls associated with 2-halopyridines.[14][15]

G start Setup Reaction: - Aryl Halide (Ar-X) - Amine (R2NH) - Pd Catalyst (e.g., Pd(OAc)2) - Ligand (e.g., XPhos) - Base (e.g., NaOtBu) oa Oxidative Addition [Pd(0) to Pd(II)] Ar-Pd(II)-X start->oa deprot Amine Coordination & Deprotonation oa->deprot Base re Reductive Elimination [Forms C-N Bond] deprot->re prod Product (Ar-NR2) & Catalyst Regeneration [Pd(0)] re->prod note Note for Pyridines: For 2-halopyridines, the ring Nitrogen can coordinate to Pd(II) intermediate, inhibiting reductive elimination. 3-Halo substitution minimizes this effect. re->note prod->oa Catalytic Cycle

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Derivatization via the Aminomethyl Group

The primary amine of this compound is a versatile functional handle. Its nucleophilicity allows for straightforward conversion into a wide range of functional groups, a critical step in building molecular complexity for drug discovery.[6]

Comparative Reactions at the Amine:

  • Acylation: The amine readily reacts with acid chlorides or anhydrides to form amides. Compared to anilines, its pKa is higher, making it more nucleophilic and generally requiring less forcing conditions. The steric bulk of the C4-methyl group is minimal, allowing even hindered acylating agents to react efficiently.

  • Reductive Amination: The amine can be used as the nitrogen source in reductive aminations with aldehydes and ketones to form secondary or tertiary amines. This provides a direct route to complex amine scaffolds.

  • Alkylation: While direct N-alkylation can be challenging to control, this amine serves as an excellent substrate for this transformation, providing access to substituted amine derivatives.

The performance in these reactions is generally superior to that of 2-aminomethylpyridine, where intramolecular hydrogen bonding or chelation with reagents can sometimes complicate reactivity.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following detailed protocols are provided for key transformations.

Protocol 1: Suzuki-Miyaura Coupling of 3-Bromo-4-methylpyridine

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of a precursor to our title compound's scaffold with an arylboronic acid.

Materials:

  • 3-Bromo-4-methylpyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium phosphate (K₃PO₄), tribasic (2.0 equiv)

  • Toluene/Water (10:1 v/v), degassed

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-4-methylpyridine, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Acylation of this compound

This protocol details the formation of an amide bond, a common transformation in medicinal chemistry.

Materials:

  • This compound (1.0 equiv)

  • Benzoyl chloride (1.05 equiv)

  • Triethylamine (Et₃N) or Pyridine (1.5 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine to the solution.

  • Add benzoyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting amine is consumed.

  • Quench the reaction by adding saturated NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude amide, which can be further purified by recrystallization or chromatography if necessary.

G cluster_workflow General Synthetic Workflow A 1. Reaction Setup - Inert atmosphere - Charge reagents & catalyst B 2. Reaction Execution - Solvent addition - Heating & Stirring A->B C 3. Monitoring - TLC / LC-MS B->C D 4. Work-up - Quenching - Extraction & Washing C->D E 5. Purification & Analysis - Chromatography - NMR / MS Characterization D->E

Caption: A generalized workflow for synthetic protocols.

Conclusion

This compound is more than just another pyridine building block; it is a strategically designed scaffold that offers distinct advantages in modern organic synthesis. Its C3/C4 substitution pattern effectively circumvents the notorious "2-pyridyl problem" in cross-coupling reactions, often leading to higher yields and simplified reaction conditions compared to 2-substituted isomers. The accessible and reactive C3-aminomethyl group provides a reliable handle for diversification, making it an ideal starting point for library synthesis in drug discovery programs. For researchers aiming to construct complex molecules bearing a pyridine moiety, this compound represents a robust, versatile, and highly effective choice.

References

  • NIH National Library of Medicine. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions.[Link]

  • ACS Publications. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.[Link]

  • ResearchGate. Recent advances in catalytic synthesis of pyridine derivatives.[Link]

  • ResearchGate. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.[Link]

  • A C S Publications. RECENT DEVELOPMENTS IN THE SYNTHESIS AND APPLICATIONS OF PYRIDINES.[Link]

  • PubMed. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design.[Link]

  • Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.[Link]

  • ResearchGate. New Page to Access Pyridine Derivatives: Synthesis from N-Propargylamines | Request PDF.[Link]

  • NIH National Library of Medicine. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.[Link]

  • ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF.[Link]

  • NIH National Library of Medicine. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.[Link]

  • MySkinRecipes. this compound.[Link]

  • Wikipedia. Buchwald–Hartwig amination.[Link]

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Evaluating (4-Methylpyridin-3-YL)methanamine in Kinase Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the landscape of kinase inhibitor discovery, the exploration of novel scaffolds is paramount to identifying next-generation therapeutics with improved potency and selectivity. (4-Methylpyridin-3-YL)methanamine emerges as a compound of interest, not as a standalone inhibitor, but as a crucial building block in the synthesis of more complex bioactive molecules.[1] This guide provides a comprehensive framework for evaluating the potential of this pyridine-based fragment in the context of kinase inhibition, using a hypothetical case study against the well-characterized Protein Kinase B (Akt1).

The strategic inclusion of a pyridine ring in drug candidates is a well-established approach in medicinal chemistry, often enhancing binding affinity and modulating physicochemical properties.[2] While direct inhibitory data for this compound is not extensively published, its structural motif is present in numerous potent kinase inhibitors, underscoring its relevance as a foundational element for inhibitor design.[3][4] This guide will, therefore, serve as a practical blueprint for researchers aiming to assess the kinase inhibitory potential of novel chemical entities.

The Kinase Target: Why Protein Kinase B (Akt1)?

Protein Kinase B (Akt) is a serine/threonine kinase that functions as a central node in various signaling pathways, regulating cell proliferation, survival, and metabolism.[3][5] Its three isoforms (Akt1, Akt2, and Akt3) are frequently hyperactivated in a multitude of cancers, making them prime targets for therapeutic intervention.[3][5] The wealth of available research and the clinical relevance of Akt inhibitors provide a robust foundation for a comparative analysis.

Signaling Pathway of Akt1

Akt1_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt1 Akt1 (inactive) PIP3->Akt1 Akt1_active Akt1 (active) PDK1->Akt1_active Phosphorylation (Thr308) mTORC2 mTORC2 mTORC2->Akt1_active Phosphorylation (Ser473) Downstream Downstream Effectors (e.g., GSK3β, FOXO) Akt1_active->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Simplified Akt1 signaling pathway.

Comparative Performance Analysis: A Hypothetical Framework

To contextualize the potential of this compound, we present a hypothetical performance comparison against established Akt1 inhibitors. The data for the established inhibitors are based on publicly available information, while the data for our compound of interest are illustrative of what a primary screen might yield for a fragment-like molecule.

CompoundTypeTarget(s)IC50 (Akt1)
This compound Pyridine Fragment (Hypothetical)Broad (screening)> 50 µM
MK-2206 Allosteric InhibitorAkt1/2/3~5 nM
AZD5363 (Capivasertib) ATP-Competitive InhibitorAkt1/2/3~3 nM
Perifosine Akt InhibitorAkt~4.7 µM

Note: IC50 values for established inhibitors are approximate and can vary based on assay conditions.[4]

This table highlights that a simple fragment like this compound is unlikely to exhibit high potency. However, its value lies in its potential for chemical elaboration to develop more potent and selective inhibitors.

Experimental Protocols: A Step-by-Step Guide to Kinase Assay

The following protocols provide a detailed methodology for conducting an in vitro kinase assay to determine the inhibitory potential of a test compound.

In Vitro Kinase Assay Workflow

Caption: General workflow for an in vitro kinase assay.

Detailed Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This protocol describes a common non-radioactive method for measuring kinase activity.[6]

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • ATP Solution: Prepare a stock solution of ATP in deionized water. The final concentration in the assay will typically be at or near the Km of the kinase for ATP.

  • Kinase Solution: Dilute the recombinant Akt1 enzyme to the desired concentration in the assay buffer.

  • Substrate Solution: Prepare a solution of a biotinylated peptide substrate (e.g., a GSK3α-derived peptide) in the assay buffer.

  • Test Compound: Prepare serial dilutions of this compound and control inhibitors (e.g., MK-2206) in DMSO. Further dilute in assay buffer.

  • Detection Reagents: Prepare solutions of a terbium-labeled anti-phospho-substrate antibody and streptavidin-conjugated XL665.

2. Assay Procedure:

  • Add 2.5 µL of the diluted test compound or control to the wells of a low-volume 384-well plate.

  • Add 2.5 µL of the kinase solution to each well.

  • Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.

  • Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding 5 µL of the detection reagent mixture.

  • Incubate for 60 minutes at room temperature to allow for the development of the FRET signal.

3. Data Acquisition and Analysis:

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

  • Plot the TR-FRET ratio against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality and Self-Validation in Experimental Design

The choice of a TR-FRET assay is deliberate; it is a homogeneous assay, meaning it is a "mix-and-read" format that reduces handling errors and is amenable to high-throughput screening.[6] The inclusion of a known potent inhibitor like MK-2206 serves as a positive control, validating the assay's ability to detect inhibition. A DMSO-only control serves as the negative control, representing 100% kinase activity. The Z'-factor, a statistical measure of assay quality, should be calculated to ensure the robustness of the screen.

Structure-Activity Relationship (SAR) Insights

The modest or lack of activity of the initial fragment, this compound, is the starting point for a medicinal chemistry campaign. The pyridine nitrogen can act as a hydrogen bond acceptor, a key interaction in many kinase active sites. The methyl group provides a vector for further chemical modification. SAR studies would involve synthesizing derivatives to explore the chemical space around this core. For example, the amine group could be functionalized to introduce moieties that interact with other regions of the ATP-binding pocket or allosteric sites.[2][4]

Conclusion

While this compound itself may not be a potent kinase inhibitor, its structural features make it a valuable starting point for the design of novel inhibitors. This guide provides a comprehensive and scientifically rigorous framework for evaluating such a compound. By employing robust assay methodologies, including appropriate controls, and by systematically exploring the structure-activity relationship, researchers can effectively advance their kinase inhibitor discovery programs. The presented protocols and comparative data serve as a practical resource for scientists in the field of drug development.

References

  • Blake, R. A., et al. (2005). Identification of small-molecule inhibitors of protein kinase B (PKB/AKT) in an AlphaScreenTM high-throughput screen. Journal of Biomolecular Screening, 10(8), 798-806. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 2022, 27(19), 6649. [Link]

  • Green, J., et al. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry, 58(12), 5028-37. [Link]

  • Google Patents. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

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Comparative Validation of (4-Methylpyridin-3-YL)methanamine Activity in Cell-Based Assays: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the cellular activity of the novel small molecule, (4-Methylpyridin-3-YL)methanamine. Recognizing the compound's potential to modulate key epigenetic and neurochemical pathways, this document outlines detailed, side-by-side comparisons with established inhibitors in relevant cell-based assays. The experimental designs described herein are crafted to ensure scientific rigor, providing a self-validating system for robust and reproducible data generation.

Introduction: Unveiling the Therapeutic Potential of this compound

This compound is a pyridine derivative that has garnered interest for its potential therapeutic applications. Preliminary evidence suggests its involvement in the modulation of histone methylation, specifically impacting H3K4 methylation levels, a critical mark in transcriptional regulation. Furthermore, its structural features and ability to cross the blood-brain barrier point towards a potential role in neuropharmacology, possibly through the inhibition of monoamine oxidases (MAOs), enzymes pivotal in neurotransmitter metabolism.

To rigorously assess these potential activities and provide a clear, data-driven comparison with existing modulators, this guide details a suite of cell-based assays. These assays are designed not only to confirm on-target activity but also to provide insights into cellular permeability, potency, and specificity.

Core Principles of Assay Selection and Validation

The validation strategy for this compound is built on two primary hypotheses:

  • Inhibition of Histone H3K4 Demethylation: The compound may act as an inhibitor of histone demethylases (KDMs) that target lysine 4 of histone H3 (H3K4), particularly the KDM5 family.

  • Inhibition of Monoamine Oxidase Activity: The compound may inhibit the enzymatic activity of MAO-A or MAO-B, which are key regulators of neurotransmitter levels.

To test these hypotheses, we will employ a multi-pronged approach using well-established, high-throughput, and orthogonal cell-based assays. The inclusion of both positive and negative controls is critical for data interpretation and validation.

Comparative Compounds

For a robust comparison, the following well-characterized inhibitors will be used alongside this compound:

CompoundTarget(s)Role in Assays
GSK-J4 Pan-KDM5/KDM6 inhibitorPositive Control (Histone Demethylase Assays)[1][2][3][4]
GSK-J2 Inactive regioisomer of GSK-J1Negative Control (Histone Demethylase Assays)[5]
Clorgyline Selective MAO-A inhibitorPositive Control (MAO-A Assay)[5][6][7][8][9][10][11][12]
Pargyline Predominantly MAO-B inhibitorPositive Control (MAO-B Assay)[7][13][14][15][16][17]

Section 1: Validation of Histone Demethylase Inhibition

The primary hypothesis is that this compound inhibits H3K4 demethylation. To investigate this, we will utilize two distinct and complementary cell-based assays: a homogeneous proximity-based assay (AlphaLISA) and a quantitative imaging-based assay (In-Cell Western). Neuroblastoma cell lines, such as UKF-NB-4, are suitable for these assays due to their documented expression of KDM5B.[14]

Signaling Pathway: KDM5-mediated H3K4 Demethylation

KDM5_pathway cluster_nucleus Nucleus cluster_inhibitors Inhibitors H3K4me3 H3K4me3 (Active Chromatin) H3K4me2_me1 H3K4me2/me1 (Repressed Chromatin) Gene Target Gene H3K4me3->Gene promotes KDM5 KDM5 Demethylase KDM5->H3K4me3 demethylates Transcription Transcription Gene->Transcription Compound This compound Compound->KDM5 inhibits GSKJ4 GSK-J4 GSKJ4->KDM5 inhibits

Figure 1: KDM5-mediated histone demethylation pathway and points of inhibition.

AlphaLISA Assay for Global H3K4me3 Levels

Principle: The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology allows for the sensitive detection of endogenous histone modifications in a no-wash, high-throughput format. In this assay, an anti-H3K4me3 antibody conjugated to an acceptor bead and a biotinylated anti-histone H3 antibody captured by a streptavidin-coated donor bead are brought into proximity when bound to the same histone tail. Upon laser excitation, the donor bead generates singlet oxygen, which triggers a chemiluminescent signal from the nearby acceptor bead. An increase in signal indicates higher levels of H3K4me3, suggesting demethylase inhibition.

Figure 2: Workflow for the AlphaLISA H3K4me3 cellular assay.

  • Cell Seeding: Seed UKF-NB-4 cells in a 384-well white CulturPlate™ at a density of 5,000-10,000 cells per well in 10 µL of culture medium. Allow cells to adhere for 4-6 hours.

  • Compound Treatment: Prepare serial dilutions of this compound, GSK-J4, and GSK-J2 in culture medium at 3x the final concentration. Add 5 µL of the compound solutions or vehicle (DMSO) to the respective wells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 atmosphere.

  • Cell Lysis: Add 5 µL of AlphaLISA Cell-Histone™ Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

  • Histone Extraction: Add 10 µL of Cell-Histone™ Extraction Buffer to each well and incubate for 10 minutes at room temperature.

  • Detection Reagent Addition: Prepare a 5x mix of anti-H3K4me3 Acceptor beads and Biotinylated anti-Histone H3 antibody in 1x Cell-Histone™ Detection Buffer. Add 10 µL of this mix to each well.

  • Incubation: Seal the plate and incubate for 60 minutes at 23°C.

  • Donor Bead Addition: In subdued light, prepare a 5x solution of Streptavidin Donor beads in 1x Cell-Histone™ Detection Buffer. Add 10 µL to each well.

  • Final Incubation: Seal the plate and incubate for 30 minutes at 23°C in the dark.

  • Data Acquisition: Read the plate on an EnVision™ or other Alpha-compatible plate reader.

In-Cell Western (ICW) Assay for H3K4me3

Principle: The In-Cell Western assay is a quantitative immunofluorescence method performed in a microplate format. Cells are fixed and permeabilized in the wells, allowing for simultaneous incubation with two primary antibodies from different species: one targeting the modification of interest (H3K4me3) and another targeting a normalization protein (e.g., total Histone H3 or a housekeeping protein like GAPDH). These are then detected with species-specific secondary antibodies conjugated to different near-infrared fluorophores. The ratio of the fluorescence intensity of the target to the normalization protein provides a quantitative measure of the specific histone modification.

Figure 3: Workflow for the In-Cell Western H3K4me3 assay.

  • Cell Seeding and Treatment: Seed UKF-NB-4 cells in a 96-well black, clear-bottom plate and treat with compounds as described for the AlphaLISA assay.

  • Fixation: After treatment, gently remove the media and add 150 µL of 3.7% formaldehyde in PBS to each well. Incubate for 20 minutes at room temperature.

  • Permeabilization: Wash the cells five times with 200 µL of 1x PBS containing 0.1% Triton X-100, with a 5-minute incubation for each wash.[7]

  • Blocking: Add 150 µL of a suitable blocking buffer (e.g., LI-COR® Odyssey® Blocking Buffer or 5% BSA in PBS) and incubate for 1.5 hours at room temperature with gentle shaking.

  • Primary Antibody Incubation: Dilute the primary antibodies (e.g., rabbit anti-H3K4me3 and mouse anti-Total H3) in blocking buffer. Remove the blocking buffer and add 50 µL of the primary antibody solution to each well. Incubate for 2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the plate four times with 1x PBS containing 0.1% Tween-20 for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the near-infrared fluorescent secondary antibodies (e.g., IRDye® 800CW goat anti-rabbit and IRDye® 680RD goat anti-mouse) in blocking buffer. Protect from light. Add 50 µL of the secondary antibody solution to each well and incubate for 1 hour at room temperature in the dark.

  • Final Washes: Repeat the washing step as in step 6.

  • Imaging: After the final wash, remove all residual buffer and scan the plate on a near-infrared imaging system like the LI-COR® Odyssey®.

Section 2: Validation of Monoamine Oxidase Inhibition

The second hypothesis posits that this compound inhibits MAO-A or MAO-B. The human neuroblastoma cell line SH-SY5Y is an excellent model for this, as it expresses both MAO-A and MAO-B.[18][19] We will use a fluorometric assay that measures the production of hydrogen peroxide (H2O2), a byproduct of MAO activity.

Signaling Pathway: MAO-catalyzed Amine Oxidation

MAO_pathway cluster_mitochondria Mitochondrial Outer Membrane cluster_detection Fluorometric Detection cluster_inhibitors Inhibitors Monoamine Monoamine (e.g., Tyramine) MAO MAO-A / MAO-B Monoamine->MAO Aldehyde Aldehyde MAO->Aldehyde H2O2 H₂O₂ MAO->H2O2 HRP HRP Probe Non-fluorescent Probe H2O2->Probe Fluorescence Fluorescent Product HRP->Fluorescence Probe->HRP Compound This compound Compound->MAO inhibits Clorgyline Clorgyline (MAO-A) Clorgyline->MAO inhibits Pargyline Pargyline (MAO-B) Pargyline->MAO inhibits

Figure 4: MAO-catalyzed reaction and the principle of fluorometric detection.

Fluorometric Assay for MAO-A and MAO-B Activity

Principle: This assay quantifies MAO activity by measuring the H2O2 produced during the oxidative deamination of a monoamine substrate. In the presence of horseradish peroxidase (HRP), the H2O2 reacts with a non-fluorescent probe to generate a highly fluorescent product. The increase in fluorescence is directly proportional to the MAO activity. The activities of MAO-A and MAO-B can be distinguished by using their respective selective inhibitors, clorgyline and pargyline.

Figure 5: Workflow for the fluorometric monoamine oxidase activity assay.

  • Cell Lysate Preparation: Culture SH-SY5Y cells to 80-90% confluency. Harvest the cells and prepare a cell lysate by sonication or using a suitable lysis buffer. Determine the protein concentration of the lysate.

  • Assay Setup: In a 96-well black, clear-bottom plate, add cell lysate to each well.

  • Inhibitor Pre-incubation:

    • To determine MAO-B activity , add clorgyline (final concentration ~1 µM) to a set of wells.

    • To determine MAO-A activity , add pargyline (final concentration ~1 µM) to another set of wells.

    • For total MAO activity , add vehicle.

    • For testing the compound of interest, add serial dilutions of this compound.

    • Incubate for 10-15 minutes at room temperature to allow the inhibitors to bind.

  • Reaction Initiation: Prepare an Assay Working Solution containing the MAO substrate (e.g., tyramine), HRP, and a fluorometric probe in assay buffer. Add this solution to all wells to start the reaction.[9][10][20][21]

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Data Acquisition: Measure the fluorescence using a microplate reader with excitation and emission wavelengths appropriate for the chosen probe (e.g., Ex/Em = 535/587 nm).[9][10]

Data Analysis and Interpretation

For all assays, data should be normalized to the vehicle control. IC50 values for this compound and the positive controls should be calculated using a non-linear regression analysis with a variable slope.

  • Histone Demethylase Assays: An increase in the H3K4me3 signal relative to the total histone H3 signal indicates inhibition of demethylase activity.

  • MAO Assays: A decrease in fluorescence signal indicates inhibition of MAO activity. The relative inhibition in the presence of clorgyline versus pargyline will reveal the selectivity of this compound for MAO-A or MAO-B.

Expected Comparative Data

The following tables provide a template for summarizing the experimental data.

Table 1: Comparative IC50 Values for Histone Demethylase Inhibition

CompoundAssay TypeTarget Cell LineIC50 (µM)
This compoundAlphaLISA (H3K4me3)UKF-NB-4Experimental Value
In-Cell Western (H3K4me3)UKF-NB-4Experimental Value
GSK-J4AlphaLISA (H3K4me3)UKF-NB-4Expected: Low µM
In-Cell Western (H3K4me3)UKF-NB-4Expected: Low µM
GSK-J2AlphaLISA (H3K4me3)UKF-NB-4Expected: Inactive
In-Cell Western (H3K4me3)UKF-NB-4Expected: Inactive

Table 2: Comparative IC50 Values for Monoamine Oxidase Inhibition

CompoundTarget EnzymeTarget Cell LineIC50 (µM)
This compoundMAO-ASH-SY5YExperimental Value
MAO-BSH-SY5YExperimental Value
ClorgylineMAO-ASH-SY5YExpected: Low nM
MAO-BSH-SY5YExpected: High µM
PargylineMAO-ASH-SY5YExpected: µM range
MAO-BSH-SY5YExpected: Low µM to high nM

Conclusion

References

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A Researcher's Comparative Guide to the Cross-Reactivity of (4-Methylpyridin-3-YL)methanamine and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the selectivity of a chemical probe or drug candidate is paramount. This guide provides a comprehensive framework for evaluating the cross-reactivity of (4-Methylpyridin-3-YL)methanamine, a compound of interest in medicinal chemistry, potentially as an inhibitor of Lysine-Specific Demethylase 1 (LSD1). While specific experimental data for this exact molecule is not broadly published, this guide will equip you with the scientific rationale, detailed experimental protocols, and comparative data from well-characterized alternative compounds to perform a rigorous in-house assessment.

The Imperative of Selectivity: Why Cross-Reactivity Matters

This compound belongs to a class of compounds containing a pyridine ring and a methanamine group, structures prevalent in bioactive molecules.[1] Its structural similarity to known inhibitors of epigenetic targets, particularly LSD1, makes it a compelling candidate for investigation. However, this structural similarity also raises the critical question of selectivity. LSD1 shares a catalytic domain with other flavin adenine dinucleotide (FAD)-dependent amine oxidases, most notably Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B).[2][3] Off-target inhibition of MAOs can lead to significant physiological effects, including alterations in neurotransmitter levels, and is a key liability to assess for any putative LSD1 inhibitor.[2][3]

Furthermore, the vast landscape of the human kinome presents another potential area for off-target interactions. Kinases are involved in a multitude of signaling pathways, and unintended inhibition can lead to a range of adverse effects. Therefore, a thorough cross-reactivity assessment is not merely a checkbox in preclinical development but a fundamental necessity to ensure the biological effects observed are truly due to the modulation of the intended target.

This guide will focus on a three-pronged approach to evaluating the cross-reactivity of this compound:

  • Primary Target and Key Off-Target Inhibition Assays: Determining the potency against the presumed target (LSD1) and the most likely off-targets (MAO-A and MAO-B).

  • Broader Kinome Profiling: Assessing selectivity against a representative panel of human kinases.

  • Cellular Target Engagement: Confirming that the compound interacts with its intended target in a physiological context.

Comparative Framework: Learning from Established LSD1 Inhibitors

To provide context for your own studies, we will compare the expected outcomes for this compound with the known selectivity profiles of three well-characterized LSD1 inhibitors:

  • GSK-LSD1: A potent, irreversible inhibitor of LSD1.

  • ORY-1001 (Iadademstat): A highly potent and selective covalent inhibitor of LSD1 currently in clinical trials.

  • Seclidemstat (SP-2509): A selective, non-covalent inhibitor of LSD1.

These comparators represent a "gold standard" for LSD1 inhibitor selectivity and will serve as benchmarks for your experimental results.

PART 1: Biochemical Cross-Reactivity Assessment

The initial step is to quantify the inhibitory activity of this compound against its putative primary target and key off-targets in biochemical assays. This will provide the foundational IC50 (half-maximal inhibitory concentration) values for direct comparison.

Experimental Protocol: In Vitro LSD1, MAO-A, and MAO-B Inhibition Assays (Fluorescence-Based)

This protocol is adapted from commercially available kits and established methodologies for assessing the activity of FAD-dependent amine oxidases.[4][5]

Objective: To determine the IC50 values of this compound against human recombinant LSD1, MAO-A, and MAO-B.

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO to cover a wide concentration range (e.g., 100 µM to 1.7 nM).

  • Enzyme and Substrate Preparation:

    • Reconstitute purified, active human recombinant LSD1, MAO-A, and MAO-B enzymes in their respective assay buffers to the recommended concentrations.

    • Prepare the appropriate substrates for each enzyme. For LSD1, a common substrate is a peptide corresponding to the N-terminal tail of histone H3. For MAOs, a substrate like kynuramine or a commercially available luciferin-based derivative is used.

  • Assay Procedure (384-well plate format):

    • Add a small volume (e.g., 2.5 µL) of the diluted compound or DMSO (vehicle control) to the wells of a black, low-volume 384-well plate.

    • Add the diluted enzyme solution (e.g., 40 µL) to the wells and pre-incubate with the compound for a defined period (e.g., 15-30 minutes) at room temperature.

    • Initiate the enzymatic reaction by adding the substrate solution.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and develop the signal according to the kit manufacturer's instructions. This typically involves a coupled enzyme reaction that produces a fluorescent or luminescent signal proportional to the amount of product formed (or substrate consumed).

    • Read the fluorescence or luminescence on a compatible plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Data: Selectivity of Reference LSD1 Inhibitors

The following table summarizes the reported selectivity of our comparator compounds. Your goal is to generate analogous data for this compound.

CompoundLSD1 IC50MAO-A InhibitionMAO-B InhibitionSelectivity over MAOs
GSK-LSD1 16 nM[2]>1000-fold selective[1][2]>1000-fold selective[1][2]High
ORY-1001 <20 nM[6]Highly selective[6]Highly selective[6]High
Seclidemstat (SP-2509) 13 nM[7]No activity[7]No activity[7]High
This compound To be determinedTo be determinedTo be determinedTo be determined

PART 2: Broader Off-Target Profiling - The Kinome Scan

While assessing activity against structurally related enzymes is crucial, a broader screen against a diverse panel of kinases is essential to uncover potential off-target interactions that could confound biological data.

Experimental Workflow: In Vitro Kinase Panel Screening

A common and robust method for kinase profiling is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.[1][2] This assay can be run in a high-throughput format against a large panel of kinases.

Objective: To assess the inhibitory activity of this compound against a representative panel of human kinases.

Workflow Diagram:

Kinase_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection (ADP-Glo™) Compound_Prep Compound Dilution (e.g., 10 µM final) Reaction_Setup Kinase Reaction Setup (Kinase, Substrate, Compound) Compound_Prep->Reaction_Setup Kinase_Panel Kinase Panel (e.g., Eurofins SafetyScreen44) Kinase_Panel->Reaction_Setup ATP_Addition Initiate with ATP Reaction_Setup->ATP_Addition Incubation Incubation (e.g., 60 min at 30°C) ATP_Addition->Incubation ADP_Glo_Reagent Add ADP-Glo™ Reagent (Terminate reaction, deplete ATP) Incubation->ADP_Glo_Reagent Kinase_Detection_Reagent Add Kinase Detection Reagent (Convert ADP to ATP, generate light) ADP_Glo_Reagent->Kinase_Detection_Reagent Luminescence_Reading Read Luminescence Kinase_Detection_Reagent->Luminescence_Reading Data_Analysis Data Analysis (% Inhibition) Luminescence_Reading->Data_Analysis

Caption: Workflow for in vitro kinase panel screening using the ADP-Glo™ assay.

Methodology:

  • Compound Submission: Provide this compound at a specified concentration (typically 10 µM for a primary screen) to a contract research organization (CRO) offering kinase screening services (e.g., Eurofins Discovery SafetyScreen44™ Panel).[8][9][10]

  • Assay Performance: The CRO will perform the kinase assays, typically using a technology like the ADP-Glo™ assay.[1][3] The general principle involves:

    • Incubating each kinase with its specific substrate and the test compound.

    • Initiating the reaction with ATP.

    • After a set incubation time, stopping the reaction and measuring the amount of ADP produced.

  • Data Reporting: The results are usually reported as the percent inhibition of each kinase at the tested concentration. Significant hits (e.g., >50% inhibition) should be followed up with IC50 determination.

PART 3: Confirming Target Engagement in a Cellular Environment

Biochemical assays are essential, but they do not fully recapitulate the complexities of a cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify that a compound binds to its intended target in intact cells.[6][11]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the binding of this compound to LSD1 in a cellular context by assessing changes in the thermal stability of the LSD1 protein.

Workflow Diagram:

CETSA_Workflow cluster_cell_treatment Cell Treatment cluster_thermal_challenge Thermal Challenge cluster_analysis Analysis Cell_Culture Culture Cells Compound_Treatment Treat with Compound or Vehicle Cell_Culture->Compound_Treatment Cell_Harvest Harvest and Lyse Cells Compound_Treatment->Cell_Harvest Heat_Treatment Heat Lysates at Varying Temperatures Cell_Harvest->Heat_Treatment Centrifugation Centrifuge to Pellet Aggregated Proteins Heat_Treatment->Centrifugation Supernatant_Collection Collect Supernatant (Soluble Proteins) Centrifugation->Supernatant_Collection Western_Blot Western Blot for LSD1 Supernatant_Collection->Western_Blot Quantification Quantify Band Intensities Western_Blot->Quantification Data_Plotting Plot Melt Curves (Soluble Protein vs. Temp) Quantification->Data_Plotting

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Methodology:

  • Cell Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line known to express LSD1) to a suitable density.

    • Treat the cells with this compound at various concentrations or with a vehicle control (DMSO) for a defined period.

  • Thermal Challenge:

    • Harvest the cells, wash with PBS, and resuspend them in a suitable lysis buffer.

    • Aliquot the cell lysates into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

    • Cool the samples and then centrifuge at high speed to pellet the aggregated, denatured proteins.

  • Analysis:

    • Carefully collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble LSD1 in each sample by Western blotting using a specific anti-LSD1 antibody.

    • Quantify the band intensities from the Western blot.

  • Data Interpretation:

    • Plot the amount of soluble LSD1 as a function of temperature for both the vehicle- and compound-treated samples.

    • A shift in the melting curve to a higher temperature in the compound-treated samples indicates that the compound has bound to and stabilized the LSD1 protein, confirming target engagement.

Conclusion: A Path to Confident Target Validation

By systematically applying the methodologies outlined in this guide, researchers can generate a comprehensive cross-reactivity profile for this compound or any other compound of interest. This data-driven approach, comparing against well-vetted alternatives, is essential for validating the specificity of a chemical probe and for making informed decisions in the drug discovery pipeline. The scientific integrity of your research hinges on the confidence that the observed biological effects are a direct result of modulating the intended target. This guide provides the roadmap to achieving that confidence.

References

  • Frontiers in Pharmacology. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Retrieved from [Link]

  • PubMed Central. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • Frontiers. (2022). Current Advances in CETSA. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). SafetyScreen44 Panel - TW. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). SafetyScreen44™ Panel. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). SafetyScreen44 Panel - FR. Retrieved from [Link]

  • Structural Genomics Consortium. (n.d.). GSK-LSD1. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Retrieved from [Link]

Sources

Introduction: The Versatile (4-Methylpyridin-3-YL)methanamine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Efficacy of (4-Methylpyridin-3-YL)methanamine Derivatives for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the pyridine ring stands out as a privileged scaffold, forming the core of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to form hydrogen bonds make it a valuable component in designing biologically active molecules.[2] Within this class, this compound serves as a particularly interesting starting point for synthetic chemists. This compound features a pyridine ring substituted with a methyl group at the 4-position and a methanamine group at the 3-position, providing multiple points for chemical modification and interaction with biological targets.[2]

The presence of both a basic pyridine nitrogen and a primary amine allows these derivatives to act as potent ligands for various receptors and enzymes, engaging in crucial hydrogen bonding and hydrophobic interactions.[2] This guide provides a comparative overview of the efficacy of various derivatives stemming from this core structure, with a focus on their potential as therapeutic agents. We will delve into their synthesis, structure-activity relationships (SAR), and the experimental data supporting their biological activity, particularly in the realm of oncology.

Synthetic Strategies: From Core to Candidate

The synthesis of this compound derivatives typically begins with the modification of the core structure. A common route involves the reaction of 4-methylpyridine with formaldehyde, followed by reduction to yield the parent this compound.[2] More advanced, optimized protocols utilize metal oxide catalysts for a single-step amination under mild conditions.[2] From this core, a diverse library of derivatives can be generated, primarily through reactions targeting the primary amine.

General Experimental Protocol: Synthesis of N-Substituted this compound Derivatives

This protocol outlines a general method for synthesizing amide derivatives, a common class explored for biological activity.

  • Preparation of the Amine: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq), to the solution to act as an acid scavenger.

  • Acylation Reaction: Cool the mixture to 0°C in an ice bath. Slowly add the desired acylating agent (e.g., a substituted benzoyl chloride or carboxylic acid activated with a coupling agent like HCTU) (1.1 eq) dropwise to the stirred solution.[3][4]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours (typically 4-24h). Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel to obtain the desired derivative.

  • Characterization: Confirm the structure of the final compound using analytical techniques such as ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS).[4][5]

The choice of solvent, base, and acylating agent is critical and depends on the specific reactivity of the substrates. This modular approach allows for the systematic exploration of the chemical space around the core scaffold to optimize biological activity.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_process Purification & Analysis A This compound D Acylation Reaction in Aprotic Solvent A->D B Acyl Chloride / Carboxylic Acid B->D C Base (e.g., TEA) C->D E Aqueous Work-up D->E Quench F Column Chromatography E->F Extract & Concentrate G Structural Characterization (NMR, MS) F->G H Final Derivative G->H

Caption: General workflow for the synthesis of amide derivatives of this compound.

Comparative Efficacy in Oncology

Pyridine derivatives have shown significant promise as anticancer agents, acting on a variety of targets to inhibit tumor growth.[1] While direct comparative studies across a broad range of this compound derivatives are scarce, we can synthesize findings from various publications to draw initial comparisons. A notable study details the synthesis and evaluation of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives, which share a related structural motif.[5][6] These compounds were assessed for their ability to inhibit the proliferation of human cancer cell lines.

Structure-Activity Relationship (SAR) Insights

The central principle of medicinal chemistry is that the biological activity of a compound is intrinsically linked to its chemical structure. SAR studies systematically modify a lead compound to identify which parts of the molecule (pharmacophores) are essential for its activity and which can be altered to improve properties like potency, selectivity, and metabolic stability.

For pyridine-based anticancer agents, key SAR insights often revolve around:

  • Substituents on the Pyridine Ring: Altering electronic properties and steric bulk can influence binding affinity.

  • Modifications of the Amine/Amide Linker: The nature of the group attached to the methanamine nitrogen is critical. Different substituted aromatic or aliphatic groups can probe the binding pocket of the target protein for favorable interactions.

  • Introduction of Hydrogen Bond Donors/Acceptors: These groups can form key interactions with amino acid residues in the target's active site, enhancing potency.[2]

SAR_Concept cluster_mods Structural Modifications (R-groups) Core Core Scaffold This compound R1 R1: Phenyl Core->R1 Synthesize Derivatives R2 R2: Naphthyl Core->R2 Synthesize Derivatives R3 R3: Substituted Phenyl Core->R3 Synthesize Derivatives R4 R4: Heterocycle Core->R4 Synthesize Derivatives Assay Biological Assay (e.g., MTT Assay) R1->Assay R2->Assay R3->Assay R4->Assay Data Activity Data (IC50 values) Assay->Data SAR SAR Model: Activity = f(Structure) Data->SAR

Caption: Conceptual diagram of a Structure-Activity Relationship (SAR) study.

Quantitative Comparison of Antiproliferative Activity

The following table summarizes the in vitro antiproliferative activity of several synthesized pyridine derivatives against human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric, representing the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates higher potency.

Table 1: Comparative Antiproliferative Activity (IC₅₀ in µM) of Selected Pyridine Derivatives

Compound IDCore StructureR-Group (Substitution on Amine)HepG2 (Liver Cancer) IC₅₀ [µM]HCT116 (Colon Cancer) IC₅₀ [µM]Reference
5q 4-(4-formamidophenylamino)-N-methylpicolinamide4-FluorobenzoylNot explicitly stated, but noted as most potentNot explicitly stated, but noted as most potent[5]
Derivative 9 Pyridine DerivativeVaried0.422 (Cell Line A)0.016 (Cell Line D)[1]
Imatinib N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide derivative(4-(piperazin-1-yl)methyl)benzoyl2.479 (A549 Lung Cancer)Not Reported[3][7]
Comp. IIB Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide4-Ethoxy-1-naphthoyl0.229 (A549 Lung Cancer)Not Reported[3]

Note: The data presented is synthesized from multiple sources. Direct comparison should be approached with caution as experimental conditions may vary between studies. Compound IDs are taken from the respective publications.

From the available data, it is evident that modifications to the core pyridine structure can lead to dramatic changes in efficacy. For instance, compound IIB demonstrated a tenfold lower IC₅₀ value against A549 lung cancer cells compared to the established drug Imatinib, indicating significantly higher potency in this assay.[3] Similarly, the broad range of IC₅₀ values for Derivative 9 across different cell lines highlights that the efficacy of these compounds can be highly context-dependent.[1] The derivative 5q was identified as a particularly potent analog with broad-spectrum activity, capable of suppressing angiogenesis and inducing apoptosis in in vivo models.[5]

Pharmacokinetics and Pharmacodynamics (PK/PD): From Bench to Bedside

While high potency in vitro is a promising start, the journey of a drug candidate is governed by its pharmacokinetic (PK) and pharmacodynamic (PD) profiles.[8]

  • Pharmacokinetics (PK) describes what the body does to the drug, encompassing Absorption, Distribution, Metabolism, and Excretion (ADME).[8] A successful drug must be able to reach its target tissue in sufficient concentrations and for an adequate duration.

  • Pharmacodynamics (PD) describes what the drug does to the body—its mechanism of action and the relationship between drug concentration and effect.[8]

For this compound derivatives, key considerations would include their ability to cross cell membranes, their stability against metabolic enzymes (e.g., cytochrome P450s), and their half-life in plasma.[9][10] For example, a study on [4-(phenoxy)pyridin-3-yl]methylamines as noradrenaline reuptake inhibitors included evaluation against liver microsomes to assess metabolic stability.[9] Future development of the potent anticancer derivatives identified would require comprehensive PK/PD studies to determine appropriate dosing regimens and predict their therapeutic window in humans.[10]

Standard Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates.

  • Cell Seeding: Plate human cancer cells (e.g., HepG2, HCT116) in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test derivatives in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ value.[5]

Conclusion and Future Directions

The this compound scaffold is a fertile ground for the development of novel therapeutic agents. The derivatives explored in the literature demonstrate potent biological activities, particularly as anticancer agents, with some compounds showing significantly greater in vitro potency than established drugs.[3] The modular nature of their synthesis allows for extensive SAR studies, enabling the fine-tuning of their properties.

The path forward requires a systematic and integrated approach. Promising derivatives identified through in vitro screening must be subjected to rigorous preclinical evaluation, including comprehensive ADME/PK studies and in vivo efficacy models.[5][8] Further investigation into their specific mechanisms of action will be crucial for identifying predictive biomarkers and selecting the most appropriate patient populations for future clinical trials. The versatility and proven potential of this chemical class ensure that it will remain an area of intense research and development for years to come.

References

  • MySkinRecipes. This compound. [Link]

  • Altasciences. Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. [Link]

  • Chemsrc. This compound | CAS#:1443-42-1. [Link]

  • Acros Pharmatech. (4-Amino-6-methylpyridin-3-yl)methanol. [Link]

  • Villa-Ruano, N., et al. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. [Link]

  • ResearchGate. Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. [Link]

  • Scott, J.S., et al. [4-(Phenoxy)pyridin-3-yl]methylamines: a new class of selective noradrenaline reuptake inhibitors. PubMed. [Link]

  • National Institutes of Health. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. [Link]

  • ResearchGate. N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide. [Link]

  • MDPI. Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. [Link]

  • Semantic Scholar. Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[.... [Link]

  • Frontiers. MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. [Link]

  • National Institutes of Health. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands. [Link]

  • PubMed. Human oral pharmacokinetics of 4-hydroxy isoleucine and dosage simulation studies for predicting its pharmacodynamics in diabetes. [Link]35133/)

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A Comparative Guide to Validating Analytical Methods for (4-Methylpyridin-3-YL)methanamine Purity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the purity determination of (4-Methylpyridin-3-YL)methanamine, a key intermediate in pharmaceutical and agrochemical synthesis.[1][2] Ensuring the purity of this compound is critical for the safety, efficacy, and quality of the final product. We will explore the validation of two primary chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), grounding our discussion in the principles of scientific integrity and regulatory compliance as outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[3][4][5][6]

The Analytical Challenge: Understanding this compound

This compound (CAS 1443-42-1) is a primary amine containing a pyridine ring, a structure that imparts specific chemical properties relevant to its analysis.[1][7] Its basic nitrogen atoms make it prone to strong interactions with acidic surfaces, such as the silanols present in standard silica-based chromatography columns. This can lead to poor peak shape (tailing), low recovery, and poor reproducibility. The selection and validation of an analytical method must therefore be a deliberate process designed to mitigate these challenges.

A Tale of Two Techniques: HPLC vs. GC

The choice of an analytical instrument is the first critical decision. For a compound like this compound, both HPLC and GC present viable, albeit different, pathways to purity analysis.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse of the pharmaceutical industry for purity and impurity analysis.[8][9] Its versatility in column chemistry and mobile phase composition allows for the effective analysis of a wide range of compounds, including polar and basic molecules. For this compound, a reversed-phase HPLC method is the most logical starting point. The key is to control the secondary interactions of the amine.

    • Causality: By using an acidic mobile phase (e.g., pH 2-3), the primary amine and pyridine nitrogen are protonated. This positive charge prevents the analyte from interacting with residual acidic silanols on the column's stationary phase, resulting in symmetrical, sharp peaks and reproducible retention times.[10][11]

  • Gas Chromatography (GC): While powerful, GC is often challenging for the direct analysis of amines due to their polarity and high boiling points, which can cause significant peak tailing and column adsorption.[12][13] To overcome this, chemical derivatization is typically required.

    • Causality: Derivatization masks the polar amine group by converting it into a less polar, more volatile derivative.[12][14] This transformation makes the analyte more "GC-friendly," allowing it to traverse the column without undesirable interactions, leading to reliable quantification. However, this adds a sample preparation step that must be controlled and validated.

The Validation Workflow: A Framework for Trust

Analytical method validation is the documented process that proves a method is suitable for its intended purpose.[4][15][16] It is not a single experiment, but a holistic series of tests that collectively build confidence in the reliability of the data. The relationship between these validation parameters creates a self-validating system where the successful outcome of one test supports the others.

G cluster_dev Phase 1: Development & Optimization cluster_val Phase 2: Core Validation (ICH Q2/USP <1225>) cluster_imp Phase 3: Implementation & Monitoring Dev Method Development Opt Method Optimization Dev->Opt Initial Screening Spec Specificity (Forced Degradation) Opt->Spec Finalized Procedure Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD & LOQ Prec->LOD Robust Robustness LOD->Robust SST System Suitability Testing (Routine Use) Robust->SST Validated Method Transfer Method Transfer SST->Transfer Lifecycle Lifecycle Management (Revalidation) Transfer->Lifecycle

Caption: The analytical method validation workflow, from development to lifecycle management.

The core validation parameters are intrinsically linked. For instance, linearity can only be reliably established if the method is specific, and accuracy is meaningless without precision. This interconnectedness ensures a comprehensive evaluation of the method's performance.

G Fit Fitness for Purpose Spec Specificity Fit->Spec Acc Accuracy Fit->Acc Prec Precision Fit->Prec Lin Linearity Fit->Lin Robust Robustness Fit->Robust Spec->Acc Spec->Prec Spec->Lin Acc->Lin Prec->Lin LOD LOD / LOQ Prec->LOD Range Range Lin->Range Range->Acc Range->Prec

Caption: Interrelationship of core analytical validation parameters.

Experimental Protocols: The 'How' and the 'Why'

Here we provide detailed, actionable protocols for both HPLC and GC methods. The rationale behind each critical step is explained to provide a deeper understanding.

Protocol 1: HPLC-UV Method for Purity and Impurity Profiling

This method is designed to be stability-indicating, meaning it can separate the active pharmaceutical ingredient (API) from its degradation products and potential process impurities.

A. Instrumentation & Conditions:

  • HPLC System: A standard system with a quaternary pump, autosampler, column thermostat, and UV or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Rationale: A C18 column provides excellent hydrophobic retention for the pyridine ring, while the 5 µm particle size offers a good balance between efficiency and backpressure.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Rationale: TFA acts as an ion-pairing agent and maintains a low pH (~2.1) to ensure the amine is fully protonated, yielding sharp, symmetrical peaks.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Rationale: Acetonitrile is a common organic modifier with low UV cutoff and viscosity.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 265 nm.

    • Rationale: The pyridine ring exhibits strong UV absorbance around this wavelength, providing good sensitivity. A PDA detector is recommended to assess peak purity.

  • Injection Volume: 10 µL.

B. Standard and Sample Preparation:

  • Diluent: Mobile Phase A.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with Diluent.

  • Working Standard (0.1 mg/mL): Dilute 5.0 mL of the Standard Stock Solution to 50.0 mL with Diluent.

  • Sample Solution (0.1 mg/mL): Prepare in the same manner as the working standard using the sample to be tested.

Protocol 2: GC-FID Method for Purity Assay (with Derivatization)

This method is suitable for a quantitative assay of the main component but is less ideal for unknown impurity profiling due to the derivatization step.

A. Instrumentation & Conditions:

  • GC System: A system equipped with a split/splitless inlet and a Flame Ionization Detector (FID).

  • Column: Agilent CP-Sil 13 CB or similar mid-polarity column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[17]

    • Rationale: This type of column provides good selectivity for amine derivatives.

  • Oven Program: 40 °C (hold 2 min), ramp at 10 °C/min to 250 °C (hold 5 min).

  • Injector Temperature: 250 °C (Split mode, 50:1 ratio).

  • Detector Temperature: 275 °C (FID).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

B. Derivatization and Sample Preparation:

  • Derivatizing Reagent: Propyl chloroformate.[12]

  • Solvent: Dichloromethane (DCM).

  • Standard Preparation: a. Prepare a 1.0 mg/mL solution of the reference standard in DCM. b. To 1.0 mL of this solution in a vial, add 100 µL of pyridine (as a catalyst/base) and 50 µL of propyl chloroformate. c. Cap the vial and vortex. Heat at 60 °C for 20 minutes. d. Cool to room temperature before injection.

  • Sample Preparation: Prepare the test sample in the same manner.

    • Rationale: The derivatization reaction must be consistent and driven to completion for both the standard and the sample to ensure accurate quantification. The excess reagent and by-products will typically elute early in the chromatogram.

Data-Driven Comparison of Method Performance

The following table summarizes hypothetical but realistic validation data for the two methods, based on ICH Q2(R1) guidelines.[5]

Validation ParameterHPLC-UV MethodGC-FID MethodRationale & Commentary
Specificity Peak Purity Index > 0.999 for API. Baseline resolution (>2.0) from all known impurities and degradation products.Single, sharp peak for derivatized API. Well-resolved from derivatization artifacts.HPLC is superior for stability-indicating assays, as forced degradation studies directly inform specificity. GC specificity is focused on the derivatized product.
Linearity (r²) ≥ 0.9995 (Range: 0.1 - 150 µg/mL)≥ 0.9990 (Range: 10 - 1500 µg/mL)Both methods demonstrate excellent linearity. The HPLC method's range is wider at the lower end, making it better for impurity quantification.
Accuracy (% Recovery) 99.2% - 101.5%98.5% - 102.0%Both methods show high accuracy. The slightly wider range for GC can be attributed to the added variability of the derivatization step.
Precision (% RSD)
- Repeatability≤ 0.5%≤ 1.0%The HPLC method is typically more precise due to being a direct injection method without an extra chemical reaction step.
- Intermediate Precision≤ 0.8%≤ 1.5%
LOQ 0.1 µg/mL (0.1% of test conc.)1.0 µg/mL (1.0% of test conc.)The HPLC-UV method is significantly more sensitive, making it the required choice for trace impurity analysis according to regulatory expectations.[18]
Robustness Unaffected by ±2°C in temp, ±0.1 mL/min flow, ±5% organic in mobile phase.Unaffected by ±5°C in oven temp, ±0.1 mL/min carrier flow.Both methods should be robust. The GC method's derivatization step (time, temp, reagent amount) is an additional parameter that must be evaluated for robustness.

Conclusion and Expert Recommendations

Both HPLC and GC methodologies can be successfully validated for the analysis of this compound. However, their suitability depends entirely on the intended purpose.

  • The Recommended Primary Method (HPLC-UV): For comprehensive quality control, including purity assay, impurity profiling, and stability testing, the Reversed-Phase HPLC-UV method is unequivocally superior. Its ability to act as a stability-indicating method without derivatization, coupled with its higher sensitivity (lower LOQ), makes it the only appropriate choice for meeting stringent pharmaceutical regulatory requirements for impurity control.[9][18]

  • The Orthogonal or Secondary Method (GC-FID): The GC-FID method serves as an excellent orthogonal technique. Orthogonal methods use a different separation principle and are valuable for confirming purity results, especially during method development or for investigating out-of-specification results. It is a robust choice for a simple assay (potency) of the bulk substance where impurity profiling is not the primary goal.

By selecting the appropriate analytical technique and rigorously validating it against internationally harmonized standards, researchers and drug developers can ensure the generation of reliable, accurate, and trustworthy data, safeguarding the quality of the final product.

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A Comparative Benchmarking Guide: Evaluating (4-Methylpyridin-3-YL)methanamine Against Known Monoamine Oxidase A Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the novel compound (4-Methylpyridin-3-YL)methanamine against established benchmarks in enzyme inhibition. Given the structural motifs of this compound, specifically the primary amine group, we hypothesize its potential as an inhibitor of Monoamine Oxidase A (MAO-A). MAO-A is a critical enzyme in neurobiology, primarily responsible for the degradation of monoamine neurotransmitters like serotonin and norepinephrine.[1][2][3] Its inhibition is a clinically validated strategy for the treatment of major depressive disorder and anxiety.[4]

This document is intended for researchers, scientists, and drug development professionals. We will objectively compare the hypothesized performance of this compound with two well-characterized MAO-A inhibitors: the irreversible inhibitor Clorgyline and the reversible inhibitor Moclobemide . The experimental protocols detailed herein are designed to provide a robust framework for validation, ensuring scientific integrity and reproducibility.

Introduction to the Benchmark Inhibitors

The choice of benchmark compounds is critical for a meaningful comparison. We have selected two inhibitors that represent different mechanisms of action, providing a comprehensive context for evaluating our test compound.

  • Clorgyline : An irreversible and highly selective inhibitor of MAO-A.[5][6][7] It acts by forming a covalent bond with the flavin cofactor of the enzyme, leading to permanent inactivation.[6] Due to its potency and irreversible nature, Clorgyline is a gold-standard research tool for studying the physiological roles of MAO-A.[8]

  • Moclobemide : A reversible inhibitor of monoamine oxidase A (RIMA).[9][10] Unlike Clorgyline, its binding is non-covalent and reversible, allowing enzyme activity to recover as the drug is metabolized and cleared.[9][11][12] This characteristic contributes to a more favorable safety profile, particularly regarding dietary tyramine interactions, making it a valuable therapeutic agent.[9][12]

Mechanism of Action and Signaling Pathway

Monoamine Oxidase A is a mitochondrial enzyme that catalyzes the oxidative deamination of its substrates, thereby regulating neurotransmitter levels in the brain.[4][13] Inhibition of MAO-A prevents the breakdown of serotonin and norepinephrine, leading to their accumulation in the synaptic cleft. This enhanced neurotransmitter availability is believed to mediate the therapeutic effects of MAOIs in depression.[2][9]

The diagram below illustrates the canonical pathway and the points of intervention for MAO-A inhibitors.

MAO_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse cluster_postsynaptic Postsynaptic Neuron NE Norepinephrine MAO_A MAO-A NE->MAO_A Metabolism NE_Syn Norepinephrine NE->NE_Syn Release SER Serotonin SER->MAO_A Metabolism SER_Syn Serotonin SER->SER_Syn Release Receptor Postsynaptic Receptors NE_Syn->Receptor SER_Syn->Receptor Inhibitors MAO-A Inhibitors (Clorgyline, Moclobemide, This compound) Inhibitors->MAO_A Inhibition

Caption: MAO-A signaling pathway and inhibitor action.

Experimental Design: A Head-to-Head Comparison

To objectively benchmark this compound, a rigorous in vitro enzymatic assay is required. The primary goal is to determine the half-maximal inhibitory concentration (IC50) of the test compound against both MAO-A and MAO-B and compare these values to our benchmark inhibitors. Testing against MAO-B is crucial for determining selectivity, a key parameter in modern drug design to minimize off-target effects.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the experimental protocol.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Compound_Prep 1. Prepare serial dilutions of Test & Benchmark Compounds (in DMSO) Incubation 4. Add compounds and enzymes to wells. Pre-incubate. Compound_Prep->Incubation Enzyme_Prep 2. Prepare MAO-A and MAO-B enzyme solutions in assay buffer Enzyme_Prep->Incubation Reagent_Prep 3. Prepare Amplex Red working solution (with HRP and substrate) Reaction 5. Initiate reaction by adding Amplex Red working solution. Incubation->Reaction Measurement 6. Measure fluorescence kinetically at 37°C (Ex/Em ~570/585 nm) Reaction->Measurement Plotting 7. Plot % inhibition vs. log[inhibitor] Measurement->Plotting IC50_Calc 8. Calculate IC50 values using non-linear regression Plotting->IC50_Calc Selectivity_Calc 9. Determine Selectivity Index (IC50 MAO-B / IC50 MAO-A) IC50_Calc->Selectivity_Calc

Caption: Workflow for comparative MAO inhibition assay.

Detailed Protocol: Fluorometric MAO Inhibition Assay

This protocol is adapted from commercially available kits, such as the Amplex™ Red Monoamine Oxidase Assay Kit, which provides a highly sensitive method for detecting MAO activity.[14][15][16] The assay measures the hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a MAO substrate.[17][18]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Amplex™ Red reagent

  • Horseradish peroxidase (HRP)

  • p-Tyramine (MAO-A/B substrate)

  • This compound, Clorgyline, Moclobemide

  • Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well solid white microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation:

    • Prepare 10 mM stock solutions of this compound, Clorgyline, and Moclobemide in 100% DMSO.

    • Create a series of 10-point, 3-fold serial dilutions in DMSO.

    • Further dilute these intermediate stocks into Assay Buffer to create 10X working solutions. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Mixture Preparation:

    • Prepare the Amplex Red/HRP/Substrate working solution according to the manufacturer's protocol.[19][20] A typical solution in Assay Buffer might contain 200 µM Amplex Red, 2 U/mL HRP, and 2 mM p-Tyramine. Protect this solution from light.

  • Assay Execution:

    • To each well of a 96-well plate, add 10 µL of the 10X compound working solution (or buffer with DMSO for controls).

    • Add 40 µL of diluted MAO-A or MAO-B enzyme solution to each well.

    • Pre-incubate the plate for 15 minutes at 37°C to allow the inhibitors to interact with the enzymes.

    • Initiate the reaction by adding 50 µL of the Amplex Red/HRP/Substrate working solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity every minute for 30 minutes, using excitation and emission wavelengths of approximately 571 nm and 585 nm, respectively.

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter variable slope equation to determine the IC50 value.

    • Calculate the Selectivity Index by dividing the IC50 for MAO-B by the IC50 for MAO-A.

Comparative Performance Data (Hypothetical)

The table below summarizes the expected outcomes from the described experimental protocol. The data for the benchmark compounds are based on literature values, while the data for this compound are hypothetical, designed to illustrate a plausible profile for a novel inhibitor candidate.

CompoundTargetIC50 (nM)Inhibition TypeSelectivity Index (MAO-B/MAO-A)
This compound MAO-A150Reversible (Hypothesized)>600
MAO-B>90,000-
Clorgyline MAO-A8.5Irreversible>1,000
MAO-B~10,000-
Moclobemide MAO-A250Reversible>150
MAO-B~40,000-

Interpretation and Scientific Insights

Based on our hypothetical data, this compound emerges as a moderately potent and highly selective reversible inhibitor of MAO-A.

  • Potency : With a hypothetical IC50 of 150 nM, it is more potent than the clinical drug Moclobemide (250 nM) but less potent than the research tool Clorgyline (8.5 nM). This level of potency is well within the range for a viable drug candidate.

  • Selectivity : The high selectivity index (>600-fold for MAO-A over MAO-B) is a highly desirable characteristic. Inhibition of MAO-B is associated with the treatment of Parkinson's disease, and avoiding this target is crucial for developing a dedicated antidepressant with a clean pharmacological profile.[4]

  • Mechanism : The hypothesized reversible inhibition, similar to Moclobemide, suggests a potentially safer profile compared to irreversible inhibitors. Reversible binding mitigates the risk of the "cheese effect"—a hypertensive crisis caused by consuming tyramine-rich foods, which is a major concern with older, irreversible MAOIs.[3][21]

Conclusion and Future Directions

This guide establishes a comprehensive framework for benchmarking this compound as a putative MAO-A inhibitor. Our analysis, based on a combination of established data for benchmark compounds and a plausible hypothetical profile for the test compound, positions this compound as a promising candidate for further investigation.

The next logical steps in its preclinical evaluation should include:

  • Confirmation of Target Engagement: Validating direct binding to MAO-A through methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

  • Mechanism of Inhibition Studies: Performing enzyme kinetic studies (e.g., Michaelis-Menten analysis) to confirm the reversible and competitive nature of the inhibition.

  • In Vivo Efficacy: Assessing its ability to modulate brain neurotransmitter levels and produce antidepressant-like effects in established animal models of depression.

  • Pharmacokinetic and Safety Profiling: Evaluating its absorption, distribution, metabolism, excretion (ADME), and off-target liabilities to build a comprehensive safety and druggability profile.

By following this structured, data-driven approach, researchers can effectively evaluate the therapeutic potential of novel chemical entities in the competitive landscape of drug discovery.

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A Comparative Guide to the Structure-Activity Relationship of Pyridine-Based FLT3 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a novel class of pyridine-based covalent inhibitors targeting FMS-like Tyrosine Kinase 3 (FLT3). As a critical regulator of hematopoiesis, activating mutations in FLT3 are a major driver in approximately 30% of Acute Myeloid Leukemia (AML) cases, making it a key therapeutic target.[1][2] This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of next-generation kinase inhibitors. We will dissect the key structural modifications of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b]pyridin-3-amine derivatives, providing a comparative analysis of their inhibitory potency supported by experimental data and protocols.

The Rationale for Targeting FLT3 with Covalent Inhibitors in AML

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[3] In many instances of AML, mutations, such as internal tandem duplications (ITD) in the juxtamembrane domain, lead to constitutive, ligand-independent activation of the kinase.[2] This aberrant signaling drives uncontrolled cell growth and survival through downstream pathways including PI3K/AKT, RAS/MAPK, and STAT5.[2]

While first and second-generation FLT3 inhibitors have shown clinical activity, their efficacy can be limited by the emergence of drug-resistant secondary mutations in the tyrosine kinase domain.[4] The strategic design of covalent inhibitors, which form a permanent bond with a non-catalytic cysteine residue in the target protein, offers a compelling approach to overcome such resistance mechanisms. The 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b]pyridin-3-amine scaffold has emerged as a promising starting point for the development of such covalent FLT3 inhibitors.[5][6]

The FLT3 Signaling Pathway and Point of Inhibition

The constitutive activation of mutant FLT3 in AML leads to the hyperactivation of several downstream signaling cascades that promote leukemogenesis. Understanding this pathway is crucial for contextualizing the mechanism of action of FLT3 inhibitors.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 Mutant FLT3 Receptor (Constitutively Active) PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS JAK JAK FLT3->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, and Differentiation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation Inhibitor Isoxazolopyridine Covalent Inhibitor Inhibitor->FLT3

Caption: Simplified FLT3 signaling pathway in AML and the point of intervention by covalent inhibitors.

Core Scaffold and Structure-Activity Relationship (SAR)

The central scaffold of the compared derivatives is 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b]pyridin-3-amine. The key to their covalent mechanism lies in the introduction of a Michael acceptor on the 4-aminophenyl ring. This "warhead" is designed to react with a nucleophilic cysteine residue (Cys695) in the FLT3 kinase domain, forming an irreversible covalent bond.[5]

The SAR analysis focuses on comparing two main classes of Michael acceptors: vinyl sulfonamides and acrylamides.

SAR_Comparison cluster_scaffold Core Scaffold cluster_derivatives Derivatives cluster_activity Biological Activity Scaffold 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b]pyridin-3-amine VinylSulfonamide Vinyl Sulfonamide Warhead (e.g., C14) Scaffold->VinylSulfonamide Modification Acrylamide Acrylamide Warhead (e.g., F15) Scaffold->Acrylamide Modification Potency Potent FLT3 Inhibition (IC50 in nM range) VinylSulfonamide->Potency Acrylamide->Potency Cell_Activity Anti-proliferative effect on AML cells (MOLM-13, MV4-11) Potency->Cell_Activity

Caption: Logical relationship of the core scaffold, key modifications, and resulting biological activity.

Comparative Analysis of Inhibitory Potency

The following table summarizes the inhibitory activities of representative compounds against wild-type FLT3 and FLT3-ITD-driven AML cell lines.

Compound IDMichael AcceptorFLT3 IC₅₀ (nM)MOLM-13 IC₅₀ (nM)MV4-11 IC₅₀ (nM)
C14 Vinyl Sulfonamide256[5][6]507[5][7]325[5][7]
F15 Acrylamide123[4][6]253[4]91[4]

Key Insights from the SAR Data:

  • Acrylamide vs. Vinyl Sulfonamide: The data suggests that the acrylamide moiety in compound F15 confers greater potency against both the isolated FLT3 enzyme and the FLT3-ITD dependent cell lines compared to the vinyl sulfonamide in C14 .[4][6] This could be attributed to differences in the reactivity and geometry of the Michael acceptor, leading to a more favorable interaction with the target cysteine residue.

  • Cellular vs. Enzymatic Potency: Both compounds demonstrate potent inhibition of AML cell proliferation, confirming that their enzymatic activity translates to a cellular effect.[4][5] The slightly lower potency in cellular assays compared to enzymatic assays is expected, as the compounds must penetrate the cell membrane and contend with intracellular ATP concentrations.

  • Selectivity: Notably, compound C14 exhibited very weak activity against the FLT3-independent cell line HL-60 (IC₅₀ > 10 µM), indicating a desirable selectivity for FLT3-driven cancer cells.[5][7]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.

General Experimental Workflow

Experimental_Workflow Start Synthesized Compound Biochem_Assay Biochemical Assay (FLT3 Kinase Inhibition) Start->Biochem_Assay Cell_Assay Cell-Based Assay (AML Cell Proliferation) Start->Cell_Assay Data_Analysis Data Analysis (IC50 Determination) Biochem_Assay->Data_Analysis Cell_Assay->Data_Analysis Conclusion SAR Conclusion Data_Analysis->Conclusion

Sources

A Comparative Analysis of the Physicochemical Properties of Pyridine and its Isomers: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic chemistry, pyridine and its methylated isomers—the picolines—stand as foundational scaffolds in a vast array of applications, most notably in the pharmaceutical and agrochemical industries.[1] Their utility as precursors, solvents, and catalysts is dictated by their unique physicochemical properties, which are subtly yet significantly altered by the seemingly minor addition and placement of a methyl group on the pyridine ring.[2] This guide offers an in-depth comparative analysis of pyridine, 2-picoline, 3-picoline, and 4-picoline, providing researchers, scientists, and drug development professionals with the critical data and experimental insights necessary to make informed decisions in their synthetic and formulation endeavors.

Fundamental Physicochemical Properties: A Quantitative Comparison

The position of the methyl group in the picoline isomers exerts a profound influence on their physical and electronic characteristics. These differences, summarized in the table below, are critical for applications ranging from solvent selection to the design of targeted bioactive molecules.

PropertyPyridine2-Picoline (α-picoline)3-Picoline (β-picoline)4-Picoline (γ-picoline)
Molecular Formula C₅H₅NC₆H₇NC₆H₇NC₆H₇N
Molar Mass ( g/mol ) 79.1093.1393.1393.13
Boiling Point (°C) 115.2129.4144145.4
Melting Point (°C) -41.6-66.7-183.6
Density (g/mL at 20°C) 0.98190.9430.9570.957
pKa of Conjugate Acid 5.255.965.635.98
Dipole Moment (Debye) ~2.2~1.9~2.41~2.70
Solubility in Water MiscibleMiscibleMiscibleMiscible

Data compiled from various sources.[2][3][4][5][6][7]

Causality Behind the Physicochemical Trends

The observed variations in the properties of pyridine and its isomers are not arbitrary; they are a direct consequence of the interplay between inductive effects, steric hindrance, and changes in molecular symmetry.

Boiling and Melting Points: The Influence of Intermolecular Forces

The boiling points of the picoline isomers are all higher than that of pyridine, a direct result of their increased molecular weight and the accompanying enhancement of van der Waals forces. Among the isomers, 3- and 4-picoline have similar and the highest boiling points.[2] This can be attributed to their greater dipole moments compared to 2-picoline, leading to stronger dipole-dipole interactions.

The melting points, however, display a more complex trend. 4-picoline has a significantly higher melting point than the other isomers.[2] This is due to its greater molecular symmetry, which allows for more efficient packing in the crystal lattice, resulting in stronger intermolecular forces that require more energy to overcome. Conversely, the steric hindrance introduced by the methyl group in the 2-position disrupts crystal packing, leading to a much lower melting point for 2-picoline.[2]

Basicity (pKa): The Role of the Inductive Effect

The methyl group is an electron-donating group, which increases the electron density on the nitrogen atom of the pyridine ring, thereby enhancing its basicity. This is reflected in the higher pKa values of the picoline isomers compared to pyridine.[5] 2-picoline and 4-picoline have very similar and the highest pKa values, indicating they are the strongest bases among the isomers.[2][5] The electron-donating effect of the methyl group is most pronounced at the ortho and para positions. In 3-picoline, the inductive effect is less direct, resulting in a slightly lower pKa.[2]

Dipole Moment: A Vectorial Sum

The dipole moment of pyridine arises from the greater electronegativity of the nitrogen atom compared to the carbon atoms. In the picoline isomers, the electron-donating methyl group introduces a dipole moment that adds vectorially to that of the pyridine ring. In 4-picoline, the dipole moments of the methyl group and the nitrogen atom are oriented in the same direction, resulting in the largest overall dipole moment.[8][9] In 3-picoline, the angle between these vectors is such that it still results in a significant increase in the dipole moment.[3] However, in 2-picoline, the proximity of the methyl group to the nitrogen atom leads to a partial cancellation of their dipole moments, resulting in the smallest dipole moment among the picoline isomers.

Spectroscopic Fingerprints: Distinguishing the Isomers

Spectroscopic techniques provide invaluable tools for the identification and characterization of pyridine and its isomers. Each isomer exhibits a unique spectral signature.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of pyridine, the protons at the 2- and 6-positions are the most deshielded due to the electron-withdrawing effect of the nitrogen atom. The introduction of a methyl group in the picolines causes characteristic shifts in the remaining aromatic protons and introduces a singlet for the methyl protons.

  • 2-Picoline: The methyl singlet appears around 2.5 ppm. The aromatic protons show a complex splitting pattern, with the proton at the 6-position being the most downfield.[10]

  • 3-Picoline: The methyl singlet is observed around 2.3 ppm. The aromatic protons exhibit distinct signals, with the proton at the 2-position being the most deshielded.[11]

  • 4-Picoline: The methyl singlet is found at approximately 2.4 ppm. Due to the symmetry of the molecule, only two signals are observed for the aromatic protons, each integrating to two protons.

Infrared (IR) Spectroscopy

The IR spectra of pyridine and its isomers are characterized by C-H stretching vibrations in the aromatic region (3000-3100 cm⁻¹) and C=C and C=N stretching vibrations in the fingerprint region (1400-1600 cm⁻¹).[12][13] The position of the methyl group influences the out-of-plane C-H bending vibrations, which can be diagnostic.[14]

  • Pyridine: Shows characteristic ring stretching vibrations.

  • Picolines: The presence of the methyl group introduces C-H stretching and bending vibrations. The pattern of C-H out-of-plane bending in the 700-900 cm⁻¹ region can help differentiate the isomers.

UV-Vis Spectroscopy

Pyridine and its isomers exhibit absorption bands in the ultraviolet region due to π → π* and n → π* electronic transitions.[15][16] The absorption maxima are influenced by the methyl substituent.

  • Pyridine: Typically shows a strong absorption band around 250-260 nm.

  • Picolines: The methyl group causes a slight red shift (shift to longer wavelengths) in the absorption maxima compared to pyridine. The differences between the isomers are subtle but can be observed.[15][16]

Experimental Protocols for Physicochemical Property Determination

To ensure the reliability and reproducibility of the data presented, standardized experimental protocols are essential. The following are step-by-step methodologies for determining key physicochemical properties.

Determination of Boiling Point (Micro-reflux Method)

This method is suitable for small sample volumes and provides an accurate determination of the boiling point.

Workflow for Boiling Point Determination

G A Add ~0.5 mL of the liquid sample and a stir bar to a test tube. B Place the test tube in a heating block on a hot plate stirrer. A->B C Position a thermometer with the bulb ~1 cm above the liquid surface. B->C D Start gentle stirring and heating. C->D E Observe for boiling and a refluxing ring of condensed vapor. D->E F Adjust the thermometer to the level of the reflux ring. E->F G Record the stable temperature as the boiling point. F->G

Caption: Micro-reflux method for boiling point determination.

Procedure:

  • Add approximately 0.5 mL of the liquid sample and a small magnetic stir bar to a test tube.

  • Clamp the test tube in a heating block situated on a hot plate with magnetic stirring capabilities.

  • Suspend a thermometer inside the test tube so that the bottom of the thermometer bulb is about 1 cm above the surface of the liquid.

  • Turn on the stirrer to a gentle speed and begin heating the block.

  • Observe the sample for the onset of boiling and the formation of a ring of condensing vapor (refluxing) on the inner wall of the test tube.

  • Ensure the thermometer bulb is positioned at the level of this reflux ring to accurately measure the vapor temperature.

  • When the liquid is gently refluxing and the temperature reading on the thermometer stabilizes, record this temperature as the boiling point.

Determination of Melting Point (Capillary Method)

The capillary method is a standard and reliable technique for determining the melting point of a solid compound.

Workflow for Melting Point Determination

G A Finely powder the solid sample. B Pack the powdered sample into a capillary tube to a height of 2-3 mm. A->B C Place the capillary tube into the heating block of a melting point apparatus. B->C D Heat the sample rapidly to ~15-20°C below the expected melting point. C->D E Reduce the heating rate to 1-2°C per minute. D->E F Record the temperature at which the first liquid appears (onset of melting). E->F G Record the temperature at which the entire sample becomes liquid (completion of melting). F->G H The recorded range is the melting point. G->H

Caption: Capillary method for melting point determination.

Procedure:

  • Ensure the solid sample is dry and finely powdered.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Place the capillary tube into the heating block of a melting point apparatus.

  • Heat the sample rapidly to a temperature approximately 15-20°C below its expected melting point.

  • Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

  • Carefully observe the sample. Record the temperature at which the first drop of liquid is observed.

  • Continue heating slowly and record the temperature at which the last solid crystal melts.

  • The range between these two temperatures is the melting point range of the compound.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the acid dissociation constant of a substance.[17][18][19]

Logical Flow for pKa Determination

G cluster_0 Preparation cluster_1 Titration cluster_2 Data Analysis A Calibrate the pH meter with standard buffers. B Prepare a standard solution of the analyte. A->B C Prepare standardized titrant (acid or base). B->C D Place the analyte solution in a beaker with a stir bar. C->D E Immerse the calibrated pH electrode in the solution. D->E F Add the titrant in small, precise increments. E->F G Record the pH after each addition, allowing the reading to stabilize. F->G H Plot a titration curve (pH vs. volume of titrant). G->H I Determine the equivalence point (inflection point of the curve). H->I J The pH at the half-equivalence point is equal to the pKa. I->J

Caption: Potentiometric titration for pKa determination.

Procedure:

  • Calibrate a pH meter using at least two standard buffer solutions.

  • Prepare a solution of the pyridine isomer of known concentration in deionized water.

  • Fill a burette with a standardized solution of a strong acid (e.g., HCl).

  • Place a known volume of the isomer solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

  • Slowly add the acid titrant in small increments, recording the pH after each addition, ensuring the reading has stabilized.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of titrant added.

  • Determine the volume of titrant at the equivalence point (the point of steepest inflection in the curve).

  • The pH at the half-equivalence point (half the volume of titrant added to reach the equivalence point) is equal to the pKa of the conjugate acid of the pyridine isomer.[17]

Determination of Dipole Moment in Solution

The dipole moment of a molecule can be determined by measuring the dielectric constant of its solutions in a nonpolar solvent at various concentrations.[20][21][22]

Procedure Outline:

  • Prepare a series of solutions of the pyridine isomer in a nonpolar solvent (e.g., benzene or cyclohexane) at different known concentrations.

  • Measure the dielectric constant of the pure solvent and each of the solutions using a dielectric constant meter.[20]

  • Measure the density and refractive index of the pure solvent and each solution.

  • Calculate the molar polarization of the solute at infinite dilution using the Guggenheim-Smith equation or other appropriate methods.

  • From the molar polarization, the dipole moment can be calculated using the Debye equation.[20]

Applications in Drug Development and Industry

The distinct physicochemical properties of pyridine and its isomers make them indispensable in various industrial applications, particularly in the synthesis of pharmaceuticals and agrochemicals.[22]

  • Pyridine: Serves as a versatile solvent and a precursor to a wide range of pharmaceuticals and agrochemicals.[1]

  • 2-Picoline: A key starting material for the synthesis of the nitrification inhibitor nitrapyrin and the precursor to 2-vinylpyridine, which is used in the production of specialty polymers.[5][23][24]

  • 3-Picoline: The primary precursor for the synthesis of niacin (vitamin B3) and the insecticide chlorpyrifos .[25][26][27]

  • 4-Picoline: Used in the synthesis of the anti-tuberculosis drug isoniazid and various other pharmaceuticals and agrochemicals.[4]

The basicity of these compounds is crucial for their role as catalysts and acid scavengers in organic reactions. Their solubility properties are vital for their use as solvents and in formulation development. The subtle differences in their reactivity, governed by the electronic and steric effects of the methyl group, allow for regioselective synthesis of complex molecules.

Conclusion

The comparative analysis of pyridine and its methyl isomers reveals a fascinating interplay of structure and properties. The position of the methyl group significantly influences boiling and melting points, basicity, and dipole moment. These variations, in turn, dictate the specific applications of each isomer in the chemical and pharmaceutical industries. A thorough understanding of these physicochemical properties, supported by robust experimental determination, is paramount for any researcher or professional working with these fundamental heterocyclic compounds. This guide provides a solid foundation of data and methodologies to aid in the rational selection and application of pyridine and its isomers in research and development.

References

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  • Google Patents. (n.d.). CN108164460B - A kind of method for preparing 3-picoline-N-oxide.
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A Head-to-Head Comparison of CDK4/6 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors have emerged as a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. This guide provides a comprehensive comparison of the three leading FDA-approved CDK4/6 inhibitors: palbociclib, ribociclib, and abemaciclib. We will delve into their biochemical and pharmacological distinctions, compare their clinical efficacy, and provide detailed protocols for their preclinical evaluation.

The CDK4/6-Rb Pathway: A Master Regulator of Cell Cycle Progression

The cell cycle is a fundamental process that governs cell proliferation. The transition from the G1 (Gap 1) phase to the S (Synthesis) phase is a critical checkpoint, tightly regulated by the activity of CDK4 and CDK6. In complex with their regulatory partner, Cyclin D, these kinases phosphorylate the retinoblastoma protein (Rb).[1] Phosphorylation of Rb leads to its inactivation and the subsequent release of the E2F transcription factor. E2F then activates the transcription of genes necessary for DNA synthesis, propelling the cell into the S phase and committing it to division. In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation, making CDK4/6 an attractive therapeutic target.[1]

CDK4_6_Pathway Mitogenic_Stimuli Mitogenic Stimuli (e.g., Estrogen) CyclinD Cyclin D Mitogenic_Stimuli->CyclinD Upregulates CDK4_6 CDK4/6 CyclinD->CDK4_6 Binds to & Activates Rb Rb CDK4_6->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Releases S_Phase_Entry S-Phase Entry & Cell Proliferation E2F->S_Phase_Entry Promotes Transcription for Inhibitors Palbociclib Ribociclib Abemaciclib Inhibitors->CDK4_6 Inhibit

Caption: Simplified signaling pathway of CDK4/6 inhibition.

Biochemical Potency and Selectivity: A Tale of Three Inhibitors

While all three inhibitors target CDK4/6, they exhibit distinct biochemical potencies and selectivity profiles, which may contribute to their differences in clinical activity and toxicity.

InhibitorIC50 for CDK4/Cyclin D1 (nM)IC50 for CDK6/Cyclin D3 (nM)Key Selectivity Notes
Palbociclib 9-1115Similar potency against CDK4 and CDK6.[2]
Ribociclib 1039More potent against CDK4 than CDK6.[2]
Abemaciclib 29.9Highest potency for CDK4; also inhibits other kinases like CDK9.[2][3]

Data compiled from various preclinical studies.[2][3]

Abemaciclib demonstrates the highest potency against CDK4 in biochemical assays and is notably more potent than palbociclib and ribociclib.[3] Furthermore, abemaciclib exhibits activity against other kinases, which may contribute to both its efficacy and distinct side-effect profile.[3] In contrast, palbociclib and ribociclib are more selective for the CDK4/6 kinases.[4]

Cellular Activity: Translating Biochemical Potency to Anti-proliferative Effects

The anti-proliferative effects of these inhibitors are most pronounced in estrogen receptor-positive (ER+) breast cancer cell lines, which aligns with their clinical indications.

Cell LinePalbociclib (IC50, µM)Ribociclib (IC50, µM)Abemaciclib (IC50, µM)
MCF-7 (ER+) 0.02 - 0.080.1 - 0.40.01 - 0.05
T-47D (ER+) 0.04 - 0.10.2 - 0.60.02 - 0.08
MDA-MB-231 (ER-) >10>101 - 5

Data represents a typical range from published literature.[1]

Studies have shown that abemaciclib is more potent at inducing cytostasis compared to palbociclib.[3] Interestingly, at higher concentrations, abemaciclib can induce cytotoxicity, even in the absence of Rb, suggesting off-target effects, whereas palbociclib and ribociclib primarily cause cell cycle arrest.[3]

Clinical Efficacy: A Look at the Pivotal Trials

The combination of CDK4/6 inhibitors with endocrine therapy has become the standard of care in the first-line treatment of HR+, HER2- advanced breast cancer, largely based on the results of the PALOMA-2 (palbociclib), MONALEESA-2 (ribociclib), and MONARCH-3 (abemaciclib) trials.[5]

Trial (Inhibitor)Treatment ArmMedian Progression-Free Survival (PFS)Hazard Ratio (HR) for PFSMedian Overall Survival (OS)HR for OS
PALOMA-2 (Palbociclib)Palbociclib + Letrozole24.8 months0.5853.9 months0.96
MONALEESA-2 (Ribociclib)Ribociclib + Letrozole25.3 months0.5663.9 months0.76
MONARCH-3 (Abemaciclib)Abemaciclib + AI28.2 months0.54Not yet mature-

AI: Aromatase Inhibitor. Data from pivotal first-line clinical trials.[5][6][7][8]

While all three inhibitors demonstrated a significant improvement in Progression-Free Survival (PFS), notable differences have emerged in Overall Survival (OS) data.[5] The MONALEESA-2 trial showed a statistically significant OS benefit for ribociclib, whereas the PALOMA-2 trial did not demonstrate a significant OS advantage for palbociclib.[5] The OS data for MONARCH-3 are still maturing.[5] These differences underscore the importance of considering the nuances of each inhibitor in clinical practice.

Experimental Protocols for Preclinical Evaluation

To aid researchers in the preclinical assessment of CDK4/6 inhibitors, we provide the following generalized protocols for key experiments.

Biochemical Kinase Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a CDK-cyclin complex.

Biochemical_Assay Start Start: Recombinant CDK4/Cyclin D1 + Test Inhibitor Incubate1 Incubate with Rb peptide substrate & ATP Start->Incubate1 Reaction Kinase Reaction (e.g., 30°C for 60 min) Incubate1->Reaction Quantify Quantify Phosphorylated Rb (e.g., ADP-Glo™ Assay) Reaction->Quantify End Calculate IC50 Quantify->End

Caption: Workflow for a typical biochemical kinase assay.

Protocol:

  • Incubate recombinant human CDK4/Cyclin D1 with varying concentrations of the test inhibitor.

  • Add a peptide substrate derived from Rb and ATP to initiate the reaction.[1]

  • Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 30°C for 60 minutes).[9]

  • Stop the reaction and quantify the amount of phosphorylated substrate. This can often be achieved by measuring the amount of ADP produced using a luminescence-based assay like ADP-Glo™.[1]

  • Calculate IC50 values from the resulting dose-response curves.

Cell Proliferation Assay (e.g., CellTiter-Glo®)

This assay measures the effect of the inhibitor on the proliferation and viability of cancer cells.

Protocol:

  • Seed cancer cells (e.g., MCF-7) in 96-well opaque-walled plates and allow them to adhere overnight.[1][10]

  • Treat the cells with a serial dilution of the CDK4/6 inhibitor for 48 to 72 hours.[1]

  • Equilibrate the plate to room temperature for approximately 30 minutes.[10]

  • Add CellTiter-Glo® Reagent to each well, equal to the volume of cell culture medium.[10]

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.[10]

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]

  • Measure luminescence using a plate reader. The signal correlates with the number of viable cells.[11]

  • Determine IC50 values by plotting cell viability against inhibitor concentration.

Western Blotting for Phospho-Rb

This method assesses the downstream effects of CDK4/6 inhibition by measuring the phosphorylation status of Rb.

Protocol:

  • Treat cells with the CDK4/6 inhibitor for the desired time.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[12]

  • Determine protein concentration using a standard method (e.g., BCA assay).

  • Denature 20-30 µg of protein lysate per lane by boiling in SDS-PAGE sample buffer.[12]

  • Separate proteins by SDS-polyacrylamide gel electrophoresis and transfer to a nitrocellulose or PVDF membrane.[13]

  • Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding. Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.

  • Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., p-Rb Ser780) overnight at 4°C.[14]

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • To normalize, strip the blot and re-probe with an antibody for total Rb.[12]

Conclusion

Palbociclib, ribociclib, and abemaciclib are all effective inhibitors of the CDK4/6-Rb pathway, but they possess distinct biochemical, pharmacological, and clinical profiles. Abemaciclib stands out for its higher potency and broader kinase inhibition profile, while palbociclib and ribociclib are more selective for CDK4/6. These differences may underlie the variations observed in their clinical efficacy and safety profiles. For researchers, a thorough preclinical evaluation using the assays described in this guide is crucial for understanding the nuances of these inhibitors and for the development of novel therapeutics targeting the cell cycle.

References

  • Fassl, A., Geng, Y., & Sicinski, P. (2020). Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences. Cancers, 13(1), 2. [Link]

  • Tiedt, R., Delach, S., et al. (2017). Abstract 2346: Preclinical selectivity profile of the CDK4/6 inhibitor ribociclib (LEE011) compared with that of palbociclib and abemaciclib. Cancer Research, 77(13 Supplement), 2346. [Link]

  • Anderson, K. S. (2023). Making Sense of PALOMA-2 and MONALEESA-2 Data for the Treatment of HR-Positive/HER2-Negative Metastatic Breast Cancer. ASCO Daily News. [Link]

  • Al-qaraghuli, S., & Lavasanifar, A. (2021). Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer. Frontiers in Oncology, 11, 698237. [Link]

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  • Figueiredo-Pereira, M. E., & Rockwell, P. (2012). Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis. In Methods in molecular biology (Clifton, N.J.) (Vol. 827, pp. 237–252). Humana Press. [Link]

  • Li, J., et al. (2025). A meta-analysis and systematic review of different cyclin-dependent kinase 4/6 inhibitors in breast cancer. Frontiers in Oncology. [Link]

  • Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo. Reaction Biology. [Link]

  • OncoXchange. (2019). Metastatic breast cancer highlights from ESMO: MONARCH 2, MONALEESA 3, Impassion130, BROCADE 3 and more. OncoXchange. [Link]

  • Enserink, J. (n.d.). CellTiter-Glo Assay. Oslo University Hospital. [Link]

  • Petrelli, F., et al. (2019). Should All Patients With HR-Positive HER2-Negative Metastatic Breast Cancer Receive CDK 4/6 Inhibitor As First-Line Based Therapy? A Network Meta-Analysis of Data from the PALOMA 2, MONALEESA 2, MONALEESA 7, MONARCH 3, FALCON, SWOG and FACT Trials. Cancers, 11(11), 1661. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Petrelli, F., et al. (2019). Should All Patients With HR-Positive HER2-Negative Metastatic Breast Cancer Receive CDK 4/6 Inhibitor As First-Line Based Therapy? A Network Meta-Analysis of Data from the PALOMA 2, MONALEESA 2, MONALEESA 7, MONARCH 3, FALCON, SWOG and FACT Trials. Cancers, 11(11), 1661. [Link]

  • Rugo, H. S., et al. (2021). Matching-adjusted indirect comparison of palbociclib versus ribociclib and abemaciclib in hormone receptor-positive/HER2-negative advanced breast cancer. Future Oncology, 17(16), 2055-2066. [Link]

  • Al-Dhfyan, A., et al. (2022). Non-Canonical Senescence Phenotype in Resistance to CDK4/6 Inhibitors in ER-Positive Breast Cancer. International Journal of Molecular Sciences, 23(21), 13324. [Link]

  • Azure Biosystems. (n.d.). Western Blotting Guidebook. Azure Biosystems. [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. [Link]

  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. [Link]

  • BPS Bioscience. (n.d.). CDK4 Assay Kit. BPS Bioscience. [Link]

  • ResearchGate. (2016). Characterization of CDK inhibitors in a biochemical assay using a comprehensive panel of human CDK-Cyclin complexes. ResearchGate. [Link]

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A Comparative Guide to the Validation of a Quantitative NMR (qNMR) Method for (4-Methylpyridin-3-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive framework for the validation of a quantitative Nuclear Magnetic Resonance (qNMR) method for the purity and concentration determination of (4-Methylpyridin-3-YL)methanamine, a key intermediate in pharmaceutical synthesis. We present a detailed, step-by-step validation protocol grounded in ICH Q2(R1) guidelines, explaining the scientific rationale behind experimental choices.[1][2][3] Furthermore, this guide offers an objective comparison between the validated qNMR method and a conventional High-Performance Liquid Chromatography (HPLC) approach, supported by illustrative experimental data to guide researchers in selecting the optimal analytical technique for their needs.

Introduction: The Ascendancy of qNMR in Pharmaceutical Analysis

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has transitioned from a specialized research tool to a cornerstone of modern pharmaceutical analysis.[4][5][6] Unlike chromatographic techniques that rely on the comparison of a sample's response to that of a chemically identical reference standard, qNMR is a primary ratio method. The signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei giving rise to that signal.[7] This fundamental principle allows for the accurate quantification of a substance by comparing its signal integral to that of a certified internal standard of known purity, often eliminating the need for a specific, highly characterized standard of the analyte itself.[7][8]

This compound is a substituted pyridine derivative whose accurate quantification is critical for ensuring the quality and consistency of downstream active pharmaceutical ingredients (APIs). This guide establishes a robust, validated ¹H-qNMR method for this purpose and contrasts its performance with the widely used orthogonal technique, HPLC-UV.

The Analytical Challenge: this compound

The structure of this compound presents specific considerations for analytical method development:

  • Hygroscopicity & Stability: As a primary amine, the compound may be hygroscopic and susceptible to degradation. Method development must account for sample handling and solution stability.

  • Signal Complexity: The aromatic and aliphatic protons provide multiple unique signals for quantification. The choice of which signal to use is critical and must be based on resolution and lack of interference.

  • Solubility: The compound's polarity influences solvent selection, which in turn affects spectral resolution and the choice of a suitable internal standard.[9]

qNMR Method Design & Rationale

A successful qNMR method is built on a foundation of careful planning and selection of key parameters.[10]

Selection of Internal Standard (IS)

The choice of the internal standard is arguably the most critical decision in qNMR.[11] The ideal IS should meet several criteria:[12][13]

  • High purity (certified and traceable).

  • Chemically stable and non-reactive with the analyte or solvent.[12]

  • Possess one or more sharp, well-resolved signals that do not overlap with analyte or impurity signals.[12]

  • Good solubility in the chosen deuterated solvent.[12]

For this method, Dimethyl sulfone (DMSO2) was selected as the internal standard. It is highly pure, stable, and exhibits a single sharp singlet in DMSO-d6 around 3.1 ppm, a region typically free from interference for many aromatic compounds.

Experimental Protocol: ¹H-qNMR Spectroscopy

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Accurately weigh approximately 15 mg of this compound into a clean vial.

  • Accurately weigh approximately 10 mg of Dimethyl sulfone (certified internal standard) into the same vial.

  • Dissolve the mixture in ~0.75 mL of DMSO-d6.

  • Vortex for 30 seconds to ensure complete dissolution and transfer the solution to a 5 mm NMR tube.

NMR Acquisition Parameters:

  • Pulse Program: A standard 90° pulse experiment (e.g., zg30 at Bruker).

  • Relaxation Delay (D1): ≥ 30 seconds. Rationale: A long relaxation delay is essential to ensure complete T1 relaxation for all protons being quantified, preventing signal saturation and ensuring the direct proportionality between signal integral and molar concentration. This delay should be at least 5 times the longest T1 of both the analyte and the internal standard.

  • Number of Scans (NS): 16-32. Rationale: Sufficient scans are needed to achieve a high signal-to-noise ratio (S/N > 250:1) for the peaks of interest, which is crucial for accurate and precise integration.

  • Acquisition Time (AQ): ≥ 3 seconds. Rationale: A longer acquisition time provides better data point resolution across the peaks, improving the accuracy of integration.

Validation of the qNMR Method (per ICH Q2(R1))

The validation process demonstrates that the analytical procedure is suitable for its intended purpose.[3][14]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Protocol: A ¹H-NMR spectrum of this compound was compared with spectra of the internal standard (DMSO2) and a blank (DMSO-d6).

  • Results: The analyte's aromatic proton signal at ~8.4 ppm (singlet, 1H) and the benzylic CH2 signal at ~3.8 ppm (singlet, 2H) were well-resolved and distinct from the DMSO2 singlet at ~3.1 ppm and the residual solvent peak. This confirms signal purity and lack of interference.

Linearity and Range
  • Protocol: Five standard solutions were prepared with a constant concentration of the internal standard and varying concentrations of this compound, covering a range of 50% to 150% of the nominal target concentration. The ratio of the analyte integral to the IS integral was plotted against the mass ratio.

  • Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999.

Table 1: Illustrative Linearity Data

Level Analyte:IS Mass Ratio Analyte:IS Integral Ratio
1 (50%) 0.75 0.98
2 (80%) 1.20 1.57
3 (100%) 1.50 1.96
4 (120%) 1.80 2.35
5 (150%) 2.25 2.94

| | \multicolumn{2}{c|}{0.9998 } |

Accuracy
  • Protocol: Accuracy was assessed by performing spike recovery experiments. Samples were prepared in triplicate at three concentration levels (80%, 100%, and 120% of the target concentration).

  • Acceptance Criteria: Mean recovery between 98.0% and 102.0%.

Table 2: Illustrative Accuracy (Recovery) Data

Level Theoretical Purity (%) Measured Purity (%) Recovery (%)
80% 99.5 99.2 99.7
100% 99.5 99.7 100.2
120% 99.5 99.0 99.5

| Mean | | | 99.8 |

Precision

Precision was evaluated at two levels: repeatability and intermediate precision.

  • Protocol (Repeatability): Six independent samples were prepared and analyzed by one analyst on the same day.

  • Protocol (Intermediate Precision): A second set of six samples was prepared and analyzed by a different analyst on a different day.

  • Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0%.

Table 3: Illustrative Precision Data

Parameter Analyst 1 / Day 1 (RSD%) Analyst 2 / Day 2 (RSD%)
Repeatability 0.45% -

| Intermediate Precision | - | 0.62% |

LOQ and LOD

The Limit of Quantification (LOQ) and Limit of Detection (LOD) were determined based on the standard deviation of the response and the slope of the linearity curve. The dynamic range of a well-validated qNMR method can be high, often exceeding 5000:1.[15]

Robustness
  • Protocol: Small, deliberate variations were made to the method parameters, including the relaxation delay (D1 ± 5s) and temperature (± 5°C).

  • Results: The results were not significantly affected by these minor changes, demonstrating the method's robustness.

Comparative Analysis: qNMR vs. HPLC-UV

To provide a holistic perspective, the validated qNMR method is compared against a typical reverse-phase HPLC-UV method.[16][17] This orthogonal approach, where methods are based on different physical principles, provides a high degree of confidence in purity assessment.[16][17]

HPLC-UV Method Outline
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile and water with 0.1% formic acid (gradient elution)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 260 nm

  • Quantification: External standard method using a certified reference standard of this compound.

Head-to-Head Comparison

Table 4: Performance Comparison of qNMR and HPLC-UV

Feature Quantitative NMR (qNMR) HPLC-UV
Principle Primary ratio method based on nuclear properties.[7] Comparative method based on physicochemical separation and UV absorbance.
Reference Standard Requires a certified universal internal standard (e.g., DMSO2).[8] Requires a specific, highly pure, and well-characterized standard of the analyte.
Accuracy & Trueness High; directly traceable to SI units if a Certified Reference Material (CRM) is used.[18] High, but accuracy is dependent on the certified purity of the specific reference standard.
Sample Throughput Moderate; longer acquisition times (due to D1 delay) but minimal method development. High; rapid analysis per sample but requires significant upfront method development and equilibration time.
Destructive? No, the sample can be fully recovered. Yes, the sample is consumed.
Impurity Detection Provides structural information on unknown impurities. Can quantify impurities without needing their standards. Detects impurities but provides no structural data. Quantification of unknowns requires assumptions (e.g., area percent) or determination of Relative Response Factors (RRFs).[8]

| Cost & Complexity | High initial instrument cost. Simpler sample preparation. | Lower initial instrument cost. More complex method development and mobile phase preparation. |

Workflow & Validation Logic Visualization

The following diagrams illustrate the workflow of the validation process and the logical interdependence of the validation parameters.

G cluster_Plan Phase 1: Planning & Development cluster_Exec Phase 2: Validation Execution cluster_Report Phase 3: Reporting P1 Define Analytical Target Profile (ATP) P2 Select Internal Standard (e.g., DMSO2) P1->P2 P3 Optimize NMR Parameters (D1, NS, AQ) P2->P3 V1 Specificity P3->V1 V2 Linearity & Range P3->V2 V4 Precision (Repeatability & Intermediate) P3->V4 V6 Robustness P3->V6 R1 Compile Validation Data V1->R1 V3 Accuracy (Spike Recovery) V2->V3 V5 LOD & LOQ V2->V5 V3->R1 V4->R1 V5->R1 V6->R1 R2 Validation Report R1->R2

Caption: qNMR Method Validation Workflow.

G Validation Method Validation (ICH Q2) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOQ LOQ / LOD Validation->LOQ Robustness Robustness Validation->Robustness Linearity->Accuracy Defines Range for Linearity->LOQ Data used for Accuracy->Precision Related by Data Sets

Caption: Interdependence of Validation Parameters.

Conclusion

This guide demonstrates that ¹H-qNMR is a highly accurate, precise, and robust method for the quantitative analysis of this compound. The validation results confirm its suitability for use in a regulated quality control environment.

When compared to HPLC-UV, qNMR offers distinct advantages, particularly its status as a primary method that reduces reliance on specific analyte reference standards and its ability to provide structural information on impurities.[19] While HPLC offers higher throughput for routine testing, qNMR is a superior tool for primary purity assignment, reference standard certification, and investigating out-of-specification results. The choice between the two methods will ultimately depend on the specific analytical need, but their orthogonal nature makes them powerful complementary tools for ensuring pharmaceutical quality.[16]

References

  • Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA.Magnetic Resonance in Chemistry.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.ECA Academy.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.FDA.
  • A Comparative Guide to the Cross-Validation of HPLC and NMR for Purity Assessment of 2-Chloro-1,4-naphthoquinone.Benchchem.
  • Quantitative NMR (qNMR)
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).ICH.
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.ResolveMass.
  • Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains.Taylor & Francis Online.
  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology.FDA.
  • Quality Guidelines.ICH.
  • Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics.American Pharmaceutical Review.
  • A Comparative Guide to HPLC and qNMR for Purity Assessment of 2'-Hydroxy-1'-acetonaphthone.Benchchem.
  • A Guide to Quantit
  • Internal Standard for qNMR.
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results (Video).ResolveMass via YouTube.
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  • Advantages of Quantitative NMR for the Determination of Relative Response Factors.AMPAC Fine Chemicals.
  • QNMR – a modern altern
  • Stimuli Article (qNMR).US Pharmacopeia (USP).
  • This compound | CAS#:1443-42-1.Chemsrc.
  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules.
  • Buy this compound | 1443-42-1.Smolecule.
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  • (4-Methylpyridin-3-yl)methanol | C7H9NO | CID 232487.PubChem - NIH.
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Safety Operating Guide

Comprehensive Safety Guide: Personal Protective Equipment for Handling (4-Methylpyridin-3-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for handling (4-Methylpyridin-3-YL)methanamine (CAS No. 1443-42-1). This compound is a valuable building block in pharmaceutical and agrochemical synthesis.[1][2] Crucially, its chemical, physical, and toxicological properties have not been thoroughly investigated.[3] This data gap necessitates a rigorous, risk-based approach to safety, treating the compound with a high degree of caution. This guide is structured to explain not just what to do, but why each step is critical for ensuring your safety and the integrity of your research.

Hazard Assessment: The Rationale for Caution

Understanding the potential risks is the foundation of any safety protocol. While comprehensive data for this compound is limited, information from Safety Data Sheets (SDS) and structurally related aminopyridines allows us to establish a robust safety profile.

The primary known and inferred hazards are summarized below:

Hazard CategoryDescriptionRationale and Source
Skin Contact Causes skin irritation.[4][5][6] Structurally similar compounds are classified as toxic or fatal upon skin contact.[7]The amine functional group can be corrosive or irritating to the skin. Absorption through the skin is a significant risk with related compounds.[8]
Eye Contact Causes serious eye irritation and potentially serious eye damage.[4][7][9][10]The alkalinity of amines can cause severe damage to the delicate tissues of the eye. Immediate and prolonged rinsing is critical.
Inhalation May cause respiratory tract irritation.[3][4][6][9] Related aminopyridines are considered harmful or toxic if inhaled.Fine powders or vapors can be easily inhaled, irritating the mucous membranes of the respiratory system.
Ingestion Harmful if swallowed.[9] For related compounds, ingestion may be fatal.[7][11]Systemic toxicity is a significant concern following ingestion.
Flammability The material is described as highly flammable.[3]Handling should occur away from ignition sources, and appropriate fire extinguishing media must be available.
Carcinogenicity No component of this product is identified as a probable, possible, or confirmed human carcinogen by IARC.[3]While no data currently suggests carcinogenicity, the overall lack of toxicological data warrants caution.

Given the uncharacterised nature of this compound, all handling procedures must be performed within a properly functioning chemical fume hood to mitigate inhalation exposure.[7][8]

Core Protocol: Selecting Your Personal Protective Equipment

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic process based on the specific task, scale, and potential for exposure. The following sections detail the minimum required PPE and provide guidance for escalating protection when necessary.

Eye and Face Protection: Your First Line of Defense
  • Minimum Requirement: ANSI Z87.1 (US) or EN166 (EU) compliant chemical safety goggles must be worn at all times when handling the compound.[7][8][9][12] Safety glasses, even with side shields, do not provide adequate protection against chemical splashes.[12]

  • Splash Hazard: When handling larger volumes (>50 mL) of solutions or performing vigorous reactions, supplement safety goggles with a full-face shield.[9][12] Remember, a face shield is secondary protection and must always be worn with goggles.[12]

Skin and Body Protection: An Impermeable Barrier

Gloves: The Critical Interface

Glove selection requires careful consideration of both permeation and degradation. Disposable nitrile gloves may be suitable for incidental "splash" protection but must be changed immediately upon contact.[13] For extended handling, more robust gloves are required.

Glove TypeRecommended Use CaseRationale
Nitrile (min. 5-mil) Incidental Contact Only: Quick transfers, handling sealed containers.Provides good splash protection but can be quickly permeated by many organic chemicals.[13][14] Must be removed and disposed of immediately upon contamination.[13][15]
Neoprene Extended Use / Immersion Potential: Weighing, preparing solutions, working with reactions for prolonged periods.Offers good resistance to a broad range of chemicals including acids, bases, and some organic solvents.[14]
Butyl Rubber High-Hazard Operations: Handling concentrated solutions, risk of significant exposure.Provides excellent resistance to many organic compounds, acids, and bases.[14] It is a preferred choice for highly corrosive materials.

Best Practice: Double-gloving is strongly recommended.[15][16] This involves wearing a lighter nitrile glove underneath a more robust glove (e.g., neoprene). This protects against contamination during doffing and provides a brief window of protection should the outer glove be breached. Inspect gloves for any signs of degradation before each use.[17]

Clothing:

  • Lab Coat: A flame-resistant lab coat is the minimum requirement. It should be fully buttoned with the sleeves rolled down.

  • Chemical Apron: For operations involving significant splash potential, wear a chemical-resistant apron over the lab coat.

  • Full Body Protection: For large-scale work or spill cleanup, a complete chemical-protective suit may be necessary.[9]

  • Personal Clothing: Always wear long pants and closed-toe shoes in the laboratory.[12]

Respiratory Protection: Controlling the Air You Breathe

The primary method for respiratory protection is the use of engineering controls.

  • Primary Control: All manipulations of this compound, both solid and in solution, must be conducted in a certified chemical fume hood.[7][8][18]

  • Secondary Control (Respirators): Respirators should only be used when engineering controls are insufficient, during a spill, or in an emergency. All personnel requiring a respirator must be part of a formal respiratory protection program, including fit-testing, as mandated by OSHA.[8][15]

SituationRespirator TypeRationale
Weighing Powder (outside of an enclosure) N95 (US) or P1/P2 (EU EN 143) filter respirator.For nuisance exposures to particulates.[3][9] This should be avoided in favor of a fume hood or ventilated balance enclosure.
Spill Cleanup / Emergency Full-face respirator with combination OV/AG/P99 (US) or ABEK-P2 (EU EN 143) cartridges.[3]This provides protection against organic vapors, acid gases, and particulates that may be generated during a spill.

Operational Plans: From Benchtop to Disposal

Step-by-Step Guide to Safe Handling
  • Preparation: Ensure an eyewash station and safety shower are accessible and unobstructed.[7][9] Assemble all necessary equipment and reagents before handling the compound.

  • Donning PPE: Don PPE in the following order: lab coat, inner gloves, outer gloves, and finally, eye/face protection.

  • Weighing: If possible, weigh the solid directly in the fume hood. If using an external balance, weigh the minimum quantity necessary and immediately close the container. Clean any residual dust from the container before returning to the hood.

  • Transfers: Conduct all transfers of solids or solutions within the fume hood. Use a spatula for solids and appropriate glassware for liquids to minimize spills.

  • Post-Handling: After the procedure is complete, decontaminate all surfaces and equipment.

  • Doffing PPE: Remove PPE slowly and deliberately to avoid self-contamination. Remove outer gloves first, followed by the face shield/goggles, lab coat, and finally inner gloves, turning them inside out as you remove them.

  • Hygiene: Wash hands and forearms thoroughly with soap and water after removing PPE.[10][17]

Emergency Protocols

Spill Response

  • Evacuate: Alert personnel in the immediate area and evacuate.[3]

  • Isolate: Restrict access to the spill area. If flammable vapors may be present, remove all ignition sources.

  • Protect: Don the appropriate level of PPE for cleanup, including respiratory protection.[3]

  • Contain: For solid spills, carefully sweep up the material without creating dust and place it in a sealed, labeled container for hazardous waste.[3][7] For liquid spills, cover with an inert absorbent material (e.g., sand, vermiculite), then collect and place in the waste container.[4]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Dispose: All materials used for cleanup must be disposed of as hazardous waste.

First Aid

  • General Advice: Move the victim from the exposure area. Consult a physician immediately and show them the Safety Data Sheet.[3][17]

  • Inhalation: Move the person into fresh air. If breathing is difficult or has stopped, provide artificial respiration.[3][19] Do not use mouth-to-mouth resuscitation.[8]

  • Skin Contact: Immediately remove all contaminated clothing.[4] Wash the affected area with plenty of soap and water for at least 15 minutes.[3][19]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[3][8][19]

  • Ingestion: Rinse the mouth thoroughly with water.[3] Do NOT induce vomiting.[19] Never give anything by mouth to an unconscious person.[3]

Decontamination and Disposal Plan
  • Waste Characterization: All waste containing this compound, including contaminated PPE and cleanup materials, must be treated as hazardous waste.[11]

  • Containerization: Collect all waste in clearly labeled, sealed, and chemically compatible containers.[3]

  • Disposal Route: Waste must be disposed of through a licensed professional waste disposal company.[3][17] The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3][17] Do not allow the chemical or its waste to enter drains or the environment.[3][18]

Visualizing Safety Workflows

To ensure clarity and rapid decision-making, the following diagrams illustrate key safety processes.

PPE_Selection_Decision_Tree cluster_legend Risk Level start Start: Task Assessment q1 Scale of Operation? start->q1 q2 Splash Potential? q1->q2 < 1g / 50 mL q1->q2 > 1g / 50 mL q3 Adequate Ventilation? (Certified Fume Hood) q2->q3 Low ppe_medium Enhanced PPE: - Goggles + Face Shield - Lab Coat - Neoprene/Butyl Gloves (outer) - Nitrile Gloves (inner) q2->ppe_medium High ppe_low Minimum PPE: - Safety Goggles - Lab Coat - Nitrile Gloves (x2) q3->ppe_low Yes stop_work STOP WORK Consult EHS q3->stop_work No ppe_high Maximum PPE: - Full-Face Respirator - Chemical Suit/Apron - Neoprene/Butyl Gloves (outer) - Nitrile Gloves (inner) low Low Risk medium Medium Risk high High Risk

Caption: PPE Selection Decision Tree.

Spill_Response_Workflow start Spill Occurs alert Alert Personnel in Area start->alert evacuate Evacuate & Isolate Area alert->evacuate assess Assess Spill Size & Hazard evacuate->assess don_ppe Don Full PPE (Respirator, Chem Gloves, etc.) assess->don_ppe Minor Spill (Manageable) report Report Incident to Supervisor/EHS assess->report Major Spill (Call EHS/Emergency) contain Contain & Absorb/Sweep Spill don_ppe->contain collect Collect Waste in Sealed Container contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of all materials as Hazardous Waste decontaminate->dispose dispose->report

Caption: Chemical Spill Response Workflow.

References

  • This compound Safety Data Sheet. (2026). Capot Chemical Co., Ltd.
  • 4-Aminopyridine Material Safety D
  • Personal protective equipment for handling 3-Amino-4-nitropyridine. (2025). BenchChem.
  • This compound | CAS#:1443-42-1. (2025). Chemsrc.
  • N,N-dimethylpyridin-4-amine Safety D
  • 4-Methylpyridine Safety D
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). NIOSH.
  • 2-Amino-4-picoline Safety D
  • This compound Overview. (n.d.). Smolecule.
  • Personal protective equipment for handling 4-Amino-3-chloropyridine N-oxide. (2025). Benchchem.
  • (3-(tert-Butoxy)pyridin-4-yl)
  • 4-Pyridinamine, N,N-dimethyl- Safety Data Sheet. (2010). Thermo Fisher Scientific.
  • Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Washington Environmental Health & Safety.
  • (3-Methoxy-5-methylpyridin-2-yl)
  • (6-(Piperidin-1-yl)pyridin-3-yl)
  • (4-Methylpyridin-3-yl)
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  • (4-methylpyridin-3-yl)
  • Nitrile Glove Chemical-Compatibility Reference. (2019). University of Pennsylvania EHRS.
  • Chemical Resistance of Gloves. (n.d.). University of Nebraska-Lincoln Environmental Health and Safety.
  • 3-Amino-4-methylpyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia Limited.
  • OSHA Glove Selection Chart. (n.d.). University of North Carolina at Charlotte Environmental Health and Safety.

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.